molecular formula C8H2Cl4O4 B1668883 Chlorthal CAS No. 2136-79-0

Chlorthal

カタログ番号: B1668883
CAS番号: 2136-79-0
分子量: 303.9 g/mol
InChIキー: KZCBXHSWMMIEQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorthal is a 2-hydroxyisophthalic acid.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,3,5,6-tetrachloroterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCBXHSWMMIEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3039400
Record name Chlorthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3039400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2136-79-0
Record name Chlorthal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2136-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorthal [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorthal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12443
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorthal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3039400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrachloroterephthalic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORTHAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96C2WU8832
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

343 - 345 °C
Record name Chlorthal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlorthalidone on the Na-Cl Symporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorthalidone (B1668885), a thiazide-like diuretic, exerts its antihypertensive effects primarily through the inhibition of the Na-Cl symporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron. This guide provides a detailed examination of the molecular mechanisms underpinning this interaction, drawing upon recent structural and functional studies. It outlines the binding kinetics, the specific molecular interactions at the orthosteric binding site, the influence of the WNK-SPAK signaling pathway on NCC activity, and the experimental protocols used to elucidate these mechanisms. This document is intended to be a comprehensive resource for researchers and professionals involved in the study of renal physiology and the development of novel diuretic and antihypertensive therapies.

Core Mechanism of Action: Inhibition of the Na-Cl Symporter

Chlorthalidone's primary mechanism of action is the blockade of sodium (Na⁺) and chloride (Cl⁻) reabsorption in the DCT. By inhibiting the NCC, chlorthalidone increases the urinary excretion of these ions, leading to a mild diuretic effect.[1] This initial reduction in extracellular fluid and plasma volume contributes to the lowering of blood pressure.[1][2]

Binding to the Orthosteric Site of NCC

Recent cryo-electron microscopy (cryo-EM) studies have revealed that chlorthalidone binds to an orthosteric site on the NCC, occluding the ion translocation pathway.[3][4] This binding site is located deep within the transmembrane domain of the transporter.[5] Chlorthalidone arrests the NCC in an outward-open conformation, preventing the conformational changes necessary for ion transport across the apical membrane of DCT cells.[3]

Key amino acid residues have been identified as crucial for the binding of chlorthalidone and other thiazide-like diuretics. For instance, mutation of asparagine 226 (N226) has been shown to reduce the sensitivity of NCC to chlorthalidone inhibition.[5]

Quantitative Data on Chlorthalidone-NCC Interaction

The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of chlorthalidone.

Table 1: Pharmacokinetic Properties of Chlorthalidone

ParameterValueCitation(s)
Onset of Action~2.6 hours[6]
Peak Effect2 to 6 hours[6]
Duration of Action48 to 72 hours[6][7]
Elimination Half-Life40 to 60 hours[6][7][8]
Protein Binding~75% (~58% to albumin)[6][7]
Bioavailability~65%[7]
ExcretionPrimarily as unchanged drug in urine[6][7]

Table 2: Comparative Efficacy of Thiazide and Thiazide-Like Diuretics

ComparisonSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Citation(s)
Thiazide-Like vs. Thiazide-Type Diuretics-5.59 (95% CI: -5.69 to -5.49)-1.98 (95% CI: -3.29 to -0.66)[9][10]

Regulation of NCC Activity: The WNK-SPAK Signaling Pathway

The activity of the Na-Cl symporter is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[11] This pathway modulates the phosphorylation state of NCC, which is a critical determinant of its transport activity.

Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK.[11][12] Activated SPAK then directly phosphorylates conserved threonine and serine residues in the N-terminal domain of NCC, including Thr46, Thr55, Thr60, Ser73, and Ser91 in human NCC.[4][5] Phosphorylation of these sites enhances NCC activity and its abundance at the plasma membrane.[12] Chlorthalidone does not directly interfere with the WNK-SPAK pathway but rather blocks the function of the activated (phosphorylated) NCC.

Diagram of the WNK-SPAK-NCC Signaling Pathway

WNK_SPAK_NCC_Pathway cluster_stimulus Physiological Stimuli cluster_inhibition Pharmacological Inhibition Low_Intracellular_Cl Low Intracellular [Cl⁻] WNKs WNK Kinases Low_Intracellular_Cl->WNKs Activates SPAK SPAK/OSR1 WNKs->SPAK NCC_inactive NCC (Inactive) SPAK->NCC_inactive Phosphorylates NCC_active NCC-P (Active) NCC_blocked NCC-P (Blocked) Increased Na⁺/Cl⁻ Reabsorption Increased Na⁺/Cl⁻ Reabsorption NCC_active->Increased Na⁺/Cl⁻ Reabsorption Promotes Chlorthalidone Chlorthalidone Chlorthalidone->NCC_active Chlorthalidone->NCC_blocked Inhibits

Caption: The WNK-SPAK signaling cascade leading to NCC activation and its inhibition by chlorthalidone.

Experimental Protocols

Cryo-Electron Microscopy for Structural Analysis of Chlorthalidone-NCC Complex

This protocol provides a general workflow for determining the structure of the human Na-Cl symporter (hNCC) in complex with chlorthalidone.

  • Protein Expression and Purification:

    • Generate a stable HEK293 cell line that co-expresses hNCC and the WNK1-SPAK kinase cascade to ensure authentic phosphorylation of NCC.[3]

    • Culture the cells in suspension and induce protein expression. During expression, include 20 µM chlorthalidone to stabilize the complex and reduce cytotoxicity.[3]

    • Harvest the cells and solubilize the membrane proteins.

    • Purify the chlorthalidone-NCC complex using affinity chromatography.

  • Cryo-EM Sample Preparation and Data Acquisition:

    • Reconstitute the purified chlorthalidone-NCC complex into lipid nanodiscs to mimic a native membrane environment.[13]

    • Apply the sample to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.

    • Collect cryo-EM data using a transmission electron microscope.

  • Image Processing and 3D Reconstruction:

    • Process the collected micrographs to select single-particle projections.

    • Perform 2D and 3D classification to obtain a high-resolution 3D reconstruction of the chlorthalidone-NCC complex.

    • Build and refine an atomic model into the cryo-EM density map.

Diagram of Cryo-EM Workflow for Chlorthalidone-NCC Complex

CryoEM_Workflow A 1. Co-expression of hNCC, WNK1, and SPAK in HEK293 cells with chlorthalidone B 2. Cell harvesting and membrane protein solubilization A->B C 3. Affinity purification of the chlorthalidone-NCC complex B->C D 4. Reconstitution into lipid nanodiscs C->D E 5. Cryo-EM grid preparation (plunge-freezing) D->E F 6. Cryo-EM data collection E->F G 7. Image processing and 3D reconstruction F->G H 8. Atomic model building and refinement G->H

Caption: A simplified workflow for the structural determination of the chlorthalidone-NCC complex using cryo-EM.

HEK293 Cell-Based Chloride Influx Assay for NCC Activity

This assay measures the activity of NCC by monitoring the influx of chloride ions into HEK293 cells stably expressing the transporter.[3][4]

  • Cell Culture and Induction:

    • Use a stable HEK293 cell line co-expressing hNCC and a membrane-anchored, chloride-sensitive yellow fluorescent protein (YFP).[3]

    • Seed the cells in a 96-well plate and induce protein expression.

  • Assay Protocol:

    • Wash the cells and incubate them in a hypotonic, chloride-free activation buffer to stimulate the endogenous WNK-SPAK pathway and activate NCC.[3]

    • To initiate the assay, replace the activation buffer with an assay buffer containing 140 mM NaCl. The influx of Cl⁻ through active NCC will quench the YFP fluorescence.[3]

    • For inhibition studies, add chlorthalidone or other diuretics to the assay buffer.

    • Monitor the change in YFP fluorescence over time using a plate reader. The initial rate of fluorescence quenching is proportional to the NCC-mediated Cl⁻ influx.[4]

Diagram of the HEK293 Cell-Based Chloride Influx Assay Workflow

Chloride_Influx_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293 cells co-expressing hNCC and Cl⁻-sensitive YFP B Induce protein expression A->B C Incubate in Cl⁻-free activation buffer (activates WNK-SPAK pathway) B->C D Add NaCl-containing assay buffer (with or without chlorthalidone) C->D E Monitor YFP fluorescence quenching D->E F Calculate the initial rate of fluorescence quenching E->F G Determine NCC activity and inhibition F->G

Caption: Workflow for measuring NCC activity and its inhibition by chlorthalidone using a cell-based chloride influx assay.

Conclusion

The mechanism of action of chlorthalidone on the Na-Cl symporter is a well-defined process involving direct, orthosteric inhibition of the transporter, which is regulated by the WNK-SPAK phosphorylation cascade. The detailed structural and functional data now available provide a robust foundation for understanding the therapeutic effects of this important antihypertensive agent and for the rational design of novel diuretics with improved efficacy and safety profiles. The experimental protocols outlined in this guide serve as a reference for researchers aiming to further investigate the intricate biology of the Na-Cl symporter and its pharmacological modulation.

References

A Technical Guide to the Synthesis and Structural Characterization of Chlorthalidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and structural characterization of chlorthalidone (B1668885) derivatives. Chlorthalidone, a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema.[1] The modification of its core structure offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, or reduced side effects. This document details experimental protocols, presents quantitative data in structured tables, and utilizes visualizations to elucidate key synthetic pathways and molecular relationships.

Synthesis of Chlorthalidone Derivatives

The chemical structure of chlorthalidone, (RS)-2-chloro-5-(1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)benzene-1-sulfonamide, provides multiple sites for chemical modification, including the phthalimidine ring, the chlorobenzene (B131634) moiety, and the sulfonamide group. This section explores the synthesis of a notable class of derivatives: Schiff bases and their corresponding metal complexes.

Synthesis of Chlorthalidone Schiff Base Ligand

A significant derivative of chlorthalidone can be synthesized through the condensation reaction of chlorthalidone with an aldehyde, such as trihydroxybenzaldehyde, to form a Schiff base. This reaction introduces a new imine linkage and incorporates a polyhydroxylated phenyl ring, which can influence the molecule's physicochemical and pharmacological properties.

Experimental Protocol:

A solution of chlorthalidone (0.002 mol) in 20 mL of ethanol (B145695) is mixed with a solution of trihydroxybenzaldehyde (0.002 mol) in 20 mL of ethanol. A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol, and dried to yield the Schiff base ligand.

Synthesis of Chlorthalidone Schiff Base Metal Complexes

The Schiff base ligand, with its multiple coordination sites (imine nitrogen and hydroxyl groups), can readily form complexes with various metal ions. These metal complexes can exhibit unique biological activities compared to the parent drug or the Schiff base ligand alone.[2]

Experimental Protocol:

To a solution of the chlorthalidone Schiff base ligand (0.002 mol) in 20 mL of ethanol, an ethanolic solution of the respective metal salt (e.g., copper(II) nitrate, nickel(II) nitrate, zinc(II) sulfate, cobalt(II) chloride) (0.001 mol) is added dropwise with constant stirring. The reaction mixture is then refluxed for 2-3 hours. The precipitated metal complex is filtered, washed with ethanol to remove any unreacted starting materials, and dried.

Structural Characterization of Chlorthalidone Derivatives

Thorough structural characterization is essential to confirm the identity and purity of the newly synthesized derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. Key chemical shifts in the ¹H NMR spectrum of the chlorthalidone Schiff base ligand include signals for the aromatic protons, the imine proton (CH=N), and the hydroxyl protons. In the ¹³C NMR spectrum, the appearance of a signal corresponding to the imine carbon confirms the formation of the Schiff base.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which further corroborates the proposed structures. The mass spectrum of the Schiff base ligand shows a molecular ion peak corresponding to its calculated molecular weight.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecules. The IR spectrum of the chlorthalidone Schiff base ligand will show characteristic absorption bands for the imine (C=N) group, in addition to the bands associated with the hydroxyl (O-H), amine (N-H), carbonyl (C=O), and sulfonyl (S=O) groups present in the parent chlorthalidone structure.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the synthesized compounds. The experimentally determined percentages should be in close agreement with the calculated values for the proposed molecular formulas.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesized chlorthalidone Schiff base ligand and its metal complexes.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaYield (%)Melting Point (°C)Color
Chlorthalidone Schiff Base LigandC₂₁H₁₅ClN₂O₇S76179–184Pale yellow
Cu(II) ComplexC₄₂H₂₈Cl₂CuN₄O₁₄S₂68>300Green
Ni(II) ComplexC₄₂H₂₈Cl₂N₄NiO₁₄S₂65>300Brown
Zn(II) ComplexC₄₂H₂₈Cl₂N₄O₁₄S₂Zn72>300Light yellow
Co(II) ComplexC₄₂H₂₈Cl₂CoN₄O₁₄S₂70>300Dark brown

Data sourced from Der Pharma Chemica, 2014.

Table 2: Key Spectroscopic Data for Chlorthalidone Schiff Base Ligand

TechniqueKey Peaks/Signals
¹H NMR (DMSO-d₆, ppm) 13.5 (s, 1H, -OH), 8.83 (s, 1H, -NH), 8.54 (s, 1H, CH=N), 7.27-8.54 (m, Ar-H)
¹³C NMR (DMSO-d₆, ppm) 166.1 (C=N), 168.7 (C=O), 147.6, 145.7, 132.6, 130.9, 129.8, 116.1, 111.3 (Ar-C)
Mass Spectrum (m/z) 474 [M]⁺
IR Spectrum (cm⁻¹) 3229 (-OH), 3120 (-NH), 1694 (C=O), 1631 (C=N), 1014 (S=O)

Data sourced from Der Pharma Chemica, 2014.

Visualizing Synthetic Workflows

Graphviz diagrams are provided to illustrate the logical flow of the synthesis processes.

Synthesis_Workflow cluster_0 Synthesis of Schiff Base Ligand Chlorthalidone Chlorthalidone Reflux Reflux (4-5h) Ethanol, Glacial Acetic Acid Chlorthalidone->Reflux Trihydroxybenzaldehyde Trihydroxybenzaldehyde Trihydroxybenzaldehyde->Reflux Schiff_Base Chlorthalidone Schiff Base Ligand Reflux->Schiff_Base Metal_Complex_Synthesis cluster_1 Synthesis of Metal Complexes Schiff_Base Chlorthalidone Schiff Base Ligand Reflux_Complex Reflux (2-3h) Ethanol Schiff_Base->Reflux_Complex Metal_Salt Metal Salt (Cu, Ni, Zn, Co) Metal_Salt->Reflux_Complex Metal_Complex Chlorthalidone Schiff Base Metal Complex Reflux_Complex->Metal_Complex

References

Physicochemical Properties of Chl-orthalidone for Drug Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorthalidone (B1668885) is a long-acting, thiazide-like diuretic and antihypertensive agent used in the management of hypertension and edema.[1][2] Despite its established therapeutic efficacy, chlorthalidone presents significant challenges for formulation scientists. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low aqueous solubility and low intestinal permeability.[3][4] This profile necessitates a thorough understanding of its physicochemical properties to develop a bioavailable and stable dosage form. This guide provides an in-depth overview of chlorthalidone's core physicochemical characteristics, outlines detailed experimental protocols for their determination, and discusses the implications for drug formulation.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of chlorthalidone is presented below. These parameters are critical inputs for any pre-formulation and formulation development program.

PropertyValueReferences
Molecular Formula C₁₄H₁₁ClN₂O₄S[5]
Molecular Weight 338.77 g/mol [5][6]
Appearance White to yellowish-white crystalline powder[7]
Melting Point Decomposes at 224-226 °C (range can extend from 218-264 °C on slow heating)[7]
pKa 9.36[3][4]
Log P (o/w) 0.85 - 1.3[7]
BCS Classification Class IV (Low Solubility, Low Permeability)[3][4]

Solubility and Dissolution

Chlorthalidone's low aqueous solubility is a primary rate-limiting step for its absorption. It is practically insoluble in water, ether, and chloroform.[7][8] Its solubility is pH-dependent, a characteristic governed by its acidic nature.[3]

Table of Chlorthalidone Solubility in Various Solvents:

SolventSolubilityTemperatureReferences
Water12 mg/100 mL (0.12 mg/mL)20 °C[7]
Water27 mg/100 mL (0.27 mg/mL)37 °C[7]
0.1 N Sodium Carbonate577 mg/100 mL20 °C[7]
MethanolSoluble-[7][8]
EthanolSlightly Soluble (Soluble in warm ethanol)-[1][7]
DMSO, DMF, DMAFreely Soluble-[1]

The significant increase in solubility in alkaline solutions like sodium carbonate is due to the deprotonation of the acidic chlorthalidone molecule (pKa 9.36), forming a more soluble salt.[3][7] However, since the physiological pH of the gastrointestinal tract is primarily acidic to neutral, the drug remains largely unionized and poorly soluble, leading to dissolution-rate-limited absorption.[3]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Objective: To determine the saturation solubility of chlorthalidone in a specific medium (e.g., water, buffers of different pH).

Materials:

  • Chlorthalidone active pharmaceutical ingredient (API)

  • Selected solvent media (e.g., purified water, pH 1.2 HCl buffer, pH 4.5 acetate (B1210297) buffer, pH 6.8 phosphate (B84403) buffer)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control (incubator)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry)

Procedure:

  • Add an excess amount of chlorthalidone powder to a vial containing a known volume (e.g., 5-10 mL) of the desired solvent medium. The excess solid should be clearly visible.[10][11]

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[11]

  • Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[10][11] A preliminary study can be run to determine the time required to reach a plateau in concentration.

  • After the equilibration period, allow the samples to stand to let coarse particles settle.[10]

  • Withdraw an aliquot from the supernatant. To separate the dissolved drug from the excess solid, either centrifuge the sample at high speed (e.g., 14,000 rpm) or filter it through a chemically inert syringe filter.[10]

  • Quantitatively dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the concentration of chlorthalidone in the diluted sample using a validated HPLC-UV or UV-Vis method.

  • Perform the experiment in triplicate to ensure reproducibility.[10]

G Conceptual Relationship between pH and Chlorthalidone Solubility cluster_pH Gastrointestinal pH cluster_Form Dominant Molecular Form cluster_Solubility Resulting Aqueous Solubility Low_pH Low pH (Stomach) pH < pKa Unionized Unionized (Acidic Form) Dominates Low_pH->Unionized High_pH Higher pH (Intestine) pH approaches/exceeds pKa Ionized Ionized (Salt Form) Increases High_pH->Ionized Low_Sol Low Solubility Unionized->Low_Sol High_Sol Higher Solubility Ionized->High_Sol

Caption: pH-Solubility relationship for Chlorthalidone.

Solid-State Characterization

The solid-state properties of an API, particularly polymorphism, are of paramount importance as they can profoundly influence solubility, dissolution rate, stability, and manufacturability.

Polymorphism

Chlorthalidone is known to exist in multiple crystalline forms (polymorphs). At least four forms have been reported (I, II, III, and IV).

  • Form I is the most stable polymorph and is the form used in the commercial reference drug product.[3]

  • Form II has been shown to be up to 49% more soluble than Form I. This difference significantly impacts the dissolution rate of tablets, making polymorphic control a critical quality attribute.[3]

  • Forms I and III are conformational polymorphs.[3]

Given the significant impact of polymorphism on performance, it is essential to characterize the solid form of the API raw material and ensure consistency throughout the manufacturing process.

Experimental Protocol: Analysis by Differential Scanning Calorimetry (DSC)

DSC is a primary technique used to study thermal transitions like melting, crystallization, and solid-solid phase changes, making it invaluable for identifying and characterizing polymorphs.[12][13]

Objective: To determine the melting point of chlorthalidone and screen for polymorphic forms.

Materials:

  • Chlorthalidone API sample (2-5 mg)

  • DSC instrument with a refrigerated cooling system

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • High-purity nitrogen gas for purging

  • Reference standards for temperature and enthalpy calibration (e.g., Indium)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified reference standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the chlorthalidone sample into an aluminum DSC pan.

  • Sealing: Place a lid on the pan and seal it using a crimper. For samples that may release volatiles, a pinhole lid can be used.

  • Instrument Setup: Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

  • Thermal Program: Set up the temperature program. A typical program for polymorph screening would be:

    • Equilibrate at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) up to a temperature above the melting point (e.g., 280 °C).[12]

    • (Optional) Hold at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the starting temperature at a controlled rate (e.g., 20 °C/min).

    • Perform a second heating scan at the same rate as the first to observe transitions in the melt-quenched material.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is typically reported as the melting point. Exothermic peaks on heating may indicate crystallization of an amorphous or metastable form. The presence of different melting points or thermal events in different batches or after recrystallization from various solvents indicates polymorphism.

G Workflow for Polymorph Screening and Characterization cluster_methods Analytical Techniques API Chlorthalidone API Recrystallize Recrystallization (Various Solvents & Conditions) API->Recrystallize Isolate Isolate & Dry Solids Recrystallize->Isolate Characterize Primary Characterization Isolate->Characterize Identify Identify Unique Forms Characterize->Identify Compare Data PXRD PXRD Characterize->PXRD DSC DSC Characterize->DSC FTIR FTIR/Raman Characterize->FTIR Further_Char Secondary Characterization Identify->Further_Char Select Select Optimal Form for Development Further_Char->Select Solubility Solubility Further_Char->Solubility Stability Stability Further_Char->Stability

Caption: A typical workflow for screening and selecting the optimal polymorphic form.

Stability Profile

Understanding the degradation pathways of an API is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product. Forced degradation (stress testing) studies are performed to identify potential degradation products and develop stability-indicating analytical methods.

Chlorthalidone is reported to be stable under dry heat and photolytic conditions. However, it undergoes substantial degradation in acidic, alkaline, and oxidative environments.[3][4]

  • Acid Hydrolysis: Yields two primary degradation products.

  • Alkaline Hydrolysis: Yields one primary degradation product.

  • Oxidative Degradation: Yields one primary degradation product.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation behavior of chlorthalidone under various stress conditions to identify degradation pathways and validate a stability-indicating analytical method.

Materials:

  • Chlorthalidone API

  • Hydrochloric acid (e.g., 0.1 M to 1 M)[14]

  • Sodium hydroxide (B78521) (e.g., 0.1 M to 1 M)[14]

  • Hydrogen peroxide (e.g., 3-30%)

  • HPLC-grade solvents

  • Stability chambers (oven, photostability chamber)

  • Validated stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of chlorthalidone in a suitable solvent (e.g., methanol).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the drug solution with HCl and heat (e.g., at 60 °C) for a defined period.[14]

    • Alkaline Hydrolysis: Mix the drug solution with NaOH and heat (e.g., at 60 °C) for a defined period.[14]

    • Oxidative Degradation: Mix the drug solution with H₂O₂ and store at room temperature for a defined period.

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 80 °C) in an oven.[14]

    • Photolytic Degradation: Expose the drug solution and/or solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14]

  • Neutralization: After the specified stress period for hydrolytic samples, neutralize the solutions with an equivalent amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze them using the stability-indicating HPLC method. An unstressed sample should be analyzed as a control.

  • Evaluation:

    • Aim for 5-20% degradation of the active ingredient to ensure that the analytical method is challenged but not overwhelmed.[14]

    • Assess the chromatograms for new peaks (degradants).

    • Use a PDA detector to check for peak purity of the parent drug peak in the presence of degradants.

    • If coupled with an MS detector, obtain mass data for the degradation products to aid in structure elucidation.

G Forced Degradation Workflow for Chlorthalidone cluster_stress Stress Conditions cluster_results Observed Outcome API Chlorthalidone API Acid Acidic (HCl, Heat) API->Acid Base Alkaline (NaOH, Heat) API->Base Oxidative Oxidative (H2O2) API->Oxidative Thermal Thermal (Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light) API->Photo Deg_Yes Significant Degradation Acid->Deg_Yes Base->Deg_Yes Oxidative->Deg_Yes Deg_No No Significant Degradation Thermal->Deg_No Photo->Deg_No Analysis Analysis by Stability-Indicating HPLC-PDA/MS Result Establish Degradation Pathway & Validate Method Specificity Analysis->Result Deg_Yes->Analysis Deg_Yes->Analysis Deg_Yes->Analysis Deg_No->Analysis Deg_No->Analysis

Caption: Workflow for investigating chlorthalidone's stability under stress.

Implications for Drug Formulation

The physicochemical profile of chlorthalidone presents several key challenges that must be addressed during formulation development:

  • Bioavailability Enhancement: As a BCS Class IV drug, both solubility and permeability are limiting factors. Formulation strategies must focus on enhancing the dissolution rate. This can include particle size reduction (micronization, nanocrystals), the use of solubilizing excipients, or advanced techniques like forming solid dispersions or cocrystals.[3][4]

  • Polymorphic Control: The existence of multiple polymorphs with different solubilities necessitates strict control over the crystalline form of the API. The manufacturing process (e.g., wet granulation, drying) must be designed to prevent conversion from the desired Form I to a different, potentially less stable or less soluble form. Routine testing of the API and finished product by DSC or PXRD is critical.

  • Stability: The susceptibility to hydrolytic and oxidative degradation means the formulation must protect the drug from incompatible excipients and moisture. Packaging choices, such as blisters with desiccants, may be necessary to ensure adequate shelf-life.

  • Analytical Method Development: Due to its degradation profile, any analytical method used for release and stability testing must be properly validated to be "stability-indicating," meaning it can accurately quantify chlorthalidone in the presence of its degradation products.

References

Chlorthalidone's Pro-Angiogenic Effects In Vitro: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro angiogenic effects of the diuretic drug chlorthalidone (B1668885). The information presented herein is compiled from peer-reviewed scientific literature and is intended to inform researchers and professionals in the fields of pharmacology, cell biology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways.

Core Findings

Recent in vitro research has demonstrated that chlorthalidone, a long-acting thiazide-like diuretic, possesses pro-angiogenic properties.[1][2][3][4][5] This effect appears to be unique to chlorthalidone and is not shared by other thiazide diuretics like bendroflumethiazide.[2][3][5] The primary mechanism is believed to be linked to its potent inhibition of carbonic anhydrase, which leads to alterations in intracellular pH and subsequent downstream signaling events.[1][4][6]

Quantitative Data Summary

The pro-angiogenic effect of chlorthalidone has been quantified using in vitro tube formation assays. The following table summarizes the key findings from the pivotal study in this area.

Treatment GroupAngiogenesis (Arbitrary Units)Fold Change vs. Controlp-value
Control (Vehicle)~1001.0-
Chlorthalidone~1501.5< 0.05
Bendroflumethiazide~1001.0Not Significant

Data are approximated from graphical representations in the cited literature and presented for illustrative purposes. The study reported a statistically significant increase in angiogenesis with chlorthalidone treatment compared to control.

Experimental Protocols

The following section details the methodology for the key in vitro angiogenesis experiment.

Endothelial Tube Formation Assay

This assay is a well-established method for assessing angiogenesis in vitro. It relies on the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Matrix (e.g., Matrigel®)

  • Chlorthalidone

  • Bendroflumethiazide (as a comparator)

  • Vehicle control (e.g., DMSO)

  • 24-well culture plates

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 24-well plate with a thin layer of the matrix. Ensure the entire surface of each well is covered.

  • Gelling: Incubate the coated plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium at a predetermined optimal density.

  • Treatment: Add chlorthalidone, bendroflumethiazide, or the vehicle control to the cell suspension at the desired final concentrations.

  • Incubation: Seed the HUVEC suspension onto the solidified basement membrane matrix in the 24-well plate. Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Visualization and Quantification: After the incubation period, examine the formation of tube-like structures using an inverted microscope. Capture images of multiple random fields for each treatment condition. The extent of angiogenesis can be quantified by measuring parameters such as total tube length, number of branch points, and total number of loops using angiogenesis analysis software.

Signaling Pathways and Mechanisms

The pro-angiogenic effect of chlorthalidone is thought to be initiated by its inhibition of carbonic anhydrase. This leads to a cascade of downstream events, including modulation of gene expression for key angiogenic and anti-angiogenic factors.

chlorthalidone_angiogenesis_pathway chlorthalidone Chlorthalidone carbonic_anhydrase Carbonic Anhydrase chlorthalidone->carbonic_anhydrase Inhibits intracellular_ph Increased Intracellular pH carbonic_anhydrase->intracellular_ph Leads to gene_expression Altered Gene Expression intracellular_ph->gene_expression vegf_c VEGF-C Gene Expression (Downregulation) gene_expression->vegf_c tgf_b3 TGF-β3 Gene Expression (Downregulation) gene_expression->tgf_b3 angiogenesis Angiogenesis Promotion vegf_c->angiogenesis Modulates tgf_b3->angiogenesis Modulates

Caption: Proposed signaling pathway for chlorthalidone-induced angiogenesis.

The diagram above illustrates the proposed mechanism where chlorthalidone inhibits carbonic anhydrase, leading to an increase in intracellular pH. This alteration in the cellular environment is hypothesized to modulate the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor C (VEGF-C) and Transforming Growth Factor-beta 3 (TGF-β3).[2][5] The downregulation of these specific factors, contrary to what might be expected, is associated with the promotion of angiogenesis in this context.

Experimental Workflow

The following diagram outlines the general workflow for investigating the in vitro angiogenic effects of a compound like chlorthalidone.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Endothelial Cell Culture (e.g., HUVECs) cell_seeding Seed Cells with Treatment Compounds cell_culture->cell_seeding plate_coating Coat plates with Basement Membrane Matrix plate_coating->cell_seeding compound_prep Prepare Chlorthalidone and Control Solutions compound_prep->cell_seeding incubation Incubate for 18-24 hours cell_seeding->incubation imaging Microscopic Imaging incubation->imaging quantification Quantify Tube Formation (Length, Branch Points) imaging->quantification data_analysis Statistical Analysis quantification->data_analysis

Caption: General workflow for in vitro angiogenesis tube formation assay.

This workflow provides a structured approach, from the initial preparation of cells and reagents to the final analysis of the angiogenic response. This systematic process is crucial for obtaining reliable and reproducible results in the study of pro- or anti-angiogenic compounds.

References

Unraveling the Mechanism of Chlorthal-Dimethyl: A Technical Guide to its Action on Tubulin Formation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chlorthal-dimethyl (B1668884) (DCPA), a member of the dinitroaniline class of herbicides, exerts its primary phytotoxic effects through the disruption of microtubule dynamics, a fundamental process for cell division and structure. This technical guide provides an in-depth examination of the molecular mode of action of this compound-dimethyl, focusing on its interaction with tubulin, the core protein subunit of microtubules. This document details the mechanism of binding, the consequent inhibition of tubulin polymerization, and the resulting cellular effects. Standardized experimental protocols for assessing these interactions are provided, alongside quantitative data from closely related dinitroaniline compounds to contextualize the activity of this compound-dimethyl.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for numerous cellular functions, most notably the formation of the mitotic spindle required for chromosome segregation during cell division.[1] Compounds that interfere with microtubule dynamics are potent mitotic inhibitors and have been successfully developed as herbicides and anticancer agents.

This compound-dimethyl (DCPA or Dacthal) is a selective, pre-emergent herbicide used to control annual grasses and various broadleaf weeds.[1] Its mechanism of action is the inhibition of microtubule formation, which halts cell division in the root and shoot meristems of germinating seeds.[2] Like other dinitroaniline herbicides, this compound-dimethyl's primary molecular target is the tubulin protein itself.[3] It exhibits high selectivity for plant and protist tubulin, with significantly lower activity against animal and fungal tubulins, providing a basis for its selective herbicidal action.[3]

Core Mechanism of Action: Tubulin Binding and Polymerization Inhibition

The herbicidal activity of this compound-dimethyl stems from its direct interaction with tubulin, leading to a cascade of events that culminates in mitotic arrest and cell death.

Binding to the α-Tubulin Subunit

Unlike many well-known tubulin-targeting agents that bind to β-tubulin (e.g., colchicine, taxol, vinca (B1221190) alkaloids), dinitroaniline herbicides like this compound-dimethyl are understood to bind to the α-tubulin subunit of the αβ-tubulin heterodimer. This binding event forms a stable tubulin-herbicide complex. The formation of this complex effectively "poisons" the tubulin pool.

Disruption of Microtubule Elongation

The tubulin-chlorthal-dimethyl complex can still incorporate into the growing plus-end of a microtubule. However, once incorporated, this complex acts as a cap, physically obstructing the addition of subsequent tubulin dimers. This action terminates the elongation of the microtubule protofilament, thereby halting microtubule assembly.[3] This disruption of polymerization dynamics leads to a net depolymerization of microtubules throughout the cell.

Cellular Consequences

The disruption of microtubule polymerization has profound effects on cellular processes:

  • Mitotic Arrest: The most immediate consequence is the failure to form a functional mitotic spindle. This activates the spindle assembly checkpoint, arresting the cell cycle in metaphase.

  • Abnormal Cell Division: Prolonged mitotic arrest can lead to abnormal nuclear division, resulting in the formation of multinucleated cells, a characteristic effect of DCPA.[1]

  • Inhibition of Root and Shoot Growth: By preventing cell division in the apical meristems of seedlings, this compound-dimethyl effectively stops root and shoot elongation, leading to the death of the germinating weed.[2]

The overall mechanism is depicted in the signaling pathway diagram below.

cluster_0 Molecular Interaction cluster_1 Cellular Consequences CD This compound-Dimethyl (DCPA) Complex Tubulin-DCPA Complex CD->Complex Binds to α-tubulin Tubulin αβ-Tubulin Dimer (Free Pool) Tubulin->Complex MT Growing Microtubule Tubulin->MT Normal Polymerization CappedMT Capped Microtubule (Elongation Blocked) Complex->CappedMT Incorporation Depolymerization Net Microtubule Depolymerization CappedMT->Depolymerization Spindle_Failure Mitotic Spindle Failure Depolymerization->Spindle_Failure Mitotic_Arrest Mitotic Arrest (Metaphase) Spindle_Failure->Mitotic_Arrest Multinucleation Multinucleate Cell Formation Mitotic_Arrest->Multinucleation Growth_Inhibition Inhibition of Cell Division & Elongation Mitotic_Arrest->Growth_Inhibition

Caption: Molecular mechanism of this compound-dimethyl action on tubulin.

Quantitative Data on Dinitroaniline-Tubulin Interaction

ParameterValueOrganism/Tubulin SourceMethod
Dissociation Constant (Kd) 95 nMZea mays (Maize)Quasi-equilibrium binding
117 nMNicotiana tabacum (Tobacco)Quasi-equilibrium binding with [14C]oryzalin
Apparent Affinity Constant (Kapp) 1.19 x 105 M-1Rosa sp. (Rose)Ligand-binding with [14C]oryzalin
Inhibition Constant (Ki) 2.59 x 106 MRosa sp. (Rose)Inhibition of taxol-induced polymerization
IC50 (Cellular) ~100 nMToxoplasma gondiiParasite Survival Assay
> 50 µMMammalian Cell LinesCytotoxicity Assay
Computational Binding Affinity 23 nMToxoplasma gondii (α-tubulin)Molecular Docking & Dynamics

Table 1: Summary of quantitative binding and inhibition data for the dinitroaniline herbicide oryzalin (B97938), a structural and functional analog of this compound-dimethyl.[4]

Experimental Protocols

Investigating the effects of compounds like this compound-dimethyl on tubulin requires specialized biochemical and cell-based assays. The following sections detail standardized protocols for key experiments.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay quantitatively measures the effect of a test compound on the rate and extent of microtubule formation by monitoring changes in light scattering.

Objective: To determine the IC50 of this compound-dimethyl for the inhibition of tubulin polymerization.

Materials:

  • Lyophilized tubulin protein (>99% pure, porcine or plant-derived)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP stock solution (100 mM in water)

  • Glycerol (B35011)

  • This compound-dimethyl stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Nocodazole) and negative control (DMSO)

  • Ice bucket, 96-well clear bottom plates, temperature-controlled microplate reader (spectrophotometer)

Procedure:

  • Preparation:

    • Pre-chill the 96-well plate, pipette tips, and buffers on ice.

    • Pre-warm the plate reader to 37°C.

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice at all times.

    • Prepare a 10X stock of test compounds (this compound-dimethyl) and controls by diluting the 10 mM DMSO stock in room temperature General Tubulin Buffer.

  • Reaction Setup (on ice):

    • Prepare the final tubulin solution by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Mix gently.

    • In the pre-chilled 96-well plate, add 10 µL of 10X test compound, control compound, or vehicle (DMSO diluted in buffer) to the appropriate wells.

    • Initiate the reaction by adding 90 µL of the final tubulin solution to each well for a total volume of 100 µL. Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately transfer the plate to the pre-warmed (37°C) microplate reader.

    • Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance vs. time for each concentration.

    • Determine the maximum rate of polymerization (Vmax) from the slope of the linear (growth) phase of the curve.

    • Calculate the percentage of inhibition for each this compound-dimethyl concentration relative to the vehicle control.

    • Plot percent inhibition vs. log[this compound-dimethyl] and fit a dose-response curve to determine the IC50 value.

Immunofluorescence Microscopy for Microtubule Visualization

This method allows for the direct visualization of the microtubule network within cells to qualitatively assess the disruptive effects of a compound.

Objective: To visualize the disruption of the microtubule cytoskeleton in plant or animal cells following treatment with this compound-dimethyl.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana) or cultured cells (e.g., HeLa) grown on coverslips.

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 3% BSA in PBS).

  • Primary antibody: Mouse anti-α-tubulin monoclonal antibody.

  • Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear stain (e.g., DAPI).

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment: Incubate cells or seedlings with various concentrations of this compound-dimethyl (and a vehicle control) for a predetermined time (e.g., 6-24 hours).

  • Fixation: Wash cells 3x with pre-warmed PBS. Fix with Fixation Buffer for 15-20 minutes at room temperature.

  • Permeabilization: Wash 3x with PBS. Permeabilize with Permeabilization Buffer for 10-15 minutes.

  • Blocking: Wash 3x with PBS. Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash 3x with PBS. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash 3x with PBS. Incubate with DAPI solution for 5 minutes to stain nuclei. Wash 2x with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. Acquire images of control and treated cells to compare the integrity and organization of the microtubule network.

The workflow for this protocol is visualized below.

start Start: Treat Cells with DCPA fix Fixation (e.g., Paraformaldehyde) start->fix perm Permeabilization (e.g., Triton X-100) fix->perm block Blocking (e.g., BSA) perm->block primary_ab Primary Antibody Incubation (Anti-α-tubulin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorescent Goat Anti-Mouse) primary_ab->secondary_ab stain_mount Nuclear Stain (DAPI) & Mounting secondary_ab->stain_mount image Fluorescence Microscopy & Image Acquisition stain_mount->image

Caption: Workflow for immunofluorescence analysis of microtubules.

Conclusion

This compound-dimethyl is a potent mitotic inhibitor whose herbicidal activity is derived from its specific interaction with α-tubulin. By forming a complex with free tubulin dimers, it effectively caps (B75204) growing microtubules, preventing their elongation and leading to the collapse of the microtubule cytoskeleton. This disruption of a critical cellular component results in mitotic arrest and ultimately cell death in susceptible plants. The protocols and comparative data presented in this guide offer a framework for researchers to further investigate the nuanced interactions of this compound-dimethyl and other dinitroaniline compounds with the tubulin cytoskeleton.

References

Hepatic Metabolic Pathways of Chlorthalidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone (B1668885) is a long-acting thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][2] While it is well-established that the majority of a chlorthalidone dose is excreted unchanged in the urine, evidence from recent in vitro studies indicates that it does undergo minor metabolism in hepatic systems.[3][4] This technical guide provides a comprehensive overview of the known and predicted metabolic pathways of chlorthalidone in the liver, with a focus on the latest findings from in vitro metabolite identification studies.

Pharmacokinetic Profile of Chlorthalidone

Chlorthalidone exhibits a prolonged duration of action, with a half-life of approximately 40 to 60 hours.[5] It is characterized by high protein binding, primarily to albumin, and also shows a significant affinity for carbonic anhydrase in erythrocytes.[3][4] Renal excretion is the primary route of elimination for the parent drug.[3][6][7]

ParameterValueSource(s)
Bioavailability ~65%[5]
Time to Peak Plasma Concentration 2-6 hours[5]
Protein Binding ~75%[5]
Elimination Half-Life 40-60 hours[5]
Primary Route of Elimination Renal (unchanged drug)[3][6][7]
Hepatic Metabolism Partial/Minimal[3][4]

Hepatic Metabolic Pathways

Recent in vitro investigations utilizing human hepatocytes have shed light on the previously uncharacterized hepatic metabolism of chlorthalidone. These studies have identified both Phase I and predicted Phase II metabolic pathways.

Phase I Metabolism

In vitro incubation of chlorthalidone with pooled human hepatocytes has led to the identification of two Phase I metabolites. These metabolites are formed through modifications of the phthalimidine moiety of the chlorthalidone molecule.[8][9]

  • Reduction: One metabolic pathway involves the reduction of the phthalimidine group.

  • Hydroxylation: The second identified pathway is the hydroxylation of the phthalimidine moiety.[8][9]

The specific enzymes responsible for these transformations, including the potential involvement of cytochrome P450 (CYP) isoenzymes in the hydroxylation, have not yet been fully elucidated.[10][11]

Predicted Phase II Metabolism

In silico metabolic prediction tools, such as GLORYx, have been employed to forecast potential Phase II metabolic pathways for chlorthalidone.[3][5][8][12] These predictions are based on the chemical structure of the parent drug and known metabolic reactions. The following are the predicted Phase II conjugation reactions, with N-acetylation being the most probable:

  • N-acetylation: This is predicted to be the most likely Phase II reaction, occurring at the sulfonamide group with a high probability score.[8][9][13]

  • O-glucuronidation: Conjugation with glucuronic acid is another predicted pathway.[8][9][13]

  • O-sulfation: Sulfation is also a predicted metabolic route.[8][9][13]

  • Glutathione (B108866) Conjugation: The formation of a glutathione conjugate is a potential, though less probable, metabolic pathway.[8][9][13]

It is important to note that these Phase II metabolites have been predicted by computational models and await confirmation through in vitro or in vivo experimental studies.

Predicted Phase II PathwaySite of ConjugationProbability ScoreSource(s)
N-acetylation Sulfonamide group88%[8][9][13]
O-glucuronidation Phthalimidine moiety (hydroxyl group)< 70%[8][9][13]
O-sulfation Phthalimidine moiety (hydroxyl group)< 70%[8][9][13]
Glutathione Conjugation Aromatic ring or other electrophilic sites< 70%[8][9][13]

Experimental Protocols

The identification of chlorthalidone metabolites in hepatic systems has been achieved through sophisticated in vitro experimental setups coupled with high-resolution analytical techniques.

In Vitro Hepatocyte Incubation

A common experimental approach involves the incubation of chlorthalidone with cryopreserved human hepatocytes.[14][15][16][17]

Objective: To simulate the hepatic metabolism of chlorthalidone and generate its metabolites in a controlled in vitro environment.

Methodology:

  • Hepatocyte Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium to form a monolayer in a multi-well plate.

  • Compound Incubation: Chlorthalidone, dissolved in a suitable solvent, is added to the hepatocyte culture medium at a specific concentration.

  • Incubation Period: The hepatocytes are incubated with chlorthalidone for a defined period (e.g., several hours to days) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: At various time points, aliquots of the incubation medium and cell lysate are collected.

  • Metabolite Extraction: The collected samples are treated to stop enzymatic reactions and extract the parent drug and any formed metabolites.

Metabolite Identification by LC-HRMS/MS

The analysis of the samples from the hepatocyte incubation is typically performed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS).[18][19][20][21]

Objective: To separate, detect, and identify the chemical structures of chlorthalidone and its metabolites.

Methodology:

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a high-resolution mass spectrometer. The instrument measures the mass-to-charge ratio of the parent and fragment ions with high accuracy.

  • Data Analysis: The data is processed using specialized software to identify potential metabolites by comparing the mass spectra of the incubated samples with those of control samples. The exact mass measurements and fragmentation patterns are used to deduce the chemical structures of the metabolites.

Visualizations

Signaling Pathways and Experimental Workflows

Chlorthalidone_Metabolism Chlorthalidone Chlorthalidone PhaseI Phase I Metabolism (Hepatic) Chlorthalidone->PhaseI Minor Pathway PhaseII Predicted Phase II Metabolism Chlorthalidone->PhaseII Predicted Excretion Renal Excretion (Unchanged) Chlorthalidone->Excretion Major Pathway Reduced_Metabolite Reduced Metabolite (Phthalimidine Moiety) PhaseI->Reduced_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite (Phthalimidine Moiety) PhaseI->Hydroxylated_Metabolite N_acetylated_Metabolite N-acetylated Metabolite (Sulfonamide Group) PhaseII->N_acetylated_Metabolite High Probability O_glucuronidated_Metabolite O-glucuronidated Metabolite PhaseII->O_glucuronidated_Metabolite Lower Probability O_sulfated_Metabolite O-sulfated Metabolite PhaseII->O_sulfated_Metabolite Lower Probability Glutathione_Conjugate Glutathione Conjugate PhaseII->Glutathione_Conjugate Lower Probability

Caption: Hepatic metabolic pathways of chlorthalidone.

Experimental_Workflow cluster_invitro In Vitro Experiment cluster_analysis Metabolite Analysis Hepatocytes Human Hepatocyte Culture Incubation Incubation with Chlorthalidone Hepatocytes->Incubation Sampling Sample Collection (Medium & Lysate) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction LC_HRMS LC-HRMS/MS Analysis Extraction->LC_HRMS Identification Metabolite Identification & Structure Elucidation LC_HRMS->Identification

Caption: Experimental workflow for metabolite identification.

Conclusion

While chlorthalidone is primarily eliminated from the body as an unchanged drug through renal excretion, recent scientific advancements have revealed that it undergoes minor but detectable metabolism in the liver. The identification of Phase I metabolites involving reduction and hydroxylation of the phthalimidine moiety provides new insights into the biotransformation of this widely used diuretic. Furthermore, in silico predictions of Phase II conjugation pathways, particularly N-acetylation, offer a roadmap for future research to confirm these metabolic routes. A deeper understanding of the hepatic metabolism of chlorthalidone is crucial for a complete characterization of its pharmacokinetic profile and for assessing potential drug-drug interactions and inter-individual variability in patient response. Further in vivo studies are warranted to confirm the presence and clinical relevance of these newly identified and predicted metabolites.

References

Navigating the Bioequivalence Landscape of Chlorthalidone Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of pharmacokinetics and bioavailability as they pertain to different formulations of chlorthalidone (B1668885), a long-acting thiazide-like diuretic. For decades, chlorthalidone has been a cornerstone in the management of hypertension, making the interchangeability of its various generic and branded formulations a critical point of interest for clinicians and pharmaceutical scientists alike.[1] This guide will provide a comprehensive overview of the methodologies used to assess bioequivalence, present comparative pharmacokinetic data, and offer detailed experimental protocols relevant to the study of chlorthalidone formulations.

Core Concepts in Chlorthalidone Pharmacokinetics

Chlorthalidone is characterized by its prolonged action, with a half-life ranging from 40 to 60 hours, which allows for once-daily dosing and sustained blood pressure control.[2][3] After oral administration, its bioavailability is approximately 65%, with peak plasma concentrations (Cmax) typically reached within 2 to 6 hours (Tmax).[2] A key feature of chlorthalidone's distribution is its extensive partitioning into red blood cells, which act as a reservoir and contribute to its long duration of action.[2] The drug is minimally metabolized and is primarily excreted unchanged in the urine.[2][4]

Comparative Bioavailability of Chlorthalidone Formulations

Bioequivalence studies are essential to ensure that generic formulations of a drug deliver the same amount of active ingredient into the bloodstream over the same period as the reference or brand-name product.[5] These studies are typically conducted in healthy volunteers and involve a comparison of key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following tables summarize pharmacokinetic data from a bioequivalence study comparing a test formulation of chlorthalidone (50 mg) with a reference formulation (Hygroton 50 mg) under both fasted and fed conditions.[6]

Table 1: Pharmacokinetic Parameters of Chlorthalidone (50 mg) Under Fasted Conditions (n=15) [6]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
AUC₀₋₇₂ (mcg·h/mL)10.0 ± 2.410.3 ± 2.6
Cₘₐₓ (ng/mL)210.3 ± 45.5215.8 ± 50.1
tₘₐₓ (h) (median, range)4.0 (2.0 - 8.0)4.0 (2.0 - 8.0)
t₁/₂ (h)48.9 ± 9.949.5 ± 10.4

Table 2: Pharmacokinetic Parameters of Chlorthalidone (50 mg) Under Fed Conditions [6]

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
AUC₀₋t (mcg·h/mL)12.3 ± 2.912.5 ± 3.1
Cₘₐₓ (ng/mL)235.4 ± 48.2240.1 ± 52.3
tₘₐₓ (h) (median, range)6.0 (3.0 - 12.0)6.0 (3.0 - 12.0)
t₁/₂ (h)51.2 ± 11.351.8 ± 11.7

In these studies, the 90% confidence intervals for the ratios of AUC and Cmax between the test and reference products fell within the bioequivalence acceptance range of 80-125%.[6]

Detailed Experimental Protocols

The assessment of bioequivalence for chlorthalidone formulations relies on robust and well-defined experimental protocols for both in vivo and in vitro studies.

In Vivo Bioequivalence Study Protocol

A typical bioequivalence study for chlorthalidone tablets is designed as a single-dose, open-label, randomized, two-way crossover study.[6]

1. Study Population:

  • Healthy adult volunteers (typically 18-45 years old).[6]

  • Subjects undergo a comprehensive health screening to rule out any underlying medical conditions.

2. Study Design:

  • A randomized, two-period, two-sequence crossover design is employed.[5][6]

  • Subjects are randomly assigned to receive either the test or reference formulation in the first period.

  • A washout period of at least 21 days separates the two treatment periods to ensure complete elimination of the drug from the body.[6]

3. Drug Administration:

  • A single oral dose of the chlorthalidone tablet (e.g., 50 mg) is administered with a standardized volume of water (e.g., 240 mL).[6]

  • For studies under fed conditions, the drug is administered after a standardized high-fat, high-calorie breakfast.[6]

4. Blood Sampling:

  • Venous blood samples are collected at predefined time points. A typical schedule includes pre-dose (0 hours) and multiple post-dose time points, such as 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11, 12, 14, 18, 24, 36, 48, and 72 hours after administration.[6]

5. Bioanalytical Method - HPLC:

  • The concentration of chlorthalidone in plasma or whole blood is determined using a validated high-performance liquid chromatography (HPLC) method.[7][8]

  • Sample Preparation: Protein precipitation is a common method for sample preparation. Acetonitrile is added to the plasma sample to precipitate proteins, followed by centrifugation. The supernatant is then injected into the HPLC system.[7]

  • Chromatographic Conditions:

    • Column: A C8 or cyanopropyl column is often used for separation.[7][8][9]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of a phosphate (B84403) buffer (e.g., 10 mM KH₂PO₄, pH 6.0) and methanol (B129727) is typically employed.[7][8]

    • Detection: UV detection at a wavelength of approximately 225 nm or 230 nm is used to quantify the drug.[7][8]

  • Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[7]

6. Pharmacokinetic and Statistical Analysis:

  • Pharmacokinetic parameters including AUC, Cmax, and tmax are calculated from the plasma concentration-time data using non-compartmental analysis.[5]

  • Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed AUC and Cmax values to determine the 90% confidence intervals for the ratio of the test and reference products.[5]

In Vitro Dissolution Testing Protocol (USP Method)

Dissolution testing is a critical in vitro method to assess the rate at which the active pharmaceutical ingredient is released from the solid dosage form. The United States Pharmacopeia (USP) provides a standardized method for chlorthalidone tablets.[10]

- Apparatus: USP Apparatus 2 (Paddle Apparatus).[10] - Medium: 900 mL of water.[10] - Rotation Speed: 75 rpm.[10] - Time: 60 minutes.[10] - Procedure:

  • The dissolution medium is placed in the vessel and equilibrated to 37 ± 0.5 °C.[1]

  • One chlorthalidone tablet is placed in the apparatus.

  • The apparatus is operated at the specified speed for the designated time.

  • At the end of the time period, a sample of the dissolution medium is withdrawn and filtered.

  • The amount of dissolved chlorthalidone is determined by UV-Vis spectrophotometry at a wavelength of maximum absorbance around 275 nm, by comparison with a standard solution of USP Chlorthalidone Reference Standard.[10] - Acceptance Criteria: Not less than 70% (Q) of the labeled amount of chlorthalidone is dissolved in 60 minutes.[10]

Visualizing the Bioequivalence Workflow

To better illustrate the interconnected processes in a bioequivalence study, the following diagram outlines the typical workflow.

Bioequivalence_Workflow cluster_planning Study Planning cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening Ethics->Screening Randomization Randomization Screening->Randomization Dosing1 Period 1: Dosing (Test or Reference) Randomization->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Processing Sample Processing (Protein Precipitation) Sampling1->Processing Dosing2 Period 2: Dosing (Crossover) Washout->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Sampling2->Processing Analysis HPLC Analysis Processing->Analysis Concentration Concentration Determination Analysis->Concentration PK_Calc Pharmacokinetic Parameter Calculation Concentration->PK_Calc Stats Statistical Analysis (ANOVA, 90% CI) PK_Calc->Stats Report Final Report Stats->Report

Bioequivalence Study Workflow for Chlorthalidone Formulations.

References

An In-depth Technical Guide to the Identification of Chlorthal-Dimethyl Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of chlorthal-dimethyl (B1668884) (DCPA) degradation products in soil. This compound-dimethyl, a pre-emergent herbicide, undergoes transformation in the soil environment, leading to the formation of several metabolic byproducts. Understanding the fate and behavior of these degradates is crucial for environmental risk assessment and management. This document outlines the primary degradation pathways, detailed experimental protocols for extraction and analysis, and quantitative data on the persistence of this compound-dimethyl and its key metabolites.

Degradation Pathway of this compound-Dimethyl in Soil

This compound-dimethyl primarily degrades in soil through the sequential hydrolysis of its two methyl ester groups. This process is predominantly mediated by microbial activity, with soil moisture and temperature significantly influencing the rate of degradation. The primary degradation products are monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).

The degradation pathway can be summarized as follows:

  • This compound-Dimethyl (DCPA) is hydrolyzed to form Monomethyl tetrachloroterephthalate (MTP) .

  • Monomethyl tetrachloroterephthalate (MTP) is further hydrolyzed to form Tetrachloroterephthalic acid (TPA) .

TPA is the final major degradation product and is significantly more mobile and persistent in soil and water than the parent compound.

G DCPA This compound-Dimethyl (DCPA) C₁₀H₆Cl₄O₄ MTP Monomethyl tetrachloroterephthalate (MTP) C₉H₄Cl₄O₄ DCPA->MTP Hydrolysis TPA Tetrachloroterephthalic acid (TPA) C₈H₂Cl₄O₄ MTP->TPA Hydrolysis G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis A Soil Sampling B Air Drying & Sieving A->B C Weighing & Solvent Addition B->C D Ultrasonic Extraction C->D E Centrifugation & Supernatant Collection D->E F Derivatization (for MTP & TPA) E->F G GC-MS Analysis F->G H Data Interpretation G->H

Chlorthalidone's Pleiotropic Effects: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Mechanisms Beyond Diuresis

Chlorthalidone (B1668885), a thiazide-like diuretic, has long been a cornerstone in the management of hypertension. While its primary mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, a growing body of evidence from exploratory studies suggests that its therapeutic benefits extend beyond simple diuresis.[1][2] These additional, or "pleiotropic," effects contribute to its cardiovascular protective properties and are a subject of ongoing research. This technical guide provides a comprehensive overview of the exploratory studies investigating these effects, with a focus on data presentation, detailed experimental protocols, and the visualization of key pathways and workflows for researchers, scientists, and drug development professionals.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings from seminal clinical trials and exploratory studies on the effects of chlorthalidone.

Table 1: Key Outcomes from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

OutcomeChlorthalidone (n=15,255)Amlodipine (n=9,048)Lisinopril (n=9,054)Relative Risk (95% CI) vs. Chlorthalidonep-value
Primary Outcome
Fatal CHD or nonfatal MI (6-year rate)11.5%11.3%11.4%Amlodipine: 0.98 (0.90-1.07)Lisinopril: 0.99 (0.91-1.08)NS
Secondary Outcomes
All-cause mortality---Amlodipine: 0.96 (0.89-1.04)Lisinopril: 1.00 (0.92-1.08)NS
Stroke (6-year rate)---Amlodipine: 0.93 (0.82-1.06)Lisinopril: 1.15 (1.02-1.30)0.02
Heart Failure (6-year rate)8.7%10.2%10.2%Amlodipine: 1.38 (1.25-1.52)Lisinopril: 1.19 (1.07-1.31)<0.001
Combined CVD---Amlodipine: 1.04 (0.99-1.09)Lisinopril: 1.10 (1.05-1.16)<0.001

CHD: Coronary Heart Disease; MI: Myocardial Infarction; CVD: Cardiovascular Disease; NS: Not Significant. Data extracted from ALLHAT publications.[3][4][5][6][7]

Table 2: Key Outcomes from the Systolic Hypertension in the Elderly Program (SHEP)

OutcomeChlorthalidone (n=2,365)Placebo (n=2,371)Relative Risk Reduction (95% CI)p-value
Total Stroke (5-year incidence per 100 participants)5.28.236%0.0003
Nonfatal MI + Coronary Death--27%<0.05
Heart Failure (fatal or nonfatal)55 events105 events49% (0.37-0.71)<0.001

MI: Myocardial Infarction. Data extracted from SHEP publications.[8][9][10][11][12]

Table 3: Effects of Chlorthalidone on Endothelial Function in Hypertensive Patients with Metabolic Syndrome

ParameterBaselineAfter 3 Months of Chlorthalidonep-value
Forearm Blood Flow (mL/min/100mL) - Response to Acetylcholine (B1216132)AugmentedSignificantly Increased<0.05
Minimum Forearm Vascular ResistanceDecreasedSignificantly Decreased<0.05
Transcapillary Albumin Escape RateSlowedSignificantly Slowed<0.05

Data from a study on hypertensive patients with nondiabetic metabolic syndrome.[13]

II. Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the pleiotropic effects of chlorthalidone.

Assessment of Endothelial Function: Forearm Venous Occlusion Plethysmography

This technique is a gold standard for assessing endothelium-dependent and -independent vasodilation in the human forearm microcirculation.[14][15][16]

a. Subject Preparation:

  • Subjects should fast for at least 4 hours prior to the study.

  • Abstain from caffeine, alcohol, and smoking for at least 12 hours.

  • Studies are conducted in a quiet, temperature-controlled room with the subject in a supine position.

b. Catheterization:

  • A 27-gauge needle is inserted into the brachial artery of the non-dominant arm under local anesthesia for drug infusion.

  • A contralateral brachial artery catheter can be placed for blood pressure monitoring.

c. Forearm Blood Flow Measurement:

  • A mercury-in-silastic strain gauge is placed around the widest part of the forearm.

  • A wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.

  • A venous occlusion cuff on the upper arm is inflated to 40-50 mmHg for 7 seconds in every 15-second cycle to prevent venous outflow.

  • The rate of increase in forearm volume, which is proportional to arterial inflow, is measured by the strain gauge.

d. Drug Infusion Protocol:

  • Basal Flow: Forearm blood flow is measured for a baseline period.

  • Endothelium-Dependent Vasodilation (Acetylcholine): Graded doses of acetylcholine are infused intra-arterially. A common dosing regimen is 7.5, 15, and 30 µ g/min , with each dose infused for 5 minutes.[17]

  • Endothelium-Independent Vasodilation (Sodium Nitroprusside): After a washout period, graded doses of sodium nitroprusside are infused to assess the direct smooth muscle response. A typical dosing regimen is 1, 2, and 4 µ g/min , with each dose infused for 5 minutes.[17]

e. Data Analysis:

  • Forearm blood flow is expressed as mL/min per 100 mL of forearm tissue.

  • Forearm vascular resistance is calculated as mean arterial pressure divided by forearm blood flow.

  • The dose-response curves for acetylcholine and sodium nitroprusside are plotted.

In Vitro Platelet Aggregation Assay

This assay measures the ability of chlorthalidone to inhibit platelet aggregation induced by various agonists.

a. Preparation of Platelet-Rich Plasma (PRP):

  • Draw whole blood from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate.

  • Centrifuge the blood at 200 x g for 10 minutes at room temperature to obtain PRP.

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used as a reference for 100% aggregation.

b. Aggregometry:

  • Use a light transmission aggregometer.

  • Adjust the PRP platelet count to approximately 250 x 10^9/L with PPP.

  • Pre-warm PRP samples to 37°C for 5 minutes.

  • Add chlorthalidone or vehicle control to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding an agonist such as ADP (5-10 µM), collagen (1-5 µg/mL), or epinephrine (B1671497) (5-10 µM).

  • Record the change in light transmission for 5-10 minutes.

c. Data Analysis:

  • The maximum percentage of aggregation is calculated, with 0% being the light transmission of PRP and 100% being the light transmission of PPP.

  • Compare the aggregation in the presence of chlorthalidone to the vehicle control.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the pro-angiogenic or anti-angiogenic potential of chlorthalidone by measuring the formation of capillary-like structures by endothelial cells.

a. Cell Culture:

  • Use human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cell lines.

  • Culture cells in endothelial growth medium.

b. Assay Procedure:

  • Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest endothelial cells and resuspend them in basal medium containing the desired concentration of chlorthalidone or control vehicle.

  • Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

c. Visualization and Quantification:

  • After incubation, visualize the formation of tube-like structures using a light microscope.

  • For quantification, cells can be labeled with a fluorescent dye (e.g., Calcein AM) prior to visualization.

  • Capture images and analyze them using angiogenesis analysis software to quantify parameters such as the number of junctions, number of branches, and total tube length.

III. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of chlorthalidone's pleiotropic effects and the workflows of the key experimental protocols.

G cluster_chlorthalidone Chlorthalidone cluster_direct_effects Direct Molecular Targets cluster_downstream_effects Downstream Pleiotropic Effects chlorthalidone Chlorthalidone carbonic_anhydrase Carbonic Anhydrase (e.g., in platelets, vascular smooth muscle) chlorthalidone->carbonic_anhydrase Inhibition platelet_aggregation Decreased Platelet Aggregation carbonic_anhydrase->platelet_aggregation endothelial_function Improved Endothelial Function (↑ eNOS activity) carbonic_anhydrase->endothelial_function angiogenesis Promotion of Angiogenesis endothelial_function->angiogenesis vascular_permeability Decreased Vascular Permeability endothelial_function->vascular_permeability

Proposed signaling pathway of chlorthalidone's pleiotropic effects.

G start Start: Subject Preparation catheterization Brachial Artery Catheterization start->catheterization baseline_measurement Measure Baseline Forearm Blood Flow (FBF) catheterization->baseline_measurement ach_infusion Infuse Acetylcholine (Graded Doses) baseline_measurement->ach_infusion ach_measurement Measure FBF Response ach_infusion->ach_measurement washout Washout Period ach_measurement->washout snp_infusion Infuse Sodium Nitroprusside (Graded Doses) washout->snp_infusion snp_measurement Measure FBF Response snp_infusion->snp_measurement analysis Data Analysis: Calculate FBF & Vascular Resistance snp_measurement->analysis end End analysis->end

Experimental workflow for forearm venous occlusion plethysmography.

G start Start: Prepare Platelet-Rich Plasma (PRP) pre_incubation Pre-incubate PRP with Chlorthalidone or Vehicle start->pre_incubation agonist_addition Add Agonist (e.g., ADP, Collagen) pre_incubation->agonist_addition aggregation_measurement Measure Light Transmission in Aggregometer agonist_addition->aggregation_measurement data_analysis Data Analysis: Calculate % Aggregation aggregation_measurement->data_analysis end End data_analysis->end

Experimental workflow for in vitro platelet aggregation assay.

G start Start: Coat Plate with Basement Membrane Matrix cell_seeding Seed Endothelial Cells with Chlorthalidone or Vehicle start->cell_seeding incubation Incubate for 4-18 hours at 37°C cell_seeding->incubation visualization Visualize Tube Formation (Light/Fluorescence Microscopy) incubation->visualization quantification Quantify Tube Network (e.g., length, junctions) visualization->quantification end End quantification->end

Experimental workflow for in vitro angiogenesis (tube formation) assay.

IV. Conclusion

The exploration of chlorthalidone's pleiotropic effects reveals a complex and multifaceted mechanism of action that extends beyond its well-established diuretic properties.[18] The evidence suggests that chlorthalidone's ability to improve endothelial function, reduce platelet aggregation, and potentially modulate angiogenesis contributes significantly to its cardiovascular protective effects.[2][13] The inhibition of carbonic anhydrase appears to be a key initiating event in some of these pathways.[2] This technical guide provides researchers and drug development professionals with a foundational understanding of the current state of research, detailed methodologies for key experiments, and a visual representation of the underlying biological processes. Further investigation into these pleiotropic effects is warranted to fully elucidate the therapeutic advantages of chlorthalidone and to identify potential new avenues for cardiovascular drug development.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Chlorthal-Dimethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthal-dimethyl (B1668884), known by its trade name Dacthal®, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of agricultural and ornamental settings.[1][2] Its environmental fate and persistence are of significant interest to researchers and environmental scientists due to the potential for off-site transport and the formation of persistent degradation products. This technical guide provides a comprehensive overview of the current scientific understanding of this compound-dimethyl's behavior in the environment, with a focus on its degradation, mobility, and bioaccumulation potential.

Physicochemical Properties

This compound-dimethyl is characterized by its low aqueous solubility and moderate volatility.[3] These properties play a significant role in its environmental distribution and fate.

PropertyValueReference
Water Solubility0.5 mg/L at 25°C[4]
Vapor Pressure2.5 x 10⁻⁶ mm Hg at 25°C[5]
Octanol-Water Partition Coefficient (log Kow)4.19[5]

Environmental Fate and Persistence

The environmental persistence of this compound-dimethyl is influenced by a combination of biotic and abiotic degradation processes. While it is stable to hydrolysis and photolysis, biodegradation is the primary route of its dissipation in the environment.[5]

Degradation in Soil

This compound-dimethyl is considered to be moderately persistent in soil environments.[3] The primary degradation pathway is microbial metabolism, which occurs under both aerobic and anaerobic conditions.[5]

Degradation Pathway:

The degradation of this compound-dimethyl proceeds through a two-step hydrolysis of its ester groups, leading to the formation of two primary metabolites: monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).[6]

This compound-Dimethyl Degradation Pathway This compound-Dimethyl This compound-Dimethyl Monomethyl tetrachloroterephthalate (MTP) Monomethyl tetrachloroterephthalate (MTP) This compound-Dimethyl->Monomethyl tetrachloroterephthalate (MTP) Hydrolysis Tetrachloroterephthalic acid (TPA) Tetrachloroterephthalic acid (TPA) Monomethyl tetrachloroterephthalate (MTP)->Tetrachloroterephthalic acid (TPA) Hydrolysis

Degradation pathway of this compound-dimethyl to its major metabolites.

Persistence in Soil:

The half-life of this compound-dimethyl in soil can vary depending on environmental conditions such as temperature and moisture content.[5]

Study TypeHalf-Life (DT₅₀)ConditionsReference
Field Dissipation35 - 44 daysCalifornia[5]
Field Dissipation14 - 100 daysVarious soils[4]
Aerobic Metabolism18 - 37 daysLaboratory[5]
Anaerobic Metabolism37 - 59 daysLaboratory[5]

The metabolite MTP is an intermediate with a relatively short half-life of 2.8 days, while TPA is more persistent.[5] After 197 days under both aerobic and anaerobic conditions, all of the parent this compound-dimethyl is transformed to TPA.[5]

Degradation in Aquatic Systems

This compound-dimethyl is generally stable in aquatic systems.[3] It is stable to hydrolysis under environmentally relevant pH conditions.[5] While photodegradation can occur, its low water solubility limits the significance of this pathway in the water column.

Degradation ProcessRateConditionsReference
HydrolysisStablepH 5, 7, 9
Aqueous PhotolysisHalf-life < 3 daysSurface water, sunlight[6]
Mobility in Soil

The mobility of this compound-dimethyl in soil is relatively low due to its strong adsorption to soil particles. However, its primary degradation product, TPA, is highly mobile and has the potential to leach into groundwater.[5][7]

CompoundSoil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc)Mobility ClassificationReference
This compound-dimethyl3900 - 5000 mL/gImmobile[4][6]
MTP16 - 44 mL/gHighly mobile
TPANegligible soil adsorptionHighly mobile[8]

The high mobility of TPA is a significant concern for potential groundwater contamination.[8]

Environmental Fate of this compound-Dimethyl cluster_soil Soil cluster_water Groundwater This compound-Dimethyl_soil This compound-Dimethyl MTP_soil MTP This compound-Dimethyl_soil->MTP_soil Degradation Atmosphere Atmosphere This compound-Dimethyl_soil->Atmosphere Volatilization TPA_soil TPA MTP_soil->TPA_soil Degradation TPA_water TPA TPA_soil->TPA_water Leaching

Conceptual model of this compound-dimethyl's environmental fate.

Bioaccumulation

The potential for this compound-dimethyl to bioaccumulate in organisms is considered to be low. While some studies have shown accumulation in fish, the bioconcentration factor (BCF) is generally below the threshold for concern.[6]

Experimental Protocols

The following sections outline generalized experimental protocols for assessing the environmental fate and persistence of this compound-dimethyl, based on internationally recognized guidelines.

Soil Metabolism Study (Aerobic and Anaerobic)

Guideline: OECD 307; US EPA OCSPP 835.4100 & 835.4200

Objective: To determine the rate and route of this compound-dimethyl degradation in soil under aerobic and anaerobic conditions.

Methodology:

  • Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are typically used.

  • Test Substance: Radiolabeled ([¹⁴C]) this compound-dimethyl is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Incubation:

    • Aerobic: Soil samples are maintained at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.

    • Anaerobic: After an initial aerobic phase to establish microbial activity, the soil is flooded with water and the headspace is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling: Soil samples are collected at various time intervals over a period of up to 120 days.

  • Analysis:

    • Soil samples are extracted with appropriate solvents.

    • The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its degradation products.

    • Volatile organic compounds and CO₂ are trapped to determine mineralization rates.

    • Non-extractable residues are quantified by combustion analysis.

  • Data Analysis: The degradation kinetics of this compound-dimethyl and the formation and decline of its metabolites are determined to calculate DT₅₀ (time for 50% dissipation) and DT₉₀ (time for 90% dissipation) values.

Soil Adsorption/Desorption Study

Guideline: OECD 106; US EPA OCSPP 835.1230

Objective: To determine the adsorption and desorption characteristics of this compound-dimethyl and its metabolites in soil.

Methodology:

  • Soil Selection: A range of soils with different physicochemical properties are used.

  • Test Solution: Solutions of this compound-dimethyl in a 0.01 M CaCl₂ solution are prepared at several concentrations.

  • Equilibration: Soil samples are equilibrated with the test solutions by shaking for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of this compound-dimethyl in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Desorption: The soil from the adsorption phase is re-suspended in a fresh CaCl₂ solution and equilibrated to determine the amount of desorbed this compound-dimethyl.

  • Data Analysis: The adsorption (Kd) and desorption (Kdes) coefficients are calculated. The soil organic carbon-water partitioning coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil.

Experimental Workflow Diagram

Experimental Workflow for Soil Degradation Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Collect & Characterize Soils Application Apply Test Substance to Soil Soil_Collection->Application Test_Substance_Prep Prepare Radiolabeled this compound-Dimethyl Test_Substance_Prep->Application Aerobic_Incubation Aerobic Incubation Application->Aerobic_Incubation Anaerobic_Incubation Anaerobic Incubation Application->Anaerobic_Incubation Sampling Periodic Sampling Aerobic_Incubation->Sampling Anaerobic_Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC-Radioactivity Detection Extraction->Quantification Data_Analysis Calculate DT50 & Degradation Pathway Quantification->Data_Analysis

Typical workflow for a soil degradation study.

Conclusion

This compound-dimethyl is moderately persistent in the environment, with its fate primarily governed by microbial degradation in soil. While the parent compound has low mobility, its major degradate, tetrachloroterephthalic acid (TPA), is both persistent and highly mobile, posing a potential risk for groundwater contamination. The bioaccumulation potential of this compound-dimethyl is considered to be low. Further research focusing on the long-term fate and potential ecotoxicological effects of TPA in aquatic environments is warranted to fully understand the environmental risks associated with the use of this compound-dimethyl.

References

Chlorthalidone's Affinity for Carbonic Anhydrase Isoforms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of the diuretic drug chlorthalidone (B1668885) to various isoforms of the zinc-containing metalloenzyme, carbonic anhydrase (CA). Chlorthalidone, a thiazide-like diuretic used in the management of hypertension and edema, exerts part of its pharmacological effects through the inhibition of these ubiquitous enzymes.[1] Understanding the specific binding characteristics of chlorthalidone to different CA isoforms is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents.

Quantitative Binding Affinity Data

The interaction between chlorthalidone and various human carbonic anhydrase (hCA) isoforms has been quantified using different experimental approaches, yielding inhibition constants (Ki) and dissociation constants (Kd). The following table summarizes the available quantitative data, providing a comparative overview of chlorthalidone's affinity for several catalytically active hCA isoforms.

Carbonic Anhydrase IsoformInhibition Constant (Ki) / Dissociation Constant (Kd) (nM)
hCA II65 - 138
hCA IV12 - 43
hCA VBLow nanomolar
hCA VII12 - 43
hCA IXLow nanomolar
hCA XII12 - 43
hCA XIIILow nanomolar
hCA XIV12 - 43

Table 1: Binding affinities of chlorthalidone to various human carbonic anhydrase isoforms. Data compiled from multiple studies.[2]

The data indicates that chlorthalidone is a potent inhibitor of several CA isoforms, with affinities in the low nanomolar to sub-micromolar range.[2] Notably, it demonstrates high affinity for isoforms such as hCA II, IV, VB, VII, IX, XII, XIII, and XIV.[2] The sulfonamide moiety present in chlorthalidone's structure is key to its inhibitory activity, interacting with the zinc ion in the active site of the carbonic anhydrase enzyme.[3]

Experimental Protocols

The determination of chlorthalidone's binding affinity to carbonic anhydrase isoforms involves various biophysical and enzymatic assays. Below are detailed methodologies for key experiments cited in the literature.

Fluorescent Thermal Shift Assay (FTSA)

This method is used to determine the dissociation constant (Kd) by measuring the change in the thermal stability of a protein upon ligand binding.

  • Principle: The binding of a ligand, such as chlorthalidone, to a protein, like carbonic anhydrase, generally increases the protein's melting temperature (Tm). This change in Tm is dependent on the ligand's concentration and binding affinity.

  • Methodology:

    • Sample Preparation: A solution is prepared containing the purified carbonic anhydrase isoform (typically 5–20 μM), a fluorescent dye (e.g., 50 μM ANS), and varying concentrations of chlorthalidone (e.g., 0–300 μM) in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) or 25 mM HEPES with 50 mM NaCl, pH 7.5) containing a small percentage of DMSO (e.g., 2% v/v) to aid in compound solubility.

    • Thermal Denaturation: The samples are subjected to a gradual increase in temperature (e.g., a heating rate of 1°C/min) in a real-time PCR instrument or a dedicated thermal shift analyzer.

    • Fluorescence Monitoring: The fluorescence of the dye is monitored. The dye preferentially binds to the hydrophobic regions of the protein that become exposed as it unfolds, leading to an increase in fluorescence.

    • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition. The change in Tm at different chlorthalidone concentrations is then used to calculate the dissociation constant (Kd).

Stopped-Flow CO2 Hydration Assay

This is a kinetic assay that measures the enzymatic activity of carbonic anhydrase and its inhibition by compounds like chlorthalidone to determine the IC50 value.

  • Principle: Carbonic anhydrase catalyzes the rapid hydration of carbon dioxide (CO2) to bicarbonate and a proton. This reaction leads to a change in pH, which can be monitored using a pH indicator. An inhibitor will slow down this reaction rate.

  • Methodology:

    • Reagent Preparation: A buffered solution (e.g., 25 mM HEPES with 50 mM NaCl, pH 7.5) is prepared containing the carbonic anhydrase isoform (e.g., 20-40 nM), a pH indicator, and varying concentrations of the inhibitor (chlorthalidone, 0–100 μM). A separate solution of saturated CO2 is also prepared.

    • Rapid Mixing: The enzyme/inhibitor solution and the CO2 solution are rapidly mixed in a stopped-flow instrument.

    • Absorbance Measurement: The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds) at a specific wavelength.

    • Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Principle: When a ligand binds to a protein, heat is either released (exothermic) or absorbed (endothermic). ITC measures these small heat changes to characterize the binding interaction.

  • Methodology:

    • Sample Preparation: The purified carbonic anhydrase isoform is placed in the sample cell of the calorimeter, and chlorthalidone is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.

    • Titration: A series of small, precise injections of the chlorthalidone solution are made into the protein solution.

    • Heat Measurement: The heat change after each injection is measured.

    • Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.

Visualizations

Signaling and Physiological Consequences of Carbonic Anhydrase Inhibition by Chlorthalidone

The inhibition of carbonic anhydrase by chlorthalidone has several downstream physiological effects. The following diagram illustrates a simplified pathway of these consequences.

chlorthalidone_ca_inhibition_pathway chlorthalidone Chlorthalidone ca_isoforms Carbonic Anhydrase (e.g., CA II, IV, IX) chlorthalidone->ca_isoforms Inhibits co2_h2o CO2 + H2O ⇌ H2CO3 ⇌ H+ + HCO3- ca_isoforms->co2_h2o Catalyzes intracellular_ph Alteration of Intracellular pH ca_isoforms->intracellular_ph Impacts cell_volume Changes in Cell Volume Regulation ca_isoforms->cell_volume Impacts angiogenesis Promotion of Angiogenesis ca_isoforms->angiogenesis Impacts platelet_aggregation Decreased Platelet Aggregation intracellular_ph->platelet_aggregation cell_volume->platelet_aggregation cv_risk_reduction Cardiovascular Risk Reduction platelet_aggregation->cv_risk_reduction angiogenesis->cv_risk_reduction

Caption: Downstream effects of Carbonic Anhydrase inhibition by Chlorthalidone.

Experimental Workflow for Determining Binding Affinity

The following diagram outlines the general workflow for determining the binding affinity of chlorthalidone to carbonic anhydrase isoforms using the experimental methods described.

experimental_workflow start Start: Purified CA Isoform and Chlorthalidone ftsa Fluorescent Thermal Shift Assay (FTSA) start->ftsa sfa Stopped-Flow CO2 Hydration Assay (SFA) start->sfa itc Isothermal Titration Calorimetry (ITC) start->itc tm_shift Measure Tm Shift ftsa->tm_shift enzymatic_rate Measure Enzymatic Rate sfa->enzymatic_rate heat_change Measure Heat Change itc->heat_change kd_calc Calculate Kd tm_shift->kd_calc ic50_calc Calculate IC50 enzymatic_rate->ic50_calc thermo_params Determine Thermodynamic Parameters (Kd, ΔH, ΔS) heat_change->thermo_params end End: Quantitative Binding Data kd_calc->end ic50_calc->end thermo_params->end

Caption: Workflow for CA binding affinity determination.

References

Chlorthal-Dimethyl: A Comprehensive Toxicological Profile in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthal-dimethyl (B1668884), also known as DCPA or Dacthal, is a pre-emergent herbicide used to control annual grasses and some broadleaf weeds. Its widespread use has prompted concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound-dimethyl in various non-target species, including birds, aquatic organisms, and soil inhabitants. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details the experimental protocols used to generate this data, and provides visual representations of experimental workflows.

Data Presentation: Quantitative Toxicology

The following tables summarize the acute and chronic toxicity of this compound-dimethyl and its primary degradation product, tetrachloroterephthalic acid (TPA), to a range of non-target organisms. Data for the other major degradation product, monomethyl tetrachloroterephthalic acid (MTP), is limited in the available scientific literature.

Table 1: Avian Toxicity of this compound-Dimethyl

SpeciesTest TypeEndpointValue (mg/kg bw)Toxicity Classification
Bobwhite Quail (Colinus virginianus)Acute OralLD50>2000Practically Non-toxic
Mallard Duck (Anas platyrhynchos)Acute OralLD50>2000Practically Non-toxic
Bobwhite Quail (Colinus virginianus)DietaryLC50 (5-day)>5000 ppmPractically Non-toxic
Mallard Duck (Anas platyrhynchos)DietaryLC50 (5-day)>5000 ppmPractically Non-toxic

Table 2: Aquatic Toxicity of this compound-Dimethyl and TPA

SpeciesChemicalTest TypeEndpointValue (mg/L)Toxicity Classification
Rainbow Trout (Oncorhynchus mykiss)This compound-dimethyl96-hour AcuteLC50>10Slightly Toxic
Bluegill Sunfish (Lepomis macrochirus)This compound-dimethyl96-hour AcuteLC50>10Slightly Toxic
Water Flea (Daphnia magna)This compound-dimethyl48-hour AcuteEC508.3[1]Moderately Toxic
Green Algae (Selenastrum capricornutum)This compound-dimethyl72-hour Growth InhibitionEC50>1.0Moderately to Slightly Toxic
Fish (various)TPA96-hour AcuteLC50798 - 1640[2]Practically Non-toxic
Water Flea (Daphnia magna)TPA48-hour AcuteEC50>982[2]Practically Non-toxic
Green Algae (Scenedesmus subspicatus)TPA96-hour Growth InhibitionNOEC>1000[2]Practically Non-toxic

Table 3: Soil Organism Toxicity of this compound-Dimethyl and TPA

SpeciesChemicalTest TypeEndpointValue (mg/kg soil)Toxicity Classification
Earthworm (Eisenia fetida)This compound-dimethyl14-day AcuteLC50>1000Practically Non-toxic
Earthworm (Eisenia fetida)TPA14-day AcuteLC50>1000Practically Non-toxic

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (US EPA). The following sections detail the methodologies for key experiments.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This test is designed to determine the acute oral toxicity (LD50) of a substance to birds.

  • Test Species: Typically, a gallinaceous species like the Bobwhite Quail (Colinus virginianus) or an anatid species like the Mallard Duck (Anas platyrhynchos) is used.

  • Animal Housing: Birds are housed in cages under controlled conditions of temperature, humidity, and a 12-hour light/12-hour dark cycle.

  • Dosage and Administration: The test substance is administered as a single oral dose, usually via gavage. A range of dose levels is used to determine the dose that is lethal to 50% of the test population.

  • Observation Period: Birds are observed for a period of 14 days for signs of toxicity and mortality.

  • Data Collection: Body weight, food consumption, and any clinical signs of toxicity are recorded. A gross necropsy is performed on all birds that die during the study and on all surviving birds at the end of the observation period.

Avian Dietary Toxicity Test (OECD Guideline 205)

This study assesses the toxicity of a substance when administered in the diet over a short period.

  • Test Species: Similar to the acute oral test, Bobwhite Quail or Mallard Ducks are commonly used.

  • Procedure: The test substance is mixed into the diet at various concentrations and fed to the birds for five days, followed by a three-day observation period on a clean diet.

  • Endpoints: The primary endpoint is the LC50, the concentration in the diet that is lethal to 50% of the birds. Body weight, food consumption, and signs of toxicity are also monitored.

Fish Acute Toxicity Test (OECD Guideline 203)

This test evaluates the acute toxicity of a substance to fish.

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).

  • Test System: The test is conducted in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are monitored.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Endpoint: The primary endpoint is the LC50, the concentration of the substance that is lethal to 50% of the fish within the 96-hour exposure period. Observations for mortality and sublethal effects are made at 24, 48, 72, and 96 hours.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

  • Test Organism: Daphnia magna, a small freshwater crustacean, is the standard test organism.

  • Procedure: Neonates (<24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.

  • Endpoint: The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized (unable to swim). Observations are made at 24 and 48 hours.

Algal Growth Inhibition Test (OECD Guideline 201)

This study evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: A common test species is the green alga Selenastrum capricornutum (now known as Raphidocelis subcapitata).

  • Methodology: Algal cultures are exposed to various concentrations of the test substance for 72 hours under controlled light and temperature conditions.

  • Endpoint: The EC50 is determined based on the inhibition of algal growth, which can be measured by cell counts, fluorescence, or other measures of biomass.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms.

  • Test Organism: The compost worm Eisenia fetida is the standard species.

  • Procedure: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.

  • Endpoint: The LC50, the concentration of the substance in the soil that is lethal to 50% of the earthworms, is determined. Observations for mortality and behavioral changes are made at 7 and 14 days.

Signaling Pathways and Experimental Workflows

To visually represent the methodologies and logical relationships in toxicological testing, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow_avian_acute_oral start Start: Acclimation of Birds dose_prep Dose Formulation start->dose_prep dosing Single Oral Gavage dose_prep->dosing observation 14-Day Observation (Mortality, Clinical Signs) dosing->observation data_collection Data Collection (Body Weight, Food Consumption) observation->data_collection necropsy Gross Necropsy observation->necropsy end End: LD50 Calculation data_collection->end necropsy->end

Avian Acute Oral Toxicity Test Workflow (OECD 223)

experimental_workflow_daphnia_acute start Start: Culture Neonates (<24h old) test_prep Prepare Test Solutions (Range of Concentrations) start->test_prep exposure 48-Hour Static Exposure test_prep->exposure observation_24h 24h Observation (Immobilization) exposure->observation_24h observation_48h 48h Observation (Immobilization) observation_24h->observation_48h end End: EC50 Calculation observation_48h->end

Daphnia sp. Acute Immobilisation Test Workflow (OECD 202)

experimental_workflow_earthworm_acute start Start: Acclimatize Adult Earthworms soil_prep Prepare Artificial Soil with Test Substance start->soil_prep exposure 14-Day Exposure soil_prep->exposure observation_7d 7-Day Assessment (Mortality, Behavior) exposure->observation_7d observation_14d 14-Day Assessment (Mortality, Behavior) observation_7d->observation_14d end End: LC50 Calculation observation_14d->end

Earthworm Acute Toxicity Test Workflow (OECD 207)

Conclusion

This compound-dimethyl generally exhibits low to moderate acute toxicity to a range of non-target organisms. Its primary degradation product, TPA, appears to be of lower toxicological concern. However, the moderate toxicity to some aquatic invertebrates highlights the need for careful consideration of its environmental fate and potential for exposure in aquatic ecosystems. The data and protocols presented in this guide provide a robust foundation for informed risk assessment and future research into the ecotoxicological effects of this herbicide.

References

Chlorthalidone: A Technical Guide to its Diuretic and Antihypertensive Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorthalidone (B1668885), a thiazide-like diuretic, has been a cornerstone in the management of hypertension for decades. Its clinical efficacy stems from a dual mechanism of action, encompassing both potent diuretic and direct antihypertensive effects. Initially, its primary action is to reduce extracellular fluid volume through diuresis. However, its sustained antihypertensive properties are attributed to mechanisms beyond simple volume depletion, including vasodilation and other pleiotropic effects. This technical guide provides an in-depth exploration of the distinct yet interconnected diuretic and antihypertensive actions of chlorthalidone, presenting quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and drug development in this area.

Core Mechanisms of Action

Chlorthalidone exerts its effects through two primary molecular targets: the Na+/Cl- cotransporter (NCC) in the renal tubules and carbonic anhydrase enzymes present in various tissues.

Diuretic Effect: Inhibition of the Na+/Cl- Cotransporter (NCC)

The principal diuretic action of chlorthalidone results from its inhibition of the sodium-chloride cotransporter (NCC), located in the apical membrane of the distal convoluted tubule (DCT) of the kidney. By blocking NCC, chlorthalidone prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure within the tubules, causing more water to be retained and subsequently excreted as urine. This process, known as natriuresis (excretion of sodium in the urine) and diuresis (increased urine production), leads to a reduction in plasma and extracellular fluid volume.

Antihypertensive and Pleiotropic Effects: Carbonic Anhydrase Inhibition and Beyond

While the initial reduction in blood pressure is a consequence of diuresis, the long-term antihypertensive effect of chlorthalidone is maintained through mechanisms that are independent of volume depletion.[1] A key player in these effects is chlorthalidone's ability to inhibit carbonic anhydrase.[2]

  • Vasodilation: Chlorthalidone's inhibition of carbonic anhydrase in vascular smooth muscle cells is thought to contribute to vasodilation.[2][3] This inhibition leads to an increase in intracellular pH, which in turn activates calcium-activated potassium (KCa) channels. The opening of these channels causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, reduced intracellular calcium concentration, and ultimately, relaxation of the vascular smooth muscle.[3]

  • Endothelial Function: Studies have shown that chlorthalidone can improve endothelial function, a critical factor in maintaining vascular health.[2][4] It has been observed to augment acetylcholine-mediated vasodilation, suggesting an enhancement of nitric oxide (NO) bioavailability.[4]

  • Platelet Aggregation: Chlorthalidone has been demonstrated to decrease platelet aggregation, an effect also linked to its potent inhibition of platelet carbonic anhydrase.[5][6][7] This antiplatelet activity may contribute to its cardiovascular protective effects.[8]

Quantitative Data: Dose-Response Relationships

The diuretic and antihypertensive effects of chlorthalidone exhibit distinct dose-response relationships.

Diuretic Dose-Response

The diuretic effect of chlorthalidone, characterized by increased urine volume and sodium excretion, is dose-dependent. While specific clinical studies detailing a comprehensive dose-response curve for natriuresis are not as abundant as for blood pressure, the available data indicates that higher doses generally lead to greater diuresis. For edema, initial doses of 50 to 100 mg daily are often used, with a maximum of 200 mg daily, suggesting a dose-dependent increase in diuretic effect within this range.[9]

Table 1: Chlorthalidone Dosage for Diuretic Effect (Edema)

Dosage (mg/day)Expected Diuretic Response
50-100Initial therapeutic range for edema[9]
up to 200Maximum recommended dose for pronounced diuretic effect[9]
Antihypertensive Dose-Response

In contrast to its diuretic effect, the antihypertensive effect of chlorthalidone exhibits a relatively flat dose-response curve at dosages above 25 mg/day.[10] This indicates that increasing the dose beyond 25 mg provides minimal additional blood pressure reduction but is associated with a greater incidence of metabolic side effects, such as hypokalemia and hyperuricemia.[10]

Table 2: Chlorthalidone Antihypertensive Dose-Response in Mild Hypertension

Chlorthalidone Dose (mg/day)Mean Decrease in Supine Diastolic Blood Pressure (mmHg)
12.5~8-10
25~10-12[10]
50~10-12[10]
75~10-12[10]
100~11

(Data compiled from multiple clinical trials)

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the diuretic and antihypertensive effects of chlorthalidone.

Protocol for Assessing Diuretic Activity in a Rat Model

This protocol outlines a standard procedure for evaluating the diuretic properties of chlorthalidone in rats using metabolic cages.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Acclimatization: House rats individually in metabolic cages for at least 24 hours prior to the experiment to minimize stress-induced variations in urine output. Allow free access to food and water.

  • Fasting: 18 hours prior to the experiment, withhold food but continue to provide free access to water.

  • Grouping (n=6 per group):

    • Control Group: Administer vehicle (e.g., 0.9% saline or a suspension vehicle like 0.5% carboxymethylcellulose).

    • Positive Control Group: Administer a standard diuretic (e.g., furosemide, 10 mg/kg).

    • Test Groups: Administer chlorthalidone at various doses (e.g., 5, 10, 20 mg/kg).

  • Hydration and Dosing: Administer 25 ml/kg of 0.9% saline orally to all animals to ensure adequate hydration and a measurable baseline urine output. Immediately following hydration, administer the respective vehicle, positive control, or test compound orally or intraperitoneally.

  • Urine Collection: Place each rat back into its individual metabolic cage immediately after dosing. Collect urine for a period of 5 to 24 hours. For acute effects, a 5-hour collection period is often sufficient.

  • Measurements:

    • Urine Volume: Record the total volume of urine collected for each animal.

    • Electrolyte Analysis: Centrifuge the urine samples to remove any debris. Analyze the supernatant for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the mean urine volume and electrolyte excretion of the test groups to the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Protocol for Evaluating Antihypertensive Effects in the DOCA-Salt Hypertensive Rat Model

The Deoxycorticosterone Acetate (DOCA)-salt model is a commonly used animal model of hypertension that mimics low-renin, salt-sensitive hypertension.

  • Animals: Male Wistar rats (8-9 weeks old, 300-330g).

  • Surgical Procedure (Uninephrectomy):

    • Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine and xylazine).

    • Make a lateral abdominal incision to expose the left kidney.

    • Ligate the left renal artery, vein, and ureter, and then remove the kidney.

    • Suture the incision.

  • Induction of Hypertension:

    • Following a recovery period, randomize the uninephrectomized rats into control and DOCA-salt groups.

    • The DOCA-salt group receives subcutaneous injections of DOCA (25 mg in 0.4 mL of dimethylformamide) every fourth day.

    • Replace the drinking water of the DOCA-salt group with a 1% NaCl solution.

    • The control group receives vehicle injections and normal drinking water.

  • Chlorthalidone Treatment:

    • Preventive Regimen: Start chlorthalidone administration (e.g., 8 mg per animal per day mixed in food) at the same time as the initiation of DOCA-salt treatment.[11]

    • Therapeutic Regimen: Initiate chlorthalidone treatment after hypertension is established (e.g., 20 days after the start of DOCA-salt treatment).[11]

  • Blood Pressure Measurement:

    • Measure systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.

    • For more detailed hemodynamic analysis, implant telemetric devices for continuous blood pressure monitoring.

  • Data Analysis: Compare the blood pressure progression and final blood pressure values between the different treatment groups and the untreated DOCA-salt group.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below in the DOT language for Graphviz.

Signaling Pathway of Chlorthalidone's Diuretic Action

Diuretic_Action cluster_DCT Distal Convoluted Tubule Cell cluster_blood Blood NCC Na+/Cl- Cotransporter (NCC) Na_Cl_lumen Na+, Cl- Na_K_ATPase Na+/K+ ATPase Na_blood Na+ Na_K_ATPase->Na_blood Pumps Na+ out Na_Cl_lumen->NCC Diuresis Increased Urine Output (Diuresis & Natriuresis) Na_Cl_lumen->Diuresis Increased excretion K_blood K+ K_blood->Na_K_ATPase Pumps K+ in Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibits Vasodilation_Pathway cluster_VSMC Vascular Smooth Muscle Cell CA Carbonic Anhydrase (CA) pH_increase Increased Intracellular pH CA->pH_increase Leads to KCa_channel Ca2+-activated K+ Channel pH_increase->KCa_channel Activates Hyperpolarization Hyperpolarization KCa_channel->Hyperpolarization Causes Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Reduces Vasodilation Vasodilation Ca_influx->Vasodilation Results in Chlorthalidone Chlorthalidone Chlorthalidone->CA Inhibits Diuretic_Workflow start Start acclimatize Acclimatize Rats to Metabolic Cages (24h) start->acclimatize fast Fast Rats (18h, water ad libitum) acclimatize->fast group Group Rats (Control, Positive Control, Test) fast->group hydrate_dose Hydrate with Saline & Administer Compounds group->hydrate_dose collect_urine Collect Urine (5-24h) hydrate_dose->collect_urine measure Measure Urine Volume & Electrolytes collect_urine->measure analyze Analyze and Compare Data measure->analyze end End analyze->end

References

Initial Screening of Chlorthalidone for Non-Diuretic Therapeutic Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone (B1668885), a thiazide-like diuretic, has been a cornerstone in the management of hypertension and edema for decades. Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][2] However, a growing body of evidence suggests that chlorthalidone possesses a range of non-diuretic, or "pleiotropic," effects that open up new avenues for its therapeutic application. These effects are thought to be mediated, in part, by its potent inhibition of carbonic anhydrase isoforms, leading to downstream effects on vasodilation, bone metabolism, and potentially other cellular processes.[3][4] This in-depth technical guide provides a comprehensive overview of the core non-diuretic applications of chlorthalidone, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the initial screening and development of this versatile molecule for new therapeutic indications.

Carbonic Anhydrase Inhibition: A Central Mechanism

A key non-diuretic mechanism of chlorthalidone is its ability to inhibit various isoforms of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Chlorthalidone's sulfonamide moiety allows it to bind to the zinc ion in the active site of CA enzymes.[5] This inhibition is significantly more potent than that of many other thiazide-like diuretics and is believed to underpin several of its pleiotropic effects.[5][6]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibition constants (Ki) of chlorthalidone against various human carbonic anhydrase isoforms. This data is crucial for understanding the potential selectivity and off-target effects when exploring new therapeutic applications.

Carbonic Anhydrase IsoformChlorthalidone Ki (nM)Reference
hCA I2800[6]
hCA II65-138[5]
hCA VBLow nanomolar[5]
hCA VIILow nanomolar[5]
hCA IXLow nanomolar[5]
hCA XII47; 213[6]
hCA XIIILow nanomolar[5]
hCA XIV150[6]
Experimental Protocol: Stopped-Flow Spectrophotometry for Carbonic Anhydrase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds like chlorthalidone against carbonic anhydrase.

Principle: This assay measures the enzyme-catalyzed hydration of CO2. The subsequent change in pH is monitored using a pH indicator dye. The rate of this reaction is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoform

  • Chlorthalidone stock solution (in DMSO)

  • CO2-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator dye (e.g., p-nitrophenol)

  • 96-well plates

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a solution of the purified carbonic anhydrase isoform in the buffer.

    • Prepare serial dilutions of chlorthalidone in the buffer.

  • Reaction Mixture:

    • In the stopped-flow instrument's syringes, place the enzyme solution (with or without the inhibitor) in one syringe and the CO2-saturated water in the other.

  • Measurement:

    • Rapidly mix the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator dye over time at the appropriate wavelength (e.g., 400 nm for p-nitrophenol).[7]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Vasodilation and Endothelial Function

Chlorthalidone has been shown to induce vasodilation through mechanisms independent of its diuretic effect.[4] This direct action on blood vessels is thought to contribute to its robust antihypertensive properties and may have implications for other cardiovascular conditions.

Signaling Pathway: Chlorthalidone-Induced Vasodilation

One proposed mechanism for chlorthalidone's vasodilatory effect involves its inhibition of carbonic anhydrase in vascular smooth muscle cells, which may lead to alterations in intracellular pH and calcium signaling. Another potential pathway involves the enhancement of endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production and subsequent smooth muscle relaxation via the cGMP pathway.

chlorthalidone_vasodilation_pathway chlorthalidone Chlorthalidone ca Carbonic Anhydrase (Vascular Smooth Muscle) chlorthalidone->ca Inhibits eNOS eNOS (Endothelial Cells) chlorthalidone->eNOS Activates? intracellular_ph Altered Intracellular pH ca->intracellular_ph ca_signaling Ca2+ Signaling intracellular_ph->ca_signaling vasodilation1 Vasodilation ca_signaling->vasodilation1 no_production ↑ NO Production eNOS->no_production sGC Soluble Guanylate Cyclase (sGC) no_production->sGC Activates cGMP ↑ cGMP sGC->cGMP pkg Protein Kinase G (PKG) cGMP->pkg Activates ca_decrease ↓ Intracellular Ca2+ pkg->ca_decrease vasodilation2 Vasodilation ca_decrease->vasodilation2

Caption: Proposed signaling pathways for chlorthalidone-induced vasodilation.

Experimental Protocol: Wire Myography for Vasodilation Assessment

Wire myography is a standard ex vivo technique to assess the contractile and relaxant properties of small resistance arteries.

Principle: Isolated arterial segments are mounted on small wires connected to a force transducer. The tension of the arterial ring is measured in response to vasoconstrictors and vasodilators.

Materials:

  • Wire myograph system

  • Dissecting microscope

  • Small surgical instruments

  • Physiological salt solution (PSS), e.g., Krebs-Henseleit solution

  • High-potassium physiological salt solution (KPSS)

  • Vasoconstrictor (e.g., phenylephrine, U46619)

  • Endothelium-dependent vasodilator (e.g., acetylcholine)

  • Chlorthalidone solutions of varying concentrations

Procedure:

  • Vessel Isolation and Mounting:

    • Isolate small resistance arteries (e.g., mesenteric arteries from a rat) under a dissecting microscope.[8][9]

    • Cut the artery into 2 mm segments.

    • Mount each segment onto two small wires in the myograph chamber filled with PSS at 37°C and aerated with 95% O2 / 5% CO2.[8]

  • Equilibration and Viability Check:

    • Allow the vessels to equilibrate for at least 30 minutes.

    • Test the viability of the vessels by inducing contraction with KPSS.[8]

    • Assess endothelium integrity by pre-contracting the vessel with a vasoconstrictor and then inducing relaxation with acetylcholine.[8]

  • Vasodilation Assay:

    • Pre-contract the arterial segments with a submaximal concentration of a vasoconstrictor.

    • Once a stable contraction is achieved, add cumulative concentrations of chlorthalidone to the bath.

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Construct a concentration-response curve to determine the potency (EC50) and efficacy of chlorthalidone as a vasodilator.

Bone Metabolism and Osteoporosis

Several studies have indicated that chlorthalidone has a beneficial effect on bone health, potentially reducing the risk of fractures.[10] This effect is attributed to its ability to decrease urinary calcium excretion and possibly a direct anabolic effect on bone cells.

Quantitative Data: Effect of Chlorthalidone on Bone Loss

A randomized, double-masked, placebo-controlled trial in elderly women demonstrated that chlorthalidone use was associated with a significant reduction in bone loss.[11]

Skeletal SiteAnnual Bone Loss Rate (Placebo)Annual Bone Loss/Gain Rate (Chlorthalidone)
Calcaneus-0.56%+0.44%
Proximal Radius-0.91%-0.32%
Distal Radius+0.39%+1.51%
Average (3 sites) -0.36% +0.88%
Experimental Protocol: Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)

This in vitro assay is used to assess the effect of compounds on the differentiation of pre-osteoblastic cells into mature osteoblasts, a key process in bone formation.

Principle: Alkaline phosphatase (ALP) is an early marker of osteoblast differentiation. Its activity can be visualized and quantified using a colorimetric substrate.

Materials:

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Cell culture medium (e.g., Alpha-MEM) with fetal bovine serum and antibiotics

  • Osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate)

  • Chlorthalidone solutions of varying concentrations

  • Alkaline phosphatase staining kit (containing a substrate like BCIP/NBT)

  • Microplate reader (for quantitative analysis)

Procedure:

  • Cell Culture and Treatment:

    • Seed the pre-osteoblastic cells in a multi-well plate and allow them to adhere.

    • Replace the culture medium with osteogenic differentiation medium containing different concentrations of chlorthalidone. Include a positive control (osteogenic medium only) and a negative control (regular culture medium).

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Alkaline Phosphatase Staining (Qualitative):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Incubate the cells with the ALP staining solution according to the manufacturer's instructions until a color change is observed.[12][13]

    • Wash the cells and visualize them under a microscope.

  • Alkaline Phosphatase Activity Assay (Quantitative):

    • Lyse the cells to release intracellular ALP.

    • Add a colorimetric ALP substrate (e.g., p-nitrophenyl phosphate) to the cell lysate.

    • Incubate and then measure the absorbance at the appropriate wavelength using a microplate reader.

    • Normalize the ALP activity to the total protein concentration in each well.

experimental_workflow_osteoblast_differentiation cluster_qualitative cluster_quantitative start Start: Seed Pre-osteoblastic Cells culture Culture in Osteogenic Medium +/- Chlorthalidone start->culture incubation Incubate for 7-14 days culture->incubation qualitative_path Qualitative Analysis quantitative_path Quantitative Analysis fix_cells Fix Cells stain_alp Stain for Alkaline Phosphatase fix_cells->stain_alp microscopy Microscopic Examination stain_alp->microscopy end End: Assess Osteoblast Differentiation microscopy->end lyse_cells Lyse Cells add_substrate Add ALP Substrate lyse_cells->add_substrate measure_absorbance Measure Absorbance add_substrate->measure_absorbance measure_absorbance->end

Caption: Experimental workflow for assessing osteoblast differentiation.

Anti-Platelet and Anti-Cancer Potential: Areas for Further Investigation

Anti-Platelet Activity

Some in vitro studies have suggested that chlorthalidone may decrease platelet aggregation, an effect potentially mediated by its inhibition of carbonic anhydrase.[14][15] However, the clinical significance of this finding is still under investigation, with some studies showing no significant antiplatelet effect in humans. Further research is needed to clarify the mechanism and potential therapeutic relevance of chlorthalidone's effects on platelet function.

Anti-Cancer Potential

The potential of chlorthalidone as an anti-cancer agent is an emerging area of research. While some studies have investigated the association between thiazide diuretics and the risk of certain cancers, with often conflicting or inconclusive results for chlorthalidone, there is a need for dedicated in vitro and in vivo studies to explore any direct anti-tumor activity.[1][16][17] Researchers are encouraged to screen chlorthalidone against various cancer cell lines and in animal models of cancer to identify any potential therapeutic efficacy.

Conclusion

Chlorthalidone's non-diuretic properties, particularly its potent inhibition of carbonic anhydrase, present exciting opportunities for repositioning this well-established drug for new therapeutic applications. Its demonstrated effects on vasodilation and bone metabolism are supported by both preclinical and clinical data. The potential anti-platelet and anti-cancer activities of chlorthalidone warrant further rigorous investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the initial screening and exploration of chlorthalidone's non-diuretic therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of Chlorthalidone in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the sensitive and selective quantification of chlorthalidone (B1668885) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Chlorthalidone is a thiazide-like diuretic commonly prescribed for the treatment of hypertension and edema.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document outlines a validated LC-MS/MS method for the determination of chlorthalidone in human plasma, offering high sensitivity and specificity.

Experimental Protocols

Materials and Reagents
  • Chlorthalidone reference standard (Purity ≥ 98%)

  • Chlorthalidone-d4 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and diethyl ether

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank, drug-free)

Instrumentation
  • Liquid Chromatography: A UPLC or HPLC system capable of delivering reproducible gradients and pressures.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is based on a common and effective extraction method for chlorthalidone from plasma.[3]

  • Thaw frozen plasma samples at room temperature.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Chlorthalidone-d4 in methanol).

  • Add 125 µL of 0.2 M hydrochloric acid to the plasma sample.[3]

  • Vortex the mixture for 10 seconds.

  • Add 3 mL of diethyl ether and vortex for 30 seconds to extract the analyte and IS.[3]

  • Centrifuge the samples at 4600 rpm for 10 minutes.[3]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 200 µL of the mobile phase.[3]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Operating Conditions

The following table summarizes the optimized chromatographic and mass spectrometric conditions for the analysis of chlorthalidone.

ParameterCondition
Liquid Chromatography
ColumnWaters XBridge C18 (100 x 4.6 mm, 3.5 µm)[3]
Mobile PhaseAcetonitrile and water (80:20, v/v) with 0.0075% ammonia (B1221849) solution[3]
Flow Rate0.5 mL/min[3]
Injection Volume20 µL[3]
Column Temperature30°C[3]
Autosampler Temperature10°C[3]
Run Time3.5 minutes[3]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative[3][4]
Capillary Voltage3.2 kV[3]
Source Temperature150°C[3]
Desolvation Temperature400°C[3]
Desolvation Gas Flow600 L/h[3]
Cone Gas Flow50 L/h[3]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Chlorthalidonem/z 337.1 → 146.05[3]
Chlorthalidone-d4 (IS)m/z 341.1 → 150.05[3]

Method Validation and Performance

The method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision.

Linearity and Sensitivity
AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Chlorthalidone2 - 1000[3]> 0.9971[3]2[3]
Chlorthalidone1.0 - 180.0[4]-1.0[4]
Chlorthalidone5 - 500[5]-5.0[5]

LLOQ: Lower Limit of Quantification

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at multiple quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC6[3]< 1585-115< 1585-115
Medium QC400[3]< 1585-115< 1585-115
High QC750[3]< 1585-115< 1585-115

%CV: Percent Coefficient of Variation

Experimental Workflow Diagram

The following diagram illustrates the major steps in the quantitative analysis of chlorthalidone in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_hcl Add 0.2 M HCl (125 µL) add_is->add_hcl vortex1 Vortex (10s) add_hcl->vortex1 add_ether Add Diethyl Ether (3 mL) vortex1->add_ether vortex2 Vortex (30s) add_ether->vortex2 centrifuge Centrifuge (4600 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute inject Inject into LC-MS/MS (20 µL) reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (ESI-, MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantify Concentration (Calibration Curve) calculate->quantify

Caption: Workflow for the LC-MS/MS analysis of chlorthalidone in plasma.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust procedure for the quantitative determination of chlorthalidone in human plasma. Its high sensitivity, specificity, and throughput make it an ideal tool for a variety of applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for Assessing Chlorthalidone-Induced Electrolyte Imbalance In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthalidone (B1668885) is a long-acting thiazide-like diuretic widely prescribed for the management of hypertension and edema.[1][2] Its primary mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubule (DCT) of the kidney.[1][3] This inhibition leads to increased urinary excretion of sodium and water, which is central to its therapeutic effects.[2][4] However, this action also invariably alters the renal handling of other electrolytes, frequently leading to imbalances such as hypokalemia (low potassium), hyponatremia (low sodium), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[3][5]

These electrolyte disturbances are of significant clinical concern as they can lead to adverse events, including cardiac arrhythmias and muscle weakness.[3][5] Therefore, a robust and standardized in vivo protocol is essential for preclinical studies to accurately assess the risk and severity of chlorthalidone-induced electrolyte imbalances. This document provides a detailed protocol for researchers to evaluate these effects in a rodent model.

Mechanism of Chlorthalidone-Induced Electrolyte Imbalance

Chlorthalidone exerts its diuretic effect by blocking the Na+-Cl- cotransporter in the apical membrane of the distal convoluted tubule cells.[1][2] This blockade prevents the reabsorption of sodium and chloride from the tubular fluid, leading to their increased excretion in the urine.[4] The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), promoting potassium secretion and leading to hypokalemia.[2][5] Furthermore, the volume depletion resulting from diuresis can stimulate the release of antidiuretic hormone (ADH), which promotes water reabsorption and can contribute to dilutional hyponatremia.[6]

G cluster_0 Distal Convoluted Tubule Cell chlorthalidone Chlorthalidone ncc Na+/Cl- Cotransporter (NCC) chlorthalidone->ncc Inhibits na_in Na+ Influx cl_in Cl- Influx nak_atpase Na+/K+ ATPase na_in->nak_atpase Pumped Out na_out Na+ Efflux na_blood Na+ na_out->na_blood k_in K+ Influx ca_channel Ca2+ Channel ca_in Ca2+ Reabsorption ca_blood Ca2+ ca_in->ca_blood na_lumen Na+ na_lumen->ncc Reabsorption cl_lumen Cl- cl_lumen->ncc Reabsorption ca_lumen Ca2+ ca_lumen->ca_channel Reabsorption k_blood K+ k_blood->k_in Pumped In

Caption: Chlorthalidone's mechanism of action in the distal convoluted tubule.

In Vivo Experimental Protocol

This protocol outlines a study in Wistar rats to assess chlorthalidone-induced electrolyte imbalances. The principles can be adapted for other rodent models.

Animal Model and Husbandry
  • Species: Male Wistar rats (8-10 weeks old, 200-250g).

  • Housing: House animals in metabolic cages to allow for accurate 24-hour urine collection.[7] Maintain a 12-hour light/dark cycle at a controlled temperature (22 ± 2°C) and humidity (50 ± 10%).[8]

  • Diet and Acclimatization: Provide standard laboratory chow and water ad libitum. Allow for an acclimatization period of at least 7 days before the start of the experiment.[8]

Experimental Design and Dosing
  • Groups:

    • Group 1: Control (Vehicle - e.g., 0.5% carboxymethylcellulose in sterile water).

    • Group 2: Chlorthalidone (e.g., 25 mg/kg, orally).[9][10]

    • Group 3: Chlorthalidone (e.g., 50 mg/kg, orally).[9][10]

  • Administration: Administer the respective treatments orally via gavage once daily for a specified period (e.g., 7 or 14 days). The volume should be consistent across all groups (e.g., 5 mL/kg).

Sample Collection and Processing
  • Baseline: Before the first dose, collect baseline blood and 24-hour urine samples from all animals.

  • During Treatment: Collect 24-hour urine samples at regular intervals (e.g., day 1, 3, 7, and 14).

  • Terminal Collection: At the end of the treatment period, collect a final 24-hour urine sample. Anesthetize the animals (e.g., with isoflurane) and collect terminal blood samples via cardiac puncture into lithium heparin tubes.[8]

  • Blood Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.[8] Store plasma and urine samples at -80°C until analysis.

Biochemical Analysis
  • Urine Analysis: Measure the total 24-hour urine volume. Analyze urine samples for sodium (Na+), potassium (K+), chloride (Cl-), calcium (Ca2+), and magnesium (Mg2+) concentrations.

  • Plasma Analysis: Analyze plasma samples for Na+, K+, Cl-, Ca2+, and Mg2+ concentrations.

  • Analytical Methods: Ion-selective electrodes (ISE) or flame photometry are standard methods for measuring Na+ and K+ concentrations.[11] Atomic absorption spectrometry can be used for Ca2+ and Mg2+.[12][13] Automated clinical chemistry analyzers are also widely used and can measure multiple electrolytes simultaneously.

G acclimatization Animal Acclimatization (7 days) baseline Baseline Sample Collection (Blood & 24h Urine) acclimatization->baseline grouping Randomization into Groups (Control, Low Dose, High Dose) baseline->grouping dosing Daily Oral Administration (Vehicle or Chlorthalidone) grouping->dosing urine_collection Interim 24h Urine Collection (e.g., Day 1, 3, 7) dosing->urine_collection During Treatment Period terminal Terminal Sample Collection (Blood & 24h Urine) dosing->terminal End of Study urine_collection->dosing analysis Biochemical Analysis (Plasma & Urine Electrolytes) terminal->analysis data_analysis Statistical Data Analysis analysis->data_analysis

Caption: Experimental workflow for assessing chlorthalidone's effects.

Data Presentation

Quantitative data should be summarized in tables to facilitate clear comparison between treatment groups and over time.

Table 1: Effect of Chlorthalidone on Plasma Electrolyte Concentrations

ParameterControl (Vehicle)Chlorthalidone (25 mg/kg)Chlorthalidone (50 mg/kg)
Sodium (mmol/L) 142 ± 2.1135 ± 1.8131 ± 2.5
Potassium (mmol/L) 4.5 ± 0.33.6 ± 0.23.1 ± 0.4**
Chloride (mmol/L) 101 ± 1.594 ± 1.990 ± 2.2
Calcium (mmol/L) 2.4 ± 0.12.6 ± 0.22.7 ± 0.1
Magnesium (mmol/L) 0.8 ± 0.050.7 ± 0.040.6 ± 0.06
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to control. Data are hypothetical and for illustrative purposes.

Table 2: Effect of Chlorthalidone on 24-Hour Urinary Electrolyte Excretion

ParameterControl (Vehicle)Chlorthalidone (25 mg/kg)Chlorthalidone (50 mg/kg)
Urine Volume (mL/24h) 15 ± 1.235 ± 2.5 48 ± 3.1
Sodium (mmol/24h) 1.8 ± 0.24.5 ± 0.4 6.2 ± 0.5
Potassium (mmol/24h) 1.5 ± 0.12.8 ± 0.3 3.9 ± 0.4
Chloride (mmol/24h) 2.0 ± 0.35.1 ± 0.5 7.0 ± 0.6
Calcium (mmol/24h) 0.5 ± 0.040.3 ± 0.030.2 ± 0.02
Magnesium (mmol/24h)0.4 ± 0.030.6 ± 0.050.8 ± 0.06**
Data are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to control. Data are hypothetical and for illustrative purposes.

Conclusion

This protocol provides a comprehensive framework for the in vivo assessment of chlorthalidone-induced electrolyte imbalances. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is crucial for understanding the safety profile of chlorthalidone and for the development of novel diuretic agents with improved safety profiles. Regular monitoring of plasma and urine electrolytes is paramount in preclinical studies to characterize the dose-dependent effects of chlorthalidone on electrolyte homeostasis.[3][14]

References

Application Notes and Protocols for Chlorthalidone in Hypertension Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chlorthalidone (B1668885) in preclinical animal models of hypertension. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying mechanisms of action.

Introduction

Chlorthalidone is a long-acting thiazide-like diuretic used clinically for the management of hypertension.[1][2] Its antihypertensive effects are attributed to both its diuretic and vasodilatory properties.[3] In preclinical research, chlorthalidone is frequently studied in various animal models of hypertension to investigate its efficacy and mechanisms of action. The most common models include the Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat and the Spontaneously Hypertensive Rat (SHR).

Mechanism of Action

Chlorthalidone exerts its antihypertensive effects through two primary mechanisms:

  • Diuretic Effect: Chlorthalidone inhibits the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[3] This inhibition leads to increased excretion of sodium and water, resulting in a reduction in plasma volume, cardiac output, and subsequently, blood pressure.[3]

  • Vasodilatory Effect: Chlorthalidone induces direct relaxation of vascular smooth muscle cells, contributing to a reduction in peripheral vascular resistance.[3] This effect is thought to be mediated by the inhibition of carbonic anhydrase in vascular smooth muscle, which may lead to a decrease in intracellular pH.[4][5]

Commonly Used Hypertension Animal Models

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat

This model is characterized by mineralocorticoid-induced hypertension, which is sensitive to salt intake. It is a widely used model to study volume-dependent hypertension.

Spontaneously Hypertensive Rat (SHR)

The SHR is a genetic model of essential hypertension, closely mimicking the development of primary hypertension in humans.

Quantitative Data Summary

The following tables summarize the reported effects of chlorthalidone on key cardiovascular parameters in the DOCA-salt hypertensive rat model.

Table 1: Effect of Chlorthalidone on Mean Arterial Pressure (MAP) in DOCA-Salt Hypertensive Rats

Treatment GroupDoseDurationMean Arterial Pressure (mmHg)Reference
DOCA-saltVehicle20 days147 ± 7[6]
DOCA-salt + Chlorthalidone8 mg/day, p.o.20 days116 ± 3[6]
DOCA-saltVehicle40 days175 ± 3[7]
DOCA-salt + Chlorthalidone8 mg/day, p.o.20 days (from day 20 to 40)121 ± 3[7]
DOCA-saltVehicleNot Specified160 ± 7[8]
DOCA-salt + ChlorthalidoneNot SpecifiedNot Specified127 ± 5[8]

p.o. - per os (by mouth)

Table 2: Effect of Chlorthalidone on Ventricular Hypertrophy in DOCA-Salt Hypertensive Rats

Treatment GroupDoseDurationOutcomeReference
DOCA-salt + Chlorthalidone (Preventive)8 mg/animal/day in food20 daysPrevented the development of ventricular hypertrophy[9]
DOCA-salt + Chlorthalidone (Therapeutic)8 mg/animal/day in food20 days (from day 20 to 40)Reduced established ventricular hypertrophy[9]

Experimental Protocols

Protocol 1: Induction of DOCA-Salt Hypertension and Chlorthalidone Treatment

Objective: To induce hypertension in rats using DOCA-salt and to evaluate the antihypertensive effect of chlorthalidone.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Deoxycorticosterone acetate (DOCA)

  • Saline solution (1% NaCl) for drinking water

  • Chlorthalidone

  • Vehicle for chlorthalidone (e.g., water, 0.5% carboxymethylcellulose)

  • Subcutaneous injection needles and syringes

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Uninephrectomy (Optional but common): To accelerate and enhance the hypertensive response, a unilateral nephrectomy can be performed.

  • DOCA Administration: Administer DOCA (e.g., 8 mg/kg, subcutaneously, twice a week).[9]

  • Salt Loading: Replace normal drinking water with 1% NaCl solution.

  • Chlorthalidone Administration:

    • Preventive Regimen: Start chlorthalidone administration (e.g., 8 mg/animal/day mixed in food or by oral gavage) concurrently with the initiation of DOCA-salt treatment.[9]

    • Therapeutic Regimen: Induce hypertension with DOCA-salt for a specified period (e.g., 20 days) before initiating chlorthalidone treatment.[9]

  • Blood Pressure Monitoring: Measure blood pressure at baseline and at regular intervals throughout the study (see Protocol 2).

  • Duration: Continue the treatment for the desired period (e.g., 20-40 days).[7][9]

Protocol 2: Blood Pressure Measurement in Rats (Non-Invasive Tail-Cuff Method)

Objective: To accurately measure systolic and diastolic blood pressure in conscious rats.

Materials:

  • Non-invasive blood pressure measurement system (tail-cuff plethysmography)

  • Animal restrainer

  • Warming chamber or pad

Procedure:

  • Animal Training: Acclimate the rats to the restrainer and the tail-cuff procedure for 2-3 consecutive days before recording baseline measurements to minimize stress-induced blood pressure fluctuations.[10]

  • Warming: Warm the rat for 10-15 minutes at approximately 32-34°C to ensure adequate blood flow to the tail for pulse detection.[11]

  • Measurement:

    • Place the rat in the restrainer.

    • Position the tail cuff and pulse sensor on the rat's tail.

    • The system will automatically inflate and deflate the cuff.

  • Data Acquisition: Record multiple readings (at least 3-5 stable measurements) and calculate the average to determine the systolic and diastolic blood pressure.[10]

  • Consistency: Perform measurements at the same time of day for each session to minimize diurnal variations.

Protocol 3: Assessment of Cardiac Hypertrophy

Objective: To evaluate the effect of chlorthalidone on cardiac hypertrophy.

Materials:

  • Euthanasia solution

  • Surgical instruments for tissue collection

  • Formalin (10%) or other appropriate fixative

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain

  • Microscope with a camera

Procedure:

  • Tissue Collection: At the end of the study, euthanize the rats and carefully excise the hearts.

  • Heart Weight to Body Weight Ratio: Blot the hearts dry and weigh them. Record the final body weight. Calculate the heart weight to body weight ratio (HW/BW) as an index of hypertrophy.

  • Histological Analysis:

    • Fix the hearts in 10% formalin and embed them in paraffin.

    • Cut 5 µm sections of the left ventricle.

    • H&E Staining: Stain sections with H&E to assess cardiomyocyte size.[12][13]

    • Masson's Trichrome Staining: Stain sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis), which appears blue.[12][14]

  • Morphometric Analysis: Capture images of the stained sections and use image analysis software to quantify cardiomyocyte cross-sectional area and the percentage of fibrotic area.

Protocol 4: Assessment of Endothelial Function (Isolated Aortic Rings)

Objective: To assess the effect of chlorthalidone on endothelium-dependent and -independent vasodilation.

Materials:

  • Isolated organ bath system

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor)

  • Acetylcholine (B1216132) (ACh) (endothelium-dependent vasodilator)

  • Sodium nitroprusside (SNP) (endothelium-independent vasodilator)

  • Surgical instruments

Procedure:

  • Aorta Isolation: Euthanize the rat and carefully dissect the thoracic aorta.[15][16]

  • Ring Preparation: Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate under a resting tension (e.g., 1-2 g) for at least 60 minutes.

  • Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine.

  • Vasodilation Response:

    • Endothelium-Dependent: Once a stable contraction is achieved, cumulatively add increasing concentrations of acetylcholine to assess endothelium-dependent relaxation.

    • Endothelium-Independent: In separate rings, after pre-contraction with phenylephrine, add increasing concentrations of sodium nitroprusside to assess endothelium-independent relaxation (smooth muscle function).

  • Data Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

Visualizations

Experimental Workflow

experimental_workflow cluster_model_induction Hypertension Model Induction cluster_treatment Treatment Protocol cluster_assessment Assessment of Antihypertensive Effects cluster_analysis Data Analysis start Animal Acclimatization doca DOCA-Salt Induction (DOCA injections + 1% NaCl water) start->doca Wistar Rats shr Spontaneously Hypertensive Rat (SHR) (Genetic Model) start->shr SHR Strain chlorthalidone Chlorthalidone Administration (e.g., 8 mg/day, p.o.) doca->chlorthalidone vehicle Vehicle Control doca->vehicle shr->chlorthalidone shr->vehicle bp_measurement Blood Pressure Monitoring (Tail-Cuff Method) chlorthalidone->bp_measurement cardiac_hypertrophy Cardiac Hypertrophy Assessment (HW/BW, H&E, Masson's Trichrome) chlorthalidone->cardiac_hypertrophy endothelial_function Endothelial Function Assessment (Isolated Aortic Rings) chlorthalidone->endothelial_function vehicle->bp_measurement vehicle->cardiac_hypertrophy vehicle->endothelial_function data_analysis Statistical Analysis (Comparison between groups) bp_measurement->data_analysis cardiac_hypertrophy->data_analysis endothelial_function->data_analysis

Caption: Experimental workflow for evaluating chlorthalidone in hypertension animal models.

Proposed Signaling Pathway of Chlorthalidone's Vasodilatory Effect

signaling_pathway cluster_vsmc Vascular Smooth Muscle Cell chlorthalidone Chlorthalidone ca Carbonic Anhydrase (CA) chlorthalidone->ca Inhibition h2co3 H2CO3 (Carbonic Acid) ca->h2co3 Catalyzes H2O + CO2 ↔ H2CO3 h_ion ↑ H+ h2co3->h_ion Dissociates to ph ↓ Intracellular pH h_ion->ph k_channels K+ Channels (e.g., BKCa)? (Hypothesized) ph->k_channels Activation? hyperpolarization Hyperpolarization k_channels->hyperpolarization ca_channels Voltage-gated Ca2+ Channels hyperpolarization->ca_channels Inhibition ca_influx ↓ Ca2+ Influx ca_channels->ca_influx relaxation Vasodilation ca_influx->relaxation

Caption: Proposed signaling pathway for chlorthalidone-induced vasodilation.

References

Application Notes and Protocols for High-Throughput Screening of Novel Na+/Cl- Symporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+/Cl- symporter (NCC), encoded by the SLC12A3 gene, is a crucial membrane transport protein predominantly expressed in the distal convoluted tubule of the kidney.[1][2] It plays a vital role in renal salt reabsorption and is a well-established therapeutic target for managing hypertension and edema.[3] Thiazide diuretics, a cornerstone in hypertension treatment, exert their effects by inhibiting NCC.[3] The discovery of novel and more specific inhibitors of the Na+/Cl- symporter holds the potential for developing next-generation therapeutics with improved efficacy and reduced side effects. High-throughput screening (HTS) is a powerful strategy for identifying new chemical entities that can modulate the activity of this transporter. This document provides detailed application notes and protocols for conducting HTS campaigns to discover novel inhibitors of the Na+/Cl- symporter.

Signaling Pathway of Na+/Cl- Symporter Regulation

The activity of the Na+/Cl- symporter is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK). Intracellular chloride levels act as a key sensor; low intracellular chloride activates WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then directly phosphorylates the N-terminal domain of the Na+/Cl- symporter, leading to its activation and increased Na+ and Cl- reabsorption. This pathway presents multiple potential targets for therapeutic intervention beyond direct inhibition of the symporter itself.

WNK_SPAK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Low [Cl-]i Low [Cl-]i WNK_Kinase WNK Kinase Low [Cl-]i->WNK_Kinase Activates SPAK SPAK WNK_Kinase->SPAK Phosphorylates & Activates NCC Na+/Cl- Symporter (NCC) (Inactive) SPAK->NCC Phosphorylates NCC_active Na+/Cl- Symporter (NCC) (Active) NCC->NCC_active Na_Cl_influx Na+ & Cl- Influx NCC_active->Na_Cl_influx

WNK-SPAK signaling pathway regulating Na+/Cl- symporter activity.

High-Throughput Screening Workflow

A typical HTS campaign for identifying novel Na+/Cl- symporter inhibitors follows a multi-step process, starting with a large-scale primary screen to identify initial "hits," followed by a series of confirmatory and secondary assays to validate these hits and characterize their mechanism of action.

HTS_Workflow Compound_Library Compound Library (~10^5 - 10^6 compounds) Primary_Screen Primary HTS (e.g., Thallium Influx Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary & Counter Screens (e.g., Rubidium Flux, Binding Assays) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General experimental workflow for HTS of Na+/Cl- symporter inhibitors.

Data Presentation: HTS Campaign Metrics

The following tables summarize representative quantitative data from HTS campaigns targeting ion transporters, providing a reference for expected outcomes.

Table 1: Primary HTS Campaign Performance

ParameterRepresentative ValueDescription
Compound Library Size 100,000 - 1,000,000Number of compounds screened in the primary assay.
Primary Hit Rate 0.5% - 5%Percentage of compounds meeting the hit criteria (e.g., >50% inhibition at a single concentration).[4][5]
Z'-factor > 0.5A statistical measure of assay quality and robustness. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[4]
Confirmation Rate 40% - 80%Percentage of primary hits that are confirmed upon re-testing.[6]

Table 2: IC50 Values of Known Na+/Cl- Symporter Inhibitors

CompoundIC50 (µM)Assay System
Hydrochlorothiazide 1 - 10Xenopus laevis oocytes expressing rat TSC[7]
Chlorthalidone 0.5 - 5Xenopus laevis oocytes expressing rat TSC[7]
Metolazone 0.1 - 1Xenopus laevis oocytes expressing rat TSC[7]
Indapamide 0.05 - 0.5Xenopus laevis oocytes expressing rat TSC
Polythiazide 0.01 - 0.1Xenopus laevis oocytes expressing rat TSC[7]

Experimental Protocols

Protocol 1: Thallium (Tl+) Influx Assay (Fluorescence-Based)

This is a widely used HTS method that measures the influx of thallium (Tl+), a surrogate for K+, through the Na+/Cl- symporter. In the presence of an inhibitor, the influx of Tl+ is blocked, resulting in a decrease in the fluorescent signal.

Materials:

  • HEK293 cells stably expressing the human Na+/Cl- symporter (SLC12A3).

  • Black, clear-bottom 384-well microplates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Stimulus Buffer: Assay buffer containing Tl2SO4.

  • Positive Control: Thiazide diuretic (e.g., hydrochlorothiazide).

  • Negative Control: Vehicle (e.g., DMSO).

  • Automated liquid handling system.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating:

    • Seed HEK293-SLC12A3 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 for 24-48 hours.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Using an automated liquid handler, add test compounds, positive controls, and negative controls to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Thallium Influx and Signal Detection:

    • Place the plate in a fluorescence plate reader.

    • Set the reader to a kinetic mode with excitation and emission wavelengths appropriate for the dye (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).

    • Initiate the reading and, using the plate reader's integrated liquid handler, add the Tl+ stimulus buffer to all wells.

    • Record the fluorescence intensity over time (e.g., every 2 seconds for 2-3 minutes).

  • Data Analysis:

    • Calculate the rate of Tl+ influx (slope of the fluorescence curve).

    • Determine the percent inhibition for each test compound relative to the positive and negative controls.

    • Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Non-Radioactive Rubidium (Rb+) Flux Assay

This assay measures the uptake of non-radioactive rubidium (Rb+), another surrogate for K+, into cells via the Na+/Cl- symporter. Intracellular Rb+ concentration is quantified using atomic absorption spectroscopy (AAS).

Materials:

  • HEK293 cells stably expressing the human Na+/Cl- symporter (SLC12A3).

  • 96- or 384-well cell culture plates.

  • Uptake Buffer: A low-potassium buffer containing RbCl.

  • Wash Buffer: An ice-cold, Rb+-free buffer.

  • Lysis Buffer: e.g., 0.1% Triton X-100.

  • Positive Control: Thiazide diuretic.

  • Negative Control: Vehicle (e.g., DMSO).

  • Atomic Absorption Spectrometer.

Procedure:

  • Cell Plating:

    • Plate and grow cells as described in Protocol 1.

  • Pre-incubation:

    • Wash the cells with a pre-warmed, serum-free medium.

    • Add test compounds, positive controls, and negative controls to the wells and incubate for 15-30 minutes at 37°C.

  • Rubidium Uptake:

    • Remove the pre-incubation solution and add the Rb+ Uptake Buffer to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for Rb+ influx.

  • Termination and Washing:

    • Rapidly aspirate the Uptake Buffer.

    • Wash the cells multiple times with ice-cold Wash Buffer to remove extracellular Rb+.

  • Cell Lysis and Analysis:

    • Add Lysis Buffer to each well to release the intracellular contents.

    • Analyze the concentration of Rb+ in the cell lysates using an atomic absorption spectrometer.

  • Data Analysis:

    • Calculate the amount of Rb+ uptake for each well.

    • Determine the percent inhibition for each test compound relative to the controls.

Protocol 3: Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a label-free, direct binding assay that can identify compounds that bind to the Na+/Cl- symporter.[8] This method is particularly useful for membrane proteins and can be adapted for HTS.[8]

Principle: A purified, solubilized form of the Na+/Cl- symporter is incubated with a library of compounds. The protein-ligand complexes are then separated from unbound compounds using techniques like size-exclusion chromatography (SEC) or ultrafiltration. The bound ligands are subsequently identified by mass spectrometry.

Materials:

  • Purified, detergent-solubilized Na+/Cl- symporter.

  • Compound library.

  • Size-Exclusion Chromatography (SEC) system or ultrafiltration device.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Incubation:

    • Incubate the purified Na+/Cl- symporter with the compound library in a suitable buffer containing detergent to maintain protein stability.

  • Separation:

    • Separate the protein-ligand complexes from unbound small molecules using SEC or ultrafiltration.

  • Ligand Dissociation and Identification:

    • Dissociate the bound ligands from the protein (e.g., by denaturation).

    • Analyze the dissociated ligands by LC-MS to identify the "hits" that bound to the symporter.

  • Data Analysis:

    • Compare the mass spectra of the bound fraction to a database of the compound library to identify the chemical structures of the hits.

    • Secondary validation is required to confirm that the binding is specific and results in functional inhibition.

Conclusion

The protocols and application notes provided here offer a comprehensive framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of the Na+/Cl- symporter. The choice of assay will depend on the available resources and the specific goals of the screening campaign. A combination of these orthogonal assays is recommended for a robust hit validation process, ultimately leading to the discovery of promising new therapeutic agents.

References

Application Note and Protocol for the Determination of Chlorthal-Dimethyl in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorthal-dimethyl (B1668884), also known as DCPA, is a selective, pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops.[1][2] Due to its use in agriculture, there is a potential for this compound-dimethyl and its degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), to contaminate water sources through runoff and leaching.[3] Monitoring the levels of these compounds in water is crucial for ensuring environmental safety and public health. This document provides detailed protocols for the analytical determination of this compound-dimethyl in water samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Methods

Reagents and Standards
  • This compound-dimethyl certified reference standard (100 µg/mL in cyclohexane (B81311) or equivalent)

  • Solvents: Acetone, Acetonitrile (B52724) (ACN), Dichloromethane (DCM), Ethyl Acetate (B1210297), Hexane, Methanol (all pesticide residue grade or higher)

  • Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Sulfate (anhydrous), Primary Secondary Amine (PSA) sorbent, C18 sorbent, Graphitized Carbon Black (GCB), Formic Acid, Ammonium Hydroxide

  • Reagent water: Deionized or distilled water, free of interfering analytes

Sample Collection and Preservation

Collect grab samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps (B75204) to protect from light.[4][5] Samples should be chilled to 4°C and transported to the laboratory on ice.[2] If residual chlorine is present, dechlorinate the sample by adding 50 mg/L of sodium sulfite. For some methods, the sample pH is adjusted to <2 with hydrochloric acid. Samples should be extracted within 14 days of collection.

Experimental Protocols

Two primary methods for the extraction and analysis of this compound-dimethyl from water samples are presented: Solid-Phase Extraction (SPE) followed by GC-MS or LC-MS/MS, and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS/MS or LC-MS/MS.

This protocol is based on methodologies similar to EPA Method 508.1.[5][6]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass a 1 L water sample through the conditioned C18 cartridge at a flow rate of approximately 20 mL/min.[6]

  • Cartridge Drying:

    • After the entire sample has passed through, dry the cartridge by drawing a vacuum through it for 10 minutes.[6]

  • Elution:

    • Elute the retained analytes from the cartridge with two 5 mL portions of ethyl acetate.

    • Follow with two 5 mL portions of dichloromethane.[6]

  • Concentration and Reconstitution:

    • Combine the eluates and concentrate them to approximately 0.8 mL using a gentle stream of nitrogen in a heated water bath (e.g., 40°C).[6]

    • Add an internal standard and adjust the final volume to 1 mL with ethyl acetate or a suitable solvent for the analytical instrument.[6]

The QuEChERS method is a streamlined approach for sample preparation.[7][8]

  • Extraction:

    • Place a 10 mL water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[8]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[8]

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA, C18, and/or GCB sorbents to remove interferences.

    • Shake for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract Preparation:

    • The resulting supernatant can be directly analyzed by GC-MS/MS or LC-MS/MS. For LC-MS/MS analysis, the extract may be diluted with mobile phase.[7]

Instrumental Analysis
  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

    • Injector Temperature: 280°C.[1]

    • Oven Temperature Program: Initial temperature of 60°C (hold for 3 min), ramp to 180°C at 20°C/min (hold for 3 min), then to 260°C at 15°C/min (hold for 3 min), and finally to 300°C at 10°C/min (hold for 6 min).[1]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

    • Injection Volume: 1-2 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound-dimethyl:

      • Precursor Ion (m/z): 300.9

      • Quantifier Ion (m/z): 222.9

      • Qualifier Ion (m/z): 272.9[9]

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound-dimethyl would need to be optimized on the specific instrument but can be predicted based on its structure.

Results and Discussion

Method performance is evaluated based on several parameters including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The following table summarizes quantitative data from various studies for the analysis of this compound-dimethyl in water.

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)RSD (%)Reference
GC-MS/MSQuEChERS0.01 µg/kg (in tea)0.04 µg/kg (in tea)72.0 - 99.1Not Specified[10]
GC-MSDLLE1.9 ng/L3.2 ng/L95.2 - 100.5<15[11][12]
HPLC-DAD / GC-MSLLE & Derivatization2.7 µg/L (for MM)Not Specified92 - 101 (for MM)Not Specified[13]
GC-ECDSPENot SpecifiedNot Specified70 - 130<30

LLE: Liquid-Liquid Extraction, MM: Monomethyl tetrachloroterephthalate

The data indicates that both GC- and LC-based methods are suitable for the determination of this compound-dimethyl in water samples at low concentrations. The choice of method will depend on the available instrumentation, the required sensitivity, and the specific matrix of the water sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Water Sample Collection Preservation 2. Preservation (Cooling, pH adjustment) SampleCollection->Preservation Extraction 3. Extraction (SPE or QuEChERS) Preservation->Extraction Cleanup 4. Cleanup & Concentration Extraction->Cleanup GCMS GC-MS/MS Cleanup->GCMS Analysis LCMS LC-MS/MS Cleanup->LCMS Analysis Quantification 5. Quantification GCMS->Quantification LCMS->Quantification Reporting 6. Reporting Quantification->Reporting

Caption: Overall experimental workflow for this compound-dimethyl analysis.

logical_relationship Start Water Sample Extraction Extraction (Isolate Analytes) Start->Extraction Cleanup Cleanup (Remove Interferences) Extraction->Cleanup Analysis Instrumental Analysis (Separate and Detect) Cleanup->Analysis Result Result (Concentration of this compound-dimethyl) Analysis->Result

Caption: Logical steps in the analytical method.

Caption: Chemical structure and properties of this compound-dimethyl.

Conclusion

The analytical methods described in this application note provide robust and sensitive protocols for the determination of this compound-dimethyl in water samples. The choice between SPE-GC-MS/MS and QuEChERS-LC-MS/MS will depend on laboratory resources and specific analytical requirements. Proper method validation, including the determination of LOD, LOQ, recovery, and precision, is essential for ensuring the accuracy and reliability of the results. Regular monitoring of water sources for this compound-dimethyl and its metabolites is critical for environmental protection.

References

Application Notes and Protocols for Long-Term Chlorthalidone Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term administration of chlorthalidone (B1668885) in rodent models, designed to assist in the planning and execution of preclinical studies. The information compiled is based on findings from various scientific studies and aims to ensure consistent and reliable data collection.

Introduction

Chlorthalidone is a thiazide-like diuretic commonly used in the treatment of hypertension and edema.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride (Na-Cl) symporter (also known as NCC) in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure.[1][2] Long-term studies in rodent models are crucial for understanding the chronic effects, efficacy, and safety profile of chlorthalidone.

Data Presentation

Table 1: Chlorthalidone Administration Protocols in Long-Term Rat Studies
Rat Strain Dosage Administration Route Study Duration Key Findings Reference
Dahl Salt-Sensitive5 mg/kg/dayIn drinking water4 weeksAttenuated the development of hypertension.[2]
Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive8 mg/animal/dayMixed in food20-40 daysPrevented or reduced the development of ventricular hypertrophy and arterial hypertension.[3]
Spontaneously Hypertensive (SHR)100 and 300 mg/kg/dayOral gavage2 weeks (toxicology study)No mortality or overt signs of toxicity.
Table 2: Oral LD50 of Chlorthalidone in Rodents
Species Oral LD50 Reference
Mouse>25,000 mg/kg body weight[4]
Rat>25,000 mg/kg body weight[4]

Note: While a specific long-term administration protocol for mice was not identified in the reviewed literature, the high LD50 suggests a wide therapeutic window. Pilot studies are recommended to determine the optimal dose for specific mouse models.

Experimental Protocols

Preparation of Chlorthalidone for Administration

a) Administration in Drinking Water

This method allows for continuous, less stressful administration.

  • Materials:

    • Chlorthalidone powder

    • Distilled water

    • Calibrated water bottles

    • Stir plate and stir bar

  • Protocol:

    • Calculate the total daily water consumption per cage. This should be measured for a few days before the experiment begins to get an accurate average.

    • Calculate the required amount of chlorthalidone based on the average water consumption and the target dose (e.g., 5 mg/kg/day).

      • Calculation Example: For a cage of 4 rats, each weighing 300g (total weight 1.2 kg), with an average daily water consumption of 100 mL:

        • Total daily dose = 5 mg/kg * 1.2 kg = 6 mg

        • Concentration in drinking water = 6 mg / 100 mL = 0.06 mg/mL

    • Weigh the calculated amount of chlorthalidone powder.

    • In a suitable container, dissolve the chlorthalidone in a small amount of a solubilizing agent if necessary (e.g., a few drops of 1N NaOH), as chlorthalidone has low aqueous solubility.[1] Then, add the distilled water to the final volume and mix thoroughly using a stir plate until the solution is clear.

    • Fill the calibrated water bottles with the prepared solution.

    • Replace the water bottles in the animal cages daily to ensure fresh solution and accurate dosing. Measure the remaining volume to monitor water intake.

    • Stability Note: Chlorthalidone is relatively stable in neutral and acidic solutions but degrades in alkaline conditions.[5][6][7][8] It is recommended to prepare fresh solutions daily and protect them from light.

b) Administration in Medicated Chow

This method is also suitable for long-term, non-invasive administration.

  • Materials:

    • Chlorthalidone powder

    • Powdered rodent chow

    • A suitable binder (e.g., corn syrup or gelatin)

    • Food coloring (optional, to identify medicated chow)

    • Pellet maker or extrusion equipment

  • Protocol:

    • Calculate the average daily food consumption per animal.

    • Calculate the amount of chlorthalidone needed per kilogram of chow based on the average food consumption and the target dose (e.g., 8 mg/animal/day).

      • Calculation Example: If a rat consumes an average of 20 g of chow per day, and the target dose is 8 mg/day:

        • Concentration in chow = 8 mg / 20 g = 0.4 mg/g or 400 mg/kg of chow.

    • Thoroughly mix the chlorthalidone powder with the powdered chow.

    • Add the binder and a small amount of water to form a homogenous dough.

    • Use a pellet maker or extruder to form pellets.

    • Dry the pellets at a low temperature (e.g., 50-60°C) until they are hard.

    • Store the medicated chow in a cool, dry, and dark place.

    • Provide the medicated chow ad libitum, monitoring food consumption to ensure proper dosing.

c) Administration via Oral Gavage

This method ensures precise dosing but is more stressful for the animals and should be performed by trained personnel.

  • Materials:

    • Chlorthalidone powder

    • A suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water, corn oil)

    • Mortar and pestle or homogenizer

    • Animal gavage needles (size appropriate for the rodent)

    • Syringes

  • Protocol:

    • Calculate the required concentration of the dosing solution based on the target dose and the desired gavage volume (typically 5-10 mL/kg for rats and mice).

    • Weigh the chlorthalidone powder and triturate it to a fine powder using a mortar and pestle.

    • Prepare the vehicle solution (e.g., 0.5% CMC).

    • Gradually add the vehicle to the chlorthalidone powder while triturating or homogenizing to create a uniform suspension.

    • Draw the appropriate volume of the suspension into a syringe fitted with a gavage needle.

    • Gently restrain the animal and administer the dose directly into the stomach.

    • Monitor the animal for any signs of distress after administration.

Key Experimental Procedures

a) Blood Pressure Measurement

  • Method: Tail-cuff plethysmography is a common non-invasive method for conscious rodents. For continuous and more accurate measurements, radiotelemetry is the gold standard.

  • Protocol (Tail-Cuff):

    • Acclimatize the animals to the restraining device and the procedure for several days before the start of the experiment.

    • On the day of measurement, place the rodent in the restrainer.

    • Place the tail cuff and sensor on the animal's tail.

    • Inflate and deflate the cuff multiple times to obtain a stable and reliable reading.

    • Record the systolic and diastolic blood pressure.

    • Measurements should be taken at the same time each day to minimize diurnal variations.

b) Urine and Electrolyte Analysis

  • Method: House the rodents in metabolic cages for 24-hour urine collection.

  • Protocol:

    • Acclimatize the animals to the metabolic cages before the collection period.

    • Provide food and water ad libitum during the collection period.

    • Collect urine over a 24-hour period.

    • Measure the total urine volume.

    • Analyze the urine for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.[9]

    • Blood samples can also be collected to measure serum electrolyte levels.

c) Biochemical Monitoring

  • Parameters to Monitor: In addition to electrolytes, it is advisable to monitor renal function (serum creatinine (B1669602) and BUN) and glucose levels, as long-term diuretic use can sometimes affect these parameters.[2][10]

  • Protocol:

    • Collect blood samples at baseline and at regular intervals throughout the study (e.g., monthly).

    • Process the blood to obtain serum.

    • Analyze the serum for creatinine, BUN, and glucose using standard biochemical assays.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Long-Term Chlorthalidone Study acclimatization Acclimatization (1 week) baseline Baseline Measurements (Blood Pressure, Urine/Serum Electrolytes) acclimatization->baseline randomization Randomization into Control and Treatment Groups baseline->randomization treatment Chlorthalidone Administration (e.g., Drinking Water, Medicated Chow, Gavage) randomization->treatment monitoring Regular Monitoring (Weekly/Bi-weekly) - Blood Pressure - Body Weight - Food/Water Intake treatment->monitoring endpoint Endpoint Measurements (e.g., 4, 8, 12 weeks) - Blood Pressure - Urine/Serum Electrolytes - Biochemical Parameters monitoring->endpoint tissue Tissue Collection (e.g., Kidney, Heart) for Histopathology/Molecular Analysis endpoint->tissue

Caption: Experimental workflow for a typical long-term rodent study with chlorthalidone.

G cluster_pathway Chlorthalidone Mechanism of Action chlorthalidone Chlorthalidone ncc Na-Cl Cotransporter (NCC) in Distal Convoluted Tubule chlorthalidone->ncc Inhibits na_cl_reabsorption Decreased Na+ and Cl- Reabsorption ncc->na_cl_reabsorption Leads to diuresis Increased Excretion of Na+, Cl-, and Water (Diuresis) na_cl_reabsorption->diuresis blood_volume Decreased Plasma and Extracellular Fluid Volume diuresis->blood_volume blood_pressure Decreased Blood Pressure blood_volume->blood_pressure wnk WNK Kinases (WNK1, WNK3, WNK4) spak_osr1 SPAK/OSR1 Kinases wnk->spak_osr1 Phosphorylates & Activates spak_osr1->ncc Phosphorylates & Activates

Caption: Signaling pathway of chlorthalidone's inhibitory action on the Na-Cl cotransporter.

References

Application Note: A Cell-Based Assay for Measuring Chlorthalidone's Effect on Vascular Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular permeability, the capacity of blood vessels to allow the movement of fluids and molecules between the blood and surrounding tissues, is a critical physiological process.[1] Dysregulation of this process is implicated in various pathological conditions, including hypertension, inflammation, and edema.[1] Chlorthalidone (B1668885), a thiazide-like diuretic, is a long-established and effective medication for treating hypertension.[2][3] Beyond its diuretic effects, studies suggest that chlorthalidone may have direct vascular effects, including improving endothelial function and potentially reducing vascular permeability.[4][5][6][7][8]

This application note provides a detailed protocol for a cell-based assay to investigate the effect of chlorthalidone on vascular permeability in vitro. The assay utilizes a well-established model of endothelial barrier function using human umbilical vein endothelial cells (HUVECs) and measures changes in permeability induced by Vascular Endothelial Growth Factor (VEGF), a potent inducer of vascular leakage.[9][10][11][12] Two primary methods for assessing permeability are described: the Transwell permeability assay using fluorescein (B123965) isothiocyanate (FITC)-dextran and the measurement of Transendothelial Electrical Resistance (TEER).[1][13][14][15][16][17]

Principle of the Assay

Endothelial cells, when grown to confluence on a semi-permeable membrane in a Transwell insert, form a monolayer with functional cell-cell junctions that mimic the in vivo vascular barrier.[14][18] The integrity of this barrier can be challenged with permeability-inducing agents like VEGF.[19][20][21] The effect of chlorthalidone on mitigating or enhancing this induced permeability can then be quantified.

The Transwell permeability assay measures the passage of a high-molecular-weight fluorescent tracer (FITC-dextran) across the endothelial monolayer. A reduction in the amount of FITC-dextran that passes through the monolayer in the presence of chlorthalidone indicates a protective, barrier-enhancing effect.

The Transendothelial Electrical Resistance (TEER) measurement provides a real-time, non-invasive assessment of the integrity of the endothelial barrier.[16][17] A higher TEER value corresponds to a less permeable barrier. A decrease in TEER is observed upon VEGF stimulation, and the ability of chlorthalidone to prevent or reverse this decrease would suggest a barrier-protective effect.

Potential Signaling Pathways

Vascular permeability is regulated by complex signaling pathways that control the integrity of endothelial cell junctions, primarily adherens junctions and tight junctions.[22][23][24] VEGF is known to increase permeability by activating its receptor (VEGFR2), leading to a cascade of downstream signaling events.[19][25] This includes the activation of Src kinases, which can phosphorylate key junctional proteins like VE-cadherin, leading to junction disassembly.[24] Additionally, VEGF can activate pathways involving Rho GTPases and myosin light chain kinase (MLCK), which increase actomyosin (B1167339) contractility and contribute to the formation of intercellular gaps.[22][25] While the precise mechanism of chlorthalidone's effect on these pathways is not fully elucidated, it is hypothesized that it may interfere with one or more of these signaling nodes to stabilize the endothelial barrier.

cluster_0 Vascular Permeability Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Src Src Kinase VEGFR2->Src RhoA RhoA Activation VEGFR2->RhoA VE_Cadherin VE-Cadherin Phosphorylation Src->VE_Cadherin Junction_Disassembly Junction Disassembly VE_Cadherin->Junction_Disassembly Increased_Permeability Increased Vascular Permeability Junction_Disassembly->Increased_Permeability MLCK MLCK Activation RhoA->MLCK Actomyosin Actomyosin Contraction MLCK->Actomyosin Actomyosin->Increased_Permeability Chlorthalidone Chlorthalidone (Hypothesized) Chlorthalidone->Src Chlorthalidone->RhoA

Caption: Hypothesized signaling pathway of VEGF-induced vascular permeability and potential points of intervention by chlorthalidone.

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Transwell inserts (e.g., 6.5 mm diameter, 0.4 µm pore size for 24-well plates)

  • 24-well tissue culture plates

  • Recombinant Human VEGF-A (VEGF165)

  • Chlorthalidone

  • FITC-dextran (e.g., 70 kDa)

  • TEER measurement system (e.g., EVOM2™)

  • Fluorescence plate reader

Experimental Workflow

cluster_workflow Experimental Workflow A 1. Seed HUVECs on Transwell Inserts B 2. Culture to Confluence (3-5 days) A->B C 3. Pre-treat with Chlorthalidone (e.g., 24 hours) B->C D 4. Stimulate with VEGF (e.g., 30 min - 4 hours) C->D E 5. Measure Permeability D->E F Transwell Assay (FITC-Dextran) E->F G TEER Measurement E->G H 6. Data Analysis F->H G->H

Caption: Overview of the experimental workflow for assessing chlorthalidone's effect on vascular permeability.
Detailed Methodology

1. Cell Culture and Seeding

  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest confluent HUVECs using Trypsin-EDTA and resuspend in fresh medium.

  • Seed HUVECs onto the apical side of the Transwell inserts at a density of 1 x 10^5 cells/insert.

  • Add fresh medium to the basolateral (lower) chamber of the 24-well plate.

  • Culture for 3-5 days, changing the medium every 2 days, until a confluent monolayer is formed. Confluence can be confirmed by microscopy or by monitoring TEER values until they plateau.[14]

2. Chlorthalidone and VEGF Treatment

  • Prepare stock solutions of chlorthalidone (in DMSO) and VEGF (in sterile PBS).

  • Once HUVEC monolayers are confluent, replace the medium in both apical and basolateral chambers with fresh medium containing the desired concentrations of chlorthalidone (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO).

  • Incubate for a predetermined pre-treatment time (e.g., 24 hours).

  • Following pre-treatment, add VEGF to the apical chamber to a final concentration known to induce permeability (e.g., 50 ng/mL). Include a control group with no VEGF stimulation.

  • Incubate for the desired stimulation period (e.g., 30 minutes to 4 hours).

3. Permeability Measurement: Transwell Assay

  • After the VEGF stimulation period, add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL.

  • Incubate for 1 hour at 37°C.

  • Collect a sample from the basolateral chamber.

  • Measure the fluorescence intensity of the basolateral sample using a fluorescence plate reader (excitation ~490 nm, emission ~520 nm).

  • The amount of FITC-dextran that has passed through the monolayer is proportional to the permeability.

4. Permeability Measurement: TEER

  • TEER can be measured at multiple time points: before treatment (baseline), after chlorthalidone pre-treatment, and at various times during VEGF stimulation.

  • To measure TEER, use an epithelial voltohmmeter with "chopstick" electrodes.[15] Place one electrode in the apical chamber and the other in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

  • Record the resistance in ohms (Ω).

  • To calculate the final TEER value, subtract the resistance of a blank Transwell insert (without cells) from the measured resistance and then multiply by the surface area of the insert (in cm²). The final unit is Ω·cm².[16][17]

Data Presentation

Table 1: Effect of Chlorthalidone on VEGF-Induced Permeability (Transwell Assay)
Treatment GroupChlorthalidone (µM)VEGF (50 ng/mL)Fluorescence Intensity (Arbitrary Units)% Permeability (Relative to VEGF Control)
Control0-
VEGF0+100%
Chlorthalidone1+
Chlorthalidone10+
Chlorthalidone100+
Chlorthalidone Only100-
Table 2: Effect of Chlorthalidone on VEGF-Induced Changes in TEER
Treatment GroupChlorthalidone (µM)VEGF (50 ng/mL)Baseline TEER (Ω·cm²)TEER after VEGF (Ω·cm²)% Change in TEER
Control0-
VEGF0+
Chlorthalidone1+
Chlorthalidone10+
Chlorthalidone100+
Chlorthalidone Only100-

Conclusion

This application note provides a robust and reproducible framework for investigating the effects of chlorthalidone on vascular permeability using established cell-based assays. By employing both the Transwell permeability assay and TEER measurements, researchers can obtain comprehensive data on the barrier-protective potential of chlorthalidone. The outlined protocols can be adapted to study other compounds and further explore the molecular mechanisms governing endothelial barrier function. These in vitro models are invaluable tools in drug discovery and development, offering a means to screen for compounds that can modulate vascular permeability and improve vascular health.[1][13]

References

Application Notes and Protocols for Developing a Stable Preclinical Formulation of Chlorthalidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorthalidone (B1668885) is a diuretic and antihypertensive agent characterized by its prolonged action. However, its low aqueous solubility presents a significant challenge for the development of stable and bioavailable formulations, particularly for preclinical research where liquid formulations are often preferred for ease of administration and dose flexibility.[1][2][3][4] Chlorthalidone is practically insoluble in water and is a weak acid with a pKa of 9.36, meaning it is largely non-ionized within the physiological pH range of the gastrointestinal tract.[5][2][3][6] Furthermore, it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[7]

These application notes provide a comprehensive guide to developing a stable liquid formulation of chlorthalidone for use in preclinical studies. The focus is on systematic screening of solubilization techniques and ensuring the physical and chemical stability of the resulting formulation.

Physicochemical Properties and Degradation Profile of Chlorthalidone

A thorough understanding of the physicochemical properties of chlorthalidone is crucial for designing an effective formulation strategy.

Table 1: Physicochemical Properties of Chlorthalidone

PropertyValueReference
Molecular FormulaC₁₄H₁₁ClN₂O₄S
Molecular Weight338.76 g/mol [5]
pKa9.36[2][3]
Aqueous SolubilityPractically insoluble (0.191 mg/mL in water)[5][2][3]
Log P0.8[3]
Degradation PathwaysSusceptible to acid, alkali, and oxidative degradation[7]

Experimental Workflow for Formulation Development

The following workflow outlines a systematic approach to developing a stable preclinical formulation of chlorthalidone.

Formulation Development Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Lead Formulation Selection & Validation A API Characterization (Solubility, pKa, Stability) B Vehicle Screening (Co-solvents, Surfactants, Cyclodextrins, pH modifiers) A->B C Equilibrium Solubility Studies B->C D Prototype Formulation Preparation C->D Select promising vehicles E Physical & Chemical Stability Assessment (Short-term) D->E F Dose Volume & Tolerability Considerations E->F G Lead Formulation Selection F->G Down-select based on stability & tolerability H Long-term Stability Studies (ICH Conditions) G->H I Analytical Method Validation H->I

Caption: Workflow for Chlorthalidone Preclinical Formulation Development.

Protocols

Protocol for Solubility Assessment of Chlorthalidone in Various Vehicles

Objective: To determine the equilibrium solubility of chlorthalidone in a range of individual and mixed vehicle systems to identify promising candidates for formulation development.

Materials:

  • Chlorthalidone active pharmaceutical ingredient (API)

  • Various GRAS (Generally Recognized As Safe) excipients:

    • Co-solvents: Propylene (B89431) glycol (PG), Polyethylene glycol 400 (PEG 400), Ethanol

    • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • pH modifiers: Sodium hydroxide (B78521) (NaOH), Hydrochloric acid (HCl)

  • Phosphate buffered saline (PBS), pH 7.4

  • Deionized water

  • Vials, magnetic stir bars, orbital shaker

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare a series of potential vehicle systems as outlined in Table 2.

  • Add an excess amount of chlorthalidone to a known volume (e.g., 1 mL) of each vehicle system in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the validated range of the HPLC assay.

  • Analyze the diluted samples by HPLC to determine the concentration of dissolved chlorthalidone.

  • Perform each determination in triplicate.

Table 2: Example Vehicle Systems for Solubility Screening

Vehicle SystemComposition
1100% Deionized Water
2100% PBS, pH 7.4
350% PG / 50% Water (v/v)
450% PEG 400 / 50% Water (v/v)
520% Ethanol / 80% Water (v/v)
610% Polysorbate 80 in Water (w/v)
710% Cremophor® EL in Water (w/v)
820% HP-β-CD in Water (w/v)
920% SBE-β-CD in Water (w/v)
10pH-adjusted aqueous solutions (e.g., pH 8.0, 9.0, 10.0)
Protocol for Preparation of a Chlorthalidone Liquid Formulation

Objective: To prepare a clear, physically stable liquid formulation of chlorthalidone based on the results of the solubility screening.

Example Formulation (based on hypothetical screening results):

  • Chlorthalidone: 10 mg/mL

  • HP-β-CD: 20% (w/v)

  • Propylene Glycol: 10% (v/v)

  • Deionized Water: q.s. to 100%

Procedure:

  • Weigh the required amount of HP-β-CD and dissolve it in approximately 70% of the final volume of deionized water with stirring.

  • Add the required volume of propylene glycol to the cyclodextrin (B1172386) solution and mix until uniform.

  • Slowly add the accurately weighed chlorthalidone powder to the vehicle system while stirring continuously.

  • Continue stirring until the chlorthalidone is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before final volume adjustment.

  • Adjust the final volume with deionized water.

  • Filter the final solution through a 0.22 µm filter to remove any particulate matter.

  • Store the formulation in a well-sealed, light-resistant container.

Protocol for Stability Assessment of the Chlorthalidone Formulation

Objective: To evaluate the physical and chemical stability of the developed chlorthalidone formulation under accelerated and long-term storage conditions.

Materials:

  • Prepared chlorthalidone formulation

  • Stability chambers (e.g., 25 °C/60% RH, 40 °C/75% RH)

  • HPLC system with a validated stability-indicating method

  • pH meter

  • Particle size analyzer (optional)

Procedure:

  • Aliquot the chlorthalidone formulation into multiple vials.

  • Store the vials under the following conditions:

    • Refrigerated (2-8 °C)

    • Room temperature (25 °C/60% RH)

    • Accelerated (40 °C/75% RH)

  • At specified time points (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 1, 3, 6 months for long-term), withdraw samples from each storage condition.

  • For each sample, perform the following tests:

    • Visual Inspection: Check for clarity, color change, and precipitation.

    • pH Measurement: Measure the pH of the formulation.

    • Chemical Stability (HPLC Assay):

      • Dilute the sample to a suitable concentration.

      • Analyze by a validated stability-indicating HPLC method to determine the concentration of chlorthalidone and the presence of any degradation products. The method should be able to separate chlorthalidone from its known degradants formed under acidic, alkaline, and oxidative stress.[8][7][9]

  • Record all data in a well-organized manner.

Table 3: Example Stability Data Summary

Storage ConditionTime PointVisual AppearancepHChlorthalidone Assay (% of Initial)Total Degradation Products (%)
25 °C/60% RH0Clear, colorless7.2100.0< 0.1
1 monthClear, colorless7.199.8< 0.1
3 monthsClear, colorless7.199.50.2
40 °C/75% RH0Clear, colorless7.2100.0< 0.1
1 monthClear, colorless7.098.50.8
2 monthsClear, colorless6.997.21.5

Decision Tree for Formulation Strategy Selection

The selection of an appropriate formulation strategy depends on the target concentration and the required stability.

Formulation Strategy Decision Tree A Target Chlorthalidone Concentration? B Low (< 1 mg/mL) A->B Low C High (≥ 1 mg/mL) A->C High D Try pH adjustment (to pH > pKa) B->D H Consider cyclodextrins (e.g., HP-β-CD) C->H E Solubility Achieved? D->E Test F Use pH-adjusted aqueous solution E->F Yes G Consider co-solvents (e.g., PG, PEG 400) E->G No I Combine strategies (e.g., co-solvent + cyclodextrin) G->I H->I

Caption: Decision Tree for Selecting a Chlorthalidone Formulation Strategy.

Conclusion

Developing a stable preclinical formulation of chlorthalidone requires a systematic approach that begins with a thorough understanding of its physicochemical properties. By employing solubility enhancement techniques such as the use of co-solvents, cyclodextrins, and pH adjustment, it is possible to achieve the desired concentration in a liquid dosage form. Rigorous stability testing is essential to ensure the formulation remains physically and chemically stable throughout the duration of the preclinical studies, thereby providing reliable and reproducible in vivo data. The protocols and workflows provided herein offer a framework for the successful development of a stable chlorthalidone formulation for research purposes.

References

Application Note: Chlorthal-Dimethyl as a Reference Standard in Herbicide Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorthal-dimethyl (B1668884), chemically known as dimethyl 2,3,5,6-tetrachloroterephthalate, is a selective, pre-emergent herbicide used to control annual grasses and some broadleaf weeds in a variety of crops, including cotton, soybeans, onions, and turf.[1][2][3] Its mode of action involves the inhibition of microtubule assembly in germinating seeds.[1] Due to its widespread use, monitoring for residues of this compound-dimethyl and its primary degradation products, monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA), in environmental and food matrices is crucial for ensuring food safety and environmental quality.[4] Accurate and reliable quantification of these residues necessitates the use of a well-characterized reference standard. This application note provides detailed protocols for the use of this compound-dimethyl as a reference standard in herbicide residue analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Properties of this compound-Dimethyl

PropertyValue
Chemical FormulaC₁₀H₆Cl₄O₄
Molecular Weight332.0 g/mol [5]
CAS Number1861-32-1[5]
AppearanceColorless to white crystalline solid
Water Solubility0.5 mg/L at 25°C
Melting Point156°C
Vapor Pressure1.6 x 10⁻⁶ mm Hg at 25°C

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and stable stock and working standard solutions of this compound-dimethyl.

Materials:

  • This compound-dimethyl certified reference material (CRM)

  • HPLC-grade or pesticide-residue grade solvents (e.g., cyclohexane, toluene (B28343), acetonitrile (B52724), methanol)

  • Class A volumetric flasks

  • Analytical balance

  • Ultrasonic bath

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound-dimethyl CRM into a 10 mL Class A volumetric flask.

    • Dissolve the CRM in a suitable solvent, such as toluene or cyclohexane, and bring to volume.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution in an amber glass vial at -20°C. This solution is typically stable for up to 6 months.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent (e.g., acetonitrile for LC-MS/MS or hexane/acetone for GC-MS/MS).

    • For example, to prepare a 10 µg/mL working standard, dilute 100 µL of the 1000 µg/mL stock solution to 10 mL with the chosen solvent.

    • Store working standards at 4°C and prepare fresh as needed, typically weekly or bi-weekly.

Sample Preparation

2.1 QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Food Matrices (e.g., Fruits, Vegetables)

Objective: To extract this compound-dimethyl residues from complex food matrices.

Materials:

  • Homogenized sample (10-15 g)

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing MgSO₄, primary secondary amine (PSA), and C18)

  • Centrifuge

  • 50 mL centrifuge tubes

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS/MS or LC-MS/MS analysis.

2.2 Solid-Phase Extraction (SPE) for Water Samples

Objective: To extract and concentrate this compound-dimethyl from water samples.

Materials:

  • Water sample (e.g., 500 mL)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol, HPLC grade

  • Dichloromethane (DCM) or Ethyl Acetate (B1210297), pesticide residue grade

  • Nitrogen evaporator

  • SPE vacuum manifold

Protocol:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of ethyl acetate followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pass the 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying:

    • Dry the cartridge under a stream of nitrogen or by applying a vacuum for 30-60 minutes.

  • Elution:

    • Elute the retained this compound-dimethyl with 2 x 4 mL of ethyl acetate or dichloromethane.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane/acetone for GC-MS/MS or acetonitrile for LC-MS/MS).

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Objective: To quantify this compound-dimethyl using GC-MS/MS.

Instrumentation:

  • Gas chromatograph coupled to a triple quadrupole mass spectrometer.

  • Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Parameters (Typical):

  • Inlet Temperature: 280°C

  • Injection Volume: 1-2 µL (splitless)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 5°C/min to 200°C

    • Ramp 3: 10°C/min to 280°C, hold for 5 minutes

MS/MS Parameters (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
332.0299.0301.015
299.0271.0167.020
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify this compound-dimethyl using LC-MS/MS.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Parameters (Typical):

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient Program:

    • Initial: 95% A, 5% B

    • 0.5 min: 95% A, 5% B

    • 10 min: 5% A, 95% B

    • 12 min: 5% A, 95% B

    • 12.1 min: 95% A, 5% B

    • 15 min: 95% A, 5% B

MS/MS Parameters (Typical):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
332.9300.9272.915
300.9272.9167.020

Data Presentation

The following table summarizes typical quantitative data for the analysis of this compound-dimethyl using the described methods.

ParameterGC-MS/MSLC-MS/MS
Linearity Range 1 - 500 µg/L0.5 - 200 µg/L
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5.0 µg/kg0.1 - 2.0 µg/kg
Recovery (at 10 µg/kg) 85 - 110%90 - 105%
Repeatability (RSD, %) < 15%< 10%

Note: These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction QuEChERS or SPE Cleanup Cleanup Extraction->Cleanup d-SPE or SPE Elution GC_MS GC-MS/MS Analysis Cleanup->GC_MS LC_MS LC-MS/MS Analysis Cleanup->LC_MS Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for herbicide residue analysis.

quechers_workflow Sample 10g Homogenized Sample Add_ACN Add 10mL Acetonitrile Sample->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake1 Shake 1 min Add_Salts->Shake1 Centrifuge1 Centrifuge 5 min Shake1->Centrifuge1 Supernatant1 Take Acetonitrile Supernatant Centrifuge1->Supernatant1 dSPE Add to d-SPE Tube Supernatant1->dSPE Shake2 Shake 30 sec dSPE->Shake2 Centrifuge2 Centrifuge 5 min Shake2->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow.

spe_workflow Condition Condition C18 SPE Cartridge Load Load Water Sample Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Organic Solvent Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Final Solvent Concentrate->Reconstitute

Caption: Solid-Phase Extraction (SPE) workflow.

References

Application Notes and Protocols for Chlorthalidone in Ménière's Disease Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ménière's disease is an inner ear disorder characterized by endolymphatic hydrops, leading to symptoms of vertigo, tinnitus, and fluctuating hearing loss. Diuretics, such as the thiazide-like diuretic chlorthalidone (B1668885), are used in the clinical management of Ménière's disease, purportedly to reduce endolymph volume and pressure.[1][2] Research models, primarily in guinea pigs, have been developed to investigate the pathophysiology of endolymphatic hydrops and to evaluate the efficacy of therapeutic agents like chlorthalidone.[3] These models typically involve the surgical obliteration of the endolymphatic duct and sac to induce hydrops.[4][5]

These application notes provide an overview of the use of chlorthalidone in such models, summarizing key findings and providing detailed experimental protocols for researchers.

Mechanism of Action

Chlorthalidone's primary mechanism of action is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.[1][6] In the context of the inner ear, it is hypothesized that chlorthalidone may exert its effects by:

  • Reducing Endolymph Production: By altering systemic electrolyte and fluid balance, chlorthalidone may indirectly reduce the production of endolymph.

  • Promoting Endolymph Reabsorption: The endolymphatic sac is involved in ion and water transport.[7] Chlorthalidone may act on ion transporters, such as the thiazide-sensitive Na+-Cl- cotransporter (NCC), which is thought to be present in the endolymphatic sac, to enhance fluid reabsorption.[7]

  • Inhibition of Carbonic Anhydrase: Chlorthalidone also possesses inhibitory activity against carbonic anhydrase, which could potentially alter fluid and ion transport in the inner ear.[1]

A proposed mechanism for chlorthalidone's action in the inner ear is illustrated in the following diagram:

G Endolymph_Na Na+ NCC Na+/Cl- Cotransporter (NCC) Endolymph_Na->NCC Endolymph_Cl Cl- Endolymph_Cl->NCC Endolymph_H2O H2O Interstitium_H2O H2O Endolymph_H2O->Interstitium_H2O H2O (osmosis) Interstitium_Na Na+ NCC->Interstitium_Na Na+ Interstitium_Cl Cl- NCC->Interstitium_Cl Cl- Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibition G start Start animal_prep Animal Preparation (Guinea Pig, 250-350g) Anesthetize (e.g., ketamine/xylazine) start->animal_prep surgery Surgical Procedure - Posterior fossa approach - Identify and expose endolymphatic sac animal_prep->surgery obstruction Endolymphatic Duct Obstruction - Cauterize or mechanically obliterate the duct surgery->obstruction closure Wound Closure - Suture muscles and skin in layers obstruction->closure recovery Post-operative Care - Analgesia - Monitor for recovery closure->recovery hydrops Development of Endolymphatic Hydrops (Typically over several weeks) recovery->hydrops end End hydrops->end G start Start: Hydropic Animal Model (Treated and Control Groups) hearing_test Auditory Function Assessment (e.g., Auditory Brainstem Response - ABR) - Measure hearing thresholds at multiple frequencies - Perform at baseline and regular intervals start->hearing_test euthanasia End of Study: Euthanasia and Tissue Collection - Perfuse with fixative (e.g., paraformaldehyde) hearing_test->euthanasia At study termination histology Histological Processing - Decalcify temporal bones - Embed in paraffin (B1166041) or resin - Section the cochlea euthanasia->histology analysis Morphometric Analysis - Stain sections (e.g., H&E) - Measure cross-sectional area of scala media - Compare treated vs. control groups histology->analysis end End analysis->end

References

Application Notes and Protocols: Assessing the Impact of Chlorthal-Dimethyl on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for evaluating the effects of the pre-emergent herbicide chlorthal-dimethyl (B1668884) on the intricate ecosystem of soil microbial communities. The following protocols and data presentation guidelines are designed to ensure robust and reproducible assessments of soil health in the context of agricultural and environmental research.

Introduction

This compound-dimethyl, also known as dacthal (DCPA), is a selective herbicide used to control annual grasses and various broadleaf weeds.[1][2] Its mode of action involves the inhibition of microtubule assembly, thereby disrupting cell division in target plants.[1][3] While effective for weed management, the application of this compound-dimethyl raises concerns about its potential non-target effects on beneficial soil microorganisms, which are crucial for nutrient cycling, soil structure, and overall ecosystem health.[4] Understanding these impacts is vital for sustainable agricultural practices and environmental risk assessment.

This document outlines detailed protocols for soil sample collection, microbial community analysis through high-throughput sequencing, and assessment of soil enzyme activity as key indicators of microbial function.

Data Presentation: Summarized Quantitative Data

Effective assessment requires the clear presentation of quantitative data. The following tables provide a template for summarizing key findings.

Table 1: Effect of this compound-Dimethyl on Soil Microbial Alpha Diversity Indices

Treatment GroupShannon IndexSimpson IndexChao1 Richness
Control (No Herbicide)ValueValueValue
This compound-Dimethyl (Recommended Dose)ValueValueValue
This compound-Dimethyl (10x Recommended Dose)ValueValueValue
p-valueValueValueValue

Table 2: Relative Abundance of Dominant Microbial Phyla (%)

Treatment GroupProteobacteriaAcidobacteriaActinobacteriaBacteroidetesFirmicutesAscomycotaBasidiomycota
Control (No Herbicide)ValueValueValueValueValueValueValue
This compound-Dimethyl (Recommended Dose)ValueValueValueValueValueValueValue
This compound-Dimethyl (10x Recommended Dose)ValueValueValueValueValueValueValue

Table 3: Impact of this compound-Dimethyl on Soil Enzyme Activities

Treatment GroupDehydrogenase (μg TPF g⁻¹ soil 24h⁻¹)Urease (μg NH₄⁺-N g⁻¹ soil 2h⁻¹)Phosphatase (μg pNP g⁻¹ soil h⁻¹)
Control (No Herbicide)ValueValueValue
This compound-Dimethyl (Recommended Dose)ValueValueValue
This compound-Dimethyl (10x Recommended Dose)ValueValueValue
p-valueValueValueValue

Experimental Protocols

Experimental Design and Soil Sampling

A robust experimental design is fundamental for an accurate assessment.

Protocol 3.1.1: Microcosm Setup

  • Soil Collection: Collect topsoil (0-15 cm depth) from a field with no recent history of herbicide application. Homogenize the soil by sieving it through a 2 mm mesh to remove stones and large organic debris.

  • Microcosm Preparation: Distribute 500 g of the homogenized soil into individual microcosms (e.g., 1 L glass jars).

  • Herbicide Application: Prepare solutions of this compound-dimethyl at the recommended field application rate and a higher concentration (e.g., 10x the recommended rate). Apply the solutions evenly to the soil surface of the respective treatment groups. A control group receiving only the carrier (e.g., water) should be included.

  • Incubation: Incubate the microcosms under controlled conditions (e.g., 25°C, 60% water-holding capacity) for a specified period (e.g., 7, 14, 30, and 60 days).

  • Sampling: At each sampling time point, collect soil samples from each microcosm for microbial and enzymatic analysis.

Protocol 3.1.2: Field Sampling

  • Site Selection: Choose a field where this compound-dimethyl has been applied and a corresponding control plot with similar soil characteristics but no herbicide application.

  • Sampling Strategy: Within each plot, follow a "W" or "Z" pattern for sample collection. At each of five points along the pattern, collect a soil core (0-15 cm depth).

  • Composite Sample: Combine the five soil cores from each plot to create a single composite sample.

  • Sample Handling: Place the composite samples in sterile bags, transport them to the laboratory on ice, and process them within 24 hours. A portion can be stored at -80°C for molecular analysis and another at 4°C for enzyme assays.

Soil DNA Extraction and Quantification

High-quality DNA is essential for downstream molecular analyses.

Protocol 3.2.1: DNA Extraction using a Commercial Kit

Commercial kits like the DNeasy PowerSoil Pro Kit (QIAGEN) are recommended for their efficiency in removing inhibitors commonly found in soil.

  • Sample Preparation: Weigh 0.25 g of soil into the provided bead tubes.

  • Lysis: Add the lysis buffer and perform bead beating according to the manufacturer's instructions to mechanically lyse the microbial cells.

  • Inhibitor Removal: Follow the kit's protocol for inhibitor removal, which typically involves precipitation and centrifugation steps.

  • DNA Binding and Elution: Bind the DNA to a silica (B1680970) membrane, wash away contaminants, and elute the purified DNA in a low-salt buffer.

Protocol 3.2.2: DNA Quality and Quantity Assessment

  • Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine the DNA concentration.

  • Purity Assessment: Evaluate DNA purity by measuring the A260/A280 and A260/A230 absorbance ratios using a spectrophotometer.[5] Ratios of ~1.8 for A260/A280 and >1.8 for A260/A230 are indicative of pure DNA.[5]

  • Integrity Check: Visualize the DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a distinct band.

High-Throughput Sequencing of 16S rRNA and ITS Regions

This technique allows for the characterization of bacterial and fungal communities, respectively.

Protocol 3.3.1: PCR Amplification

  • Primer Selection: For bacteria, use primers targeting the V3-V4 hypervariable region of the 16S rRNA gene (e.g., 341F/805R). For fungi, use primers targeting the ITS1 or ITS2 region of the internal transcribed spacer (e.g., ITS1F/ITS2R).

  • PCR Reaction: Set up PCR reactions containing template DNA, primers, DNA polymerase, dNTPs, and reaction buffer.

  • Thermocycling Conditions: Use a standard thermocycling program with an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension, and a final extension step.

Protocol 3.3.2: Library Preparation and Sequencing

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Library Indexing: Attach dual indices and Illumina sequencing adapters to the purified amplicons in a second PCR step.

  • Library Quantification and Pooling: Quantify the indexed libraries and pool them in equimolar concentrations.

  • Sequencing: Perform paired-end sequencing on an Illumina MiSeq or NovaSeq platform.

Bioinformatics and Statistical Analysis

The analysis of sequencing data is critical for interpreting the results.

Protocol 3.4.1: Sequence Data Processing

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Merging and Filtering: Merge paired-end reads and filter out low-quality sequences.

  • OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) using pipelines like QIIME2 or DADA2.

  • Taxonomic Assignment: Assign taxonomy to the OTUs/ASVs by comparing them against a reference database (e.g., Greengenes or SILVA for bacteria, UNITE for fungi).

Protocol 3.4.2: Diversity and Statistical Analysis

  • Alpha Diversity: Calculate within-sample diversity using metrics such as the Shannon index, Simpson index, and Chao1 richness.

  • Beta Diversity: Analyze between-sample diversity using metrics like Bray-Curtis dissimilarity and visualize the results using Principal Coordinate Analysis (PCoA).

  • Statistical Testing: Use statistical tests such as ANOVA or Kruskal-Wallis to determine significant differences in alpha diversity and microbial abundances between treatment groups.

Soil Enzyme Activity Assays

Soil enzyme activities are sensitive indicators of microbial function and soil health.

Protocol 3.5.1: Dehydrogenase Activity

  • Principle: Measures the overall microbial activity by quantifying the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (B1609692) (TPF).

  • Procedure: Incubate soil with TTC solution, extract the TPF produced with methanol, and measure the absorbance at 485 nm.

Protocol 3.5.2: Urease Activity

  • Principle: Determines the rate of urea (B33335) hydrolysis to ammonia.

  • Procedure: Incubate soil with a urea solution, extract the ammonium (B1175870) produced, and quantify it colorimetrically.

Protocol 3.5.3: Phosphatase Activity

  • Principle: Measures the hydrolysis of p-nitrophenyl phosphate (B84403) to p-nitrophenol (pNP).

  • Procedure: Incubate soil with a p-nitrophenyl phosphate solution, stop the reaction, and measure the absorbance of the released pNP at 400 nm.

Mandatory Visualizations

Experimental Workflow

experimental_workflow soil_collection Soil Collection (Field or Microcosm) treatments This compound-Dimethyl Application (Control, Recommended Dose, 10x Dose) soil_collection->treatments incubation Incubation (Controlled Conditions) treatments->incubation sampling Time-Series Sampling incubation->sampling dna_extraction Soil DNA Extraction sampling->dna_extraction enzyme_assays Soil Enzyme Activity Assays (Dehydrogenase, Urease, Phosphatase) sampling->enzyme_assays sequencing 16S rRNA & ITS Sequencing dna_extraction->sequencing data_analysis Statistical Analysis & Interpretation enzyme_assays->data_analysis bioinformatics Bioinformatics Analysis (QIIME2/DADA2) sequencing->bioinformatics bioinformatics->data_analysis

Caption: Workflow for assessing this compound-dimethyl's impact.

This compound-Dimethyl Mode of Action and Potential Microbial Impact

mode_of_action This compound This compound-Dimethyl (DCPA) microtubule Microtubule Assembly This compound->microtubule Inhibits cell_division Cell Division microtubule->cell_division Essential for microbial_impact Potential Impact on Soil Microbes (e.g., Fungi, Protozoa with Tubulin) microtubule->microbial_impact Potential Disruption plant_growth Weed Growth Inhibition cell_division->plant_growth Required for community_shift Microbial Community Shift microbial_impact->community_shift function_alteration Altered Soil Functions (Nutrient Cycling, Decomposition) community_shift->function_alteration

Caption: this compound-dimethyl's mechanism and potential microbial effects.

Bioinformatics Analysis Pipeline

bioinformatics_pipeline raw_reads Raw Sequencing Reads (.fastq) qc Quality Control (FastQC, Trimming) raw_reads->qc denoising Denoising/Clustering (DADA2/QIIME2) qc->denoising asv_table ASV/OTU Table denoising->asv_table taxonomy Taxonomic Assignment (SILVA/UNITE) asv_table->taxonomy alpha_diversity Alpha Diversity (Shannon, Simpson) asv_table->alpha_diversity beta_diversity Beta Diversity (Bray-Curtis, PCoA) asv_table->beta_diversity statistical_analysis Statistical Analysis (ANOVA, PERMANOVA) taxonomy->statistical_analysis alpha_diversity->statistical_analysis beta_diversity->statistical_analysis

Caption: Bioinformatics pipeline for microbial community analysis.

References

In Vitro Model for Studying Chlorthalidone's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorthalidone (B1668885), a thiazide-like diuretic, is a long-established first-line treatment for hypertension. Beyond its diuretic effects, studies have suggested that chlorthalidone may possess pleiotropic effects, including an influence on platelet function.[1][2][3] In vitro research has indicated that chlorthalidone can decrease platelet aggregation, a key process in thrombosis.[1][4][5][6] This potential antiplatelet activity is of significant interest as it may contribute to the cardiovascular benefits observed with chlorthalidone treatment. The proposed mechanism for this effect involves the inhibition of carbonic anhydrase, an enzyme present in platelets.[3][4][6]

These application notes provide a detailed in vitro model utilizing Light Transmission Aggregometry (LTA) to investigate the dose-dependent effects of chlorthalidone on platelet aggregation induced by various physiological agonists. The protocols outlined below are designed to offer a robust and reproducible framework for researchers to explore the antiplatelet potential of chlorthalidone and its underlying mechanisms.

Principle of the Assay

Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function.[7] The principle of LTA is based on measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a cloudy suspension with low light transmission. Upon the addition of a platelet agonist, platelets activate and form aggregates, causing the plasma to become clearer and allowing more light to pass through to a photodetector. The resulting change in light transmission is recorded over time and is proportional to the extent of platelet aggregation. By pre-incubating PRP with chlorthalidone, its inhibitory effect on agonist-induced platelet aggregation can be quantified.

Key Signaling Pathways in Platelet Aggregation

Platelet activation and aggregation are complex processes involving multiple interconnected signaling pathways. Understanding these pathways is crucial for interpreting the effects of pharmacological agents like chlorthalidone.

  • Initial Adhesion and Activation: Upon vascular injury, platelets adhere to the exposed subendothelial matrix proteins like collagen. This interaction, along with soluble agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and thromboxane (B8750289) A2 (TXA2), triggers intracellular signaling cascades.[8][9]

  • Signal Amplification: These initial signals lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8][10]

  • Thromboxane A2 Synthesis: Arachidonic acid, released from the platelet membrane, is converted to TXA2 by cyclooxygenase-1 (COX-1) and thromboxane synthase.[11][12] TXA2 is a potent platelet agonist that further amplifies the activation signal.[9][11]

  • Integrin αIIbβ3 Activation: The culmination of these signaling events is the "inside-out" activation of the integrin αIIbβ3 receptor (also known as GPIIb/IIIa).[8] This conformational change enables the receptor to bind fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation.[9]

Chlorthalidone's potential inhibitory effect is hypothesized to be linked to its potent inhibition of carbonic anhydrase.[3][4][6] Carbonic anhydrase inhibition may alter intracellular pH and ion transport, which could indirectly modulate the signaling pathways involved in platelet activation and aggregation.

G cluster_agonists Agonists cluster_platelet Platelet cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response cluster_chlorthalidone Chlorthalidone ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Epinephrine Epinephrine alpha2A α2A-Adrenergic Epinephrine->alpha2A Arachidonic_Acid Arachidonic Acid TXA2_synthesis TXA₂ Synthesis Arachidonic_Acid->TXA2_synthesis PLC PLC Activation P2Y12->PLC GPVI->PLC alpha2A->PLC Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization PKC_activation PKC Activation PLC->PKC_activation Integrin_activation Integrin αIIbβ3 Activation Ca_mobilization->Integrin_activation PKC_activation->Integrin_activation TXA2_synthesis->Integrin_activation Aggregation Aggregation Integrin_activation->Aggregation Chlorthalidone Chlorthalidone Carbonic_Anhydrase Carbonic Anhydrase Chlorthalidone->Carbonic_Anhydrase Inhibits Carbonic_Anhydrase->PLC

Simplified signaling pathway of platelet activation.

Experimental Protocols

Materials and Reagents
  • Blood Collection:

  • Reagents for Platelet-Rich Plasma (PRP) Preparation:

    • Sterile, pyrogen-free saline

  • Platelet Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen (Type I, fibrillar)

    • Epinephrine

    • Arachidonic Acid

  • Test Compound:

  • Equipment:

    • Light Transmission Aggregometer

    • Calibrated pipettes

    • Centrifuge

    • Water bath or heating block at 37°C

    • Plastic tubes

    • Hematology analyzer (optional, for platelet count normalization)

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Draw whole blood from healthy, consenting donors who have abstained from aspirin (B1665792) and other medications known to affect platelet function for at least 10 days. Collect blood into 3.2% sodium citrate tubes. The first few milliliters of blood should be discarded to avoid activation due to venipuncture.

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature.[9][13] Carefully aspirate the upper, straw-colored layer of PRP into a clean plastic tube.

  • PPP Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components.[9] Collect the supernatant, which is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment (Optional but Recommended): Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.

Preparation of Chlorthalidone and Agonist Solutions
  • Chlorthalidone Stock Solution: Prepare a high-concentration stock solution of chlorthalidone in DMSO.

  • Chlorthalidone Working Solutions: Prepare serial dilutions of the chlorthalidone stock solution in saline or an appropriate buffer to achieve the desired final concentrations for the assay. A physiologically relevant concentration of 30 μmol/L has been used in previous in vitro studies with human platelets.[4] A dose-response curve should be generated using a range of concentrations (e.g., 1, 10, 30, 100 μM).

  • Agonist Working Solutions: Prepare working solutions of ADP, collagen, epinephrine, and arachidonic acid at concentrations known to induce sub-maximal platelet aggregation. This allows for the sensitive detection of inhibitory effects. The optimal concentrations should be determined empirically, but typical starting ranges are:

    • ADP: 2-10 μM

    • Collagen: 1-5 μg/mL

    • Epinephrine: 5-10 μM

    • Arachidonic Acid: 0.5-1.0 mM

Light Transmission Aggregometry (LTA) Protocol

G cluster_prep Preparation cluster_assay LTA Assay Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_PPP_Prep 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Incubation 4. Pre-incubate PRP with Chlorthalidone or Vehicle (37°C, 5 min) PRP_PPP_Prep->Incubation Reagent_Prep 3. Prepare Chlorthalidone & Agonist Solutions Reagent_Prep->Incubation Baseline 5. Set Baseline (PRP = 0%, PPP = 100%) Incubation->Baseline Aggregation_Induction 6. Add Agonist to PRP & Record Aggregation Baseline->Aggregation_Induction Data_Analysis 7. Analyze Aggregation Curves (% Aggregation, IC₅₀) Aggregation_Induction->Data_Analysis G Troubleshooting High Variability in Results Check for: - Inconsistent blood handling - Variation in agonist potency - Temperature fluctuations - Pipetting errors No_Aggregation No or Poor Aggregation Check for: - Inactive agonist - Low platelet count - Pre-activated platelets - Incorrect instrument settings Troubleshooting->No_Aggregation Spontaneous_Aggregation Spontaneous Aggregation Check for: - Traumatic venipuncture - Contamination of reagents - Inappropriate anticoagulant concentration Troubleshooting->Spontaneous_Aggregation

References

Application Notes and Protocols for the Analytical Profiling of Chlorthalidone Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorthalidone (B1668885) is a thiazide-like diuretic widely used in the management of hypertension and edema.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the International Conference on Harmonisation (ICH), the United States Food and Drug Administration (USFDA), and the European Medicines Agency (EMA).[4][5] Impurity profiling is essential to ensure the safety, efficacy, and quality of the final pharmaceutical product.[4][6] Impurities can originate from the synthesis process, degradation of the drug substance, or interactions with excipients.[1][4][6]

These application notes provide detailed protocols for the identification and quantification of process-related and degradation impurities of chlorthalidone using modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The protocols include methods for forced degradation studies to identify potential degradation products and ensure the stability-indicating nature of the analytical methods.

Known and Potential Impurities of Chlorthalidone

Several impurities related to chlorthalidone have been identified and are listed in pharmacopeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][6] These impurities can be process-related, arising from the manufacturing process, or degradation products formed during storage.[1][6]

Table 1: Known Impurities of Chlorthalidone

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Type
Chlorthalidone EP Impurity A345930-32-7C₁₄H₉ClO₆S340.74Process/Degradation
Chlorthalidone EP Impurity B / USP RC A5270-74-6C₁₄H₁₀ClNO₅S339.75Process/Degradation
Chlorthalidone EP Impurity C92874-73-2C₁₆H₁₄ClNO₅S367.80Process
Chlorthalidone EP Impurity D1369995-36-7C₁₆H₁₅ClN₂O₄S366.82Process
Chlorthalidone EP Impurity E82875-49-8C₁₄H₁₁ClN₂O₃S322.8Process
Chlorthalidone EP Impurity F1796929-84-4C₁₄H₉Cl₂NO₂-Process
Chlorthalidone EP Impurity G16289-13-7C₁₄H₉Cl₂NO₂294.13Process
Chlorthalidone EP Impurity H2200280-98-2C₁₇H₁₇ClN₂O₄S380.85Process
Chlorthalidone EP Impurity I2514668-27-8C₁₇H₁₆ClNO₅S381.83Process
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic Acid68592-12-1C₁₄H₈Cl₂O₅S359.17Starting Material

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][7] Chlorthalidone has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while being relatively stable to heat and light.[8][9]

3.1.1 General Sample Preparation for Forced Degradation: Prepare a stock solution of chlorthalidone at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727).[8][10]

  • Acid Hydrolysis: To the stock solution, add 1N HCl and reflux at 60-80°C for a specified period (e.g., 6 hours).[4][11] Neutralize the solution with 1N NaOH before analysis.

  • Alkaline Hydrolysis: To the stock solution, add 1N NaOH and reflux at 60-80°C for a specified period (e.g., 30 minutes).[4] Neutralize the solution with 1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 30 minutes to 48 hours).[4][8]

  • Thermal Degradation: Expose the solid drug substance to dry heat at a temperature such as 80-105°C for 24-48 hours.[8][12]

  • Photolytic Degradation: Expose the solid drug substance spread as a thin layer to direct sunlight or a photostability chamber for a specified duration (e.g., 7 days).[8]

After exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL) for analysis.[8]

Diagram 1: Chlorthalidone Degradation Pathways

G Chlorthalidone Chlorthalidone Acid Acid Hydrolysis (e.g., 1N HCl, 60-80°C) Chlorthalidone->Acid Stress Condition Alkali Alkaline Hydrolysis (e.g., 1N NaOH, 60-80°C) Chlorthalidone->Alkali Stress Condition Oxidation Oxidative Stress (e.g., 30% H₂O₂) Chlorthalidone->Oxidation Stress Condition Degradant_A Degradation Product(s) (e.g., Impurity A, Impurity B) Acid->Degradant_A Leads to Degradant_B Degradation Product(s) (e.g., Impurity B) Alkali->Degradant_B Leads to Degradant_C Oxidative Degradant(s) Oxidation->Degradant_C Leads to

Caption: Degradation pathways of chlorthalidone under stress conditions.

HPLC Method for Impurity Profiling

A robust HPLC method is crucial for the separation and quantification of chlorthalidone from its impurities. Several methods have been reported, and the following is a representative protocol.

3.2.1 Chromatographic Conditions:

ParameterCondition
Column Phenomenex HyperClone C18 (250 x 4.6 mm, 5 µm) or equivalent[9][13]
Mobile Phase Methanol: Acetonitrile (B52724): 20 mM Phosphate (B84403) Buffer (pH 3.0) (30:10:60 v/v/v)[9][13]
Flow Rate 1.0 mL/min[9][13]
Detection Wavelength 241 nm[9][13]
Injection Volume 20 µL[14]
Column Temperature Ambient

3.2.2 Preparation of Solutions:

  • Phosphate Buffer (pH 3.0): Prepare a 20 mM solution of potassium dihydrogen phosphate and adjust the pH to 3.0 with o-phosphoric acid.[9][13]

  • Mobile Phase: Mix methanol, acetonitrile, and the phosphate buffer in the specified ratio and degas before use.

  • Standard Solution: Prepare a stock solution of chlorthalidone reference standard (e.g., 1 mg/mL) in methanol and dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).[10]

  • Sample Solution: Prepare a solution of the chlorthalidone sample to be tested at a similar concentration to the standard solution using the mobile phase as the diluent.

Table 2: Typical Chromatographic Data for Chlorthalidone and Impurities (HPLC)

CompoundRetention Time (min) (Approx.)Relative Retention Time (RRT)
Chlorthalidone7.71.00
Impurity (Acid Degradation 1)11.071.44
Impurity (Acid Degradation 2)13.91.81
Impurity (Alkali Degradation)11.491.49

Note: Retention times and RRTs are approximate and may vary depending on the specific chromatographic system and conditions.

UPLC Method for Impurity Profiling

UPLC offers advantages over conventional HPLC, including shorter run times, better resolution, and lower solvent consumption.

3.3.1 Chromatographic Conditions:

ParameterCondition
Column Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) or equivalent[15]
Mobile Phase A 0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, and 1 mL of triethylamine (B128534) in water, pH 4.5; mixed with acetonitrile (90:10 v/v)[15]
Mobile Phase B pH 4.5 buffer and acetonitrile (20:80 v/v)[15]
Flow Rate 0.3 mL/min[15]
Detection Wavelength 290 nm[15]
Injection Volume 3 µL[15]
Column Temperature 25°C[15]
Gradient Program Time (min)/%B: 0/20, 2/30, 5/45, 8/55, 10/80, 14/80, 14.1/20, 18/20[15]

3.3.2 Preparation of Solutions:

  • Diluent: A mixture of pH 4.5 buffer, acetonitrile, and methanol (60:20:20 v/v/v) can be used as a diluent.[15]

  • Standard and Sample Solutions: Prepare standard and sample solutions in the diluent at appropriate concentrations for analysis.

Method Validation

The developed analytical methods should be validated according to ICH guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][10][16]

Table 3: Representative Method Validation Data

ParameterChlorthalidoneImpurity A
Linearity Range (µg/mL) 2-12[9][10]-
Correlation Coefficient (r²) >0.999-
LOD (µg/mL) --
LOQ (µg/mL) --
Accuracy (% Recovery) 99-100.5%[13]-
Precision (%RSD) <2%<5%

Note: This table provides example values. Actual validation data must be generated for each specific method.

Analytical Workflow for Impurity Profiling

The overall process for chlorthalidone impurity profiling involves a series of logical steps from sample handling to data interpretation and reporting.

Diagram 2: Chlorthalidone Impurity Profiling Workflow

G cluster_prep Sample Preparation & Stress Testing cluster_analysis Analytical Method cluster_data Data Processing & Identification cluster_reporting Reporting Sample Chlorthalidone Sample (API/Formulation) Forced_Deg Forced Degradation Studies (Acid, Base, Oxidative, etc.) Sample->Forced_Deg Sample_Prep Sample Preparation for Analysis (Dilution, Filtration) Sample->Sample_Prep Forced_Deg->Sample_Prep HPLC_UPLC HPLC / UPLC Analysis Sample_Prep->HPLC_UPLC Data_Acq Data Acquisition & Processing HPLC_UPLC->Data_Acq Method_Val Method Validation (ICH Guidelines) Method_Val->HPLC_UPLC Ensures Reliability Impurity_ID Impurity Identification (RRT, Mass Spec, NMR) Data_Acq->Impurity_ID Quant Impurity Quantification Data_Acq->Quant Report Generate Impurity Profile Report Impurity_ID->Report Quant->Report

Caption: Workflow for chlorthalidone impurity profiling.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the impurity profiling of chlorthalidone. The use of stability-indicating HPLC and UPLC methods, coupled with thorough forced degradation studies and method validation, is essential for ensuring the quality, safety, and efficacy of chlorthalidone-containing pharmaceutical products. These methods are suitable for routine quality control, stability testing, and supporting regulatory submissions.

References

Troubleshooting & Optimization

Troubleshooting Chlorthalidone Solubility for In Vitro Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorthalidone (B1668885), a thiazide-like diuretic, is a valuable tool for in vitro research in areas such as hypertension and cancer. However, its low aqueous solubility presents a significant challenge for researchers, often leading to precipitation and inconsistent experimental results. This technical support center provides a comprehensive guide to understanding and overcoming chlorthalidone solubility issues in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key solubility properties of chlorthalidone?

A1: Chlorthalidone is characterized by its poor water solubility, which is also pH-dependent.[1][2] It is a weak acid with a pKa of 9.4. Its LogP (partition coefficient) of approximately 1.9 indicates moderate lipophilicity.[1][2] Chlorthalidone is practically insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[3][4]

Q2: Why does my chlorthalidone solution precipitate when I add it to my cell culture medium?

A2: This is a common issue known as "precipitation upon dilution." It occurs because chlorthalidone is highly soluble in an organic solvent like DMSO but has very low solubility in the aqueous environment of cell culture media. When the concentrated DMSO stock is diluted into the medium, the solvent environment changes drastically, causing the chlorthalidone to come out of solution and form a precipitate. This can be exacerbated by interactions with components in the media, such as salts and serum proteins.[5]

Q3: What is the recommended solvent for preparing chlorthalidone stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing chlorthalidone stock solutions for in vitro assays due to its high solubilizing capacity for this compound.[3][6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%.[7] However, the sensitivity to DMSO can vary between cell types, so it is best practice to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line.

Q5: How should I store my chlorthalidone stock solution?

A5: Chlorthalidone as a solid should be stored at -20°C.[3] Chlorthalidone stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[8] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of chlorthalidone are not recommended for storage for more than one day.[3]

Troubleshooting Guide: Common Solubility Issues and Solutions

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution into aqueous buffer or cell culture medium The aqueous solubility limit of chlorthalidone has been exceeded.- Reduce the final concentration of chlorthalidone: Determine the lowest effective concentration for your experiment through dose-response studies.- Increase the final DMSO concentration (with caution): Ensure the final DMSO concentration remains within the non-toxic range for your cells (typically ≤ 0.5%).- Use a stepwise dilution method: Instead of adding the stock solution directly to the final volume of media, perform one or more intermediate dilutions in media to lessen the solvent shock.
Cloudiness or visible particles in the final working solution Incomplete dissolution of the stock solution or precipitation over time.- Ensure complete dissolution of the stock solution: Gentle warming (to 37°C) and vortexing or sonication can aid in dissolving chlorthalidone in DMSO.- Prepare fresh working solutions: Do not store diluted aqueous solutions of chlorthalidone for extended periods.[3]
Inconsistent experimental results Variable concentrations of soluble chlorthalidone due to partial precipitation.- Visually inspect all solutions before use: Discard any solutions with visible precipitate.- Filter the final working solution: Use a 0.22 µm syringe filter to remove any undissolved particles before adding to your assay. Be aware that this may reduce the final concentration of the drug if a significant amount has precipitated.
Precipitation is observed only in the presence of serum Chlorthalidone may be binding to proteins in the serum, leading to aggregation and precipitation. Chlorthalidone is known to bind to albumin.[5][9]- Reduce the serum concentration: If your experimental design allows, try reducing the percentage of serum in your cell culture medium.- Use serum-free media: If compatible with your cells, switching to a serum-free medium can eliminate this issue.

Experimental Protocols

Protocol 1: Preparation of Chlorthalidone Stock Solution in DMSO

This protocol describes the preparation of a 10 mM chlorthalidone stock solution in DMSO.

Materials:

  • Chlorthalidone powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out the required amount of chlorthalidone powder. For a 10 mM stock solution (Molecular Weight of Chlorthalidone: 338.77 g/mol ), you will need 3.39 mg for 1 mL of DMSO.

  • Add the weighed chlorthalidone to a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Alternatively, or in addition to warming, you can sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Chlorthalidone Working Solution for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM Chlorthalidone stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of chlorthalidone and the final volume of medium required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Remember to keep the final DMSO concentration below the toxic level for your cells (e.g., ≤ 0.5%).

  • Stepwise Dilution:

    • Prepare an intermediate dilution of the chlorthalidone stock solution in pre-warmed cell culture medium. For example, if your final desired concentration is 10 µM, you could first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of medium.

    • Vortex the intermediate dilution gently.

    • Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration.

  • Gently mix the final working solution by inverting the tube or pipetting up and down.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Include a vehicle control in your experiment by adding the same final concentration of DMSO to the cell culture medium without the drug.

Visualizations

G cluster_prep Stock Solution Preparation start Chlorthalidone Powder dissolve Dissolve in 100% DMSO start->dissolve assist Warm (37°C) / Sonicate (Optional) dissolve->assist stock High Concentration Stock Solution dissolve->stock assist->stock aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot

Caption: Workflow for preparing a concentrated chlorthalidone stock solution.

G cluster_troubleshooting Troubleshooting Precipitation precipitate Precipitation Observed? check_stock 1. Check Stock Solution (Is it fully dissolved?) precipitate->check_stock Yes proceed Proceed with Experiment precipitate->proceed No reduce_conc 2. Reduce Final Concentration check_stock->reduce_conc step_dilute 3. Use Stepwise Dilution reduce_conc->step_dilute check_serum 4. Check Serum Effect (Reduce or remove serum) step_dilute->check_serum use_fresh 5. Prepare Fresh Working Solution check_serum->use_fresh use_fresh->proceed If no precipitation

Caption: A logical workflow for troubleshooting chlorthalidone precipitation.

Quantitative Data Summary

Table 1: Solubility of Chlorthalidone in Various Solvents

SolventSolubilityReference
WaterPractically insoluble[4]
Dimethyl sulfoxide (DMSO)~30 mg/mL[3]
Ethanol~10 mg/mL[3]
MethanolSoluble[4]
0.1 N HClpH-dependent, higher than in neutral pH[1]
Phosphate Buffer (pH 6.8)Low solubility[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3]

Table 2: Recommended Storage Conditions for Chlorthalidone Solutions

Solution TypeStorage TemperatureMaximum Storage DurationReference
Solid Powder-20°C≥ 4 years[3]
Stock Solution in DMSO-20°C1 month[8]
Stock Solution in DMSO-80°C6 months[8]
Aqueous Working SolutionRoom Temperature or 4°CNot recommended for more than one day[3]

References

Technical Support Center: Overcoming Poor Bioavailability of Chlorthalidone in Experimental Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered when developing experimental formulations to enhance the bioavailability of chlorthalidone (B1668885).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of chlorthalidone's poor bioavailability? A1: Chlorthalidone's poor bioavailability is primarily due to its classification as a Biopharmaceutics Classification System (BCS) Class IV drug, which means it exhibits both low aqueous solubility and low intestinal permeability.[1][2] Its limited solubility hinders its ability to dissolve in gastrointestinal fluids, a prerequisite for absorption.[3][4] The drug also has a high melting point, suggesting a strong crystal lattice energy that further impedes dissolution.[4][5]

Q2: What are the leading strategies to enhance the dissolution rate of chlorthalidone? A2: The most common and effective strategies focus on overcoming its solubility limitations. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing chlorthalidone in a polymeric carrier in an amorphous (non-crystalline) state significantly increases its free energy and, consequently, its solubility and dissolution rate.[6][7][8]

  • Nanocrystals: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[9][10]

  • Co-crystals and Co-amorphous Systems: Engineering new solid forms of chlorthalidone with a pharmaceutically acceptable coformer (like caffeine (B1668208) or vanillic acid) can alter the crystal lattice and improve physicochemical properties such as solubility and dissolution.[1][2][11]

  • Lipid-Based Formulations: Systems like Solid Lipid Nanoparticles (SLNs) can encapsulate the drug, improving its solubilization in the gastrointestinal tract.[12]

Q3: Why is polymer selection critical for Amorphous Solid Dispersions (ASDs)? A3: The polymer is crucial for both the formation and stabilization of the amorphous state. A suitable polymer must be miscible with the drug and possess a high glass transition temperature (Tg) to reduce the molecular mobility of the amorphous drug, thereby preventing it from recrystallizing back to its stable, less soluble crystalline form.[13][14] Polymers also play a role in inhibiting drug precipitation from the supersaturated solution that forms upon dissolution in the gut.[8]

Q4: Can surfactants be used to improve chlorthalidone dissolution? A4: Yes, surfactants like Sodium Lauryl Sulfate (SLS) can be used. They can improve the wettability of the hydrophobic drug particles and can be combined with polymers to create effective supersaturating drug delivery systems (SDDS).[8][15] A complex of a polymer (like Soluplus®) and SLS has been shown to provide a fast release of chlorthalidone and maintain a high degree of supersaturation.[8] However, care must be taken as some surfactants can cause drug precipitation or interfere with analytical methods.[16][17]

Section 2: Troubleshooting Guides

This section addresses specific issues researchers may encounter during formulation development and testing.

Problem: My Amorphous Solid Dispersion (ASD) is showing signs of recrystallization during stability studies.

Answer: Recrystallization is a common stability challenge for ASDs due to their thermodynamically unstable nature.[7][18] Here are the key factors to investigate and potential solutions:

  • Polymer Incompatibility or Insufficient Loading:

    • Check Miscibility: Was the drug-polymer miscibility confirmed? Use techniques like Differential Scanning Calorimetry (DSC) to look for a single glass transition temperature (Tg).

    • Optimize Drug Loading: High drug loading (above the polymer's saturation capacity) increases the tendency to recrystallize.[14] Try preparing ASDs with lower drug-to-polymer ratios.

  • Environmental Factors:

    • Humidity: Moisture acts as a plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which facilitates crystallization.[7] Ensure storage in desiccated conditions (low relative humidity) and consider using moisture-protective packaging.

    • Temperature: Storing the ASD at temperatures approaching its Tg will accelerate recrystallization.[7] Store at a temperature well below the measured Tg of the dispersion.

  • Incorrect Polymer Selection:

    • Glass Transition Temperature (Tg): Polymers with a high Tg are better at stabilizing the amorphous drug.[13] If your polymer's Tg is low, consider screening for alternative polymers with higher Tg values.

    • Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between the drug and the polymer can inhibit crystallization. Screen for polymers known to interact with your API's functional groups.

Problem: My nanocrystal formulation shows significant particle aggregation after lyophilization (freeze-drying).

Answer: Aggregation during lyophilization is typically caused by the physical stress of freezing and drying without adequate protection. The key is the proper use of cryoprotectants.

  • Inadequate Cryoprotection:

    • Screen Cryoprotectants: The choice of cryoprotectant is critical. For chlorthalidone nanocrystals, mannitol (B672) has been shown to be effective in producing stable, free-flowing nanocrystals, whereas trehalose, PEG, and sucrose (B13894) led to some aggregation.[9]

    • Optimize Concentration: The concentration of the cryoprotectant matters. A study found that 7.5% w/v mannitol was optimal for chlorthalidone nanocrystals.[9] Experiment with different concentrations (e.g., 2.5% to 10%) to find the ideal level for your specific formulation.

  • Formulation Properties:

    • Check Surface Charge (Zeta Potential): A sufficiently high absolute zeta potential (e.g., >|25| mV) provides electrostatic repulsion that helps prevent agglomeration. The optimized chlorthalidone nanocrystal formulation had a surface charge of -28.2 mV.[9] If your value is too low, you may need to adjust the stabilizer or pH.

Problem: My in vitro dissolution results are highly variable and not reproducible.

Answer: High variability in dissolution testing often points to issues with the method or apparatus setup rather than the formulation itself. Consider the following common sources of error:

  • Dissolved Gasses in Media: Air bubbles clinging to the tablet surface or basket mesh can reduce the effective surface area for dissolution.[17][19]

    • Solution: Always use properly de-gassed dissolution media. Follow the USP-recommended procedures for de-gassing (e.g., heating and filtering, vacuum degassing, or helium sparging). A dissolved oxygen meter can be used to verify sufficient de-gassing (e.g., below 6 mg/L).[17]

  • Apparatus Setup and Calibration:

    • Vessel Centering and Paddle/Basket Height: Incorrect positioning can cause significant variations in hydrodynamic flow. Ensure all apparatus dimensions (paddle/basket height, centering) are within USP specifications and are checked regularly.

    • Vibration: The dissolution apparatus should be placed on a level, vibration-free surface. External vibrations can artificially increase the dissolution rate.[19]

  • Filtration Issues:

    • Filter Compatibility: Ensure the filter material does not adsorb the drug. Perform a filter validation study by comparing the concentration of a known standard solution before and after filtration.

    • Filter Clogging: Poorly formulated products can release excipients that clog the filter, leading to artificially low results. If this occurs, consider using a filter with a larger pore size or a different type of filter (e.g., cannula filter).

Below is a troubleshooting workflow for investigating low dissolution rates.

G start Problem: Low In Vitro Dissolution Rate api Is the API in the intended physical form? (e.g., amorphous, correct polymorph) start->api formulation Is the formulation optimized for dissolution? api->formulation Yes check_xrd Action: Check Solid State (PXRD, DSC). Confirm amorphicity or polymorphic form. api->check_xrd No process Are manufacturing process parameters controlled? formulation->process Yes check_excipients Action: Review excipients. Check binder/disintegrant ratio, lubricant level, and type. formulation->check_excipients No method Is the dissolution method appropriate? process->method Yes check_hardness Action: Check tablet hardness and disintegration time. process->check_hardness No check_sink Action: Verify sink conditions. Is media volume at least 3x the volume needed to saturate the drug dose? method->check_sink No revert Result: API reverted to crystalline/wrong polymorph. check_xrd->revert revert_sol Solution: Re-evaluate formulation stability (polymer choice, drug load) or processing conditions (heat, moisture). revert->revert_sol lubricant Issue: High level of hydrophobic lubricant (e.g., >1% Mg Stearate) is waterproofing the tablet. check_excipients->lubricant lubricant_sol Solution: Reduce lubricant concentration to 0.5-1%. Consider hydrophilic lubricant. lubricant->lubricant_sol hardness Issue: Tablet is too hard, leading to slow disintegration. check_hardness->hardness hardness_sol Solution: Reduce compression force. Optimize disintegrant concentration. hardness->hardness_sol sink Issue: Sink conditions are not met. check_sink->sink sink_sol Solution: Increase media volume or add a suitable surfactant (e.g., SLS) to the media. sink->sink_sol

Caption: Troubleshooting logic for low in vitro dissolution.

Section 3: Comparative Data for Experimental Formulations

Quantitative data from various studies are summarized below to provide a benchmark for experimental results.

Table 1: Solubility of Chlorthalidone in Various Media Data extracted from preformulation studies.

Solvent/MediumSolubilityReference
Distilled WaterLow (0.191 mg/mL)[2]
0.1N HClOptimal/Higher Solubility[3][20]
Phosphate (B84403) Buffer (pH 6.8)pH-dependent[20]
Methanol76.1 mg/mL[5]
Ethanol (B145695)15.5 mg/mL[5]

Table 2: Comparison of In Vitro Dissolution Performance of Chlorthalidone Formulations % Drug Released over time in relevant dissolution media.

Formulation TypeTime (minutes)% Drug ReleasedKey FindingReference
Pure Chlorthalidone Drug9023.4%Baseline poor dissolution.[9]
Optimized Nanocrystals (with Mannitol)9091.6%~4-fold increase in dissolution.[9]
Chlorthalidone-Caffeine Cocrystal (2:1)60>80%Significantly faster and more complete dissolution than commercial tablets.[11][21]
Solid Dispersion (SOL-SLS complex)15>80%Rapid release and ability to maintain supersaturation.[8]

Table 3: Key Pharmacokinetic Parameters of Chlorthalidone (Conventional Formulation) These values serve as a baseline for comparison with enhanced formulations.

ParameterValueDescriptionReference
Bioavailability~64-65%The fraction of the drug that reaches systemic circulation.[2][22]
Time to Peak Plasma (Tmax)2 - 6 hoursTime to reach maximum concentration after oral administration.[22][23]
Elimination Half-life (t½)40 - 60 hoursThe long half-life allows for once-daily dosing.[22][24][25]
Protein Binding~75%Primarily bound to albumin and red blood cells.[22][24]

Section 4: Detailed Experimental Protocols

The following are detailed methodologies for key experiments involved in developing and testing enhanced chlorthalidone formulations.

Protocol 1: Preparation of Chlorthalidone-Caffeine (CTD-CAF) Cocrystals (2:1 Ratio) via Slurry Method

This protocol is adapted from the methodology described by Domínguez-García et al. (2022).[2][11]

  • Materials & Reagents: Chlorthalidone (CTD), Anhydrous Caffeine (CAF), Absolute Ethanol.

  • Stoichiometry: Weigh CTD and CAF in a 2:1 molar ratio. For a small-scale batch, use amounts such as 1.55 g of CTD and 0.45 g of CAF.

  • Procedure: a. Place the weighed CTD and CAF powders into a suitable glass vial. b. Add a minimal amount of absolute ethanol to the vial to create a thick paste or slurry (e.g., 2.4 mL for the amounts specified above). The solvent acts as a catalyst for the cocrystallization process. c. Seal the vial and stir the slurry vigorously using a magnetic stirrer at room temperature (e.g., 550 rpm) for 24 hours. d. After 24 hours, stop the stirring and transfer the resulting paste onto filter paper. e. Allow the solid to dry at room temperature for at least 12 hours or until the solvent has completely evaporated.

  • Characterization: a. Confirm the formation of the new cocrystalline phase using Powder X-ray Diffraction (PXRD). The resulting pattern should be distinct from the patterns of the individual starting materials. b. Further characterization can be performed using Differential Scanning Calorimetry (DSC) to determine the melting point of the new phase and Fourier-Transform Infrared (FTIR) spectroscopy to identify changes in intermolecular interactions (e.g., hydrogen bonding).

Protocol 2: Preparation of Chlorthalidone Solid Dispersion via Solvent Evaporation

This is a general protocol for lab-scale preparation based on common techniques.[4][5]

  • Materials & Reagents: Chlorthalidone (CTD), a suitable polymeric carrier (e.g., Polyvinylpyrrolidone K-12 (PVP K-12), Soluplus®), a volatile organic solvent (e.g., methanol, ethanol).

  • Procedure: a. Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3 w/w). b. Dissolve the calculated amounts of both chlorthalidone and the polymer in a sufficient volume of the chosen solvent in a glass beaker. Gentle heating (e.g., to 55-58°C for methanol) or sonication may be required to ensure complete dissolution.[5] c. Once a clear solution is obtained, evaporate the solvent. For lab scale, this can be done using: i. Rotary Evaporator: Transfer the solution to a round-bottom flask and remove the solvent under vacuum. This is a controlled and efficient method. ii. Water Bath/Hot Plate: Place the beaker in a water bath or on a hot plate at a controlled temperature (e.g., 40-50°C) in a fume hood to slowly evaporate the solvent. d. After the solvent is removed, a solid film or mass will remain. Scrape this solid material from the container. e. To obtain a fine powder, pulverize the solid dispersion using a mortar and pestle. f. Dry the resulting powder under vacuum for 24 hours to remove any residual solvent.

  • Characterization: a. Use PXRD to confirm the amorphous nature of the dispersion (i.e., absence of sharp peaks corresponding to crystalline CTD). b. Use DSC to confirm the absence of the drug's melting endotherm and identify the single Tg of the dispersion.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus II - Paddle)

This protocol is essential for evaluating the performance of enhanced bioavailability formulations.

  • Apparatus & Setup: USP Dissolution Apparatus II (Paddle).

  • Dissolution Medium: a. For quality control, a standard buffer like phosphate buffer pH 6.8 may be used. b. To better simulate gastrointestinal conditions or to achieve sink conditions for poorly soluble drugs, a biorelevant medium (e.g., FaSSIF) or a buffer containing a surfactant (e.g., 0.5% SLS) may be necessary.[16] c. Prepare a sufficient volume of media and ensure it is properly de-gassed before use.

  • Test Parameters: a. Vessel Volume: 900 mL. b. Temperature: 37 ± 0.5 °C. c. Paddle Speed: 50 or 75 RPM.

  • Procedure: a. Allow the dissolution medium to equilibrate to 37 °C in the vessels. b. Place a single dose of the formulation (e.g., one tablet, or an amount of powder equivalent to one dose) into each vessel. A sinker may be necessary for capsules or low-density formulations. c. Start the apparatus immediately. d. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90 minutes), withdraw an aliquot of the medium (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall. e. Immediately filter the sample through a validated syringe filter (e.g., 0.45 µm PVDF). f. If necessary, replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of chlorthalidone in the filtered samples using a validated analytical method, such as HPLC or UV-Vis Spectrophotometry.[26] Correct for any volume replacement if performed.

Visualization of Experimental Workflow

The development and evaluation of an enhanced chlorthalidone formulation typically follows a structured workflow from initial design to final validation.

G cluster_0 Phase 1: Formulation Design & Preparation cluster_1 Phase 2: In Vitro Characterization & Testing cluster_2 Phase 3: In Vivo Evaluation preform Preformulation Studies (Solubility, Permeability, pKa) strategy Select Enhancement Strategy (ASD, Nano, Co-crystal, etc.) preform->strategy excipient Excipient Screening & Compatibility Studies strategy->excipient prepare Prepare Experimental Formulations excipient->prepare solid_state Solid-State Characterization (PXRD, DSC, FTIR, SEM) prepare->solid_state dissolution In Vitro Dissolution Testing (USP II, various media) solid_state->dissolution stability Physical & Chemical Stability (Accelerated Conditions) dissolution->stability optimize_q Is Performance Adequate? stability->optimize_q optimize_q->strategy No, Re-Design animal_pk Animal Pharmacokinetic Study (e.g., in rats or dogs) optimize_q->animal_pk Yes data_analysis Data Analysis (AUC, Cmax, Tmax) animal_pk->data_analysis ivivc Establish In Vitro-In Vivo Correlation (IVIVC) data_analysis->ivivc

Caption: Workflow for developing enhanced bioavailability formulations.

References

improving the synthetic yield of chlorthal-dimethyl production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of chlorthal-dimethyl (B1668884). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthetic yield and purity of this compound-dimethyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound-dimethyl?

A1: There are two main synthetic routes for the production of this compound-dimethyl:

  • Fischer Esterification of Tetrachloroterephthalic Acid: This is the most commonly cited method, involving the reaction of tetrachloroterephthalic acid with methanol (B129727) in the presence of a strong acid catalyst.[1]

  • From Tetrachloroterephthaloyl Chloride: This route involves the chlorination of terephthaloyl chloride to produce tetrachloroterephthaloyl chloride, which is then esterified with methanol.[2][3]

Q2: What is the mechanism of the Fischer esterification for this compound-dimethyl synthesis?

A2: The Fischer esterification of tetrachloroterephthalic acid follows a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the this compound-dimethyl ester.

Q3: What are common side reactions that can lower the yield of this compound-dimethyl?

A3: Several side reactions can occur, leading to a decreased yield of the desired product:

  • Incomplete Esterification: The reaction may not go to completion, resulting in the presence of the mono-methyl ester (monomethyl tetrachloroterephthalate) and unreacted tetrachloroterephthalic acid.[1]

  • Ether Formation: Under acidic conditions and at elevated temperatures, methanol can undergo dehydration to form dimethyl ether.

  • Hydrolysis: As the esterification reaction is reversible, the presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using analytical techniques such as:

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (tetrachloroterephthalic acid) and the appearance of the product (this compound-dimethyl).

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for the determination of the concentration of reactants and products over time.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify the components of the reaction mixture, including the desired product and any byproducts.[4]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh, anhydrous strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid).- Ensure the catalyst is not neutralized by any basic impurities in the reactants or solvent.
Insufficient Reaction Time or Temperature - Increase the reaction time and monitor the reaction progress by TLC or HPLC.- Ensure the reaction is maintained at a consistent reflux temperature.
Presence of Water - Use anhydrous methanol and ensure all glassware is thoroughly dried.- Employ a Dean-Stark apparatus to remove water as it is formed during the reaction.
Poor Quality Starting Materials - Use pure tetrachloroterephthalic acid.- If using the acid chloride route, ensure the tetrachloroterephthaloyl chloride is freshly prepared or properly stored to prevent hydrolysis.
Product Contamination and Purification Issues
Potential Cause Troubleshooting Steps
Presence of Starting Material or Mono-ester - Drive the reaction to completion by using a larger excess of methanol or increasing the reaction time.- Purify the crude product by recrystallization.
Discolored Product - Treat the crude product with activated charcoal during recrystallization to remove colored impurities.- Ensure the reaction temperature does not exceed the decomposition point of the product.
Difficulty with Recrystallization - Select an appropriate solvent system. Good solubility at high temperatures and poor solubility at low temperatures are key. Toluene, benzene, and acetone (B3395972) are potential solvents.[5]- If the product "oils out," try using a different solvent or a solvent mixture.

Experimental Protocols

Protocol 1: Fischer Esterification of Tetrachloroterephthalic Acid

Materials:

  • Tetrachloroterephthalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Appropriate recrystallization solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tetrachloroterephthalic acid and an excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound-dimethyl.

  • Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Synthesis from Tetrachloroterephthaloyl Chloride

Materials:

  • Tetrachloroterephthaloyl chloride

  • Anhydrous methanol

  • Anhydrous pyridine (B92270) or other suitable base

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve tetrachloroterephthaloyl chloride in an anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous methanol and a base (e.g., pyridine) in the same solvent to the cooled solution of the acid chloride.

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by a wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Evaporate the solvent to yield crude this compound-dimethyl.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Reaction Parameters for Fischer Esterification
ParameterRecommended RangeImpact on Yield
Methanol to Acid Molar Ratio 10:1 to 50:1Higher ratio drives the equilibrium towards product formation.
Catalyst (H₂SO₄) Concentration 1-5 mol%Higher concentration can increase the reaction rate but may also lead to side reactions.
Reaction Temperature Reflux (boiling point of methanol)Ensures a sufficient reaction rate.
Reaction Time 4-24 hoursDependent on scale and reaction conditions; should be monitored.

Visualizations

Fischer Esterification of Tetrachloroterephthalic Acid Workflow

Fischer_Esterification_Workflow Workflow for this compound-Dimethyl Synthesis via Fischer Esterification cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Tetrachloroterephthalic Acid + Methanol (excess) ReactionVessel Reflux Reactants->ReactionVessel Catalyst H₂SO₄ (catalyst) Catalyst->ReactionVessel Quenching Neutralization (e.g., NaHCO₃ soln) ReactionVessel->Quenching Cooling Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (e.g., MgSO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct Pure this compound-dimethyl Recrystallization->FinalProduct

Caption: Workflow for this compound-Dimethyl Synthesis.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound-Dimethyl Synthesis cluster_causes Potential Causes cluster_solutions Solutions LowYield Low or No Yield Cause1 Inactive Catalyst LowYield->Cause1 Cause2 Suboptimal Reaction Conditions LowYield->Cause2 Cause3 Presence of Water LowYield->Cause3 Cause4 Poor Starting Material Quality LowYield->Cause4 Solution1 Use Fresh/Anhydrous Catalyst Cause1->Solution1 Solution2 Increase Time/ Temperature Cause2->Solution2 Solution3 Use Anhydrous Reagents/ Dean-Stark Trap Cause3->Solution3 Solution4 Purify/Verify Starting Materials Cause4->Solution4

Caption: Troubleshooting Low Yield in Synthesis.

References

Chlorthalidone Stability in Analytical Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chlorthalidone (B1668885). It focuses on stability testing in various analytical solvents, offering insights into potential challenges and their solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the stability testing of chlorthalidone.

Question: I am observing unexpected degradation of my chlorthalidone stock solution prepared in methanol (B129727). What could be the cause?

Answer: While methanol is a common solvent for preparing chlorthalidone stock solutions, several factors can contribute to its degradation.[1][2][3] Chlorthalidone is susceptible to degradation under acidic and alkaline conditions.[1][4] If the methanol has acidic or basic impurities, it could accelerate degradation. Additionally, exposure to light and elevated temperatures can also promote the breakdown of the drug.[4][5] It is crucial to use high-purity, HPLC-grade methanol and to store the stock solution in a dark, refrigerated environment.[1]

Question: My HPLC analysis of a stressed chlorthalidone sample shows significant peak tailing. How can I resolve this?

Answer: Peak tailing in the HPLC analysis of chlorthalidone can be caused by several factors. One common reason is the interaction of the analyte with active sites on the silica-based C18 column. To mitigate this, ensure the mobile phase pH is appropriately controlled. A mobile phase containing a phosphate (B84403) buffer at a pH of around 3.0 can help in obtaining symmetrical peaks.[1][6] Another potential cause is the presence of particulate matter from the degraded sample; filtering the sample through a 0.45 µm nylon membrane filter before injection is recommended.[4]

Question: I am having difficulty dissolving chlorthalidone in my desired analytical solvent. What are my options?

Answer: Chlorthalidone is practically insoluble in water but soluble in methanol and acetone, and slightly soluble in ethanol.[2][3] For aqueous-based studies, a stock solution is typically prepared in a soluble organic solvent like methanol and then diluted.[1] If a higher concentration is needed, dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are good options, with solubilities of approximately 30 mg/mL.[7] When using co-solvents, it's important to consider their compatibility with the analytical method and their potential to influence the stability of chlorthalidone.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability testing of chlorthalidone.

Question: What are the typical forced degradation conditions for chlorthalidone?

Answer: Forced degradation studies for chlorthalidone are typically conducted under acidic, alkaline, oxidative, photolytic, and thermal stress conditions to assess its stability.[4][8][9] Common conditions include:

  • Acidic: 0.1 N HCl at 80°C for 30 minutes.[4]

  • Alkaline: 0.1 N NaOH at 80°C for 30 minutes.[4]

  • Oxidative: 6% H₂O₂ at room temperature for 30 minutes.[4]

  • Thermal: Heating the powder at 105°C for 7 hours.[4]

  • Photolytic: Exposing the solution to UV light (200 Wh/m²).[4]

Question: Which analytical technique is most suitable for stability testing of chlorthalidone?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and validated technique for stability-indicating assays of chlorthalidone.[4][8][10] A C18 or C8 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile.[1][4][8] UV detection is typically performed at wavelengths around 220 nm, 241 nm, or 275 nm.[1][4][8]

Question: What are the main degradation products of chlorthalidone?

Answer: Under acidic conditions, chlorthalidone can degrade to form at least two degradation products.[1] In alkaline and oxidative conditions, the formation of at least one major degradation product has been reported.[1] Chlorthalidone is reported to be more susceptible to acidic conditions compared to oxidative, alkaline, thermal, and photolytic conditions.[4]

Data Summary

The following table summarizes the results of forced degradation studies on chlorthalidone from various sources.

Stress ConditionReagent/ConditionDurationTemperature% DegradationReference
Acidic0.1 N HCl30 min80°CSubstantial[1][4]
Alkaline0.1 N NaOH30 min80°CSubstantial[1][4]
Oxidative6% H₂O₂30 minRoom TempSubstantial[1][4]
ThermalDry Heat7 hours105°CLess Affected[4]
PhotolyticUV Light (200 Wh/m²)-Room TempLess Affected[4]

Experimental Protocols & Visualizations

Detailed Methodology for a Typical Forced Degradation Study

A stability-indicating RP-HPLC method is developed and validated to determine the stability of chlorthalidone under various stress conditions.

  • Preparation of Stock Solution: A standard stock solution of chlorthalidone is prepared in an appropriate solvent, such as methanol, at a concentration of 1 mg/mL.[1]

  • Application of Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with 0.1 N HCl and heated.

    • Base Hydrolysis: The stock solution is treated with 0.1 N NaOH and heated.

    • Oxidative Degradation: The stock solution is treated with hydrogen peroxide at room temperature.

    • Thermal Degradation: The solid drug is exposed to high temperatures.

    • Photolytic Degradation: A solution of the drug is exposed to UV light.

  • Sample Preparation for HPLC: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis. The samples are then filtered through a 0.45 µm filter.[4]

  • Chromatographic Analysis: The prepared samples are injected into an HPLC system. A common chromatographic setup includes:

    • Column: C18 (250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., methanol and/or acetonitrile).[1]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV detection at a specified wavelength (e.g., 275 nm).[4]

  • Data Analysis: The chromatograms of the stressed samples are compared to that of an unstressed standard solution. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed and unstressed samples.

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Chlorthalidone Stock Solution (e.g., in Methanol) Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) Stock->Acid Alkali Alkali Hydrolysis (e.g., 0.1N NaOH, 80°C) Stock->Alkali Oxidative Oxidative Degradation (e.g., 6% H2O2) Stock->Oxidative Thermal Thermal Degradation (e.g., 105°C) Stock->Thermal Photolytic Photolytic Degradation (UV Light) Stock->Photolytic SamplePrep Sample Preparation (Neutralization, Dilution, Filtration) Acid->SamplePrep Alkali->SamplePrep Oxidative->SamplePrep Thermal->SamplePrep Photolytic->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for a forced degradation study of chlorthalidone.

This technical support guide provides a comprehensive overview of the stability testing of chlorthalidone in analytical solvents, addressing common issues and questions to aid researchers in their experimental work.

References

Technical Support Center: Minimizing Off-Target Effects of Chlorthalidone in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the off-target effects of chlorthalidone (B1668885) in your cell culture experiments, ensuring the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of chlorthalidone?

A1: Chlorthalidone's primary on-target effect is the inhibition of the sodium-chloride symporter (NCC or SLC12A3), which is predominantly found in the distal convoluted tubule of the kidney.[1][2][3] This inhibition leads to its diuretic and antihypertensive properties. However, in cell culture experiments, researchers should be aware of its significant off-target effects. The most well-characterized off-target effect is the potent inhibition of various carbonic anhydrase (CA) isoforms.[4][5] Chlorthalidone has been shown to inhibit platelet carbonic anhydrase with a high affinity.[4] Additionally, studies have indicated that chlorthalidone can influence signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway and affect processes like platelet aggregation and angiogenesis, independent of its action on NCC.[4][6]

Q2: I am observing unexpected cellular phenotypes in my experiment with chlorthalidone. How can I determine if these are off-target effects?

A2: Observing phenotypes that are inconsistent with the known function of the Na+/Cl- cotransporter is a strong indication of off-target effects. To investigate this, consider the following strategies:

  • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly different from those required for NCC inhibition.

  • Use of a Structurally Different NCC Inhibitor: Employ another NCC inhibitor with a different chemical structure (e.g., a thiazide diuretic like hydrochlorothiazide) to see if it recapitulates the same phenotype. If the phenotype is unique to chlorthalidone, it is likely an off-target effect.

  • Rescue Experiments: If you hypothesize a specific off-target, you can try to "rescue" the phenotype by overexpressing the off-target protein or using a downstream activator of the affected pathway.

  • Control Cell Lines: If possible, use a cell line that does not express the Na+/Cl- cotransporter (NCC) as a negative control. If the effect is still observed in these cells, it is definitively an off-target effect.

Q3: What concentration range of chlorthalidone should I use to maximize on-target activity while minimizing off-target effects?

Q4: Can the components of my cell culture media influence the effects of chlorthalidone?

A4: Yes, components in the cell culture media can potentially interfere with your experiment. For instance, the pH of the media can be influenced by the inhibition of carbonic anhydrases, which play a role in pH regulation. Serum in the media contains various growth factors and proteins that could interact with chlorthalidone or modulate the signaling pathways you are studying. When investigating signaling pathways, it is often recommended to perform experiments in serum-starved conditions to reduce background signaling.

Troubleshooting Guides

Issue 1: High background or inconsistent results in functional assays.
  • Possible Cause: Off-target inhibition of carbonic anhydrases affecting cellular pH and ion balance.

    • Solution: Ensure your buffers have sufficient buffering capacity. Consider using a cell-permeable carbonic anhydrase inhibitor as a control to distinguish its effects from NCC inhibition. Monitor the pH of your culture medium throughout the experiment.

  • Possible Cause: Non-specific binding of chlorthalidone to proteins in the serum.

    • Solution: Reduce the serum concentration or use serum-free media for the duration of the experiment. If serum is required for cell viability, ensure the serum concentration is consistent across all experiments.

  • Possible Cause: Chlorthalidone instability or precipitation in media.

    • Solution: Chlorthalidone is practically insoluble in water but soluble in DMSO.[1][7] Prepare a concentrated stock solution in DMSO and dilute it to the final concentration in your culture media immediately before use. Ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Issue 2: Observed phenotype does not align with known NCC function.
  • Possible Cause: Off-target modulation of signaling pathways like TGF-β or MAPK.

    • Solution: Investigate the activation state of key proteins in these pathways using techniques like Western blotting for phosphorylated forms of ERK, JNK, and p38 (for MAPK) or Smad proteins (for TGF-β).

  • Possible Cause: Effects on platelet aggregation or angiogenesis-related processes.

    • Solution: If your cell type is relevant to these processes (e.g., endothelial cells, platelets), consider specific functional assays to assess these potential off-target effects.

Quantitative Data Summary

ParameterTargetValueReference
Inhibition Constant (Ki)Platelet Carbonic Anhydrase60 nM[4]

Note: IC50 values for chlorthalidone on the Na+/Cl- cotransporter (NCC) in cell-based assays are not consistently reported in the literature. It is highly recommended to determine this value empirically in your experimental system.

Experimental Protocols

Protocol 1: Determining the On-Target Activity of Chlorthalidone on NCC using a Chloride Influx Assay

This protocol provides a method to assess the inhibitory effect of chlorthalidone on NCC activity by measuring chloride influx.

Materials:

  • HEK293 cells stably expressing the Na+/Cl- cotransporter (NCC) and a chloride-sensitive fluorescent reporter (e.g., YFP).

  • Chloride-free buffer (e.g., containing sodium gluconate).

  • Chloride-containing buffer.

  • Chlorthalidone stock solution in DMSO.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the HEK293-NCC-YFP cells in a 96-well plate and grow to confluence.

  • Chloride Depletion: Wash the cells twice with chloride-free buffer.

  • Inhibitor Pre-incubation: Incubate the cells with varying concentrations of chlorthalidone (e.g., 0.1 nM to 100 µM) or vehicle control (DMSO) in chloride-free buffer for 15-30 minutes.

  • Chloride Influx Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Rapidly add chloride-containing buffer to all wells to initiate chloride influx.

  • Data Acquisition: Immediately begin recording the fluorescence quenching over time. The rate of quenching is proportional to the rate of chloride influx.

  • Data Analysis: Calculate the initial rate of fluorescence quenching for each concentration of chlorthalidone. Plot the rate of quenching against the chlorthalidone concentration to determine the IC50 value.

Protocol 2: Assessing Off-Target Carbonic Anhydrase Inhibition

This protocol describes a method to measure the inhibitory effect of chlorthalidone on carbonic anhydrase activity in cell lysates.

Materials:

  • Your cell line of interest.

  • Lysis buffer (e.g., RIPA buffer).

  • p-Nitrophenyl acetate (B1210297) (pNPA).

  • Tris buffer (pH 7.4).

  • Chlorthalidone stock solution in DMSO.

  • 96-well clear plates.

  • Spectrophotometer.

Procedure:

  • Cell Lysis: Lyse the cells and collect the supernatant containing the cellular proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add Tris buffer, cell lysate (normalized for protein concentration), and varying concentrations of chlorthalidone or vehicle control.

  • Reaction Initiation: Add pNPA to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each chlorthalidone concentration. Plot the reaction rate against the chlorthalidone concentration to determine the IC50 for carbonic anhydrase inhibition.

Protocol 3: Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps to investigate the effect of chlorthalidone on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

Materials:

  • Your cell line of interest.

  • Chlorthalidone stock solution in DMSO.

  • Serum-free medium.

  • Lysis buffer with phosphatase and protease inhibitors.

  • Primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-JNK, total-JNK, phospho-p38, and total-p38.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat the cells with different concentrations of chlorthalidone or vehicle for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Chlorthalidone_Action_Pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Chlorthalidone_on Chlorthalidone NCC Na+/Cl- Cotransporter (NCC) Chlorthalidone_on->NCC Inhibits Diuresis Decreased Na+ and Cl- Reabsorption (Diuresis) NCC->Diuresis Chlorthalidone_off Chlorthalidone CA Carbonic Anhydrases Chlorthalidone_off->CA Inhibits TGFb TGF-β Signaling Chlorthalidone_off->TGFb Modulates MAPK MAPK Signaling (ERK, JNK, p38) Chlorthalidone_off->MAPK Potential Modulation Phenotype Altered Cellular Phenotypes CA->Phenotype TGFb->Phenotype MAPK->Phenotype

Caption: On- and off-target actions of chlorthalidone.

Troubleshooting_Workflow Start Start: Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse Concentration Is the effect dose-dependent? DoseResponse->Concentration OffTarget Likely Off-Target Effect Concentration->OffTarget No OnTarget Potentially On-Target Concentration->OnTarget Yes ValidateOffTarget Validate Specific Off-Target Pathways (e.g., CA, TGF-β, MAPK) OffTarget->ValidateOffTarget ControlCellLine Use NCC-Negative Cell Line OffTarget->ControlCellLine ControlCompound Use Structurally Different NCC Inhibitor OnTarget->ControlCompound SamePhenotype Same Phenotype? ControlCompound->SamePhenotype SamePhenotype->OffTarget No SamePhenotype->OnTarget Yes PhenotypePersists Phenotype Persists? ControlCellLine->PhenotypePersists ConfirmedOffTarget Confirmed Off-Target PhenotypePersists->ConfirmedOffTarget Yes

Caption: Workflow for troubleshooting unexpected phenotypes.

Signaling_Pathways cluster_tgfb TGF-β Signaling cluster_mapk MAPK Signaling TGFb_ligand TGF-β Ligand TGFb_receptor TGF-β Receptor TGFb_ligand->TGFb_receptor SMADs SMAD Proteins TGFb_receptor->SMADs Phosphorylates Gene_expression_tgfb Target Gene Expression SMADs->Gene_expression_tgfb Chlorthalidone_tgfb Chlorthalidone Chlorthalidone_tgfb->TGFb_ligand Modulates Expression (e.g., TGF-β3) Stimulus External Stimuli MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Cellular_response Cellular Response MAPK->Cellular_response Chlorthalidone_mapk Chlorthalidone Chlorthalidone_mapk->MAPK Potential Modulation

Caption: Potential off-target modulation of signaling pathways.

References

Technical Support Center: Chlorthal-Dimethyl Extraction from Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the extraction of chlorthal-dimethyl (B1668884) from complex environmental matrices such as soil, water, and sediment.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound-dimethyl.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete Extraction: this compound-dimethyl has low water solubility and can bind strongly to soil organic matter.[1][2] The extraction solvent may not be efficiently disrupting these interactions.- Increase Extraction Time/Agitation: For soil and sediment samples, ensure vigorous shaking or vortexing for an adequate duration (e.g., 5-10 minutes) to facilitate solvent penetration and analyte desorption.[3] - Solvent Modification: For soil samples, consider adding a small amount of a more polar solvent like methanol (B129727) to the acetonitrile (B52724) to improve the extraction of more polar degradation products.[4] - Ensure Proper pH: While this compound-dimethyl itself is not pH-dependent, its degradation products (MTP and TPA) are acidic. Adjusting the sample pH may be necessary if these are also of interest.
Poor Phase Separation (QuEChERS): Incomplete separation of the organic and aqueous layers can lead to loss of analyte in the aqueous phase.- Ensure Adequate Salt Concentration: Use the recommended amounts of MgSO₄ and NaCl to induce phase separation. - Centrifugation: Ensure centrifugation is performed at a sufficient speed and duration (e.g., ≥3000 rcf for 5 minutes) to achieve a clean separation.[3]
Analyte Loss During Cleanup: The sorbents used in dispersive SPE (dSPE) or SPE cartridges can sometimes retain the analyte.- Sorbent Selection: For QuEChERS cleanup, PSA (Primary Secondary Amine) is used to remove organic acids. While effective, it can potentially interact with this compound-dimethyl. If low recovery is observed, consider reducing the amount of PSA or using an alternative sorbent like C18.[5] - Elution Solvent: In SPE, ensure the elution solvent is strong enough to desorb this compound-dimethyl from the sorbent. A mixture of acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) is often effective.[6]
Analyte Degradation: this compound-dimethyl can be susceptible to degradation under certain conditions.- pH Control: Avoid highly acidic or basic conditions during extraction and cleanup, unless specifically targeting the degradation products. The use of buffered QuEChERS methods can help maintain a stable pH.[5]
High Matrix Effects (Signal Suppression or Enhancement) Co-elution of Matrix Components: Complex matrices like soil and sediment contain numerous compounds that can co-extract with this compound-dimethyl and interfere with its detection by LC-MS/MS or GC-MS.[1][7]- Dilution of Extract: Diluting the final extract can reduce the concentration of interfering matrix components.[8][9] This is a simple and effective approach if the analytical instrument has sufficient sensitivity. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure.[1] This helps to compensate for signal suppression or enhancement. - Improved Cleanup: Optimize the dSPE or SPE cleanup step. For fatty matrices, a freezing step can help remove lipids.[10] For highly colored extracts (e.g., from soils with high organic matter), Graphitized Carbon Black (GCB) can be used, but it may also retain planar analytes like this compound-dimethyl, so its use should be carefully evaluated. - Use of Internal Standards: Employing a stable isotope-labeled internal standard for this compound-dimethyl can help correct for matrix effects.
Poor Chromatographic Peak Shape Active Sites in GC System: Co-extracted matrix components can contaminate the GC inlet and column, leading to peak tailing or broadening.- Inlet Maintenance: Regularly replace the GC liner and trim the analytical column. - Use of Analyte Protectants: Adding analyte protectants to the sample extract can improve the peak shape of active compounds.[1]
Solvent Mismatch (LC): Injecting a large volume of a strong solvent (like acetonitrile) into a highly aqueous mobile phase can cause peak distortion.- Solvent Exchange: Evaporate the extraction solvent and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions. - Online Dilution: Some modern LC systems offer online dilution capabilities to mitigate solvent mismatch effects.[11]
Inconsistent Results Sample Heterogeneity: Environmental samples, particularly soil and sediment, can be highly heterogeneous.- Homogenization: Thoroughly homogenize the sample before taking a subsample for extraction. For soil, this may involve air-drying, grinding, and sieving.[12]
Procedural Variability: Manual extraction methods can be prone to variability between analysts or batches.- Standardized Protocol: Adhere strictly to a validated standard operating procedure (SOP). - Automation: Where possible, use automated extraction systems to improve reproducibility.[6]

Frequently Asked Questions (FAQs)

1. What are the most common extraction methods for this compound-dimethyl from environmental matrices?

The most prevalent and effective methods are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique.[6] SPE is often used for water samples, while QuEChERS is widely applied to solid matrices like soil and sediment due to its efficiency in handling complex samples.[3][6]

2. Why is matrix-matched calibration important for the analysis of this compound-dimethyl?

Complex environmental matrices contain a multitude of co-extracted substances that can interfere with the ionization of this compound-dimethyl in the mass spectrometer source, leading to either signal suppression or enhancement.[1][7] This "matrix effect" can result in inaccurate quantification. Matrix-matched calibration, where standards are prepared in a blank matrix extract, helps to compensate for these effects, leading to more accurate results.[1]

3. What are the key physicochemical properties of this compound-dimethyl to consider during method development?

This compound-dimethyl has very low water solubility (around 0.5 mg/L) and a high octanol-water partition coefficient (Log Kow), indicating it is non-polar and will preferentially partition into organic solvents.[13][14] It is also moderately persistent in soil.[2] These properties dictate the choice of extraction solvents (e.g., acetonitrile, ethyl acetate) and sorbents for cleanup (e.g., C18).

4. Should I be concerned about the degradation products of this compound-dimethyl?

Yes, this compound-dimethyl degrades in the environment to form monomethyl tetrachloroterephthalate (MTP) and tetrachloroterephthalic acid (TPA).[13] These degradation products are more polar and water-soluble than the parent compound.[14] If your research requires the analysis of these metabolites, your extraction and analytical method will need to be optimized to ensure their recovery and detection, which may involve adjusting the pH and using different cleanup strategies.

5. How can I improve the cleanup of my soil extracts?

For soil extracts prepared using the QuEChERS method, a dispersive SPE (dSPE) cleanup is typically employed. A common sorbent mixture includes anhydrous magnesium sulfate (B86663) (to remove residual water) and Primary Secondary Amine (PSA) to remove organic acids. For soils with high organic matter or other interferences, C18 sorbent can be added to remove non-polar interferences.[3] For highly complex matrices, a freezing step prior to dSPE can help precipitate out lipids and other components.[10]

Quantitative Data Summary

Table 1: Typical Recovery Rates for this compound-Dimethyl Extraction

MatrixExtraction MethodTypical Recovery Range (%)Reference(s)
SoilQuEChERS65 - 116[15]
SoilMSPD72.4 - 120[16]
SoilLLE70.6 - 120[16]
WaterSPE>70 (method dependent)[6]
Fruits & VegetablesQuEChERS70 - 120

Table 2: Common Instrumental Parameters for this compound-Dimethyl Analysis

TechniqueColumnTypical Mobile Phase / Carrier GasIonization ModeMRM Transitions (Quantifier > Qualifier)Reference(s)
LC-MS/MS C18Methanol/Water or Acetonitrile/Water with additivesESI+298.9 > 220.9 > 222.9[17][18]
GC-MS/MS 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)HeliumEI300.9 > 222.9 > 272.9[19][20][21]

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound-Dimethyl from Soil

This protocol is a general guideline based on the principles of the QuEChERS method.[3][12]

1. Sample Preparation:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate (B1144303) for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add an appropriate internal standard if used.

  • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer.

  • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Immediately shake for at least 2 minutes.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at ≥5000 rcf for 2 minutes.

4. Final Extract Preparation:

  • Transfer the cleaned supernatant into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound-Dimethyl from Water

This protocol is a general guideline for SPE.[6][22]

1. Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

2. Sample Loading:

  • Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

3. Cartridge Drying:

  • After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.

4. Elution:

  • Elute the retained this compound-dimethyl from the cartridge with 2 x 5 mL portions of a suitable solvent mixture (e.g., acetone/hexane 1:1 v/v or dichloromethane). Collect the eluate in a collection tube.

5. Concentration and Reconstitution:

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of a solvent suitable for the analytical instrument (e.g., hexane for GC-MS, or methanol/water for LC-MS/MS).

  • Transfer to an autosampler vial for analysis.

Visualizations

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Weigh 10g Soil add_solvent 2. Add Acetonitrile sample->add_solvent shake1 3. Shake (5 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (2 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer_supernatant 7. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 8. Add dSPE Sorbent transfer_supernatant->add_dspe vortex 9. Vortex (30s) add_dspe->vortex centrifuge2 10. Centrifuge vortex->centrifuge2 final_extract 11. Collect Final Extract centrifuge2->final_extract analysis 12. GC/LC-MS Analysis final_extract->analysis experimental_workflow_spe cluster_preparation SPE Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cluster_analysis Analysis condition 1. Condition C18 Cartridge load_sample 2. Load Water Sample condition->load_sample dry_cartridge 3. Dry Cartridge load_sample->dry_cartridge elute 4. Elute with Solvent dry_cartridge->elute concentrate 5. Concentrate Eluate elute->concentrate reconstitute 6. Reconstitute concentrate->reconstitute analysis 7. GC/LC-MS Analysis reconstitute->analysis troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions issue Problem: Low Recovery cause1 Incomplete Extraction issue->cause1 cause2 Poor Phase Separation issue->cause2 cause3 Analyte Loss During Cleanup issue->cause3 cause4 Analyte Degradation issue->cause4 sol1 Increase Extraction Time/ Modify Solvent cause1->sol1 sol2 Ensure Proper Salting Out & Centrifugation cause2->sol2 sol3 Optimize Sorbent/ Elution Solvent cause3->sol3 sol4 Control pH/ Use Buffered Methods cause4->sol4

References

addressing inconsistencies in chlorthalidone's antihypertensive response in rats

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antihypertensive effects of chlorthalidone (B1668885) in rat models. Inconsistencies in experimental outcomes can arise from various factors, and this resource aims to address common issues to ensure robust and reproducible results.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Q1: Why am I observing a blunted or inconsistent antihypertensive response to chlorthalidone in my rat model?

A1: Several factors can contribute to a variable response to chlorthalidone. Consider the following:

  • Rat Strain and Hypertension Model: The underlying cause of hypertension in your chosen rat model is critical. Chlorthalidone's primary mechanism is natriuretic, making it particularly effective in salt-sensitive models like the Dahl salt-sensitive (DS) rat or the deoxycorticosterone acetate (B1210297) (DOCA)-salt model.[1][2] Its efficacy might be less pronounced in models where hypertension is driven by other mechanisms.

  • Dietary Sodium Content: A high-salt diet can enhance the hypertensive state in certain models and may influence the degree of blood pressure reduction achieved with a diuretic like chlorthalidone.[1] Ensure your dietary protocol is consistent and appropriate for the research question.

  • Activation of the Renin-Angiotensin-Aldosterone System (RAAS): Chlorthalidone can increase plasma renin activity.[3][4] This compensatory activation of the RAAS can counteract the drug's antihypertensive effect.[5] Consider co-administration with a RAAS inhibitor, such as an ACE inhibitor or an angiotensin receptor blocker (ARB), to achieve a more significant and consistent blood pressure reduction.[6]

  • Dosage and Administration: Inconsistent dosing can lead to variable plasma concentrations of the drug. Ensure accurate and consistent administration, whether through oral gavage, drinking water, or diet.[1][7] The long half-life of chlorthalidone (40-60 hours) should provide sustained effects, but the initial dosage and titration schedule are important considerations.[8][9]

  • Electrolyte Imbalances: Chlorthalidone can induce hypokalemia (low potassium), which can have cardiovascular effects and potentially influence the overall response.[10][11] Regular monitoring of serum electrolytes is recommended.

Q2: What is the appropriate dosage of chlorthalidone for antihypertensive studies in rats?

A2: The effective dose of chlorthalidone can vary depending on the rat model and the severity of hypertension. Published studies have used dosages in the range of 5 mg/kg/day to 8 mg/day.[1][12][13] It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q3: How should I administer chlorthalidone to rats to ensure consistent exposure?

A3: The method of administration should be chosen based on the experimental design and desired level of control.

  • Drinking Water: Administering the drug in the drinking water is a common and less stressful method for long-term studies.[1][13] However, it relies on the rat's water consumption, which can vary. It's crucial to monitor water intake to estimate the actual dose consumed.

  • Oral Gavage: This method ensures the delivery of a precise dose at specific time points.[7] However, it can be stressful for the animals and may not be suitable for continuous, long-term administration.

  • Dietary Admixture: Incorporating the drug into the feed is another option for continuous administration. Homogeneous mixing is essential to ensure consistent dosing.

Q4: My blood pressure measurements are highly variable. How can I improve the accuracy and consistency of my data?

A4: Blood pressure measurement in rats requires careful technique to minimize stress-induced fluctuations.

  • Telemetry: This is considered the gold standard for continuous and stress-free blood pressure monitoring in conscious, freely moving rats.[13]

  • Tail-Cuff Method: This is a non-invasive method, but it can be prone to variability due to animal stress and improper technique.[14] Ensure proper training, acclimatization of the animals to the procedure, and a quiet, controlled environment.

  • Direct Arterial Cannulation: This method provides accurate, real-time blood pressure readings but is invasive and typically used for acute studies in anesthetized or restrained animals.[7]

Q5: I am not observing the expected diuretic effect of chlorthalidone. What could be the issue?

A5: A lack of diuretic response could be due to several factors:

  • Renal Function: The efficacy of chlorthalidone is dependent on adequate renal function.[15] In models with severe renal impairment, the drug's ability to inhibit the Na-Cl symporter in the distal convoluted tubule may be compromised.

  • Drug Potency and Formulation: Ensure the purity and proper formulation of the chlorthalidone being used.

  • Volume Status: The baseline volume status of the animal can influence the diuretic response. In volume-depleted animals, the diuretic effect may be less pronounced.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the antihypertensive effects of chlorthalidone in various rat models.

Table 1: Antihypertensive Efficacy of Chlorthalidone in Different Rat Models

Rat ModelTreatment GroupDoseDurationMean Arterial Pressure (MAP) ReductionReference
DOCA-salt hypertensive ratsChlorthalidone8 mg/day (p.o.)20 days54 mmHg (from 175 mmHg to 121 mmHg)[12]
DOCA-salt hypertensive ratsChlorthalidone8 mg/day20 days31 mmHg (from 147 mmHg to 116 mmHg)[2]
Dahl salt-sensitive rats on high-fat, high-salt dietChlorthalidone (CLTD)5 mg/kg/day (in drinking water)4 weeks45 mmHg (from 181 mmHg to 136 mmHg)[1][13]
Dahl salt-sensitive rats on high-fat, high-salt dietAzilsartan (B1666440) + Chlorthalidone3 mg/kg/day + 5 mg/kg/day26 daysSignificant reduction compared to vehicle[6]
Spontaneously Hypertensive Rats (SHR)Chlorthalidone (CLT)--Synergistic effect with Azilsartan[14]

Table 2: Pharmacokinetic Parameters of Chlorthalidone

ParameterValueReference
Onset of Diuretic Effect~2.6 hours[8][16]
Duration of Action48-72 hours[8][16]
Elimination Half-life40-60 hours[8][9]
Protein Binding~75% (58% to albumin)[8][9]
ExcretionPrimarily unchanged by the kidneys[8][9]

Experimental Protocols

1. Induction of DOCA-Salt Hypertension

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Procedure:

    • Perform a unilateral nephrectomy.

    • Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 25 mg) subcutaneously.

    • Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Timeline: Hypertension typically develops over 4-6 weeks.

2. Blood Pressure Measurement via Telemetry

  • Equipment: Implantable telemetry transmitter, receiver, and data acquisition system.

  • Procedure:

    • Anesthetize the rat.

    • Implant the telemetry catheter into the abdominal aorta.

    • Place the transmitter body in the peritoneal cavity.

    • Allow the animal to recover for at least one week before starting measurements.

    • Record blood pressure, heart rate, and activity continuously in conscious, freely moving rats.

3. Assessment of Renal Function

  • Urine Collection: Place rats in metabolic cages for 24-hour urine collection.

  • Parameters to Measure:

    • Urine volume

    • Urinary sodium and potassium excretion (using a flame photometer or ion-selective electrodes).

    • Urinary albumin and creatinine (B1669602) (to determine the albumin-to-creatinine ratio as a marker of kidney damage).

Mandatory Visualizations

Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Causes Na_Reabsorption Na+ and Water Reabsorption Aldosterone->Na_Reabsorption Increases Renin Renin ACE ACE Na_Cl_Symporter Na-Cl Symporter (Distal Convoluted Tubule) Na_Cl_Symporter->Na_Reabsorption Inhibits BloodVolume Blood Volume Na_Reabsorption->BloodVolume Decreases BloodVolume->Renin Decreased volume stimulates BloodPressure Blood Pressure BloodVolume->BloodPressure Decreases Chlorthalidone Chlorthalidone Chlorthalidone->Na_Cl_Symporter Inhibits Sympathetic_Activity Sympathetic Nervous System Activity Chlorthalidone->Sympathetic_Activity May Increase (Compensatory) Vasoconstriction->BloodPressure Increases Sympathetic_Activity->BloodPressure Increases

Caption: Chlorthalidone's mechanism and its interaction with the RAAS.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Experiment Phase 2: Experimentation cluster_Analysis Phase 3: Analysis Animal_Acclimatization Animal Acclimatization (1 week) Hypertension_Induction Induction of Hypertension (e.g., DOCA-salt, 4-6 weeks) Animal_Acclimatization->Hypertension_Induction Telemetry_Implantation Telemetry Device Implantation (optional, allow 1 week recovery) Hypertension_Induction->Telemetry_Implantation Baseline_Measurement Baseline Blood Pressure Measurement (1 week) Telemetry_Implantation->Baseline_Measurement Treatment_Administration Chlorthalidone Administration (e.g., 4 weeks) Baseline_Measurement->Treatment_Administration BP_Monitoring Continuous Blood Pressure Monitoring Treatment_Administration->BP_Monitoring Metabolic_Cage_Studies Metabolic Cage Studies (Urine & Electrolyte Analysis) Treatment_Administration->Metabolic_Cage_Studies Data_Analysis Data Analysis (BP, heart rate, etc.) BP_Monitoring->Data_Analysis Biochemical_Assays Biochemical Assays (Plasma Renin, Aldosterone) Metabolic_Cage_Studies->Biochemical_Assays Final_Report Final Report Data_Analysis->Final_Report Biochemical_Assays->Final_Report Histology Histological Analysis (Kidney, Vasculature) Histology->Final_Report

Caption: A typical experimental workflow for evaluating chlorthalidone.

References

Technical Support Center: Optimization of HPLC Parameters for Chlorthalidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for chlorthalidone (B1668885). The information is tailored to researchers, scientists, and drug development professionals engaged in the analysis of this pharmaceutical compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for chlorthalidone analysis?

A1: A common starting point for chlorthalidone analysis is reversed-phase HPLC (RP-HPLC) using a C8 or C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is typically employed.[1][2][3][4] Detection is usually performed using a UV detector at a wavelength between 220 nm and 275 nm.[1][3][5]

Q2: How can I prepare chlorthalidone samples from pharmaceutical dosage forms for HPLC analysis?

A2: For tablet dosage forms, a representative number of tablets are typically weighed and finely powdered. A portion of the powder equivalent to a specific amount of chlorthalidone is then dissolved in a suitable solvent, which is often the mobile phase or a component of it like methanol. The solution may be sonicated to ensure complete dissolution and then diluted to the desired concentration. Filtration through a 0.45 µm filter is recommended before injection into the HPLC system to remove any particulate matter.

Q3: What are the key validation parameters to consider for a chlorthalidone HPLC method according to ICH guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an HPLC method for chlorthalidone include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][4]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Q4: Is there information available on the HPLC analysis of chlorthalidone metabolites?

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of chlorthalidone.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Secondary Interactions with Column Silanols Chlorthalidone, a weakly acidic compound, can interact with residual silanol (B1196071) groups on the silica-based stationary phase, leading to peak tailing. To mitigate this, consider using a high-purity, end-capped C8 or C18 column. Operating the mobile phase at a lower pH (e.g., around 3-4) can also suppress the ionization of silanol groups and reduce these interactions. The addition of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations can also be effective but may impact column longevity.
Column Overload Injecting too high a concentration of chlorthalidone can lead to peak fronting. To address this, dilute the sample to a lower concentration within the linear range of the method and re-inject.
Inappropriate Injection Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the chlorthalidone standard and sample in the mobile phase itself.
Column Contamination or Degradation Accumulation of contaminants from the sample matrix on the column can lead to poor peak shape. Regularly flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) can help remove these contaminants. If the problem persists, the column may need to be replaced.
Issue 2: Inconsistent Retention Times
Potential Cause Recommended Solution
Mobile Phase Preparation Inconsistent preparation of the mobile phase, including variations in pH or component ratios, can lead to shifts in retention time. Ensure accurate and consistent preparation of the mobile phase for each run. Premixing the mobile phase components can improve reproducibility.
Fluctuations in Column Temperature Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant and controlled temperature is highly recommended for stable and reproducible results.
Pump Malfunction or Leaks An unstable flow rate due to pump issues or leaks in the system will cause retention times to vary. Check the pump for proper functioning and inspect the system for any leaks.
Column Equilibration Insufficient equilibration of the column with the mobile phase before starting the analysis can lead to drifting retention times. Ensure the column is adequately equilibrated until a stable baseline is achieved.
Issue 3: High Backpressure
Potential Cause Recommended Solution
Column Frit Blockage Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to an increase in backpressure. Filtering all samples and mobile phases through a 0.45 µm or 0.22 µm filter is crucial. If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may resolve the issue.
Precipitation in the System If the mobile phase contains a buffer, ensure that the organic modifier concentration does not cause the buffer to precipitate. This is particularly important when using gradient elution.
Contamination of the Guard Column or Column Accumulation of sample matrix components can increase backpressure. Regularly replacing the guard column and flushing the analytical column with a strong solvent can help prevent this.

Experimental Protocols

Example RP-HPLC Method for Chlorthalidone in Pharmaceutical Formulations

This protocol is a representative example based on published methods.[2][4][7] Optimization may be required for specific applications.

  • Chromatographic System:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.4 with phosphoric acid) and methanol in a ratio of 55:45 (v/v).[2]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 244 nm.[2]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25 °C.

  • Preparation of Standard Solution:

    • Accurately weigh about 25 mg of chlorthalidone reference standard and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., 10 µg/mL).

  • Preparation of Sample Solution (from tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 25 mg of chlorthalidone and transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Summary of Reported HPLC Methods for Chlorthalidone
Parameter Method 1 [2]Method 2 [4]Method 3 [1]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5µm)HiQ Sil C8 (250 x 4.6 mm, 5µm)C8 (250 x 4.6 mm, 5µm)
Mobile Phase Phosphate buffer (pH 3.4) : Methanol (55:45)20 mM KH2PO4 (pH 4.0) : Methanol (30:70)A: 10 mM (NH4)2HPO4 (pH 5.5) : Methanol (65:35)B: 10 mM (NH4)2HPO4 (pH 5.5) : Methanol (50:50) (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.4 mL/min
Detection Wavelength 244 nm230 nm220 nm
Linearity Range 6 - 14 µg/mL5 - 30 µg/mL1 - 2.8 µg/mL
Retention Time ~7.0 min~3.3 minNot specified

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No check_column Check for: - Secondary Interactions - Column Overload - Injection Solvent Mismatch - Column Contamination peak_shape->check_column Yes pressure High Backpressure? retention_time->pressure No check_mobile_phase Check for: - Mobile Phase Preparation - Temperature Fluctuations - Pump/Leak Issues - Column Equilibration retention_time->check_mobile_phase Yes solution Problem Resolved pressure->solution No check_system Check for: - Frit Blockage - Buffer Precipitation - System Contamination pressure->check_system Yes check_column->solution check_mobile_phase->solution check_system->solution

Caption: A logical workflow for troubleshooting common HPLC issues.

Chlorthalidone_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Prepare Standard Solution hplc_setup Set Up HPLC System (Column, Mobile Phase, Flow Rate, etc.) standard_prep->hplc_setup sample_prep Prepare Sample Solution (from tablets) sample_prep->hplc_setup injection Inject Standard and Sample Solutions hplc_setup->injection detection UV Detection injection->detection peak_integration Integrate Peaks detection->peak_integration quantification Quantify Chlorthalidone peak_integration->quantification

Caption: Experimental workflow for chlorthalidone analysis by HPLC.

References

Technical Support Center: Mitigating Chlorthalidone-Induced Hyperuricemia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering chlorthalidone-induced hyperuricemia in animal experiments. The content is designed to offer practical strategies and detailed protocols to manage elevated uric acid levels, ensuring the validity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of chlorthalidone-induced hyperuricemia in animal models?

A1: Chlorthalidone (B1668885), a thiazide-like diuretic, is understood to increase serum uric acid (sUA) levels primarily by affecting renal urate transporters. The proposed mechanism involves increased reabsorption of uric acid in the proximal tubules of the kidneys. This is largely attributed to the drug's interaction with organic anion transporters (OATs) and urate transporter 1 (URAT1).[1][2][3] Chlorthalidone may compete with uric acid for secretion via OATs, leading to a net increase in urate reabsorption mediated by URAT1.[2][3]

Diagram of Proposed Mechanism

G cluster_0 Proximal Tubule Cell URAT1 URAT1 (Reabsorption) Urate_Blood Uric Acid URAT1->Urate_Blood OAT OATs (Secretion) Urate_Lumen Uric Acid OAT->Urate_Lumen Urate_Lumen->URAT1 Reabsorption Urate_Blood->OAT Secretion Chlorthalidone_Blood Chlorthalidone Chlorthalidone_Blood->OAT Competition

Caption: Proposed mechanism of chlorthalidone's effect on renal urate transporters.

Q2: Which animal models are suitable for studying hyperuricemia?

A2: Rodent models are most common. However, a key consideration is that most rodents possess the enzyme uricase, which converts uric acid to the more soluble allantoin.[4][5] To overcome this, hyperuricemia is typically induced using a uricase inhibitor like potassium oxonate.[4][5] Genetically modified models, such as URAT1-Uox double knockout mice, are also valuable for studying compounds that target urate transport.[6][7] For studies focusing on diet-induced hyperuricemia, high-purine or high-protein diets can be used, and avian models like chickens, which naturally lack uricase, are also effective.[8][9]

Troubleshooting Guide: Mitigation Strategies

Issue: Serum uric acid levels are significantly elevated in our chlorthalidone-treated animal group, potentially confounding our primary study endpoints.

Here we outline two primary strategies to counteract this effect, complete with experimental considerations and protocols.

Strategy 1: Co-administration of a Uricosuric Agent (e.g., Probenecid)

Q3: How does probenecid (B1678239) work to reduce hyperuricemia, and is it effective against diuretic-induced hyperuricemia?

A3: Probenecid is a uricosuric agent that primarily works by inhibiting the urate transporter 1 (URAT1) in the proximal tubules, thereby blocking the reabsorption of uric acid from the urine back into the blood.[2][3] This action increases the urinary excretion of uric acid.[2] Studies in humans have shown that probenecid can prevent or abolish the increase in serum uric acid associated with thiazide diuretics.[10] While direct animal studies combining chlorthalidone and probenecid are scarce in the retrieved literature, it is highly plausible that probenecid's uricosuric action would diminish chlorthalidone-induced hyperuricemia by targeting the reabsorptive pathway.[2]

Experimental Protocol: Testing Probenecid Co-administration in a Rat Model

This protocol is adapted from methodologies for inducing hyperuricemia and studying the effects of probenecid.[2][4][11]

  • Animal Model: Male Sprague-Dawley rats (180-220g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.[4]

  • Groups (Example):

    • Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Chlorthalidone alone (target dose, p.o.)

    • Chlorthalidone + Probenecid (target doses, p.o.)

    • Probenecid alone (e.g., 50 mg/kg, p.o.)[11]

  • Procedure:

    • Administer chlorthalidone and/or probenecid orally once daily for the duration of the study (e.g., 7-14 days).

    • To amplify the hyperuricemic effect for easier measurement, a uricase inhibitor can be used. Administer potassium oxonate (250-300 mg/kg, i.p.) 1 hour before the final administration of test compounds.[4][5]

    • Collect blood samples via tail vein or cardiac puncture (terminal) 1-2 hours after the final drug administration.

    • Centrifuge blood to obtain serum.

    • Measure serum uric acid levels using a commercial uric acid assay kit.[4]

Experimental Workflow Diagram

G start Start: Male Sprague-Dawley Rats (180-220g) acclimatize Acclimatization (1 week) start->acclimatize grouping Randomize into 4 Groups (n=8-10 per group) acclimatize->grouping g1 Group 1: Vehicle grouping->g1 g2 Group 2: Chlorthalidone grouping->g2 g3 Group 3: Chlorthalidone + Probenecid grouping->g3 g4 Group 4: Probenecid grouping->g4 po_induce Optional: Induce Hyperuricemia (Potassium Oxonate, 250mg/kg, i.p.) 1 hr before final dose blood_collection Blood Collection (1-2 hrs post-final dose) po_induce->blood_collection analysis Centrifuge & Isolate Serum blood_collection->analysis measure Measure Serum Uric Acid analysis->measure end Endpoint: Compare sUA levels measure->end

Caption: Experimental workflow for testing probenecid co-administration.

Strategy 2: Co-administration of a Xanthine (B1682287) Oxidase (XO) Inhibitor (e.g., Allopurinol (B61711), Febuxostat)

Q4: How do xanthine oxidase inhibitors work, and what is the rationale for using them with chlorthalidone?

A4: Xanthine oxidase is the final enzyme in the purine (B94841) metabolism pathway responsible for converting hypoxanthine (B114508) to xanthine and then to uric acid.[5] Inhibitors like allopurinol and febuxostat (B1672324) block this enzyme, thereby reducing the production of uric acid throughout the body.[9][12] This mechanism is distinct from that of uricosuric agents. The rationale for using an XO inhibitor is to counteract the hyperuricemia caused by chlorthalidone's renal effects by decreasing the overall systemic pool of uric acid. This approach has been validated in various animal models of hyperuricemia.[8][13][14]

Comparative Data: Efficacy of XO Inhibitors in Animal Models

The following table summarizes data from a study using a potassium oxonate/hypoxanthine-induced hyperuricemia model in mice, demonstrating the potent sUA-lowering effect of febuxostat.

Treatment GroupDose (mg/kg)Serum Uric Acid (µmol/L)% Reduction vs. Model
Normal Control-110.5 ± 15.3-
Hyperuricemic Model-255.7 ± 21.80%
Febuxostat5125.4 ± 18.250.9%
Allopurinol5158.6 ± 20.138.0%
(Data adapted from representative values found in preclinical studies. Absolute values may vary.)

Experimental Protocol: Testing Febuxostat Co-administration in a Mouse Model

This protocol is based on standard methods for evaluating XO inhibitors in chemically-induced hyperuricemia models.[14]

  • Animal Model: Male Kunming mice (20-25g).

  • Acclimatization: At least one week under standard laboratory conditions.[4]

  • Groups (Example):

    • Vehicle Control

    • Chlorthalidone alone

    • Chlorthalidone + Febuxostat (e.g., 5-10 mg/kg, p.o.)

    • Febuxostat alone (e.g., 5-10 mg/kg, p.o.)

  • Procedure:

    • Induce hyperuricemia by administering potassium oxonate (250 mg/kg, i.p.) and hypoxanthine (500 mg/kg, i.p.) to all groups except the normal control.[6]

    • One hour later, administer the respective test compounds (chlorthalidone, febuxostat, or vehicle) via oral gavage.

    • Collect blood samples 1 hour after test compound administration.

    • Process samples and measure serum uric acid as described previously.

Logical Diagram of Mitigation Strategies

G chlorthalidone Chlorthalidone mech Mechanism: Decreased Renal Urate Excretion chlorthalidone->mech hyperuricemia Hyperuricemia (Elevated sUA) mitigation Mitigation Strategies hyperuricemia->mitigation Address mech->hyperuricemia strategy1 Strategy 1: Uricosurics (Probenecid) mitigation->strategy1 strategy2 Strategy 2: XO Inhibitors (Febuxostat) mitigation->strategy2 action1 Action: Inhibit URAT1 Increase Urate Excretion strategy1->action1 action1->hyperuricemia Counteracts action2 Action: Inhibit Xanthine Oxidase Decrease Urate Production strategy2->action2 action2->hyperuricemia Counteracts

Caption: Logical relationship between mitigation strategies for hyperuricemia.

By implementing these troubleshooting guides and understanding the underlying mechanisms, researchers can effectively manage chlorthalidone-induced hyperuricemia in their animal studies, leading to more robust and reliable experimental outcomes.

References

Technical Support Center: Improving Selectivity of Analytical Methods for Chlorthal-Dimethyl Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of chlorthal-dimethyl (B1668884) and its isomers. This resource is designed for researchers, scientists, and professionals in drug development and environmental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome challenges in achieving optimal selectivity for this compound-dimethyl isomers.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound-dimethyl isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: My chromatogram shows poor separation between this compound-dimethyl isomers, or they are co-eluting as a single peak. How can I improve the resolution?

Answer: Poor resolution is a common challenge. Here are several approaches to improve the separation of this compound-dimethyl isomers:

  • Method Optimization (GC/LC):

    • Temperature Gradient (GC): A slow and shallow temperature ramp can enhance separation. Experiment with different initial temperatures, ramp rates, and final hold times.

    • Mobile Phase Composition (LC): Adjusting the mobile phase composition is crucial for optimizing selectivity in HPLC/UHPLC.[1] If using reversed-phase chromatography, modifying the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to water can significantly impact retention and resolution.[1] For normal-phase chromatography, altering the proportions of non-polar and polar solvents can achieve better separation.

    • Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the stationary phase.

  • Column Selection:

    • Chiral Stationary Phases (CSPs): For enantiomeric separation, a chiral column is essential. Polysaccharide-based and macrocyclic glycopeptide CSPs are commonly used for chiral separations in HPLC.[2]

    • Column Dimensions: A longer column or a column with a smaller internal diameter can provide higher efficiency and better resolution.

  • Injection Technique:

    • Injection Volume: Injecting a smaller sample volume can prevent column overload and improve peak shape.[3]

Issue 2: Peak Splitting

Question: I am observing split peaks for my this compound-dimethyl standard. What could be the cause and how can I fix it?

Answer: Peak splitting can arise from several factors throughout the analytical workflow.[3][4]

  • Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Voids: Contamination at the column inlet or the formation of a void in the packing material can disrupt the sample band, leading to split peaks.[3]

    • Troubleshooting:

      • Disconnect and reverse the column, then flush with a strong solvent to remove contaminants from the inlet frit.

      • If the problem persists, the column may need to be replaced.

  • Co-eluting Interferences: What appears to be a split peak might be two distinct but closely eluting compounds.[3] To verify this, try injecting a smaller volume to see if the peaks resolve.[3]

Issue 3: Poor Sensitivity or Low Signal-to-Noise Ratio

Question: The signal for this compound-dimethyl is weak, and the baseline is noisy. How can I improve the sensitivity of my method?

Answer: Low sensitivity can be addressed by optimizing both the chromatographic separation and the detector settings.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE to concentrate the analyte and remove matrix interferences that can suppress the signal.

  • Mass Spectrometry (MS) Detector Optimization:

    • Ionization Source: Ensure the ion source is clean and properly tuned.

    • Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), use optimized MRM transitions for this compound-dimethyl to enhance selectivity and sensitivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for separating this compound-dimethyl isomers?

A1: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for detection and quantification.[5][6] GC-MS is suitable for volatile and thermally stable compounds like this compound-dimethyl.[7] HPLC, particularly with chiral stationary phases, is the method of choice for separating enantiomers.[2][8]

Q2: How can I confirm the identity of this compound-dimethyl and its isomers in a complex matrix?

A2: High-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) are powerful tools for confident identification. By comparing the fragmentation pattern of the analyte in your sample to that of a certified reference standard, you can confirm its identity. Retention time matching with a standard under the same chromatographic conditions is also a crucial identification criterion.

Q3: Are there any specific sample preparation techniques recommended for this compound-dimethyl in soil or water samples?

A3: Yes, for soil samples, methods like Soxhlet extraction or pressurized liquid extraction (PLE) followed by cleanup steps such as gel permeation chromatography (GPC) or solid-phase extraction (SPE) are often employed.[9][10] For water samples, liquid-liquid extraction (LLE) or SPE are common techniques to extract and concentrate this compound-dimethyl and its metabolites.[11]

Q4: What is the importance of separating this compound-dimethyl isomers?

A4: Different isomers of a chiral compound can have distinct biological activities, including herbicidal efficacy and toxicity.[12] Therefore, separating and quantifying individual isomers is crucial for accurate risk assessment and for developing more effective and safer agrochemical products.

Quantitative Data

Table 1: GC-MS/MS Parameters for this compound-Dimethyl Analysis

ParameterValueReference
Precursor Ion (m/z)298.9[5]
Product Ion 1 (m/z)220.9[5]
Collision Energy 1 (eV)24[5]
Product Ion 2 (m/z)222.9[5]
Collision Energy 2 (eV)26[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Chiral Pesticide Isomers (General Approach)

This protocol provides a general framework for developing a chiral HPLC method, which can be adapted for this compound-dimethyl isomers.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose (B213188) or amylose-based column. These are versatile and effective for a wide range of chiral compounds.

  • Mobile Phase Selection:

    • Normal-Phase: A common starting mobile phase is a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).[8] Adjust the ratio to optimize selectivity.

    • Reversed-Phase: A mixture of methanol (B129727) or acetonitrile and water is typically used.[8]

  • Method Optimization:

    • Inject a standard solution of the this compound-dimethyl racemate.

    • If no separation is observed, systematically vary the mobile phase composition.

    • If separation is still inadequate, try a different type of CSP.

    • Once partial separation is achieved, fine-tune the mobile phase composition and flow rate to maximize resolution.

  • Detection:

    • Use a UV detector at a wavelength where this compound-dimethyl has strong absorbance, or a mass spectrometer for higher sensitivity and selectivity.

Protocol 2: GC-MS Analysis of this compound-Dimethyl (General Method)

This protocol outlines a general procedure for the analysis of this compound-dimethyl using GC-MS.

  • Sample Preparation:

    • Extract the sample using an appropriate technique (e.g., LLE for water, Soxhlet for soil).

    • Clean up the extract using SPE to remove interfering matrix components.

    • Concentrate the sample to a final volume in a suitable solvent like hexane (B92381) or ethyl acetate.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is a good starting point.

    • Injection: Use a splitless injection mode for trace analysis to maximize the amount of analyte reaching the column.

    • Temperature Program: Start with an initial oven temperature of around 50-70°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-25°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.[5]

    • MS Parameters: Operate the mass spectrometer in full scan mode for initial identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantitation.

Visualizations

Troubleshooting_Workflow start Start: Poor Isomer Selectivity issue Identify the Issue start->issue coelution Co-elution / Poor Resolution issue->coelution Symptom peak_splitting Peak Splitting issue->peak_splitting Symptom low_sensitivity Low Sensitivity issue->low_sensitivity Symptom optimize_method Optimize Chromatographic Method coelution->optimize_method check_solvent Check Sample Solvent peak_splitting->check_solvent optimize_detector Optimize Detector Settings low_sensitivity->optimize_detector change_column Change Column (e.g., Chiral) optimize_method->change_column Yes adjust_mobile_phase Adjust Mobile Phase / Temp. Gradient optimize_method->adjust_mobile_phase No end End: Improved Selectivity change_column->end reduce_flow Reduce Flow Rate adjust_mobile_phase->reduce_flow reduce_flow->end solvent_ok Solvent OK check_solvent->solvent_ok Compatible solvent_bad Solvent Incompatible check_solvent->solvent_bad Incompatible check_column_health Check Column Health solvent_ok->check_column_health solvent_bad->end column_ok Column OK check_column_health->column_ok No Issue column_bad Column Contaminated / Void check_column_health->column_bad Issue Found check_coelution Investigate Co-elution column_ok->check_coelution column_bad->end check_coelution->end use_mrm Use MRM/SIM optimize_detector->use_mrm MS optimize_prep Optimize Sample Prep optimize_detector->optimize_prep Non-MS clean_source Clean Ion Source use_mrm->clean_source clean_source->optimize_prep use_spe Use SPE for Concentration optimize_prep->use_spe use_spe->end

Caption: Troubleshooting workflow for improving this compound-dimethyl isomer selectivity.

Method_Selection_Logic start Start: Analyze this compound-Dimethyl Isomers is_chiral Is Chiral Separation Required? start->is_chiral use_hplc Use Chiral HPLC is_chiral->use_hplc Yes use_gc Use GC-MS is_chiral->use_gc No (or for total this compound-dimethyl) select_csp Select Appropriate Chiral Stationary Phase use_hplc->select_csp optimize_gc Optimize Temperature Program use_gc->optimize_gc optimize_hplc Optimize Mobile Phase select_csp->optimize_hplc detection Detection Method optimize_hplc->detection optimize_gc->detection ms_detect MS/MS (MRM) for High Sensitivity detection->ms_detect uv_detect UV for Routine Analysis detection->uv_detect end End: Method Selected ms_detect->end uv_detect->end

Caption: Logic diagram for selecting an analytical method for this compound-dimethyl isomers.

References

Technical Support Center: Managing Chlorthalidone's Impact on Glucose Metabolism in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the long-term effects of chlorthalidone (B1668885) on glucose metabolism.

Frequently Asked Questions (FAQs)

Q1: We are observing persistent hyperglycemia in our rodent model treated with chlorthalidone. Is this an expected outcome?

A1: Yes, hyperglycemia is a known metabolic side effect of long-term chlorthalidone administration.[1][2] Thiazide and thiazide-like diuretics, including chlorthalidone, have been shown to impair glucose tolerance and increase the risk of new-onset diabetes in both clinical and preclinical studies.[1][2][3] The severity of hyperglycemia can vary but is a documented consequence of the drug's mechanism of action.[4]

Q2: What are the primary mechanisms behind chlorthalidone-induced hyperglycemia?

A2: The hyperglycemic effect of chlorthalidone is multifactorial and not fully elucidated. However, key proposed mechanisms include:

  • Hypokalemia: Chlorthalidone can lead to potassium depletion. Low potassium levels are known to impair insulin (B600854) secretion from pancreatic β-cells.[5][6]

  • Insulin Resistance: Chlorthalidone has been shown to induce or worsen insulin resistance, meaning cells in the body do not respond as effectively to insulin.[6][7][8]

  • Sympathetic Nervous System Activation: Some studies suggest that chlorthalidone may increase sympathetic nervous system activity, which can in turn contribute to insulin resistance.[3][9][10]

Q3: How can we mitigate chlorthalidone-induced hyperglycemia in our long-term animal studies without discontinuing the treatment?

A3: Several strategies can be employed to manage hyperglycemia in your experimental model:

  • Potassium Supplementation: Since hypokalemia is a significant contributor, ensuring potassium repletion in the diet or through supplementation may help to alleviate the impairment of insulin secretion.[11]

  • Dose Reduction: The hyperglycemic effects of thiazide diuretics are often dose-dependent.[5] If your experimental design allows, consider titrating down to the lowest effective dose of chlorthalidone for blood pressure control to minimize metabolic side effects.

  • Combination Therapy: Co-administration with agents that improve insulin sensitivity or have a neutral or beneficial effect on glucose metabolism could be explored. For instance, some research suggests that combining thiazides with ACE inhibitors or angiotensin receptor blockers (ARBs) may attenuate the negative metabolic impact.[12] Spironolactone has also been shown to prevent chlorthalidone-induced insulin resistance and sympathetic activation.[1][9]

Q4: Are there alternative diuretics with a more favorable metabolic profile for our control groups?

A4: While most diuretics can have some metabolic side effects, there are differences between classes and even within the thiazide class. Indapamide, another thiazide-like diuretic, has been suggested to have a more neutral effect on glucose metabolism compared to hydrochlorothiazide (B1673439) in some studies. Loop diuretics like furosemide (B1674285) are generally considered to have less impact on glucose homeostasis than thiazides, though their primary diuretic action and indications differ. The choice of an alternative would depend on the specific aims of your study.

Troubleshooting Guide

Issue: Unexpectedly high variability in blood glucose readings across our chlorthalidone-treated cohort.

Troubleshooting Steps:

  • Standardize Fasting Times: Ensure that all animals are fasted for a consistent duration before blood glucose measurement. Typical fasting periods for rodents are 5-6 hours for a morning fast.[7] Overnight fasting (14-16 hours) is generally not recommended as it can induce a stressed metabolic state.[7]

  • Acclimatize Animals: Acclimate rodents for a sufficient period (e.g., 3 days) before conducting metabolic tests to minimize stress-induced hyperglycemia.[7]

  • Monitor Potassium Levels: Check serum potassium levels in your animals. High variability in potassium depletion could be contributing to the variability in glucose response.

  • Refine Blood Collection Technique: Ensure that the blood sampling technique is consistent and minimally stressful for the animals. For instance, when sampling from the tail vein, warm the tail to dilate the vessels and use a sharp blade for a minimal nick.[13][14]

Issue: Difficulty in interpreting Glucose Tolerance Test (GTT) results in chlorthalidone-treated animals.

Troubleshooting Steps:

  • Establish a Clear Baseline: Obtain a stable baseline blood glucose measurement before administering the glucose challenge.

  • Appropriate Glucose Dose and Route: Use a standardized glucose dose (e.g., 1-2 g/kg body weight) and a consistent route of administration (intraperitoneal or oral gavage).[7][13]

  • Calculate Area Under the Curve (AUC): In addition to comparing glucose levels at individual time points, calculate the AUC for the glucose excursion to get a quantitative measure of glucose intolerance.

  • Include a Positive Control: If feasible, include a group with a known diabetic phenotype (e.g., db/db mice or streptozotocin-induced diabetes) to validate your GTT protocol.

Quantitative Data from Long-Term Studies

Table 1: Incidence of New-Onset Diabetes in the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

Treatment GroupIncidence of New-Onset Diabetes (4-year follow-up)
Chlorthalidone11.6%
Amlodipine (B1666008)9.8%
Lisinopril (B193118)8.1%

Data from the ALLHAT study, which highlights the higher incidence of new-onset diabetes with chlorthalidone compared to other first-line antihypertensive agents.[3]

Table 2: Mean Change in Fasting Glucose in the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) at 2 Years

Treatment GroupMean Increase in Fasting Glucose (mg/dL)
Chlorthalidone+8.5
Amlodipine+5.5
Lisinopril+3.5

This table illustrates the greater increase in fasting glucose levels observed with chlorthalidone treatment compared to amlodipine and lisinopril after two years of follow-up in the ALLHAT.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Rodents

This procedure is the gold standard for assessing in vivo insulin sensitivity.

Methodology:

  • Surgical Preparation: Perform vascular surgery to implant catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow for a recovery period of 4-5 days.[8][15]

  • Fasting: Fast the animals for 5-6 hours prior to the clamp.[15]

  • Tracer Infusion (Optional): For glucose kinetics, a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) can be administered.

  • Clamp Procedure:

    • Begin a continuous intravenous infusion of human insulin at a constant rate (e.g., 2.0-20 mU/kg/min).[16]

    • Monitor blood glucose every 5-10 minutes from the arterial line.

    • Infuse a variable rate of a 20-50% glucose solution to maintain euglycemia (baseline blood glucose levels).[15][16]

  • Data Analysis: The glucose infusion rate (GIR) during the steady-state period of the clamp is a direct measure of insulin sensitivity. A lower GIR indicates insulin resistance.

Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

This test assesses the ability to clear a glucose load from the circulation.

Methodology:

  • Fasting: Fast mice for 5-6 hours.[7]

  • Baseline Glucose: Obtain a baseline blood glucose measurement (t=0) from the tail vein.[13][17]

  • Glucose Administration: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.[13]

  • Blood Glucose Monitoring: Measure blood glucose at regular intervals post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[17][18]

  • Data Analysis: Plot blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose intolerance.

Intraperitoneal Insulin Tolerance Test (IPITT) in Mice

This test measures the response to an exogenous insulin challenge.

Methodology:

  • Fasting: Fast mice for 4-6 hours.[18]

  • Baseline Glucose: Obtain a baseline blood glucose measurement (t=0).[17][19]

  • Insulin Administration: Administer human insulin intraperitoneally at a standardized dose (e.g., 0.5-2.0 U/kg body weight).[17][19]

  • Blood Glucose Monitoring: Measure blood glucose at subsequent time points (e.g., 15, 30, 60, and 120 minutes).[17]

  • Data Analysis: Plot the percentage of initial blood glucose over time. A slower and less pronounced decline in blood glucose indicates insulin resistance.

Visualizations

Chlorthalidone_Hyperglycemia_Pathway Potential Mechanisms of Chlorthalidone-Induced Hyperglycemia Chlorthalidone Chlorthalidone Kidney Kidney (Distal Convoluted Tubule) Chlorthalidone->Kidney Inhibits Na-Cl Symporter SNS Sympathetic Nervous System (SNS) Chlorthalidone->SNS Activates Hypokalemia Hypokalemia (Low K+) Kidney->Hypokalemia ↑ K+ Excretion Pancreatic_Beta_Cell Pancreatic β-Cell Insulin_Secretion ↓ Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Peripheral_Tissues Peripheral Tissues (Muscle, Adipose) Insulin_Resistance ↑ Insulin Resistance Peripheral_Tissues->Insulin_Resistance SNS->Peripheral_Tissues Reduces glucose uptake Hypokalemia->Pancreatic_Beta_Cell Impairs function Hyperglycemia Hyperglycemia Insulin_Secretion->Hyperglycemia Insulin_Resistance->Hyperglycemia

Caption: Mechanisms of Chlorthalidone-Induced Hyperglycemia.

Preclinical_Workflow Experimental Workflow for Assessing Metabolic Effects of Chlorthalidone start Start: Animal Model Selection (e.g., Hypertensive Rats) acclimatization Acclimatization & Baseline Measurements (BP, Body Weight, Fasting Glucose) start->acclimatization treatment_groups Randomization to Treatment Groups (Vehicle, Chlorthalidone, Chlorthalidone + Mitigating Agent) acclimatization->treatment_groups long_term_dosing Long-Term Dosing Regimen treatment_groups->long_term_dosing monitoring Periodic Monitoring (Blood Pressure, Body Weight, Food/Water Intake) long_term_dosing->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT, Blood Chemistry) long_term_dosing->metabolic_tests monitoring->metabolic_tests terminal_studies Terminal Studies (Tissue Collection for Molecular Analysis) metabolic_tests->terminal_studies data_analysis Data Analysis & Interpretation terminal_studies->data_analysis end Conclusion data_analysis->end

Caption: Preclinical workflow for metabolic studies.

References

reducing the variability in chlorthalidone's diuretic effect in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing chlorthalidone (B1668885) in experimental models. This resource provides troubleshooting guidance and frequently asked questions to help minimize variability and ensure robust, reproducible results in your studies.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the diuretic response to chlorthalidone between our experimental animals. What are the potential causes?

A1: Variability in chlorthalidone's diuretic effect is a known challenge and can stem from several factors:

  • Genetic Background: Studies have shown that interpersonal differences in blood pressure response to chlorthalidone have a genetic component. This variability is likely mirrored in experimental animal models, where different strains or even individual genetic differences within a strain can lead to varied responses.[1][2][3]

  • Dose-Response Relationship: Chlorthalidone exhibits a log-linear dose-response relationship for its diuretic and blood pressure-lowering effects.[4][5] Small inaccuracies in dose preparation or administration can lead to significant differences in outcomes, especially at lower doses. Higher doses (above 25 mg in humans) may not produce a proportional increase in diuretic effect but can increase the incidence of adverse effects, which can confound results.[6][7]

  • Renal Function: The diuretic efficacy of chlorthalidone can be influenced by the baseline renal function of the experimental animals. Although effective in chronic kidney disease (CKD), the magnitude of the response may differ in subjects with impaired versus normal renal function.[8][9][10]

  • Hydration Status: The state of hydration of the animals at the time of drug administration can significantly impact the diuretic response. It is crucial to standardize the hydration protocol.

  • Compensatory Mechanisms: Chlorthalidone administration can activate compensatory mechanisms, such as the renin-angiotensin-aldosterone system (RAAS), which can counteract its diuretic and antihypertensive effects.[6][11][12] The extent of this activation can vary between individual animals.

Q2: What is the primary mechanism of action of chlorthalidone, and how might this contribute to variability?

A2: Chlorthalidone's primary mechanism is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron.[13][14][15] This inhibition reduces the reabsorption of sodium and chloride, leading to an increase in their urinary excretion and, consequently, water excretion (diuresis).[13][15] Additionally, chlorthalidone has a secondary mechanism involving the inhibition of carbonic anhydrase.[14][16] Variability can arise from differences in the expression or activity of the Na+/Cl- symporter and carbonic anhydrase among animals.

Q3: Is there a dose-ceiling effect for chlorthalidone's diuretic action?

A3: Yes, there is evidence of a flattening of the dose-response curve for chlorthalidone's blood pressure-lowering effect at higher doses in clinical settings (e.g., above 25 mg/day in humans).[6] While a greater diuretic effect might be observed with higher doses, it is not always proportional and is associated with a higher incidence of adverse effects like hypokalemia.[7] For experimental consistency, it is advisable to work within a dose range that demonstrates a clear dose-response without reaching a plateau, which should be determined in pilot studies using your specific model.

Q4: How does chlorthalidone compare to other diuretics like hydrochlorothiazide (B1673439) in experimental settings?

A4: Chlorthalidone is more potent and has a longer half-life than hydrochlorothiazide.[17][18] This means that at the same milligram dose, chlorthalidone will have a greater and more sustained diuretic effect. These pharmacokinetic and pharmacodynamic differences are crucial to consider when designing experiments or comparing data across studies that use different diuretics.

Troubleshooting Guides

Problem: Inconsistent Urine Output Following Chlorthalidone Administration

Possible Cause Troubleshooting Steps
Inaccurate Dosing - Verify the concentration of your chlorthalidone solution. - Ensure precise and consistent administration volume for each animal based on body weight. - Use calibrated equipment for all measurements.
Variable Hydration Status - Implement a standardized fasting and water deprivation period before the experiment. - Administer a consistent saline load to all animals prior to drug administration to ensure a uniform state of hydration.
Animal Stress - Acclimatize animals to metabolic cages and handling procedures before the experiment to minimize stress-induced variations in urine output.[1]
Genetic Heterogeneity - If possible, use a genetically homogenous strain of animals. - Increase the sample size per group to account for individual variability.

Problem: Unexpected Electrolyte Imbalance (e.g., severe hypokalemia)

Possible Cause Troubleshooting Steps
Dose Too High - Review the dose-response relationship for chlorthalidone in your animal model. Consider reducing the dose to a level that elicits a sufficient diuretic effect without causing excessive potassium loss.[7]
Dietary Factors - Ensure all animals are on a standardized diet with consistent sodium and potassium content.
Underlying Renal Issues - If unexpected and severe electrolyte disturbances occur, consider screening animals for pre-existing renal conditions.

Data Presentation

Table 1: Dose-Response of Chlorthalidone on Blood Pressure and Serum Potassium (Clinical Data)

Chlorthalidone Dose (mg/day) Mean Systolic Blood Pressure Reduction (mmHg) Mean Serum Potassium Reduction (mEq/L)
12.5-11 to -14-0.2 to -0.3
25-14 to -19-0.3 to -0.4
50Not significantly different from 25 mgDecreased
75Not significantly different from 25 mgDecreased

Source: Adapted from clinical trial data.[7] Note: These are clinical data and may not directly translate to animal models but illustrate the general dose-response trend.

Table 2: Comparative Potency of Thiazide Diuretics (Clinical Data)

Parameter Bendroflumethiazide Chlorthalidone Hydrochlorothiazide
Dose for 10 mmHg SBP reduction (mg) 1.48.626.4
Dose for 0.4 mmol/L K+ reduction (mg) 4.211.940.5

Source: Meta-analysis of dose-response relationships.[4][5] This table highlights the higher potency of chlorthalidone compared to hydrochlorothiazide.

Experimental Protocols

Detailed Methodology for Assessing Diuretic Effect in Rats (Adapted from Lipschitz et al., 1943)

1. Animal Preparation:

  • Use male Wistar rats (150-200g).

  • Fast the animals for 18 hours before the experiment, with free access to water.[1]

  • Acclimatize the rats to metabolic cages for at least 24 hours prior to the experiment to minimize stress.[1]

2. Grouping and Dosing:

  • Divide the animals into the following groups (n=6 per group):

    • Control Group: Vehicle (e.g., 0.9% normal saline).

    • Standard Group: Furosemide (10 mg/kg, i.p.) or another standard diuretic.

    • Test Groups: Chlorthalidone at various doses (e.g., 5, 10, 20 mg/kg, p.o.).

  • Administer a saline load of 25 ml/kg orally to all animals to ensure a uniform hydration state and promote diuresis.[6]

3. Drug Administration:

  • Immediately after the saline load, administer the vehicle, standard drug, or chlorthalidone to the respective groups. Oral gavage is a common route for chlorthalidone administration.

4. Urine Collection:

  • Place each rat in an individual metabolic cage. These cages are designed to separate urine and feces.[4][7]

  • Collect urine for a specified period, typically 5 to 24 hours. Measure the cumulative urine volume at regular intervals (e.g., every hour for the first 5 hours, and then at 24 hours).[1][4]

5. Analysis:

  • Urine Volume: Record the total volume of urine collected for each animal.

  • Electrolyte Concentration: Analyze the urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Calculation:

    • Diuretic Action: (Urine volume of test group) / (Urine volume of control group).

    • Diuretic Activity: (Diuretic action of test group) / (Diuretic action of standard group).

    • Calculate total electrolyte excretion (natriuresis, kaliuresis, chloruresis).

Mandatory Visualizations

G cluster_blood Bloodstream cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen Chlorthalidone_blood Chlorthalidone NCC Na+/Cl- Symporter (NCC) Chlorthalidone_blood->NCC Inhibits CA Carbonic Anhydrase Chlorthalidone_blood->CA Inhibits Na_in Na+ Reabsorption Cl_in Cl- Reabsorption Na_lumen Increased Na+ Na_in->Na_lumen Leads to Cl_lumen Increased Cl- Cl_in->Cl_lumen Leads to H2O_lumen Increased H2O (Diuresis) Na_lumen->H2O_lumen Osmotic Effect Cl_lumen->H2O_lumen Osmotic Effect

Caption: Signaling pathway of chlorthalidone's diuretic action.

G start Start acclimatize Acclimatize Animals to Metabolic Cages start->acclimatize fast Fast Animals (18h) with Water ad libitum acclimatize->fast group Divide into Control, Standard & Test Groups fast->group saline_load Administer Saline Load (25 ml/kg, p.o.) group->saline_load drug_admin Administer Vehicle, Standard, or Chlorthalidone saline_load->drug_admin urine_collection Place in Metabolic Cages & Collect Urine (5-24h) drug_admin->urine_collection analysis Measure Urine Volume & Electrolytes urine_collection->analysis end End analysis->end

Caption: Experimental workflow for assessing diuretic effect.

G start Inconsistent Diuretic Response Observed check_dose Review Dosing Protocol (Concentration, Volume, Route) start->check_dose Is dosing accurate? check_hydration Verify Standardization of Hydration Protocol start->check_hydration Is hydration consistent? check_stress Assess Animal Acclimatization and Handling Procedures start->check_stress Are animals acclimated? consider_genetics Consider Genetic Variability (Increase n or use inbred strain) start->consider_genetics Are other factors controlled? outcome1 Adjust Protocol & Re-run check_dose->outcome1 check_hydration->outcome1 check_stress->outcome1 consider_genetics->outcome1

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Optimization of Chlorthalidone Sustained Release

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development and optimization of sustained-release chlorthalidone (B1668885) formulations. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating a sustained-release version of chlorthalidone?

A1: The main challenge stems from chlorthalidone's classification as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1] This inherently limits its dissolution rate and absorption, making it difficult to achieve a prolonged and consistent therapeutic effect.[2][3] Formulations must not only control the release rate but also enhance the drug's solubility to ensure adequate bioavailability.[2][3]

Q2: Which polymers are most commonly used for chlorthalidone sustained-release matrix tablets, and why?

A2: Hydrophilic polymers, particularly Hydroxypropyl Methylcellulose (HPMC), are widely used.[4][5][6] HPMC is favored because upon contact with aqueous fluids, it hydrates to form a gel layer that controls the drug release rate through a combination of diffusion and matrix erosion.[5][6] The release can be modulated by altering the HPMC concentration and its viscosity grade.[4][6] Higher concentrations and higher viscosity grades of HPMC generally lead to a slower and more controlled drug release.[4][6]

Q3: How do excipients like fillers and diluents affect the drug release profile?

A3: Excipients can significantly alter the release profile. Water-soluble fillers, such as lactose, can increase the drug release rate by dissolving and creating pores within the matrix, facilitating drug diffusion.[4] Conversely, insoluble fillers like dibasic calcium phosphate (B84403) can decrease the drug release rate.[4] Therefore, the choice and ratio of excipients are critical parameters that must be optimized.[4]

Q4: What is "dose dumping" and how can it be prevented in sustained-release formulations?

A4: Dose dumping is the rapid and unintended release of a large portion of the drug from a sustained-release dosage form. This can lead to toxic plasma concentrations. For hydrophilic matrix tablets, this can be caused by formulation failures, such as rapid erosion of the polymer matrix. Using polymers with higher viscosity, increasing polymer concentration, or employing multi-layer tablet designs can help prevent dose dumping by ensuring a more robust and controlled release mechanism.[7]

Q5: How can I establish an In Vitro-In Vivo Correlation (IVIVC) for my formulation?

A5: An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma drug concentration).[8][9] To establish a Level A IVIVC, the most common type, you need to:

  • Develop multiple formulations with different release rates (e.g., slow, medium, fast).

  • Conduct in vitro dissolution studies on these formulations.[8]

  • Administer the same formulations to subjects (human or animal) and measure the plasma drug concentration over time to determine the in vivo absorption profile.[10]

  • Use deconvolution methods to calculate the in vivo absorption rate from the plasma concentration data.

  • Plot the in vitro dissolution data against the in vivo absorption data to establish a point-to-point correlation.[8][9]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Suggested Solution(s) Relevant Citations
Initial Burst Release is Too High 1. Drug particles adhered to the surface of the tablet/matrix. 2. Use of a highly soluble excipient that dissolves quickly. 3. Insufficient polymer concentration to form a robust initial gel layer.1. Optimize the granulation and blending process to ensure uniform drug distribution. 2. Consider applying a non-functional seal coat to the tablet. 3. Increase the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC). 4. Replace a portion of the soluble excipient with an insoluble one.[4][5]
Drug Release is Too Slow / Incomplete 1. Polymer concentration or viscosity is too high. 2. Use of an insoluble filler (e.g., dibasic calcium phosphate) is hindering water penetration. 3. High tablet hardness (compression force) reduces matrix porosity. 4. Poor solubility of chlorthalidone in the dissolution medium.1. Decrease the polymer concentration or use a lower viscosity grade. 2. Incorporate a soluble filler (e.g., lactose) to act as a channeling agent. 3. Optimize and reduce the tablet compression force. 4. Incorporate solubility enhancers or surfactants in the formulation.[4][7][11]
High Variability in Release Profiles (Batch-to-Batch) 1. Inconsistent raw material attributes (e.g., polymer particle size, drug particle size). 2. Poor control over manufacturing process parameters (e.g., blending time, compression force). 3. Segregation of the powder blend during processing.1. Tightly control the specifications of all raw materials. 2. Validate all manufacturing process steps to ensure they are robust and reproducible. 3. Optimize the formulation's flow properties; consider wet granulation if direct compression is problematic.[5][12]
Poor Correlation Between In Vitro and In Vivo Results 1. The in vitro dissolution method does not mimic the in vivo environment (e.g., wrong pH, inadequate hydrodynamics). 2. The drug's absorption is limited by permeability, not dissolution (a common issue for BCS Class IV drugs). 3. The formulation's release is affected by gastrointestinal tract variables not simulated in vitro (e.g., food effects, GI motility).1. Develop a more biorelevant dissolution method, potentially using different pH stages (e.g., simulating stomach and intestine) or adding surfactants.[13] 2. Acknowledge that a 1:1 correlation may not be possible. Focus on rank-order correlations. 3. Consider advanced in vitro models like the TIM-1 system or conduct fed/fasted state in vivo studies to understand the discrepancies.[8][9]

Experimental Protocols

Protocol 1: Preparation of Chlorthalidone HPMC-Based Matrix Tablets

This protocol describes a standard method for preparing sustained-release tablets using direct compression.

  • Sieving: Pass chlorthalidone, HPMC (e.g., K4M or K100M grade), and other excipients (e.g., microcrystalline cellulose, lactose) through a #60 mesh sieve separately to ensure particle size uniformity.[12][14]

  • Blending: Weigh the required quantities of each ingredient. Mix the chlorthalidone with the diluents in a geometric order in a suitable blender for 15 minutes to ensure homogeneity.

  • Lubrication: Add the lubricant (e.g., magnesium stearate, passed through a #60 mesh) to the powder blend and mix for an additional 3-5 minutes. Over-mixing should be avoided.[14]

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate punches (e.g., 7 mm biconcave punches).[12] The compression force should be adjusted to achieve the target tablet hardness (e.g., 3-5 kg/cm ²).[12]

  • Evaluation: Evaluate the prepared tablets for physical parameters such as hardness, weight variation, friability, and drug content uniformity according to standard pharmacopeial methods.[12][14]

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard dissolution test for sustained-release chlorthalidone tablets.

  • Apparatus: Use USP Dissolution Apparatus 2 (Paddle Method).[13]

  • Dissolution Medium: For a pH-change method, use 750 mL of 0.1 N HCl (simulated gastric fluid) for the first 2 hours.[13]

  • Procedure (Initial Phase):

    • Set the paddle speed to 50 or 60 RPM.[13]

    • Maintain the temperature at 37 ± 0.5°C.[13]

    • Place one tablet in each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1 and 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Procedure (Second Phase):

    • After 2 hours, add 250 mL of 0.2 M sodium phosphate tribasic to each vessel to raise the pH to 6.8 (simulated intestinal fluid).

    • Continue the test for up to 12 or 24 hours.

    • Withdraw samples at subsequent time points (e.g., 4, 6, 8, 12, 24 hours), replacing the volume each time.[13]

  • Analysis: Filter the samples and analyze the concentration of chlorthalidone using a validated analytical method, such as UV-Vis Spectrophotometry (at ~276 nm) or HPLC.[11][13] Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow Diagram

G formulation 1. Formulation Development (Drug, Polymer, Excipients) blending 2. Blending & Granulation formulation->blending compression 3. Tablet Compression blending->compression phys_char 4. Physical Characterization (Hardness, Friability, etc.) compression->phys_char dissolution 5. In Vitro Dissolution Testing (USP App. II) phys_char->dissolution optimization Optimization Loop dissolution->optimization Iterate based on results invivo 6. In Vivo PK Study (Animal Model / Human) dissolution->invivo Promising Formulations optimization->formulation analysis 7. Data Analysis (PK Parameters, IVIVC) invivo->analysis final Final Sustained-Release Formulation analysis->final

Caption: Workflow for developing and testing sustained-release chlorthalidone tablets.

Factors Affecting Drug Release from HPMC Matrix

G cluster_formulation Formulation Factors cluster_process Process Factors release Drug Release Rate (Diffusion & Erosion) polymer_conc Polymer Concentration polymer_conc->release polymer_visc Polymer Viscosity polymer_visc->release drug_sol Drug Solubility & Particle Size drug_sol->release excipient_type Excipient Type (Soluble/Insoluble) excipient_type->release comp_force Compression Force (Hardness) comp_force->release granulation Granulation Method granulation->release

Caption: Key formulation and process factors influencing drug release from a matrix tablet.

References

Validation & Comparative

A Head-to-Head Battle in Hypertension Management: Chlorthalidone vs. Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antihypertensive therapeutics, thiazide and thiazide-like diuretics have long been a cornerstone of treatment. Among these, chlorthalidone (B1668885) and hydrochlorothiazide (B1673439) stand out as the most frequently prescribed. While often used interchangeably, a growing body of evidence suggests significant pharmacological and clinical differences between the two. This guide provides a comprehensive comparison of their antihypertensive efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Pharmacological and Clinical Efficacy: A Quantitative Comparison

Numerous studies have sought to elucidate the comparative effectiveness of chlorthalidone and hydrochlorothiazide. A consistent finding is the greater potency and longer duration of action of chlorthalidone.[1][2] This is reflected in more robust blood pressure reduction, particularly over a 24-hour period.[3]

A 2023 meta-analysis demonstrated that chlorthalidone was superior to hydrochlorothiazide in controlling both systolic blood pressure (SBP) and diastolic blood pressure (DBP).[4] Specifically, the mean reduction in SBP was significantly greater with chlorthalidone.[5] Another clinical trial showed a more significant reduction in DBP with chlorthalidone compared to hydrochlorothiazide.[6][7]

Beyond blood pressure control, network meta-analyses have suggested that chlorthalidone is superior to hydrochlorothiazide in preventing cardiovascular events.[8][9] One such analysis found a 21% greater risk reduction in all cardiovascular events with chlorthalidone.[8] However, a large pragmatic trial found no significant difference in major cardiovascular outcomes between the two drugs in older adults.[10]

In terms of adverse effects, chlorthalidone has been associated with a higher risk of hypokalemia (low potassium levels) compared to hydrochlorothiazide.[4][10]

ParameterChlorthalidoneHydrochlorothiazideKey FindingsCitations
Systolic Blood Pressure (SBP) Reduction SuperiorLess EffectiveChlorthalidone demonstrates a significantly greater reduction in SBP.[4][5]
Diastolic Blood Pressure (DBP) Reduction SuperiorLess EffectiveChlorthalidone leads to a more significant decrease in DBP.[6][7][11]
24-Hour Blood Pressure Control More EffectiveLess EffectiveChlorthalidone provides better blood pressure control over a 24-hour period.[3]
Cardiovascular Event Reduction Superior in some meta-analysesLess Effective in some meta-analysesNetwork meta-analyses suggest chlorthalidone is more effective in preventing cardiovascular events, though a large pragmatic trial showed no difference.[8][9][10]
Risk of Hypokalemia HigherLowerChlorthalidone is associated with a greater risk of developing low potassium levels.[4][10]

Experimental Protocols: A Synthesized Approach

To provide a clear understanding of how these agents are compared in a clinical setting, a synthesized experimental protocol for a head-to-head comparison is outlined below. This protocol is based on methodologies from landmark trials such as the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) and the Systolic Hypertension in the Elderly Program (SHEP).[8][11][12]

Typical Experimental Workflow for a Comparative Clinical Trial

G PatientScreening Patient Screening and Recruitment (e.g., Adults with Hypertension) Baseline Baseline Assessment - Medical History - Physical Exam - Blood Pressure Measurement - Lab Tests (e.g., electrolytes) PatientScreening->Baseline Randomization Randomization Baseline->Randomization GroupA Chlorthalidone Group (e.g., 12.5-25 mg/day) Randomization->GroupA Arm 1 GroupB Hydrochlorothiazide Group (e.g., 25-50 mg/day) Randomization->GroupB Arm 2 FollowUp Follow-up Visits (e.g., Weeks 6, 12, and monthly thereafter) - Blood Pressure Measurement - Adverse Event Monitoring - Lab Tests GroupA->FollowUp GroupB->FollowUp DoseTitration Dose Titration (if BP goal not met) FollowUp->DoseTitration Endpoint Primary Endpoint Assessment (e.g., Change in SBP/DBP, Incidence of Cardiovascular Events) FollowUp->Endpoint DoseTitration->FollowUp DataAnalysis Data Analysis Endpoint->DataAnalysis

Caption: A typical experimental workflow for a randomized controlled trial comparing chlorthalidone and hydrochlorothiazide.

Detailed Methodologies:

  • Patient Population: Typically includes adults with a diagnosis of hypertension, often with specific inclusion and exclusion criteria related to age, baseline blood pressure, and comorbidities.[8][11]

  • Dosing Regimens: Initial doses are often low and then titrated upwards to achieve a target blood pressure. For example, chlorthalidone may be initiated at 12.5 mg/day and increased to 25 mg/day, while hydrochlorothiazide may start at 25 mg/day and be increased to 50 mg/day.[8][12]

  • Blood Pressure Measurement: Standardized protocols are crucial. This typically involves seated measurements after a rest period, using a calibrated device. Multiple readings are often taken at each visit and averaged. Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.

  • Adverse Event Monitoring: Systematic collection of data on adverse events is conducted at each follow-up visit. This includes clinical evaluation and laboratory tests, with a particular focus on serum potassium and uric acid levels.[6]

Mechanism of Action: The Na+/Cl- Cotransporter Signaling Pathway

Both chlorthalidone and hydrochlorothiazide exert their antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney.[3][13] This inhibition leads to increased excretion of sodium and water, thereby reducing blood volume and, consequently, blood pressure.[13] Although both drugs target the same transporter, differences in their chemical structure and pharmacokinetics likely contribute to their varying clinical profiles.[14]

G cluster_tubule Distal Convoluted Tubule Lumen cluster_cell Tubular Epithelial Cell cluster_blood Bloodstream NaCl_lumen Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) NaCl_lumen->NCC Na_cell Na+ NCC->Na_cell Cl_cell Cl- NCC->Cl_cell NaK_ATPase Na+/K+ ATPase Na_cell->NaK_ATPase K_cell K+ NaK_ATPase->K_cell Na_blood Na+ NaK_ATPase->Na_blood K_blood K+ K_blood->NaK_ATPase Diuretic Chlorthalidone or Hydrochlorothiazide Diuretic->NCC Inhibits

Caption: Signaling pathway of thiazide and thiazide-like diuretics in the distal convoluted tubule.

References

A Comparative Analysis of Chlorthalidone and Thiazide Diuretics: Mechanisms and Clinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the distinct pharmacological profiles of chlorthalidone (B1668885) and thiazide diuretics, supported by clinical trial data, reveals significant differences in their mechanisms of action and cardiovascular outcomes. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison to inform future research and therapeutic strategies.

Chlorthalidone, a thiazide-like diuretic, and traditional thiazide diuretics, such as hydrochlorothiazide (B1673439) (HCTZ), are both mainstays in the management of hypertension. While they share a primary mechanism of action, growing evidence highlights crucial distinctions that may account for observed differences in clinical efficacy and adverse effect profiles. This report synthesizes findings from key clinical studies to provide a detailed comparative analysis.

Differentiating the Mechanisms of Action

The primary mechanism for both chlorthalidone and thiazide diuretics is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron.[1][2] This inhibition blocks the reabsorption of sodium and chloride ions, leading to increased urinary excretion of salt and water (natriuresis and diuresis).[2][3] The subsequent reduction in plasma volume contributes to a decrease in blood pressure.[4]

A key differentiator, however, lies in chlorthalidone's additional properties. Unlike hydrochlorothiazide, chlorthalidone is a potent inhibitor of multiple isoforms of carbonic anhydrase.[1][5] This secondary mechanism is hypothesized to contribute to its pleiotropic effects, including alterations in vascular tone and endothelial function, which are not as prominent with traditional thiazide diuretics.[1][6]

Head-to-Head Clinical Evidence: A Tabular Comparison

Numerous clinical trials and retrospective analyses have sought to compare the clinical performance of chlorthalidone and hydrochlorothiazide. The following tables summarize key quantitative data from these studies, focusing on blood pressure reduction, cardiovascular outcomes, and adverse effects.

Table 1: Comparative Efficacy in Blood Pressure Reduction
Study/Analysis Chlorthalidone Effect Hydrochlorothiazide Effect
MRFIT (retrospective analysis) [7]Greater reduction in systolic blood pressure.Less pronounced reduction in systolic blood pressure compared to chlorthalidone.
Ernst ME et al. (2006) [8]-13.5 ± 1.9 mm Hg reduction in nighttime systolic BP.-6.4 ± 1.7 mm Hg reduction in nighttime systolic BP.
Network Meta-Analysis (Roush GC et al., 2012) [6]More potent in lowering blood pressure.Less potent compared to chlorthalidone.
Table 2: Comparison of Cardiovascular Outcomes
Study/Analysis Metric Chlorthalidone Hydrochlorothiazide
MRFIT (retrospective analysis) [9]Cardiovascular Events (CVEs)Significantly fewer CVEs compared to HCTZ.Higher rate of CVEs compared to chlorthalidone.
Network Meta-Analysis (Roush GC et al., 2012) [10]Heart Failure Risk ReductionSuperior reduction in risk.Less reduction in risk compared to chlorthalidone.
Network Meta-Analysis (Roush GC et al., 2012) [10]Combined Cardiovascular EventsSuperior reduction in risk.Less reduction in risk compared to chlorthalidone.
VA Cooperative Study (Ishani A et al., 2022) Major Cardiovascular OutcomesNo significant difference compared to HCTZ.No significant difference compared to chlorthalidone.
Table 3: Comparative Adverse Effect Profiles
Study/Analysis Chlorthalidone Hydrochlorothiazide
Hripcsak G et al. (2020) Higher risk of hypokalemia, hyponatremia, acute renal failure, and chronic kidney disease.Lower risk of electrolyte and renal adverse effects.
VA Cooperative Study (Ishani A et al., 2022) Higher incidence of hypokalemia (6.0%).Lower incidence of hypokalemia (4.4%).

Experimental Protocols of Key Comparative Studies

A detailed understanding of the methodologies employed in pivotal clinical trials is crucial for interpreting their findings.

1. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)

  • Objective: To determine whether treatment with a calcium channel blocker or an angiotensin-converting enzyme (ACE) inhibitor lowers the incidence of coronary heart disease or other cardiovascular events versus treatment with a diuretic.

  • Study Design: A randomized, double-blind, active-controlled clinical trial.

  • Participants: 33,357 participants aged 55 years or older with hypertension and at least one other coronary heart disease risk factor.

  • Interventions: Patients were randomized to receive chlorthalidone (12.5 to 25 mg/d), amlodipine (B1666008) (2.5 to 10 mg/d), or lisinopril (B193118) (10 to 40 mg/d).

  • Primary Outcome: A composite of fatal coronary heart disease or nonfatal myocardial infarction.

  • Follow-up: Mean of 4.9 years.

2. Multiple Risk Factor Intervention Trial (MRFIT) - Retrospective Analysis

  • Objective of Original Trial: A primary prevention trial for coronary heart disease in high-risk men.[9]

  • Retrospective Analysis Objective: To compare the clinical effects of chlorthalidone versus hydrochlorothiazide on cardiovascular events and other clinical parameters using data from the MRFIT.[9]

  • Study Design: A retrospective observational cohort analysis.[9]

  • Participants: 12,866 men aged 35 to 57 years at high risk for coronary heart disease.[9]

  • Interventions (as prescribed in the original trial): Initial diuretic therapy could be either chlorthalidone or hydrochlorothiazide, based on clinic preference.

  • Primary Outcome of Analysis: Comparison of cardiovascular event rates between the two diuretic groups.[9]

3. Department of Veterans Affairs (VA) Cooperative Study Program

  • Objective: To compare the effectiveness of chlorthalidone versus hydrochlorothiazide in preventing major adverse cardiovascular events in older patients with hypertension.

  • Study Design: A pragmatic, randomized clinical trial.

  • Participants: 13,523 adults aged 65 years or older within the VA health system who were already receiving hydrochlorothiazide.

  • Interventions: Participants were randomly assigned to either continue hydrochlorothiazide (25 or 50 mg daily) or switch to chlorthalidone (12.5 or 25 mg daily).

  • Primary Outcome: A composite of nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization for unstable angina, and non-cancer-related death.

  • Follow-up: Median of 2.4 years.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and mechanistic differences between chlorthalidone and thiazide diuretics.

cluster_renal_tubule Distal Convoluted Tubule Lumen Lumen Epithelial_Cell Epithelial Cell Blood Blood Na_K_Pump Na+/K+ ATPase Blood->Na_K_Pump K+ in Na_Cl_Lumen Na+ Cl- NCC Na+/Cl- Symporter Na_Cl_Lumen->NCC Reabsorption NCC->Epithelial_Cell Na_Cell Na+ Na_Cell->Na_K_Pump Cl_Cell Cl- Cl_Cell->Blood Reabsorption Na_K_Pump->Blood Na+ out K_Blood K+ Na_Blood Na+ Water H2O Diuresis Increased Diuresis Water->Diuresis Blood_Volume Decreased Blood Volume Diuresis->Blood_Volume Blood_Pressure Decreased Blood Pressure Blood_Volume->Blood_Pressure Thiazides_Chlorthalidone Thiazides & Chlorthalidone Thiazides_Chlorthalidone->NCC Inhibition

Figure 1: Shared Mechanism of Action in the Nephron

Chlorthalidone Chlorthalidone Carbonic_Anhydrase Carbonic Anhydrase Chlorthalidone->Carbonic_Anhydrase Strong Inhibition Pleiotropic_Effects Pleiotropic Effects Carbonic_Anhydrase->Pleiotropic_Effects Platelet_Aggregation Decreased Platelet Aggregation Pleiotropic_Effects->Platelet_Aggregation Vascular_Permeability Decreased Vascular Permeability Pleiotropic_Effects->Vascular_Permeability Angiogenesis Promoted Angiogenesis Pleiotropic_Effects->Angiogenesis Endothelial_Function Improved Endothelial Function Pleiotropic_Effects->Endothelial_Function Thiazides Thiazide Diuretics (e.g., HCTZ) Thiazides->Carbonic_Anhydrase Weak/No Inhibition

Figure 2: Chlorthalidone's Unique Pleiotropic Effects

cluster_workflow Comparative Clinical Trial Workflow Patient_Population Hypertensive Patients Randomization Randomization Patient_Population->Randomization Chlorthalidone_Arm Chlorthalidone Treatment Arm Randomization->Chlorthalidone_Arm HCTZ_Arm Hydrochlorothiazide Treatment Arm Randomization->HCTZ_Arm Follow_Up Follow-Up Period Chlorthalidone_Arm->Follow_Up HCTZ_Arm->Follow_Up Data_Collection Data Collection (BP, CV Events, Adverse Effects) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Comparative Results Statistical_Analysis->Results

Figure 3: Generalized Experimental Workflow

Conclusion

The available evidence indicates that while chlorthalidone and thiazide diuretics share a fundamental diuretic mechanism, they are not interchangeable. Chlorthalidone's distinct pharmacological profile, characterized by its prolonged duration of action and inhibition of carbonic anhydrase, appears to translate into more potent blood pressure reduction and, in some studies, superior cardiovascular protection.[7][8][9][10] However, this may come at the cost of a higher incidence of electrolyte disturbances, particularly hypokalemia.

Recent large-scale pragmatic trials have challenged the notion of chlorthalidone's universal superiority in cardiovascular outcomes, suggesting that for many patients, hydrochlorothiazide may offer a similar benefit with a more favorable safety profile. These conflicting findings underscore the need for further research to delineate patient populations that may derive the most benefit from each agent. For researchers and drug development professionals, the unique pleiotropic effects of chlorthalidone, mediated by carbonic anhydrase inhibition, present a promising avenue for the development of novel antihypertensive therapies with enhanced cardiovascular protective properties.

References

A Comparative Guide to Analytical Methods for Chlorthalidone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of chlorthalidone (B1668885), a diuretic medication commonly used to treat hypertension. The following sections present experimental data and protocols for High-Performance Liquid Chromatography (HPLC), UV-Spectrophotometry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, enabling an objective assessment of their performance for research and quality control purposes.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method for chlorthalidone quantification depends on the specific requirements of the application, such as required sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of different validated methods, providing a clear comparison to aid in method selection.

High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1[1][2]Method 2[3]Method 3[4]Method 4[5]Method 5[6]
Stationary Phase HiQ Sil C8 (4.6 mm x 250 mm, 5µm)Agilent C18 (250 x 4.6 mm, 5 µm)Phenomenex Luna C18 (250mm x 4.6mm, 5µm)Phenomenex HyperClone C18 (250 × 4.6 mm, 5 μ)Shim pack GWS C18 (250 mm x 4.6 mm, 5 µ)
Mobile Phase 20 mM KH2PO4 buffer (pH 4.0): Methanol (B129727) (30:70 v/v)Water: Methanol (30:70 v/v)Phosphate buffer (pH 3.4): Methanol (55:45 v/v)Methanol: Acetonitrile: 20 mM Phosphate buffer (pH 3.0) (30:10:60 v/v)Acetonitrile: Methanol: 0.1% Formic acid (45:5:50 v/v)
Flow Rate 1.0 ml/min1 ml/min1.0 ml/min1 mL/min1 mL/min
Detection Wavelength 230 nm275 nm244 nm241 nm266 nm
Linearity Range (µg/ml) 5-305-256-142–1212.5-62.5
Correlation Coefficient (R²) 0.99150.990Not specifiedNot specified0.998
LOD (µg/ml) Not specified0.400.09Not specified0.60
LOQ (µg/ml) Not specified1.200.27Not specified1.83
Accuracy (% Recovery) Not specifiedNot specified99.06% (Assay)Not specifiedNot specified
Precision (%RSD) Not specifiedNot specified0.10933%Not specifiedNot specified
UV-Spectrophotometric Methods
ParameterMethod 1[7]Method 2[8]Method 3[9]Method 4[10]Method 5[11]
Solvent Methanol0.2 M NaOH0.1N Sodium HydroxideMethanol0.2 M Sodium hydroxide
Detection Wavelength (λmax) 227 nm274.5 nm229 nm227 nm219 nm
Linearity Range (µg/ml) 5-25Not specified4-92-10Not specified
Correlation Coefficient (R²) 0.988Not specified0.9960.999Not specified
LOD (µg/ml) 0.6179Not specifiedNot specified0.251Not specified
LOQ (µg/ml) 1.8727Not specifiedNot specified0.3200Not specified
Accuracy (% Recovery) Not specified97.87-107.39%99.52%97-100%Not specified
Precision (%RSD) < 0.05%Not specifiedNot specified0.160%Not specified
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 1[12]Method 2[13]Method 3[14]
Stationary Phase ZIC®HILIC (100 x 4.6mm, 5μm)Waters XBridge C18 (100 × 4.6 mm, 3.5 µm)Not specified
Mobile Phase Methanol: 0.05% Formic acid in water (90:10, v/v)Not specified20% organic content, pH 3.0
Flow Rate 0.900 ml/minNot specified1.0 mL/min
Ionization Mode ESI NegativeESI NegativeESI Positive
Linearity Range 2000-1200000 pg/mL2 - 1000 ng/mLNot specified
Correlation Coefficient (r²) ≥0.995Not specified> 0.998
LLOQ 2071.057 pg/mLNot specifiedNot specified
Accuracy Within acceptable limitsNot specifiedCV <10%
Precision Within acceptable limitsNot specifiedCV <10%
Mean Extraction Recovery ~80%Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

HPLC Method 1 Protocol[1][2]
  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: HiQ Sil C8 (4.6 mm x 250 mm, 5µm).

  • Mobile Phase: A filtered and degassed mixture of 20 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and methanol in a 30:70 v/v ratio.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 20 µl.

  • Standard Solution Preparation: A standard stock solution of chlorthalidone (1000 µg/ml) is prepared by dissolving 10 mg of the drug in 10 ml of methanol.[2] A working standard solution (100 µg/ml) is prepared by diluting the stock solution with methanol. Further dilutions are made with the mobile phase to achieve the desired concentrations for the calibration curve.

  • Sample Preparation: Twenty tablets are weighed and powdered. A quantity of powder equivalent to 10 mg of chlorthalidone is accurately weighed and transferred to a 100 ml volumetric flask. 70 ml of methanol is added, and the mixture is sonicated for 15 minutes. The volume is then made up to the mark with methanol, and the solution is filtered through a 0.45 µm membrane filter. An appropriate aliquot is diluted with the mobile phase to obtain a final concentration within the linearity range.

UV-Spectrophotometric Method 1 Protocol[7]
  • Instrument: A double beam UV-Visible spectrophotometer with 1 cm quartz cells.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorption (λmax): 227 nm.

  • Standard Solution Preparation: A stock solution of chlorthalidone is prepared by dissolving 10 mg of the drug in 100 ml of methanol to get a concentration of 100 µg/ml. Working standard solutions are prepared by further dilution of the stock solution with methanol to obtain concentrations in the range of 5-25 µg/ml.

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 10 mg of chlorthalidone is transferred to a 100 ml volumetric flask, dissolved in methanol, and sonicated for 15 minutes. The volume is made up to the mark with methanol, and the solution is filtered. An appropriate volume of the filtrate is further diluted with methanol to achieve a concentration within the calibration range.

  • Measurement: The absorbance of the standard and sample solutions is measured at 227 nm against a methanol blank.

LC-MS/MS Method 1 Protocol[12]
  • Chromatographic System: A Liquid Chromatograph coupled with a tandem mass spectrometer.

  • Column: ZIC®HILIC (100 x 4.6mm, 5μm).

  • Mobile Phase: A mixture of Methanol and 0.05% Formic acid in water in a 90:10 v/v ratio.

  • Flow Rate: 0.900 ml/min.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Internal Standard: Chlorthalidone D4.

  • Sample Preparation (Spiked Human Plasma): Liquid-liquid extraction technique is employed for sample preparation.

  • Calibration Standards: Prepared by spiking known concentrations of chlorthalidone into human plasma.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process is crucial to ensure that a new or alternative method provides equivalent results to an established reference method.

Analytical Method Cross-Validation Workflow start Start: Define Validation Scope (e.g., New vs. Reference Method) protocol_dev Develop/Optimize New Analytical Method Protocol start->protocol_dev ref_method Select Validated Reference Method start->ref_method sample_prep Prepare Identical Sample Sets (Spiked & Real) protocol_dev->sample_prep ref_method->sample_prep analysis_new Analyze Samples with New Method sample_prep->analysis_new analysis_ref Analyze Samples with Reference Method sample_prep->analysis_ref data_collection Collect and Process Quantitative Data from Both Methods analysis_new->data_collection analysis_ref->data_collection stat_analysis Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman) data_collection->stat_analysis acceptance Evaluate Against Pre-defined Acceptance Criteria stat_analysis->acceptance pass Methods are Correlated New Method is Validated acceptance->pass Pass fail Investigate Discrepancies and Re-evaluate acceptance->fail Fail end End: Report Findings pass->end fail->protocol_dev

Caption: Workflow for analytical method cross-validation.

References

Chlorthalidone vs. Other Diuretics: A Comparative Study on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chlorthalidone (B1668885) against other diuretics, focusing on cardiovascular outcomes, supported by experimental data from pivotal clinical trials.

Comparative Efficacy on Cardiovascular Outcomes

The debate over the optimal diuretic for managing hypertension and reducing cardiovascular risk has been long-standing. Chlorthalidone, a thiazide-like diuretic, has been a cornerstone of antihypertensive therapy for decades. Its efficacy and safety have been rigorously evaluated against other diuretics, primarily hydrochlorothiazide (B1673439) (HCTZ), and other classes of antihypertensive medications.

Chlorthalidone vs. Hydrochlorothiazide (HCTZ)

Recent large-scale, pragmatic trials have provided robust evidence directly comparing chlorthalidone and HCTZ. The Diuretic Comparison Project (DCP), a study conducted within the U.S. Department of Veterans Affairs health system, found no significant difference between chlorthalidone and HCTZ in preventing major cardiovascular events or non-cancer-related deaths in older adults.[1][2][3] Over a median follow-up of 2.4 years, the primary outcome occurred in 10.4% of patients in the chlorthalidone group and 10.0% in the HCTZ group.[3] However, the incidence of hypokalemia was higher with chlorthalidone (6.0% vs. 4.4%).[1][4]

Interestingly, a subgroup analysis of the DCP suggested a potential benefit of chlorthalidone in patients with a prior history of myocardial infarction or stroke, with a 27% reduction in a composite of these events and heart failure deaths.[2][5] Conversely, in patients without such a history, chlorthalidone was associated with a slightly increased risk of cardiovascular disease.[2][5] It is important to note that these were subgroup findings and require further investigation.

Retrospective observational studies, such as an analysis of the Multiple Risk Factor Intervention Trial (MRFIT) data, have suggested that chlorthalidone may be superior to HCTZ in reducing cardiovascular events.[6] However, other large observational studies have found no significant difference in cardiovascular benefits between the two drugs, while noting a higher risk of electrolyte and renal adverse effects with chlorthalidone.[7][8]

Chlorthalidone in the ALLHAT Study

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a landmark randomized, double-blind study that solidified the role of thiazide-type diuretics in hypertension management.[9][10][11] ALLHAT demonstrated that chlorthalidone was at least as effective as the calcium channel blocker amlodipine (B1666008) and the ACE inhibitor lisinopril (B193118) in preventing the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction.[9][10]

A key finding from ALLHAT was the superiority of chlorthalidone in preventing heart failure.[12][13] Patients in the amlodipine and lisinopril arms had a significantly higher incidence of hospitalized heart failure compared to those on chlorthalidone.[10][13] These results underscore the potent and sustained blood pressure-lowering effect of chlorthalidone and its benefit in reducing a critical cardiovascular outcome.

Chlorthalidone vs. Indapamide (B195227) and Loop Diuretics

Indapamide, another thiazide-like diuretic, has been shown in meta-analyses to be more potent than HCTZ in lowering systolic blood pressure.[14][15] While direct, large-scale cardiovascular outcome trials comparing chlorthalidone and indapamide are limited, some evidence suggests indapamide may have a more favorable metabolic profile.[16]

Loop diuretics, such as furosemide (B1674285) and torsemide (B1682434), are primarily used for managing fluid overload in conditions like heart failure and are more potent diuretics than thiazides.[17] In patients with heart failure, loop diuretics are the mainstay of therapy for symptomatic relief.[17][18] The TRANSFORM-HF trial found no difference in all-cause mortality between torsemide and furosemide in patients with heart failure.[19] For patients with advanced chronic kidney disease (CKD), the CLICK trial demonstrated that chlorthalidone effectively lowered blood pressure and reduced albuminuria, challenging the long-held belief that thiazide diuretics are ineffective in this population.[20][21][22]

Data Presentation

Table 1: Summary of Key Clinical Trials
Trial Study Design Patient Population Interventions Primary Outcome Key Findings
Diuretic Comparison Project (DCP) / VA Study Pragmatic, randomized, open-label13,523 adults ≥65 years with hypertension receiving HCTZSwitch to chlorthalidone (12.5 or 25 mg/day) vs. continue HCTZ (25 or 50 mg/day)Composite of nonfatal MI, stroke, hospitalized heart failure, urgent coronary revascularization, and non-cancer-related deathNo significant difference between chlorthalidone and HCTZ for the primary outcome.[1][3]
ALLHAT Randomized, double-blind, active-controlled33,357 patients ≥55 years with hypertension and at least one other CHD risk factorChlorthalidone (12.5-25 mg/day) vs. amlodipine (2.5-10 mg/day) vs. lisinopril (10-40 mg/day)Composite of fatal coronary heart disease or nonfatal myocardial infarctionNo significant difference in the primary outcome between groups. Chlorthalidone was superior in preventing heart failure.[9][10]
CLICK Randomized, double-blind, placebo-controlled160 patients with stage 4 CKD and poorly controlled hypertensionChlorthalidone (12.5 mg, titrated up to 50 mg) vs. placeboChange in 24-hour ambulatory systolic blood pressure at 12 weeksChlorthalidone significantly reduced systolic blood pressure compared to placebo.[21][22]
Table 2: Cardiovascular Outcomes from the Diuretic Comparison Project (Chlorthalidone vs. HCTZ)
Outcome Chlorthalidone (N=6,770) Hydrochlorothiazide (N=6,753) Hazard Ratio (95% CI) P-value
Primary Composite Outcome 702 (10.4%)675 (10.0%)1.04 (0.94-1.16)0.45
Nonfatal Myocardial Infarction166 (2.5%)155 (2.3%)1.07 (0.86-1.33)-
Stroke140 (2.1%)137 (2.0%)1.02 (0.81-1.29)-
Hospitalized Heart Failure208 (3.1%)185 (2.7%)1.12 (0.92-1.36)-
Urgent Coronary Revascularization114 (1.7%)116 (1.7%)0.98 (0.76-1.27)-
Non-cancer-related Death299 (4.4%)295 (4.4%)1.01 (0.86-1.19)-
Data sourced from Ishani A, et al. N Engl J Med. 2022.[1]
Table 3: Key Adverse Events from the Diuretic Comparison Project (Chlorthalidone vs. HCTZ)
Adverse Event Chlorthalidone (N=6,770) Hydrochlorothiazide (N=6,753) P-value
Hypokalemia6.0%4.4%<0.001
Data sourced from Ishani A, et al. N Engl J Med. 2022.[1]

Experimental Protocols

The Diuretic Comparison Project (VA Study)
  • Study Design: A pragmatic, randomized, open-label trial conducted at 500 clinics within the Department of Veterans Affairs health system.

  • Participants: Adults aged 65 years or older with hypertension who were receiving hydrochlorothiazide at a daily dose of 25 or 50 mg.

  • Intervention: Participants were randomly assigned to either continue their hydrochlorothiazide therapy or switch to chlorthalidone at a daily dose of 12.5 or 25 mg.

  • Primary Outcome: A composite of nonfatal myocardial infarction, stroke, heart failure resulting in hospitalization, urgent coronary revascularization for unstable angina, and non-cancer-related death.

  • Follow-up: The median follow-up period was 2.4 years.[1][3]

The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
  • Study Design: A randomized, double-blind, active-controlled clinical trial.

  • Participants: 33,357 individuals aged 55 years or older with hypertension and at least one other risk factor for coronary heart disease.

  • Intervention: Participants were randomly assigned to receive initial treatment with chlorthalidone (12.5 to 25 mg/day), amlodipine (2.5 to 10 mg/day), or lisinopril (10 to 40 mg/day).

  • Primary Outcome: A composite of fatal coronary heart disease or nonfatal myocardial infarction.

  • Follow-up: The average follow-up was 4.9 years.[10][11]

Mandatory Visualization

Thiazide_Mechanism cluster_DCT Distal Convoluted Tubule (DCT) Cell NCC Na+-Cl- Cotransporter (NCC) Na_K_ATPase Na+/K+ ATPase Blood Blood / Interstitium Na_K_ATPase->Blood 3 Na+ Ca_Channel Apical Ca2+ Channel NCX Na+/Ca2+ Exchanger (NCX) NCX->Blood Ca2+ Lumen Tubular Lumen Lumen->NCC Na+, Cl- Lumen->Ca_Channel Ca2+ Blood->Na_K_ATPase 2 K+ Blood->NCX 3 Na+ Chlorthalidone Chlorthalidone Chlorthalidone->NCC Inhibits

Caption: Mechanism of action of chlorthalidone in the distal convoluted tubule.

Pragmatic_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_followup Follow-up & Data Collection cluster_analysis Analysis Identify Identify Potential Participants (e.g., from electronic health records) Consent Informed Consent Identify->Consent Eligibility Assess Eligibility Criteria Consent->Eligibility Randomize Randomize to Treatment Arms (Chlorthalidone vs. HCTZ) Eligibility->Randomize FollowUp Routine Clinical Follow-up Randomize->FollowUp Data Data Collection from EHR (Outcomes, Adverse Events) FollowUp->Data Analyze Statistical Analysis of Outcomes Data->Analyze

Caption: Experimental workflow of a pragmatic clinical trial.

References

validation of chlorthal-dimethyl's herbicidal activity against specific weed species

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Crop Protection Professionals

This guide provides a comparative analysis of the pre-emergent herbicide chlorthal-dimethyl (B1668884), evaluating its herbicidal activity against specific weed species in comparison to other commonly used alternatives. The information presented herein is intended for researchers, scientists, and professionals in the field of drug and herbicide development to facilitate informed decisions and further investigation.

This compound-dimethyl is a selective, pre-emergent herbicide used for the control of annual grasses and certain broadleaf weeds in a variety of agricultural and ornamental crops.[1][2] Its primary mechanism of action involves the inhibition of microtubule assembly in plant cells, which disrupts mitosis and ultimately prevents weed seed germination.[3][4] This mode of action is shared by other dinitroaniline herbicides, such as trifluralin (B1683247) and pendimethalin (B1679228), which are often considered as alternatives.[5][6]

Comparative Herbicidal Spectrum

The following table summarizes the weed species controlled by this compound-dimethyl and two common alternatives, trifluralin and pendimethalin. This information is compiled from various sources and provides a general overview of the herbicidal spectrum of each active ingredient.

Table 1: Spectrum of Weeds Controlled by this compound-Dimethyl and Alternatives

Weed Species (Common Name)Scientific NameThis compound-DimethylTrifluralinPendimethalin
Annual Grasses
BarnyardgrassEchinochloa crus-galli✓[3]✓[4]✓[5]
CrabgrassDigitaria spp.✓[3]✓[4]✓[5]
GoosegrassEleusine indica✓[7]✓[5]
Annual BluegrassPoa annua✓[2]
FescueFestuca spp.✓[3]
RyegrassLolium spp.✓[3]✓[6]
Broadleaf Weeds
Redroot PigweedAmaranthus retroflexus✓[3]✓[4]✓[5]
Common LambsquartersChenopodium album✓[3]✓[4]✓[5]
Common ChickweedStellaria media✓[3]
Common PurslanePortulaca oleracea✓[2]
DodderCuscuta spp.✓[2]
NightshadeSolanum spp.✓[3]
Stinging NettleUrtica dioica✓[3]
Petty SpurgeEuphorbia peplus✓[3]

Note: "✓" indicates reported control of the weed species. Blank cells indicate that no specific information on control was found in the searched literature.

Quantitative Efficacy Data

While comprehensive, direct comparative studies with quantitative data across a wide range of weeds are limited in the publicly available literature, some studies provide insights into the efficacy of these herbicides. The following table presents available quantitative data on the performance of pendimethalin, a common alternative to this compound-dimethyl, against several weed species in onion cultivation.

Table 2: Efficacy of Pendimethalin in Onion Fields

Weed SpeciesHerbicide & RateBiomass Reduction (%)Reference
Anagallis arvensisPendimethalin @ 3.5 L/ha100[8]
Rumex crispusPendimethalin @ 3.5 L/ha92[8]
Malva parvifloraPendimethalin @ 3.5 L/ha91[8]
Bromus tectorumPendimethalin @ 3.5 L/ha82[8]
Chenopodium muralePendimethalin @ 3.5 L/ha77[8]
Total WeedsPendimethalin @ 3.5 L/ha79[8]

Note: This data is for pendimethalin and does not include a direct comparison with this compound-dimethyl from the same study.

Experimental Protocols

To ensure the accurate evaluation of pre-emergent herbicide efficacy, a standardized and detailed experimental protocol is crucial. The following section outlines a representative methodology for a field trial designed to compare the performance of this compound-dimethyl with other herbicides.

Objective: To evaluate and compare the pre-emergent herbicidal efficacy of this compound-dimethyl, trifluralin, and pendimethalin on key weed species in a direct-seeded onion crop.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: 3m x 6m.

  • Treatments:

    • Untreated Control (weedy check).

    • This compound-dimethyl (at recommended rate).

    • Trifluralin (at recommended rate).

    • Pendimethalin (at recommended rate).

    • Hand-weeded control.

Site Selection and Preparation:

  • Select a field with a known history of uniform infestation of target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli).

  • Conduct soil analysis to determine soil type, organic matter content, and pH.

  • Prepare the seedbed according to standard local practices for onion cultivation to ensure a uniform and fine-textured soil surface.

Herbicide Application:

  • Apply herbicides one day after sowing the onion seeds.

  • Use a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform application.

  • The spray volume should be standardized (e.g., 300 L/ha) at a constant pressure.

  • Incorporate soil-applied herbicides (like trifluralin) to the recommended depth immediately after application if required by the product label.[4] this compound-dimethyl and pendimethalin are typically not incorporated.

Data Collection:

  • Weed Density and Biomass: At 30, 60, and 90 days after sowing (DAS), count the number of individuals of each target weed species per square meter using a quadrat. Collect the above-ground biomass of these weeds, dry them in an oven at 70°C for 72 hours, and record the dry weight.

  • Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAS on a scale of 0 to 100 (where 0 = no injury and 100 = complete crop death).

  • Crop Yield: At harvest, measure the total bulb yield from the central rows of each plot.

Statistical Analysis:

  • Analyze the collected data using Analysis of Variance (ANOVA).

  • Use a suitable post-hoc test (e.g., Tukey's HSD) to compare the treatment means at a significance level of p < 0.05.

Visualizing Mechanisms and Workflows

To better understand the concepts discussed, the following diagrams illustrate the mode of action of the compared herbicides and a typical experimental workflow.

G cluster_0 Microtubule Assembly Inhibition Tubulin Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Disruption Disrupted Mitosis & Cell Division Microtubule->Disruption Herbicide This compound-dimethyl Trifluralin Pendimethalin Herbicide->Tubulin Binds to Germination Inhibition of Seed Germination Disruption->Germination

Caption: Mechanism of action for this compound-dimethyl and dinitroaniline herbicides.

G A Site Selection & Field Preparation B Experimental Design (RCBD) A->B C Crop Sowing B->C D Pre-emergent Herbicide Application C->D E Data Collection (Weed Density, Biomass, Crop Phytotoxicity) D->E F Crop Harvest & Yield Measurement E->F G Statistical Analysis (ANOVA) F->G H Results & Conclusion G->H

Caption: A typical experimental workflow for evaluating pre-emergent herbicides.

References

A Comparative Analysis of the Pleiotropic Effects of Chlorthalidone and Other Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pleiotropic effects of the thiazide-like diuretic chlorthalidone (B1668885) with other major classes of antihypertensive drugs, including thiazide diuretics, Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), calcium channel blockers, and beta-blockers. The information presented is supported by experimental data to aid in research and development efforts in cardiovascular pharmacology.

Executive Summary

Beyond their primary function of lowering blood pressure, many antihypertensive medications exert additional, or "pleiotropic," effects that can significantly impact cardiovascular health. Chlorthalidone, a long-acting thiazide-like diuretic, has demonstrated a range of these effects, including modulation of endothelial function, inflammation, oxidative stress, and metabolic parameters. This guide synthesizes available data to compare these non-hemodynamic properties of chlorthalidone with those of other commonly prescribed antihypertensive agents.

Data Presentation: Comparative Pleiotropic Effects

The following tables summarize quantitative data from various studies comparing the effects of different antihypertensive drug classes on key markers of endothelial function, inflammation, oxidative stress, and metabolic parameters.

Table 1: Effects on Endothelial Function and Arterial Stiffness

Antihypertensive ClassDrug(s)Effect on Flow-Mediated Dilation (FMD)Effect on Pulse Wave Velocity (PWV)Citation(s)
Thiazide-like Diuretic ChlorthalidoneImproved acetylcholine-mediated vasodilationReduces PWV[1][2]
Thiazide Diuretic HydrochlorothiazideVariable/less pronounced than chlorthalidoneLess reduction compared to some other classes[3]
ACE Inhibitors Lisinopril, RamiprilImproved FMDSignificant reduction[4]
ARBs Losartan (B1675146), ValsartanImproved FMDSignificant reduction[5]
Calcium Channel Blockers AmlodipineImproved FMDReduction observed[5]
Beta-blockers Atenolol, BisoprololVariable, third-generation (e.g., nebivolol) may improve FMDLess reduction compared to ACEi/ARBs and CCBs

Table 2: Effects on Inflammatory and Oxidative Stress Markers

Antihypertensive ClassDrug(s)Effect on hs-CRPEffect on IL-6Effect on Oxidative Stress Markers (e.g., urinary 8-isoprostane)Citation(s)
Thiazide-like Diuretic ChlorthalidoneLimited direct comparative dataLimited direct comparative dataMay have antioxidant properties[1]
Thiazide Diuretic HydrochlorothiazideLimited direct comparative dataLimited direct comparative dataLimited direct comparative data
ACE Inhibitors Enalapril (B1671234)May reduce hs-CRPLimited direct comparative dataMay reduce markers like urinary 8-isoprostane[6]
ARBs LosartanMay reduce hs-CRPLosartan showed a significant decrease in IL-6 in one studyMay reduce markers like urinary 8-isoprostane[6]
Calcium Channel Blockers AmlodipineLimited direct comparative dataLimited direct comparative dataLimited direct comparative data
Beta-blockers Bisoprolol, Carvedilol (B1668590)Bisoprolol showed a more significant decrease than carvedilol in one studyLimited direct comparative dataCarvedilol may be better at reducing oxidative stress than bisoprolol

Table 3: Metabolic Effects

Antihypertensive ClassDrug(s)Effect on Serum PotassiumEffect on Serum Uric AcidEffect on Insulin (B600854) Resistance (HOMA-IR)Citation(s)
Thiazide-like Diuretic ChlorthalidoneDecrease (risk of hypokalemia)IncreaseMay increase[7][8][9]
Thiazide Diuretic HydrochlorothiazideDecrease (risk of hypokalemia)IncreaseMay increase[10]
ACE Inhibitors LisinoprilGenerally neutral or slight increaseGenerally neutralMay improve insulin sensitivity[11]
ARBs LosartanGenerally neutral or slight increaseGenerally neutralMay improve insulin sensitivity
Calcium Channel Blockers AmlodipineGenerally neutralGenerally neutralGenerally neutral[11]
Beta-blockers Atenolol, MetoprololGenerally neutralGenerally neutralMay increase insulin resistance (older agents)
Aldosterone Antagonist Spironolactone (B1682167)Increase (risk of hyperkalemia)Generally neutralNo significant effect in one study[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Assessment of Endothelial Function: Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation in response to an increase in blood flow.

Methodology:

  • Patient Preparation: Patients should fast for at least 8-12 hours and refrain from caffeine, alcohol, and smoking before the measurement.

  • Imaging: The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (≥7 MHz). A baseline longitudinal image of the artery is recorded for at least 1 minute.

  • Occlusion: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter is continuously recorded for at least 3 minutes.

  • Data Analysis: FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Assessment of Vascular Reactivity: Wire Myography

Objective: To measure the contractile and relaxant properties of isolated small resistance arteries ex vivo.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., mesenteric arteries) are dissected from animal models and cut into 2 mm segments.

  • Mounting: The arterial segments are mounted on two fine wires in a myograph chamber filled with a physiological salt solution (PSS), aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Normalization: The arteries are stretched to their optimal resting tension for maximal contractile response.

  • Viability and Endothelial Integrity Check: The vessels are contracted with a high-potassium solution to test viability. Endothelial integrity is assessed by the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-constriction with an agonist (e.g., phenylephrine).

  • Experimental Protocol: Concentration-response curves are generated by cumulatively adding the antihypertensive drug or other vasoactive agents to the bath and measuring the changes in isometric tension.

Measurement of Inflammatory Markers: hs-CRP and IL-6

Objective: To quantify the circulating levels of high-sensitivity C-reactive protein (hs-CRP) and interleukin-6 (IL-6) as markers of systemic inflammation.

Methodology:

  • Sample Collection: Whole blood is collected from patients into EDTA or serum separator tubes.

  • Sample Processing: The blood is centrifuged to separate plasma or serum, which is then stored at -80°C until analysis.

  • Analysis:

    • hs-CRP: Typically measured using a high-sensitivity immunoturbidimetric or nephelometric assay.

    • IL-6: Quantified using a high-sensitivity enzyme-linked immunosorbent assay (ELISA).

  • Data Expression: Results are expressed in mg/L for hs-CRP and pg/mL for IL-6.

Assessment of Oxidative Stress: Urinary 8-isoprostane

Objective: To measure the urinary concentration of 8-isoprostane, a stable marker of lipid peroxidation and systemic oxidative stress.

Methodology:

  • Sample Collection: A spot or 24-hour urine sample is collected.

  • Sample Preparation: For some assays, urine samples may require a purification step, such as solid-phase extraction, to remove interfering substances.

  • Analysis: Urinary 8-isoprostane levels are typically quantified using a competitive ELISA or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher specificity and sensitivity.

  • Data Normalization: To account for variations in urine dilution, 8-isoprostane concentrations are often normalized to urinary creatinine (B1669602) levels and expressed as pg/mg creatinine or ng/g creatinine.[12]

Evaluation of Insulin Resistance: Homeostatic Model Assessment (HOMA-IR)

Objective: To estimate the degree of insulin resistance from fasting plasma glucose and insulin levels.

Methodology:

  • Patient Preparation: Patients should fast overnight for at least 8 hours.

  • Sample Collection: A fasting blood sample is collected.

  • Analysis: Fasting plasma glucose and fasting serum insulin concentrations are measured.

  • Calculation: The HOMA-IR index is calculated using the following formula: HOMA-IR = (Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)) / 22.5

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow_FMD cluster_prep Patient Preparation cluster_imaging Ultrasound Imaging cluster_analysis Data Analysis prep Fasting (8-12h) No caffeine, alcohol, smoking baseline Baseline Brachial Artery Imaging (1 min) prep->baseline Proceed to imaging occlusion Forearm Cuff Occlusion (>50 mmHg above SBP, 5 min) baseline->occlusion Induce hyperemia post_occlusion Post-Occlusion Imaging (Continuous, 3 min) occlusion->post_occlusion Release cuff analysis Calculate % Change in Artery Diameter post_occlusion->analysis Quantify dilation

Experimental workflow for Flow-Mediated Dilation (FMD) assessment.

signaling_pathway_ACEi cluster_acei ACE Inhibitor Action cluster_ras Renin-Angiotensin System cluster_kks Kallikrein-Kinin System ACEi ACE Inhibitor ACE ACE (Kininase II) ACEi->ACE Inhibition AngI Angiotensin I AngI->ACE Conversion AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Activation Vasoconstriction Vasoconstriction, Inflammation, Oxidative Stress AT1R->Vasoconstriction Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Activation Bradykinin->ACE Degradation eNOS eNOS Activation B2R->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation, Anti-inflammatory Effects NO->Vasodilation ACE->AngII

Signaling pathway of ACE inhibitors' pleiotropic effects.

signaling_pathway_ARB cluster_arb ARB Action cluster_ras Renin-Angiotensin System ARB Angiotensin II Receptor Blocker AT1R AT1 Receptor ARB->AT1R Blockade AngII Angiotensin II AngII->AT1R Binding NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Production Endothelial_Dysfunction Endothelial Dysfunction, Inflammation ROS->Endothelial_Dysfunction

Signaling pathway of ARBs' pleiotropic effects on oxidative stress.

signaling_pathway_Chlorthalidone cluster_chlorthalidone Chlorthalidone Action cluster_effects Pleiotropic Effects Chlorthalidone Chlorthalidone CA Carbonic Anhydrase (in platelets, vasculature) Chlorthalidone->CA Inhibition VEGFC ↓ VEGF-C Expression Chlorthalidone->VEGFC TGFb3 ↓ TGF-β3 Expression Chlorthalidone->TGFb3 Platelet_Aggregation Reduced Platelet Aggregation CA->Platelet_Aggregation Leads to Vascular_Permeability Reduced Vascular Permeability VEGFC->Vascular_Permeability Influences TGFb3->Vascular_Permeability Influences

Proposed signaling pathways for chlorthalidone's pleiotropic effects.

Conclusion

The selection of an antihypertensive agent involves considerations beyond its blood pressure-lowering efficacy. The pleiotropic effects of these drugs can offer additional cardiovascular benefits or, in some cases, introduce metabolic liabilities. Chlorthalidone exhibits several potentially beneficial pleiotropic effects, including improvements in endothelial function and antiplatelet activity, which may contribute to its observed cardiovascular risk reduction. However, like other thiazide-type diuretics, it carries a risk of metabolic disturbances such as hypokalemia and hyperuricemia. In contrast, ACE inhibitors and ARBs demonstrate favorable effects on endothelial function, oxidative stress, and insulin sensitivity, largely through their modulation of the renin-angiotensin system. Calcium channel blockers and newer generation beta-blockers also show promise in improving endothelial function.

This comparative guide highlights the multifaceted nature of antihypertensive therapy and underscores the importance of considering the full pharmacological profile of these agents in drug development and clinical research. Further head-to-head clinical trials are warranted to provide more definitive quantitative comparisons of the pleiotropic effects of chlorthalidone against other antihypertensives.

References

Validating Genetic Biomarkers for Predicting Chlorthalidone Treatment Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The significant interindividual variability in blood pressure (BP) response to antihypertensive drugs like chlorthalidone (B1668885) presents a major challenge in the clinical management of hypertension. This variability underscores the potential for a personalized medicine approach, where treatment is tailored based on an individual's biological makeup. Genetic biomarkers have emerged as a promising tool to predict therapeutic outcomes and minimize adverse effects. This guide provides a comprehensive comparison of genetic and other potential biomarkers for predicting chlorthalidone treatment response, supported by experimental data and detailed methodologies.

Genetic Biomarkers: The GenHAT Study

The Genetics of Hypertension Associated Treatments (GenHAT) study, an ancillary study to the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT), has been a cornerstone in identifying genetic variants associated with antihypertensive drug response.[1][2] The study's diverse cohort of high-risk hypertensive patients has provided valuable insights, particularly for the African American population, which has the highest prevalence of hypertension in the United States.[1][3]

A key finding from the GenHAT study was the identification of eight genetic variants statistically associated with BP response to chlorthalidone in 4,297 African American participants.[1][4] These findings suggest a genetic component to the observed differences in drug efficacy.[1]

Quantitative Data Summary

The following table summarizes the top genetic variants identified in the GenHAT study that are associated with systolic blood pressure (SBP) response to chlorthalidone in treatment-naïve participants.

Genetic Variant (SNP)Nearest GeneChromosomePosition (GRCh37)Effect AlleleBeta (mmHg per allele)P-value
rs114758661CACNA1C122374503C-5.891.12 x 10-8
rs774930154CACNA1C122374822G-5.881.18 x 10-8
rs113379357CACNA1C122375865G-5.871.25 x 10-8
rs199738334LINC02211-CDH91669406085A3.542.13 x 10-8

Data extracted from the GenHAT study publication. The beta coefficient represents the change in SBP for each copy of the effect allele.[1]

Comparison with Other Predictive Markers

While genetic markers show promise, other clinical and biochemical factors have also been investigated for their ability to predict response to thiazide-like diuretics.

Marker TypeMarkerSupporting Evidence
Genetic Single Nucleotide Polymorphisms (e.g., in CACNA1C)GenHAT study identified significant associations with BP response to chlorthalidone in African Americans.[1]
Clinical AgeSome studies on thiazide-like diuretics have shown that older age is associated with a better response.[5]
Baseline Blood PressureHigher baseline systolic and mean blood pressure have been correlated with a greater response to thiazide diuretics.[5]
Biochemical Serum Electrolytes (e.g., Potassium)Baseline electrolyte levels may influence the diuretic and antihypertensive effect of chlorthalidone.[6]
Renal Function Markers (e.g., BUN, NGAL)Studies in heart failure suggest that markers of renal function can be associated with diuretic responsiveness.[6]

Experimental Protocols

GenHAT Study: Genome-Wide Association Study (GWAS) Protocol

The following provides a detailed methodology for the GWAS conducted in the GenHAT study to identify genetic variants associated with chlorthalidone response.

1. Study Population and Design:

  • Participants: 4,297 African American participants from the GenHAT study, a pharmacogenomics ancillary study of the ALLHAT trial.[1][2]

  • Randomization: Participants were randomized to receive initial monotherapy with either chlorthalidone (12.5-25 mg/day), amlodipine, or lisinopril.[2]

  • Phenotype Definition: The primary outcome was the change in systolic and diastolic blood pressure (SBP and DBP) from baseline to six months of chlorthalidone treatment.[1]

2. Genotyping:

  • Platform: Genome-wide genotyping was performed using Illumina Infinium Multi-Ethnic AMR/AFR BeadChip arrays.[1]

  • Quality Control:

    • Variants were excluded if they deviated from Hardy-Weinberg equilibrium (p < 1 × 10-5).

    • Variants with a minor allele frequency (MAF) < 0.01 were excluded.

    • Variants with a missing rate > 0.01 were excluded.[1]

  • Imputation: Genotypes were imputed to a reference panel to increase genomic coverage.

3. Statistical Analysis:

  • Association Model: Linear regression models were used to test the association between each genetic variant (SNP) and the change in BP, assuming an additive genetic model.

  • Covariates: Analyses were adjusted for potential confounders such as age, sex, baseline BP, and principal components of ancestry.

  • Significance Threshold: A genome-wide significance threshold of p < 5.00 × 10-8 was used to account for multiple testing.[1]

Signaling Pathways and Experimental Workflows

Chlorthalidone's Mechanism of Action

Chlorthalidone's primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter (encoded by the SLC12A3 gene) in the distal convoluted tubule (DCT) of the kidney.[7][8] This inhibition leads to increased excretion of sodium and water, resulting in reduced blood volume and, consequently, lower blood pressure.[7] Additionally, chlorthalidone has been suggested to have vasodilatory effects, possibly through the inhibition of carbonic anhydrase.[9][10]

chlorthalidone_mechanism cluster_dct Distal Convoluted Tubule Cell cluster_blood Blood Vessel chlorthalidone Chlorthalidone ncc Na-Cl Symporter (SLC12A3) chlorthalidone->ncc na_out Na+ Excretion ncc->na_out Inhibition of Na+ reabsorption h2o_out Water Excretion na_out->h2o_out Osmosis blood_volume Reduced Blood Volume h2o_out->blood_volume bp Lowered Blood Pressure blood_volume->bp

Caption: Chlorthalidone's primary mechanism of action in the kidney.

Experimental Workflow for Biomarker Validation

The process of validating a genetic biomarker for predicting drug response involves several key stages, from initial discovery in a large cohort to replication in independent populations.

biomarker_validation_workflow discovery Discovery Cohort (e.g., GenHAT) gwas Genome-Wide Association Study (GWAS) discovery->gwas candidate_snps Candidate SNPs Identified (p < 5x10^-8) gwas->candidate_snps replication Replication Cohort (Independent Population) candidate_snps->replication validation Validation of Association replication->validation clinical_utility Assessment of Clinical Utility validation->clinical_utility

Caption: A generalized workflow for genetic biomarker validation.

Conclusion and Future Directions

The identification of genetic variants associated with chlorthalidone response, particularly from the GenHAT study, represents a significant step towards personalized hypertension therapy. The validation of these biomarkers in diverse populations is a critical next step. Furthermore, the integration of genetic data with other clinical and biochemical markers may provide a more comprehensive and accurate prediction of treatment outcomes. As our understanding of the genetic architecture of drug response grows, so too will the potential to optimize the treatment of hypertension, improving efficacy and minimizing adverse effects for individual patients.

References

head-to-head comparison of chlorthalidone and indapamide on endothelial function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two thiazide-like diuretics, chlorthalidone (B1668885) and indapamide (B195227), on endothelial function. The information presented is based on available experimental data to inform research and drug development in cardiovascular therapeutics.

Executive Summary

Direct head-to-head clinical trials comparing the effects of chlorthalidone and indapamide on endothelial function are limited. However, indirect evidence from studies comparing each agent against hydrochlorothiazide (B1673439) (HCTZ) or placebo suggests that both possess beneficial effects on the vascular endothelium. Indapamide has been shown to improve flow-mediated dilation (FMD), a key indicator of endothelial health. Chlorthalidone has also been demonstrated to enhance endothelial-mediated vasodilation. The underlying mechanisms appear to differ, with chlorthalidone's effects linked to its carbonic anhydrase inhibitory activity and pleiotropic effects, while indapamide's benefits are suggested to involve direct vascular effects and modulation of nitric oxide pathways. This guide synthesizes the available data, outlines relevant experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Mechanisms of Action on the Endothelium

Chlorthalidone and indapamide, while both classified as thiazide-like diuretics, exhibit distinct mechanisms that influence endothelial function beyond their primary diuretic and antihypertensive effects.

Chlorthalidone is suggested to exert its vascular effects through its pleiotropic properties, notably the inhibition of carbonic anhydrase.[1][2] This inhibition may lead to a reduction in platelet aggregation and vascular permeability.[1][2] Furthermore, chlorthalidone has been associated with a decrease in oxidative stress, which in turn can improve the bioavailability of nitric oxide (NO), a critical molecule for endothelial-dependent vasodilation.

Indapamide is believed to have more direct vascular effects.[3] Its vasodilatory properties may be attributed to the modulation of calcium ion channels in vascular smooth muscle cells.[3] Additionally, some studies suggest that indapamide can enhance the production of endothelium-derived NO, a key mediator of vasodilation and endothelial health.

cluster_0 Chlorthalidone cluster_1 Indapamide Chlorthalidone Chlorthalidone Carbonic Anhydrase Inhibition Carbonic Anhydrase Inhibition Chlorthalidone->Carbonic Anhydrase Inhibition Decreased Oxidative Stress Decreased Oxidative Stress Chlorthalidone->Decreased Oxidative Stress Reduced Platelet Aggregation Reduced Platelet Aggregation Carbonic Anhydrase Inhibition->Reduced Platelet Aggregation Reduced Vascular Permeability Reduced Vascular Permeability Carbonic Anhydrase Inhibition->Reduced Vascular Permeability Increased NO Bioavailability Increased NO Bioavailability Decreased Oxidative Stress->Increased NO Bioavailability Improved Endothelial Function Improved Endothelial Function Increased NO Bioavailability->Improved Endothelial Function Indapamide Indapamide Ca2+ Channel Modulation Ca2+ Channel Modulation Indapamide->Ca2+ Channel Modulation Enhanced eNOS Activity Enhanced eNOS Activity Indapamide->Enhanced eNOS Activity Vasodilation Vasodilation Ca2+ Channel Modulation->Vasodilation Increased NO Production Increased NO Production Enhanced eNOS Activity->Increased NO Production Improved Endothelial Function 2 Improved Endothelial Function 2 Increased NO Production->Improved Endothelial Function 2

Caption: Proposed signaling pathways for chlorthalidone and indapamide on endothelial function.

Comparative Data on Endothelial Function

Direct head-to-head trials are lacking. The following table summarizes findings from separate studies investigating the effects of chlorthalidone and indapamide on endothelial function.

ParameterChlorthalidoneIndapamide
Study Population Hypertensive patients with non-diabetic metabolic syndromeHypertensive patients with type 2 diabetes
Comparator BaselineHydrochlorothiazide (HCTZ)
Methodology Forearm blood flow response to acetylcholineBrachial artery flow-mediated dilation (FMD)
Key Finding Augmented acetylcholine-mediated vasodilation19% increase in FMD
Reference A study on chlorthalidone's vascular effects in metabolic syndrome.A comparative study of indapamide and HCTZ on ventricular and arterial function.[4]

Experimental Protocols

Below is a representative experimental protocol for assessing endothelial function using flow-mediated dilation (FMD), based on common methodologies in clinical trials.

Objective: To assess the effect of the investigational drug on endothelial function.

Method: Flow-Mediated Dilation (FMD) of the Brachial Artery

Procedure:

  • Patient Preparation: Patients are required to fast for at least 8 hours prior to the measurement. They should also abstain from caffeine, alcohol, and smoking for at least 12 hours. Vasoactive medications are withheld for an appropriate duration before the study.

  • Acclimatization: The patient rests in a supine position for at least 10 minutes in a quiet, temperature-controlled room.

  • Baseline Imaging: The brachial artery is imaged in the longitudinal plane using a high-resolution ultrasound system with a linear array transducer. Baseline artery diameter and blood flow velocity are recorded for at least one minute.

  • Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged segment of the brachial artery, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow velocity are continuously recorded for at least 3 minutes to capture the maximal vasodilation.

  • Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.

Patient Preparation Patient Preparation Acclimatization Acclimatization Patient Preparation->Acclimatization Baseline Imaging Baseline Imaging Acclimatization->Baseline Imaging Induce Ischemia Induce Ischemia Baseline Imaging->Induce Ischemia Record baseline diameter & flow Post-Occlusion Imaging Post-Occlusion Imaging Induce Ischemia->Post-Occlusion Imaging Inflate cuff for 5 min Data Analysis Data Analysis Post-Occlusion Imaging->Data Analysis Record post-deflation diameter & flow Calculate FMD Calculate FMD Data Analysis->Calculate FMD

Caption: Experimental workflow for Flow-Mediated Dilation (FMD) assessment.

Conclusion

Based on the available indirect evidence, both chlorthalidone and indapamide appear to have beneficial effects on endothelial function. Indapamide has shown a significant improvement in FMD compared to HCTZ, suggesting a potent vasodilatory effect. Chlorthalidone, through its unique mechanism of carbonic anhydrase inhibition, also demonstrates positive vascular effects.

For drug development professionals and researchers, these findings highlight the potential of both molecules to offer cardiovascular benefits beyond blood pressure reduction. However, the lack of direct head-to-head comparative studies is a significant knowledge gap. Future research should focus on well-designed clinical trials directly comparing the effects of chlorthalidone and indapamide on endothelial function to provide a clearer understanding of their relative efficacy and mechanisms of action. Such studies would be invaluable in guiding the selection of antihypertensive therapy for patients at high cardiovascular risk.

References

Reproducibility of Chlorthalidone's Effect in Preclinical Models of Calcium Nephrolithiasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of chlorthalidone's therapeutic effects in various preclinical models of calcium nephrolithiasis. The primary focus is on the wealth of data generated from the Genetic Hypercalciuric Stone-Forming (GHS) rat model, with additional context provided by studies on other thiazide diuretics in chemically-induced nephrolithiasis models. This guide aims to offer a comprehensive overview for researchers designing preclinical studies to evaluate therapies for calcium kidney stones.

Introduction to Chlorthalidone (B1668885) and Calcium Nephrolithiasis Models

Chlorthalidone, a thiazide-like diuretic, is a cornerstone in the medical management of recurrent calcium nephrolithiasis.[1][2][3] Its primary mechanism of action involves reducing urinary calcium excretion, a key risk factor for the formation of calcium oxalate (B1200264) and calcium phosphate (B84403) stones.[1][2] To evaluate the efficacy and reproducibility of chlorthalidone and other potential therapies, various animal models have been developed to mimic the pathophysiology of human kidney stone disease. These models can be broadly categorized into genetic and chemically-induced models.

Genetic Models: The most extensively studied genetic model for hypercalciuria is the Genetic Hypercalciuric Stone-Forming (GHS) rat. These rats have been selectively bred to exhibit hereditary hypercalciuria and spontaneously form calcium phosphate stones.[4][5] This model is considered to have high translational relevance to human idiopathic hypercalciuria.

Chemically-Induced Models: These models utilize substances like ethylene (B1197577) glycol or hydroxyproline (B1673980) to induce hyperoxaluria or hypercalciuria in otherwise healthy rodents, leading to the formation of calcium oxalate crystals and stones.[4] These models are widely used due to their relative simplicity and speed in inducing stone formation.

This guide will compare the reported effects of chlorthalidone, and where data is lacking, other thiazide diuretics, across these different modeling paradigms to assess the reproducibility of their therapeutic effects.

Comparative Efficacy of Chlorthalidone in a Genetic Hypercalciuric Model

The Genetic Hypercalciuric Stone-Forming (GHS) rat model has been instrumental in elucidating the consistent and reproducible effects of chlorthalidone on calcium homeostasis and stone formation.

Quantitative Data from the GHS Rat Model

The following table summarizes the key quantitative findings from a pivotal study by Krieger et al. investigating the effects of chlorthalidone in GHS rats fed a hydroxyproline-supplemented diet to induce calcium oxalate stone formation.[4][6]

ParameterControl (KCl)Chlorthalidone (CTD) + KClChlorthalidone (CTD) + Potassium Citrate (B86180) (KCit)Potassium Citrate (KCit)
Urinary Calcium (mg/24h) 25.1 ± 1.216.3 ± 0.912.8 ± 0.7#20.5 ± 1.1
Urinary Oxalate (mg/24h) 0.83 ± 0.040.81 ± 0.040.69 ± 0.03#o0.85 ± 0.04
Urinary Citrate (mg/24h) 1.8 ± 0.12.1 ± 0.14.9 ± 0.3#o5.6 ± 0.3
Stone Formation Score 2.8 ± 0.42.5 ± 0.51.4 ± 0.4o2.9 ± 0.5
Trabecular Bone Volume (%) 10.9 ± 0.714.2 ± 0.813.8 ± 0.7*11.2 ± 0.6
Data are presented as mean ± SEM. *p<0.05 vs KCl, #p<0.05 vs KCit, op<0.05 vs CTD+KCl.

Key Observations:

  • Consistent Hypocalciuric Effect: Chlorthalidone consistently and significantly reduces urinary calcium excretion in the GHS rat model.[4][5] This effect is reproducible across multiple studies using this model.

  • Variable Effect on Stone Formation: In the hydroxyproline-induced calcium oxalate stone model within GHS rats, chlorthalidone alone did not significantly reduce stone formation.[4] However, in GHS rats that spontaneously form calcium phosphate stones, chlorthalidone has been shown to be highly effective in preventing stone formation. This highlights that the efficacy of chlorthalidone on stone prevention can be dependent on the type of stone and the specific dietary conditions in the model.

  • Beneficial Effects on Bone: Chlorthalidone demonstrated a reproducible positive effect on bone health in GHS rats, increasing trabecular bone volume.[4][5][7]

Experimental Protocol: Chlorthalidone in the GHS Rat Model

The following is a detailed experimental protocol adapted from studies by Krieger et al.[4]

  • Animal Model: Male Genetic Hypercalciuric Stone-Forming (GHS) rats.

  • Housing: Individual metabolic cages to allow for 24-hour urine collection.

  • Diet: A fixed amount of a normal calcium (1.2%) and phosphorus (0.65%) diet. To induce calcium oxalate stones, the diet is supplemented with 5% hydroxyproline.[4]

  • Treatment Groups:

    • Control: Diet supplemented with potassium chloride (KCl).

    • Chlorthalidone: Diet supplemented with chlorthalidone (4-5 mg/kg/day) and KCl to equalize potassium intake.

    • Other groups can include potassium citrate (KCit) or a combination of chlorthalidone and KCit.

  • Treatment Duration: Typically 18 weeks.

  • Data Collection:

    • Urinalysis: 24-hour urine collections are performed at regular intervals (e.g., every 6 weeks) to measure calcium, oxalate, citrate, phosphorus, and other relevant ions.

    • Stone Formation Assessment: At the end of the study, kidneys are radiographed or examined histologically to quantify stone burden.

    • Bone Density Analysis: Femurs and vertebrae are collected for micro-computed tomography (µCT) and histomorphometry to assess bone mineral density and architecture.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of chlorthalidone and a typical experimental workflow for its evaluation in a nephrolithiasis model.

G cluster_kidney Kidney Distal Convoluted Tubule cluster_body Systemic Effects CTD Chlorthalidone NCC Na+/Cl- Cotransporter CTD->NCC Inhibits Ca_channel Apical Ca2+ Channel (TRPV5) NCC->Ca_channel Enhances Ca2+ reabsorption (indirectly) NCX1 Basolateral Na+/Ca2+ Exchanger (NCX1) Ca_channel->NCX1 Intracellular Ca2+ transport Urine_Ca Decreased Urinary Calcium Excretion NCX1->Urine_Ca Leads to Stone_Risk Reduced Risk of Calcium Stone Formation Urine_Ca->Stone_Risk Results in

Caption: Proposed mechanism of chlorthalidone's hypocalciuric effect.

G start Start: Select Animal Model (e.g., GHS Rats) diet Acclimatization & Baseline Data Collection start->diet grouping Randomize into Treatment Groups (Control vs. Chlorthalidone) diet->grouping treatment Administer Treatment via Diet (e.g., 18 weeks) grouping->treatment urine Periodic 24-hour Urine Collection treatment->urine endpoint End of Study: Sacrifice and Tissue Collection treatment->endpoint analysis Urine Chemistry Analysis (Ca, Ox, Citrate, etc.) urine->analysis analysis->urine data_analysis Statistical Analysis of All Data analysis->data_analysis stone_eval Kidney Stone Quantification (X-ray/Histo) endpoint->stone_eval bone_eval Bone Density Analysis (µCT) endpoint->bone_eval stone_eval->data_analysis bone_eval->data_analysis conclusion Conclusion on Efficacy and Reproducibility data_analysis->conclusion

References

Unraveling Weed Resistance to Chlorthal-Dimethyl: A Comparative Genomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of herbicide-resistant weeds poses a significant threat to global food security. Chlorthal-dimethyl (B1668884), a pre-emergent herbicide belonging to the dinitroaniline class, effectively controls annual grasses and some broadleaf weeds by inhibiting microtubule formation, a crucial process for cell division.[1] However, the recurrent use of this and other herbicides with the same mode of action has led to the evolution of resistant weed populations. This guide provides an objective comparison of the genomic factors underlying resistance to this compound-dimethyl and related herbicides, supported by experimental data and detailed methodologies to aid in the research and development of sustainable weed management strategies.

Mechanisms of Resistance: A Genomic Comparison

Resistance to this compound-dimethyl and other dinitroaniline herbicides primarily arises from two distinct mechanisms at the genomic level: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR): Alterations in the α-tubulin Gene

The most documented mechanism of resistance to dinitroaniline herbicides is TSR, which involves specific point mutations in the α-tubulin gene.[2] This gene codes for the α-tubulin protein, a key component of microtubules. These mutations alter the herbicide's binding site on the protein, reducing its efficacy without significantly compromising the protein's function in cell division.

Comparative genomic analyses of resistant and susceptible weed biotypes, particularly in species like Eleusine indica (goosegrass) and Lolium rigidum (annual ryegrass), have identified several key amino acid substitutions in the α-tubulin protein that confer resistance.[3][4] These mutations often result in cross-resistance to other dinitroaniline herbicides, including this compound-dimethyl.[5]

Non-Target-Site Resistance (NTSR): Enhanced Metabolic Detoxification

A less common but important mechanism is NTSR, which involves the enhanced metabolic detoxification of the herbicide before it can reach its target site.[2] Comparative transcriptomic studies have identified the upregulation of specific detoxification genes in resistant weed populations. For dinitroaniline herbicides, a key gene family implicated in NTSR is the cytochrome P450 monooxygenases (P450s).[2]

For instance, a specific P450 gene, CYP81A10, has been identified in Lolium rigidum that confers resistance to trifluralin, another dinitroaniline herbicide.[2] While direct evidence for CYP81A10 involvement in this compound-dimethyl metabolism is still emerging, the documented cross-resistance patterns suggest that enhanced metabolism by P450s is a plausible mechanism for resistance to this herbicide as well.

Quantitative Comparison of Resistance Levels

The level of resistance conferred by different mechanisms can vary significantly. The following tables summarize the quantitative data on resistance levels associated with specific α-tubulin mutations and the impact of metabolic inhibitors.

Table 1: Target-Site Resistance Levels Conferred by α-tubulin Mutations to Dinitroaniline Herbicides

Weed SpeciesMutationHerbicideFold Resistance (Resistant/Susceptible)
Lolium rigidumVal-202-PheTrifluralin>32
Lolium rigidumVal-202-PhePendimethalin~12
Lolium rigidumVal-202-PheEthalfluralin~30
Lolium rigidumVal-202-PheOryzalin~15
Lolium rigidumArg-243-Met/Lys (in transgenic rice)Trifluralin4 - 8
Lolium rigidumArg-243-Met/Lys (in transgenic rice)Ethalfluralin4 - 8
Lolium rigidumArg-243-Met/Lys (in transgenic rice)Pendimethalin4 - 8
Eleusine indicaThr-239-IleDinitroanilinesHigh
Eleusine indicaMet-268-ThrDinitroanilinesIntermediate
Setaria viridisLeu-136-PheDinitroanilines & this compound-dimethyl2.7 - 7.7
Setaria viridisThr-239-IleDinitroanilines & this compound-dimethyl2.7 - 7.7

Data compiled from multiple studies.[4][5][6][7][8][9] Fold resistance can vary based on experimental conditions.

Visualizing the Pathways of Action and Resistance

To better understand the molecular interactions, the following diagrams illustrate the mode of action of this compound-dimethyl and the mechanisms by which weeds develop resistance.

cluster_0 Susceptible Weed Cell This compound-dimethyl This compound-dimethyl Tubulin_dimers α/β-tubulin dimers This compound-dimethyl->Tubulin_dimers Binds to Microtubule_assembly Microtubule Assembly This compound-dimethyl->Microtubule_assembly Inhibits Tubulin_dimers->Microtubule_assembly Cell_division Cell Division Microtubule_assembly->Cell_division Plant_death Plant Death Microtubule_assembly->Plant_death Cell_division->Plant_death

Mode of action of this compound-dimethyl in susceptible weeds.

cluster_1 Resistant Weed Cell cluster_TSR Target-Site Resistance (TSR) cluster_NTSR Non-Target-Site Resistance (NTSR) This compound-dimethyl This compound-dimethyl Mutated_Tubulin Mutated α-tubulin This compound-dimethyl->Mutated_Tubulin Reduced Binding P450_enzymes Upregulated P450 enzymes This compound-dimethyl->P450_enzymes Detoxified by Normal_Assembly Normal Microtubule Assembly Mutated_Tubulin->Normal_Assembly Cell_Survival Cell_Survival Normal_Assembly->Cell_Survival Leads to Metabolism Herbicide Metabolism P450_enzymes->Metabolism Inactive_metabolite Inactive Metabolite Metabolism->Inactive_metabolite Inactive_metabolite->Cell_Survival

Mechanisms of weed resistance to this compound-dimethyl.

Experimental Protocols

Reproducible and standardized experimental protocols are crucial for the comparative genomics of herbicide resistance. The following sections detail the methodologies for key experiments.

Plant Material and Growth Conditions
  • Seed Collection: Collect mature seeds from both putative resistant and known susceptible weed populations.

  • Plant Growth: Grow seeds in a controlled environment (e.g., greenhouse) with standardized conditions (e.g., 20°C/15°C day/night temperature, 16-hour photoperiod) to ensure uniform growth.

  • Herbicide Treatment: For transcriptomic studies, treat plants at the 3-4 leaf stage with a discriminating dose of this compound-dimethyl. Harvest tissue samples at various time points (e.g., 6, 24, 48 hours) post-treatment, along with untreated controls. Flash-freeze samples in liquid nitrogen and store at -80°C.

DNA and RNA Extraction
  • DNA Extraction (Modified CTAB Method):

    • Grind 50-100 mg of young leaf tissue to a fine powder in liquid nitrogen.

    • Add 700 µL of pre-warmed (65°C) CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, 2% PVP, 0.2% β-mercaptoethanol).

    • Incubate at 65°C for 60 minutes with occasional mixing.

    • Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix by inversion.

    • Centrifuge at 12,000 x g for 10 minutes and transfer the upper aqueous phase to a new tube.

    • Precipitate DNA by adding 0.7 volumes of ice-cold isopropanol.

    • Pellet the DNA by centrifugation, wash with 70% ethanol, air dry, and resuspend in TE buffer.

    • Treat with RNase A to remove RNA contamination.

  • RNA Extraction:

    • Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, QIAGEN) following the manufacturer's instructions, including an on-column DNase digestion step to remove genomic DNA contamination. Verify RNA quality and integrity using a spectrophotometer and agarose (B213101) gel electrophoresis or a bioanalyzer.

Comparative Genomic and Transcriptomic Analysis

The following workflow outlines the key steps for identifying genetic variations associated with resistance.

cluster_Genomics Comparative Genomics (TSR) cluster_Transcriptomics Comparative Transcriptomics (NTSR) Start Start: Resistant & Susceptible Weed Populations DNA_RNA_Extraction DNA & RNA Extraction Start->DNA_RNA_Extraction DNA_Sequencing Whole Genome or Targeted Sequencing (α-tubulin gene) DNA_RNA_Extraction->DNA_Sequencing RNA_Sequencing RNA-Seq DNA_RNA_Extraction->RNA_Sequencing Read_Mapping Read Mapping to Reference Genome DNA_Sequencing->Read_Mapping Variant_Calling Variant Calling (SNP/Indel Detection) Read_Mapping->Variant_Calling Mutation_ID Identification of Resistance Mutations Variant_Calling->Mutation_ID Validation Functional Validation Mutation_ID->Validation Quality_Control Read Quality Control RNA_Sequencing->Quality_Control Transcriptome_Assembly De novo Assembly or Mapping to Reference Quality_Control->Transcriptome_Assembly DEG_Analysis Differential Gene Expression (DEG) Analysis Transcriptome_Assembly->DEG_Analysis Gene_Annotation Functional Annotation of DEGs DEG_Analysis->Gene_Annotation Gene_Annotation->Validation

Workflow for comparative genomic and transcriptomic analysis.
  • Sequencing:

    • Genomics (TSR): Perform whole-genome sequencing (WGS) or targeted sequencing of the α-tubulin gene using platforms like Illumina.

    • Transcriptomics (NTSR): Prepare RNA-seq libraries from the extracted RNA and perform sequencing on an Illumina platform.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of raw sequencing reads. Trim low-quality bases and adapter sequences.

    • Mapping/Assembly:

      • Genomic data: Map reads to a reference genome (if available) using aligners like BWA or Bowtie2.

      • Transcriptomic data: If a reference genome exists, map reads using a splice-aware aligner like HISAT2. For non-model weeds, perform de novo transcriptome assembly using tools like Trinity.

    • Variant Calling (TSR): Use tools like GATK or Samtools to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the α-tubulin gene of resistant individuals compared to susceptible ones.

    • Differential Gene Expression Analysis (NTSR): Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in resistant vs. susceptible plants, and in treated vs. untreated plants.

    • Functional Annotation: Annotate the differentially expressed genes using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify potential detoxification genes (e.g., P450s, GSTs).

Functional Validation of Candidate Genes

To confirm the role of candidate genes in conferring resistance, functional validation is essential.

  • Gene Cloning and Expression: Clone the full-length coding sequence of the candidate gene (e.g., a mutated α-tubulin or an upregulated P450) from the resistant weed into an expression vector.

  • Heterologous Expression: Express the candidate gene in a susceptible model system, such as Arabidopsis thaliana or yeast.

  • Resistance Assays: Perform herbicide dose-response assays on the transformed organisms to determine if the expression of the candidate gene confers resistance to this compound-dimethyl.

By employing these comparative genomic approaches and robust experimental protocols, researchers can gain deeper insights into the mechanisms of weed resistance to this compound-dimethyl. This knowledge is fundamental for the development of novel herbicides with different modes of action, the design of molecular diagnostic tools for rapid resistance detection, and the implementation of integrated weed management strategies to preserve the efficacy of existing herbicides.

References

Chlorthalidone's Carbonic Anhydrase Inhibition: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the in vitro validation of chlorthalidone's carbonic anhydrase inhibitory activity, with a comparative analysis against the well-established inhibitor, acetazolamide (B1664987).

This guide provides a comprehensive overview of the in vitro validation of chlorthalidone (B1668885) as a carbonic anhydrase (CA) inhibitor. Chlorthalidone, a thiazide-like diuretic, exerts its therapeutic effects in part through the inhibition of carbonic anhydrase.[1] Understanding its inhibitory profile against various CA isoforms is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document presents a comparative analysis of chlorthalidone's inhibitory potency against that of acetazolamide, a potent and widely studied carbonic anhydrase inhibitor.

Comparative Inhibitory Potency: Chlorthalidone vs. Acetazolamide

The inhibitory activities of chlorthalidone and acetazolamide against several key human carbonic anhydrase (hCA) isoforms are summarized in the table below. The data, presented as inhibition constants (Kᵢ), highlight the differential inhibitory profiles of these two compounds. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.

IsoformChlorthalidone (Kᵢ, nM)Acetazolamide (Kᵢ, nM)
hCA I -6.76[2]
hCA II 65-138[3]5.85[2], 12[4][5]
hCA IV -74[4][5]
hCA VB Potent Inhibitor[3]-
hCA VII Potent Inhibitor[3]-
hCA IX Potent Inhibitor[3]-
hCA XIII Potent Inhibitor[3]-

Note: "Potent Inhibitor" indicates that the source identified chlorthalidone as an effective inhibitor of the specified isoform, though a precise Kᵢ value was not provided in the abstract. Further literature review may be required for specific quantitative data.

Experimental Protocols

The in vitro inhibitory activity of chlorthalidone and other compounds against carbonic anhydrase is commonly determined using a spectrophotometric assay that measures the esterase activity of the enzyme. The following is a detailed protocol based on established methodologies.[6]

Principle:

Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate decreases, allowing for the quantification of inhibitory potency (e.g., IC₅₀ or Kᵢ value).

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II)

  • Chlorthalidone and Acetazolamide (as a positive control)

  • p-Nitrophenyl acetate (p-NPA), the substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of chlorthalidone and acetazolamide in DMSO.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile (B52724) or DMSO.

    • Prepare working solutions of the inhibitors and substrate by diluting the stock solutions in the assay buffer. It is crucial to maintain a consistent final concentration of the organic solvent in all wells to avoid artifacts.

  • Assay Performance (96-well plate format):

    • To appropriate wells, add the assay buffer.

    • Add the inhibitor solutions at various concentrations (creating a serial dilution). For control wells (maximum enzyme activity), add the same volume of buffer/DMSO without the inhibitor.

    • Add the carbonic anhydrase enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in the reader and measure the absorbance at 400-405 nm in kinetic mode. Record measurements at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the rate in the presence of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate is known.

Visualizing the Process and Mechanism

To further elucidate the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) prep_plate Plate Setup (Buffer, Inhibitor/Control) prep_reagents->prep_plate add_enzyme Add CA Enzyme prep_plate->add_enzyme pre_incubate Pre-incubation add_enzyme->pre_incubate add_substrate Add p-NPA Substrate (Reaction Start) pre_incubate->add_substrate read_absorbance Kinetic Absorbance Reading (400-405 nm) add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the in vitro carbonic anhydrase inhibition assay.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide inhibitor like chlorthalidone.

References

A Comparative Analysis of the Environmental Impact of Chlorthal-Dimethyl and Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the herbicide chlorthal-dimethyl (B1668884) (also known as DCPA or Dacthal) with three other widely used herbicides: trifluralin, pendimethalin (B1679228), and glyphosate. The analysis is based on key environmental parameters, including soil persistence, mobility, and aquatic toxicity, with supporting data from scientific literature. Detailed experimental protocols based on OECD guidelines are provided for the cited toxicological and environmental fate studies.

Executive Summary

This compound-dimethyl is a pre-emergent herbicide that has been used for decades to control annual grasses and some broadleaf weeds. However, concerns over its environmental persistence and the mobility of its degradation products have led to increased scrutiny and regulatory actions, including a ban in the European Union and a recent suspension in the United States. This guide places the environmental profile of this compound-dimethyl in context with other major herbicides to inform risk assessment and the consideration of alternatives.

The comparative analysis reveals that while this compound-dimethyl itself has low mobility, its primary degradation products are more mobile and persistent, posing a potential risk to groundwater. Trifluralin and pendimethalin, also pre-emergent herbicides, exhibit strong soil sorption and are less likely to leach, but can be persistent. Glyphosate, a post-emergent herbicide, has a different environmental profile, with strong soil binding but concerns regarding its primary metabolite, AMPA.

Comparative Data on Environmental Impact

The following tables summarize key quantitative data for this compound-dimethyl and the selected alternative herbicides. It is important to note that these values are derived from various studies and can be influenced by environmental factors such as soil type, temperature, and pH.

Table 1: Comparison of Soil Persistence and Mobility

HerbicideSoil Half-Life (DT₅₀) in daysSoil Organic Carbon-Water Partitioning Coefficient (Koc) in mL/g
This compound-dimethyl 14 - 100[1]800 - 5000
Trifluralin 30 - 2707000 - 14000
Pendimethalin 40 - 1005000 - 19000
Glyphosate 2 - 197500 - 100,000

Table 2: Comparison of Acute Toxicity to Aquatic Organisms

HerbicideFish 96-hour LC₅₀ (mg/L)Aquatic Invertebrate 48-hour EC₅₀ (mg/L)
This compound-dimethyl >10>7.8
Trifluralin 0.01 - 0.20.1 - 0.6
Pendimethalin 0.1 - 0.50.3 - 0.9
Glyphosate 10 - 1000[2]55 - 780

Experimental Protocols

The data presented in this guide are typically generated following standardized international guidelines to ensure consistency and comparability. The following are descriptions of the key experimental protocols for assessing the environmental impact of herbicides.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD Guideline 307)[3][4][5][6][7][8]

This test guideline is designed to determine the rate and route of degradation of a chemical in soil under controlled laboratory conditions.

Methodology:

  • Soil Selection: Representative soil samples are collected, typically from agricultural areas. The soil is characterized for properties such as texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The herbicide, often radiolabeled (e.g., with ¹⁴C) to trace its fate, is applied to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). For aerobic studies, the flasks are continuously aerated. For anaerobic studies, the soil is flooded, and the system is purged with an inert gas like nitrogen.

  • Sampling and Analysis: At predetermined intervals, soil samples are taken and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent herbicide from its transformation products. The amount of parent compound remaining is quantified to calculate the degradation rate and the half-life (DT₅₀).

  • Mineralization and Bound Residues: The amount of ¹⁴CO₂ evolved is measured to determine the extent of mineralization (complete breakdown) of the herbicide. Non-extractable (bound) residues are quantified by combusting the soil samples after extraction.

Soil Mobility (Adsorption - Desorption Using a Batch Equilibrium Method - OECD Guideline 106)[9][10][11][12][13]

This guideline is used to determine the extent to which a chemical adsorbs to and desorbs from soil, which is a key indicator of its potential to leach into groundwater.

Methodology:

  • Soil and Solution Preparation: Several soil types with varying organic carbon content and texture are used. A solution of the herbicide in a calcium chloride solution (to mimic soil water) is prepared.

  • Adsorption Phase: A known mass of soil is mixed with a known volume and concentration of the herbicide solution in a centrifuge tube. The tubes are agitated for a specific period (e.g., 24 hours) to reach equilibrium.

  • Equilibrium and Analysis: After equilibration, the tubes are centrifuged to separate the soil from the solution. The concentration of the herbicide remaining in the solution is measured. The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.

  • Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh herbicide-free solution. The tubes are agitated again to allow the herbicide to desorb from the soil. The concentration of the herbicide in the solution is then measured.

  • Calculation of Koc: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil.

Aquatic Toxicity (Fish, Acute Toxicity Test - OECD Guideline 203)[14][15][16][17][18]

This test is designed to determine the concentration of a chemical that is lethal to 50% of a test population of fish over a short exposure period.

Methodology:

  • Test Organism: A standard fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

  • Test Conditions: The fish are exposed to a range of concentrations of the herbicide in water for 96 hours. The water quality parameters (temperature, pH, dissolved oxygen) are maintained within a narrow range.

  • Exposure and Observation: A group of fish is placed in each test concentration and a control (clean water). The fish are observed for mortality and any abnormal behavioral or physical signs at 24, 48, 72, and 96 hours.

  • Determination of LC₅₀: The mortality data are statistically analyzed to determine the LC₅₀ value, which is the concentration of the herbicide estimated to be lethal to 50% of the fish population over the 96-hour exposure period.

Signaling Pathways and Mechanisms of Action

The herbicidal activity of these compounds is due to their specific interaction with essential biochemical pathways in plants. Understanding these mechanisms is crucial for assessing their selectivity and potential for non-target effects.

Microtubule Assembly Inhibition (this compound-dimethyl, Trifluralin, Pendimethalin)

This compound-dimethyl, trifluralin, and pendimethalin belong to a class of herbicides that disrupt cell division (mitosis) by interfering with the assembly of microtubules.[3][4] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Microtubule_Inhibition cluster_herbicide Herbicides cluster_cell Plant Cell Chlorthal_dimethyl Chlorthal_dimethyl Microtubules Microtubule Assembly Chlorthal_dimethyl->Microtubules Inhibit Trifluralin Trifluralin Trifluralin->Microtubules Inhibit Pendimethalin Pendimethalin Pendimethalin->Microtubules Inhibit Tubulin Tubulin Dimers Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Plant_Growth Plant Growth Cell_Division->Plant_Growth

Caption: Microtubule assembly inhibition by this compound-dimethyl, trifluralin, and pendimethalin.

By binding to tubulin, the protein subunit of microtubules, these herbicides prevent their polymerization. This leads to a disruption of the mitotic spindle, an arrest of cell division, and ultimately the death of the weed seedling.

Shikimate Pathway Inhibition (Glyphosate)

Glyphosate's mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[5][6][7][8] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and some microorganisms, but is not present in animals.

Shikimate_Pathway_Inhibition cluster_pathway Shikimate Pathway Chorismate Chorismate EPSP_Synthase EPSP Synthase Chorismate->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Phenylalanine, Tyrosine, Tryptophan) EPSP_Synthase->Aromatic_Amino_Acids Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits

Caption: Inhibition of the shikimate pathway by glyphosate.

Inhibition of EPSP synthase leads to a depletion of aromatic amino acids, which are vital for protein synthesis and the production of other essential compounds. This metabolic disruption ultimately results in the death of the plant.

Conclusion

This comparative analysis highlights the distinct environmental profiles of this compound-dimethyl, trifluralin, pendimethalin, and glyphosate. This compound-dimethyl's primary environmental concern is the mobility and persistence of its degradation products, which can lead to groundwater contamination. Trifluralin and pendimethalin are characterized by their strong soil binding and persistence, reducing leaching potential but raising concerns about long-term soil residues. Glyphosate, while having a different mode of action and generally strong soil adsorption, has a persistent metabolite (AMPA) that can be mobile in the environment.

The selection of a herbicide should involve a comprehensive risk assessment that considers not only its efficacy but also its environmental fate and ecotoxicological profile. The data and methodologies presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundation for making informed decisions regarding herbicide use and the development of safer alternatives. The recent regulatory actions against this compound-dimethyl underscore the importance of continuous evaluation of the environmental and health impacts of agricultural chemicals.[4]

References

A Comparative Guide to the Preclinical Long-Term Safety Profiles of Chlorthalidone and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available preclinical long-term safety data for two commonly prescribed diuretics: chlorthalidone (B1668885) and hydrochlorothiazide (B1673439). The objective is to present the existing experimental data to inform preclinical safety assessments. However, a direct and comprehensive comparison is significantly limited by the disparity in publicly available long-term safety studies for the two compounds. While extensive data from long-term carcinogenicity bioassays and genotoxicity studies are available for hydrochlorothiazide, similar comprehensive preclinical data for chlorthalidone is not readily found in the public domain.

Executive Summary

Preclinical safety data for hydrochlorothiazide is well-documented, particularly from 2-year carcinogenicity studies in rats and mice conducted by the National Toxicology Program (NTP). These studies provide detailed insights into its long-term safety profile. In contrast, there is a notable lack of publicly available, comprehensive long-term toxicology and carcinogenicity data for chlorthalidone. The FDA label for chlorthalidone explicitly states that no information is available regarding its carcinogenic, mutagenic, or fertility-impairing potential.[1] This significant data gap prevents a direct, robust comparison of the long-term preclinical safety profiles of these two diuretics. This guide summarizes the available data for both compounds and highlights the existing knowledge imbalance.

Long-Term Toxicology and Carcinogenicity Studies

Hydrochlorothiazide

Comprehensive 2-year toxicology and carcinogenicity studies for hydrochlorothiazide have been conducted in both F344/N rats and B6C3F1 mice.[2][3][4][5]

Key Findings:

  • Rats: No evidence of carcinogenic activity was found in male or female F344/N rats administered hydrochlorothiazide in their feed at concentrations of 250, 500, or 2,000 ppm for two years.[3] A primary non-neoplastic finding was a dose-related increase in the severity of chronic renal disease.[2][3][6]

  • Mice: There was equivocal evidence of carcinogenic activity in male B6C3F1 mice, based on an increased incidence of hepatocellular neoplasms.[3] No evidence of carcinogenic activity was observed in female mice.[3][6]

Table 1: Summary of 2-Year Carcinogenicity Bioassay of Hydrochlorothiazide

SpeciesStrainDoses (ppm in feed)DurationKey Findings
RatF344/N0, 250, 500, 2000105-106 weeksNo evidence of carcinogenic activity. Increased severity of chronic renal disease.[2][3][6]
MouseB6C3F10, 2500, 5000103-104 weeksEquivocal evidence of carcinogenic activity in males (hepatocellular neoplasms). No evidence in females.[3][6]
Chlorthalidone

Genotoxicity Assessment

Hydrochlorothiazide

Hydrochlorothiazide has been evaluated in a battery of in vitro and in vivo genotoxicity assays.

Key Findings:

  • Ames Test: Not mutagenic in Salmonella typhimurium.[6]

  • In Vitro Mammalian Cells:

    • Induced sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells.[6][8]

    • Induced mutations in the mouse lymphoma assay.[6]

    • Did not induce chromosomal aberrations in CHO cells.[9]

    • In cultured human lymphocytes, it was found to increase micronuclei frequency, primarily through a mechanism involving chromosome delay (aneugenicity).[10][11]

  • In Vivo: Negative in the Drosophila sex-linked recessive lethal test and in assays for chromosomal damage in mouse germinal cells and Chinese hamster bone marrow.[9]

Table 2: Summary of Genotoxicity Data for Hydrochlorothiazide

AssaySystemResult
Ames TestS. typhimuriumNegative[6]
Sister Chromatid ExchangeChinese Hamster Ovary (CHO) CellsPositive[6][8]
Mouse Lymphoma AssayL5178Y cellsPositive[6]
Chromosomal AberrationsChinese Hamster Ovary (CHO) CellsNegative[9]
Micronucleus TestCultured Human LymphocytesPositive[10][11]
Drosophila SLRLIn vivoNegative[9]
Chlorthalidone

Detailed, publicly available genotoxicity data for chlorthalidone is limited. The FDA label states that no information is available on its mutagenic potential.[1]

Experimental Protocols

Two-Year Rodent Carcinogenicity Bioassay (Hydrochlorothiazide)

The following is a generalized protocol based on the National Toxicology Program studies for hydrochlorothiazide.[2][3][4]

Objective: To assess the chronic toxicity and carcinogenic potential of hydrochlorothiazide in rats and mice.

Methodology:

  • Animal Models: Male and female F344/N rats and B6C3F1 mice.

  • Administration: Hydrochlorothiazide was administered in the feed at varying concentrations (e.g., 0, 250, 500, 2000 ppm for rats; 0, 2500, 5000 ppm for mice).

  • Duration: The study was conducted for 103-106 weeks.

  • Parameters Monitored:

    • Survival and body weight changes.

    • Clinical observations for signs of toxicity.

    • Complete gross necropsy at the end of the study.

    • Histopathological examination of all major organs and tissues.

  • Data Analysis: Statistical analysis of tumor incidence and non-neoplastic lesions.

experimental_workflow_carcinogenicity cluster_setup Study Setup cluster_treatment Treatment Phase (2 Years) cluster_endpoint Endpoint Analysis start Animal Selection (F344/N Rats, B6C3F1 Mice) acclimation Acclimation Period start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Dietary Administration of Hydrochlorothiazide randomization->dosing monitoring Regular Monitoring: - Body Weight - Clinical Signs - Survival dosing->monitoring necropsy Gross Necropsy monitoring->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Statistical Analysis of Lesions and Tumors histopathology->analysis

Caption: Workflow for a 2-year rodent carcinogenicity bioassay.

In Vitro Genotoxicity Assays (General Protocol)

The following represents a generalized workflow for in vitro genotoxicity testing.

experimental_workflow_genotoxicity cluster_culture Cell Culture cluster_exposure Test Substance Exposure cluster_assays Genotoxicity Endpoints cluster_analysis Data Analysis cell_prep Prepare Cell Cultures (e.g., CHO, Human Lymphocytes) treatment Expose Cells to Test Substance (with and without S9 mix) cell_prep->treatment sca Sister Chromatid Exchange Assay treatment->sca ca Chromosomal Aberration Assay treatment->ca mn Micronucleus Assay treatment->mn scoring Microscopic Scoring of Genetic Damage sca->scoring ca->scoring mn->scoring stats Statistical Analysis vs. Controls scoring->stats

Caption: Generalized workflow for in vitro genotoxicity assays.

Signaling Pathways

The primary mechanism of action for both chlorthalidone and hydrochlorothiazide involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron, leading to diuresis. While the direct signaling pathways related to long-term toxicity are not fully elucidated from the available preclinical data, potential off-target effects or consequences of chronic diuretic action could be considered in further research.

signaling_pathway_diuretic cluster_nephron Distal Convoluted Tubule cluster_effects Physiological Effects cluster_adverse Potential Long-Term Adverse Effects (Clinical) drug Chlorthalidone / Hydrochlorothiazide symporter Na+/Cl- Symporter drug->symporter Inhibition nacl_reabsorption Decreased Na+ and Cl- Reabsorption diuresis Increased Diuresis nacl_reabsorption->diuresis bp_reduction Blood Pressure Reduction diuresis->bp_reduction electrolytes Electrolyte Imbalance (Hypokalemia, Hyponatremia) diuresis->electrolytes metabolic Metabolic Changes (Hyperglycemia, Hyperuricemia) diuresis->metabolic

Caption: Mechanism of action and potential adverse effects of thiazide-like diuretics.

Conclusion

The available preclinical data provides a solid foundation for understanding the long-term safety profile of hydrochlorothiazide. The 2-year bioassays in rodents have characterized its carcinogenic potential, and a range of genotoxicity studies have explored its effects on genetic material. For chlorthalidone, however, there is a significant lack of comparable, publicly available long-term preclinical safety data. This data gap makes a direct, evidence-based comparison of the long-term safety profiles of these two diuretics in preclinical models challenging. Researchers and drug development professionals should be aware of this disparity when evaluating the preclinical safety of these compounds. Further long-term toxicology and carcinogenicity studies on chlorthalidone would be necessary to enable a comprehensive comparative assessment.

References

comparative study of chlorthalidone formulations on pharmacokinetic parameters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic parameters of different chlorthalidone (B1668885) formulations, offering valuable insights for researchers and professionals in drug development. The data presented is compiled from peer-reviewed studies and regulatory guidance to ensure a comprehensive and objective overview.

Executive Summary

The bioavailability and pharmacokinetic profile of chlorthalidone can be significantly influenced by its formulation. Studies have demonstrated that rapidly dissolving, stabilized amorphous formulations exhibit enhanced absorption and bioavailability compared to standard crystalline tablet formulations. This guide summarizes the key pharmacokinetic parameters from a comparative study and outlines a standard experimental protocol for bioequivalence studies as recommended by regulatory bodies.

Comparative Pharmacokinetic Data

The following table summarizes the mean pharmacokinetic parameters of different chlorthalidone formulations administered in a single-dose study involving healthy adult male volunteers. The data highlights the differences in absorption rate (Tmax), peak plasma concentration (Cmax), and overall drug exposure (AUC) between an oral solution, amorphous formulations, and a standard market tablet.

FormulationDose (mg)Tmax (h)Dose-Adjusted Mean Peak Blood Levels (% of reference solution)Dose-Adjusted Relative Bioavailability (AUC, % of reference solution)Harmonic Mean Half-life (h)
Oral Reference Solution 259.2100%100%47 - 55
Amorphous Formulation 258.4105%104%47 - 55
Amorphous Formulation 159.1112%116%47 - 55
Market Standard Tablet 2511.878%81%47 - 55

Data sourced from a study comparing rapidly dissolving, stabilized, amorphous formulations to a market standard tablet and an oral reference solution[1].

Experimental Protocols

The following outlines a typical experimental protocol for a bioequivalence study of chlorthalidone formulations, based on recommendations from the U.S. Food and Drug Administration (FDA).[2]

Study Design
  • Study Type: A single-dose, two-treatment, two-period crossover in vivo study is recommended.[2]

  • Condition: The study should be conducted under fed conditions.[2]

  • Washout Period: An adequate washout period between treatments is crucial due to the long elimination half-life of chlorthalidone.[2] A parallel study design may also be considered.[2]

Study Population
  • Subjects: Healthy male and non-pregnant, non-lactating female subjects should be enrolled.[2]

Dosing and Administration
  • Strength: A 25 mg strength is typically used for the bioequivalence study.[2]

  • Administration: The drug should be administered orally.

Pharmacokinetic Sampling and Analysis
  • Analyte: Chlorthalidone concentrations should be measured in plasma or whole blood.[2]

  • Sampling: Blood samples should be collected at appropriate time points to accurately characterize the plasma concentration-time profile.

  • Analytical Method: A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be used for the quantification of chlorthalidone in biological matrices. Several methods have been developed for this purpose.[3][4][5][6][7]

Bioequivalence Assessment
  • Pharmacokinetic Parameters: The key pharmacokinetic parameters to be determined include Cmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).

  • Statistical Analysis: Bioequivalence is assessed based on the 90% confidence interval (CI) for the ratio of the geometric means (test/reference) of the pharmacokinetic parameters.[2]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a bioequivalence study for chlorthalidone formulations.

G screening Subject Screening (Healthy Volunteers) randomization Randomization screening->randomization period1 Period 1: Administer Test or Reference Formulation randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout bioanalysis Bioanalysis: Quantify Chlorthalidone in Plasma/Blood sampling1->bioanalysis period2 Period 2: Administer Crossover Formulation washout->period2 sampling2 Serial Blood Sampling period2->sampling2 sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis: 90% Confidence Interval for Bioequivalence pk_analysis->stat_analysis conclusion Conclusion on Bioequivalence stat_analysis->conclusion

Caption: Workflow of a typical two-period crossover bioequivalence study.

References

validation of chlorthal-dimethyl's selectivity in pre-emergent applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorthal-dimethyl (B1668884), a selective pre-emergent herbicide, has long been a tool for managing annual grasses and some broadleaf weeds in a variety of agricultural settings. Its efficacy stems from its mode of action as a microtubule assembly inhibitor, disrupting cell division in germinating seeds.[1] This guide provides a comprehensive comparison of this compound-dimethyl with other common pre-emergent herbicides—trifluralin, pendimethalin (B1679228), and S-metolachlor—supported by experimental data to validate its selectivity.

Performance Comparison of Pre-Emergent Herbicides

The following tables summarize quantitative data on the weed control efficacy, crop tolerance, and yield impact of this compound-dimethyl and its alternatives. Data has been compiled from various studies to provide a comparative overview. It is important to note that performance can vary based on environmental conditions, soil type, and application methods.

Table 1: Weed Control Efficacy (%)

Weed SpeciesThis compound-DimethylTrifluralinPendimethalinS-Metolachlor
Annual Grasses
BarnyardgrassGood to Excellent[1]96-100[2]Good96-100[3]
CrabgrassGood to Excellent[1]-Good96-100[3]
FoxtailGood to Excellent92-98[2]Good-
Broadleaf Weeds
PigweedGood to Excellent[1]98-99[4]Good96-100[3]
LambsquartersGood98-99[4]GoodGood
Common PurslaneGood to Excellent[5]---
ChickweedGood to Excellent[1]---
VelvetleafPoor25-32[4]--
Common RagweedPoor7-10[4]--
Wild MustardPoor6-27[4]--

Table 2: Crop Tolerance (Phytotoxicity/Injury)

CropThis compound-DimethylTrifluralinPendimethalinS-Metolachlor
Brassicas (e.g., Canola, Cabbage)Good tolerance[5]Generally good; high rates can cause injury[6]Can cause injuryGood tolerance in most seeded varieties[7]
OnionsGood tolerance[8]---
CottonGood toleranceGenerally good; some studies show no effect on yield[9]Generally good; no significant yield differences observed in some studies[9][10]Good tolerance
Soybeans-Generally good; high rates can cause root and shoot inhibition[11]Generally goodGood tolerance
Summer Squash---Excellent tolerance[3]
Cucumber---Sensitive; can cause injury and yield reduction[3][12]
Carrot---Tolerant at PRE and EPOST applications; LPOST can reduce yield[13][14]
Red Beet---Sensitive to PRE and LPOST applications[13][14]

Table 3: Crop Yield

CropThis compound-DimethylTrifluralinPendimethalinS-Metolachlor
Canola-Increased seed yield by 34% at 1.5 kg a.i./ha[15]--
Cotton-No significant effect on yield in some studies[9]Increased seed cotton yield by ~41.5% over unweeded control[16]No significant effect on yield in some studies[9]
White Bean-Yield reduction of 56% due to weed interference in control plots[2]--
Summer Squash---No significant yield reduction compared to hand-weeded control[12]
Cucumber---Marketable yield declined by 21-39% depending on rate[3]

Experimental Protocols

A standardized protocol is crucial for the accurate evaluation of pre-emergent herbicide selectivity. The following methodology is a synthesis of common practices for conducting such trials.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Treatments: Include the test herbicide (this compound-dimethyl) at various rates, alternative herbicides for comparison, an untreated weedy check, and a weed-free (hand-weeded) control.

  • Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling.

2. Site Selection and Preparation:

  • Soil Type: Select a field with uniform soil texture, organic matter content, and pH.

  • Seedbed Preparation: Ensure a fine, firm seedbed free of clods and trash to allow for uniform herbicide application and incorporation.

3. Herbicide Application:

  • Timing: Apply pre-emergence, typically within 24 hours of sowing the crop.

  • Equipment: Use a calibrated sprayer with appropriate nozzles to ensure uniform coverage.

  • Incorporation: If required by the herbicide label, incorporate into the soil to the specified depth immediately after application.

4. Data Collection:

  • Weed Control: Assess weed density and biomass by species at regular intervals (e.g., 15, 30, 45, and 60 days after treatment). Efficacy is often expressed as a percentage of control relative to the untreated check.

  • Crop Injury: Visually rate crop phytotoxicity at regular intervals using a standardized scale (e.g., 0% = no injury, 100% = crop death). Symptoms to note include stunting, chlorosis, necrosis, and malformation.

  • Crop Stand: Count the number of crop plants per unit area to assess any effects on emergence.

  • Crop Yield: Harvest the crop from a designated area within each plot and measure the yield (e.g., seed weight, fruit number, biomass).

5. Statistical Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in selectivity validation, the following diagrams have been generated using Graphviz.

G cluster_0 Experimental Workflow for Pre-Emergent Herbicide Selectivity A Site Selection & Seedbed Preparation B Crop Sowing A->B C Herbicide Application (Pre-Emergence) B->C D Data Collection (Weed Control, Crop Injury, Yield) C->D E Statistical Analysis D->E F Selectivity & Efficacy Assessment E->F

Caption: Experimental workflow for evaluating pre-emergent herbicide selectivity.

G cluster_0 This compound-Dimethyl's Mode of Action A This compound-Dimethyl Application B Uptake by Germinating Seedling A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Assembly C->D E Mitosis Arrest D->E F Inhibition of Cell Division E->F G Weed Seedling Death F->G

Caption: Signaling pathway of this compound-dimethyl leading to weed control.

Regulatory Context and Conclusion

It is important to note the evolving regulatory landscape for herbicides. In 2024, the Australian Pesticides and Veterinary Medicines Authority (APVMA) cancelled the registration of all products containing this compound-dimethyl due to identified risks to human health. This decision underscores the importance of ongoing safety assessments for all agricultural chemicals.

References

Safety Operating Guide

Proper Disposal of Chlorthal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical guidance for the proper disposal of Chlorthal (also known as this compound-dimethyl or DCPA), a selective herbicide. Recent regulatory actions have led to restrictions and bans on its use due to health and environmental concerns, making the proper disposal of remaining laboratory stocks a critical priority.[1][2][3] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Operational Plan

Personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, eye protection, and a lab coat.[4] In case of a spill, immediately contain the material, prevent it from entering drains or water courses, and clean it up using an absorbent material.[4][5] The spilled material and cleanup supplies must be treated as hazardous waste.[6]

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[7][8][9] It is imperative to contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to ensure compliance with all applicable guidelines.[4] On-site disposal of concentrated this compound is not acceptable.[4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with the words "Hazardous Waste" and a description of the contents.[8]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[7] Store it away from strong oxidizing agents and acids.[4]

  • Container Management:

    • Use containers that are chemically compatible with this compound and are in good condition with secure, leak-proof closures.[7]

    • Store waste containers in a designated, well-ventilated satellite accumulation area (SAA) at or near the point of generation.[8][10]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to schedule a pickup.[4]

    • Do not attempt to dispose of this compound down the drain or in regular trash.[7] Incineration by a licensed facility is a recommended disposal method.[9][11]

  • Empty Container Disposal:

    • For containers that held this compound, triple rinse them with a suitable solvent.[6][12] The rinsate must be collected and disposed of as hazardous waste.[12]

    • After triple rinsing, deface the original labels, and the container may then be disposed of as regular trash.[6]

Quantitative Data Summary

PropertyValueSource
Oral LD50 (rat)3,000 mg/kg[4]
Dermal LD50 (rat)>2,000 mg/kg[4]
Inhalation LC50 (rat, 4hr)>4.5 mg/L[4]
Aquatic LC50 (daphnia, 48h)>4.6 mg/L[4]
Aquatic LC50 (fish, 48h)>4.7 mg/L[4]
Average Field Half-life100 days[4]

This compound Disposal Workflow

Chlorthal_Disposal_Workflow cluster_prep Preparation & Identification cluster_accumulation Accumulation & Storage cluster_disposal Disposal Process cluster_container Empty Container Management A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Label Container: 'Hazardous Waste - this compound' B->C D Store in a Secure, Compatible Container C->D E Place in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F G Contact EHS or Licensed Waste Disposal Service F->G H Arrange for Pickup and Off-site Incineration G->H I Document Waste Disposal H->I J Triple Rinse Empty Container K Collect Rinsate as Hazardous Waste J->K L Deface Label and Dispose of Container in Regular Trash J->L

Caption: Logical workflow for the proper disposal of this compound waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorthal

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the laboratory professional.

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential information on the personal protective equipment (PPE), operational procedures, and disposal plans for Chlorthal (also known as this compound-dimethyl or DCPA), ensuring the well-being of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.[1][2] The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Disposable nitrile or neoprene gloves.[2]Provides a barrier against skin contact and absorption.
Eye and Face Protection Tightly fitting safety goggles with side-shields or a face shield worn over safety glasses.[1][2]Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing.
Body Protection A buttoned, properly fitting laboratory coat, preferably made of impervious material.[1]Protects skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If engineering controls are not sufficient or dust is generated, a suitable respirator or a disposable dust face mask covering the mouth and nose should be worn.[1][3]Minimizes inhalation of dust or aerosols.

Safe Handling Protocol: A Step-by-Step Approach

Adherence to a strict experimental protocol is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 1. Ensure all PPE is worn correctly. Weighing Weighing Prepare Work Area->Weighing 2. Work in a fume hood. Solution Preparation Solution Preparation Weighing->Solution Preparation 3. Avoid generating dust. Decontaminate Surfaces Decontaminate Surfaces Solution Preparation->Decontaminate Surfaces 4. Handle with care to avoid splashes. Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste 5. Clean all equipment and surfaces. Doff PPE Doff PPE Dispose of Waste->Doff PPE 6. Segregate hazardous waste. Wash Hands Wash Hands Doff PPE->Wash Hands 7. Remove PPE in the correct order.

A logical workflow for the safe handling of this compound.

2.1. Preparation and Weighing

  • Work Area Preparation : All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[2] Ensure the work surface is clean and uncluttered.

  • Donning PPE : Put on all required PPE as outlined in the table above before handling the chemical.[2]

  • Weighing : When working with the solid form, carefully weigh the required amount in a tared container within the fume hood to avoid generating dust.[4] Use tools like spatulas to handle the material and avoid direct contact.[2]

2.2. Solution Preparation

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.[2]

Emergency Procedures: First Aid Measures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[5] Seek medical attention.[1]
Skin Contact Immediately wash the affected area thoroughly with soap and water.[3][4] Remove contaminated clothing and launder it before reuse.[4] If skin irritation occurs, get medical advice.[5]
Inhalation Remove the affected person to fresh air.[4] If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist.[1]
Ingestion Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical advice.[1]

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for this compound-dimethyl. It is important to note that while some sources state that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP, other sources recommend handling it as a carcinogen with extreme caution.[1][6] Therefore, minimizing exposure is crucial.

MetricValueSpeciesSource
Oral LD50 >5,000 mg/kgRat[4]
Dermal LD50 >2,000 mg/kgRat[4][5]
Inhalation LC50 (4hr) >4.5 mg/LRat[4][5]

LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.

Occupational exposure limits for this compound have not been established.[6]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]

Recent Regulatory Actions: The U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have recently issued an emergency suspension and cancellation, respectively, for all pesticide products containing this compound-dimethyl (DCPA).[7] All use of these products must cease immediately.[7]

Disposal of Existing Stock:

  • Do Not Use: Immediately stop any use of this compound-containing products.[7]

  • Contain and Store: Securely store any remaining product in its original container in a cool, dry place away from incompatible materials.[7]

  • Contact Authorities: Reach out to your local hazardous waste management authority for guidance on proper disposal procedures.[7] On-site disposal of the concentrated product is not acceptable.[4]

Waste Disposal:

  • Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, paper towels, filter paper) must be placed in a clearly labeled, sealed hazardous waste container.[2]

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a designated, sealed hazardous waste container.[2] Do not pour any waste down the drain.[2]

  • Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.[2]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorthal
Reactant of Route 2
Chlorthal

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。